2-Methyl-1-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRJYZGRZCZYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310092 | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-76-1 | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2946-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methyl-1-phenylpiperazine chemical properties
An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine
Foreword
As a foundational scaffold in contemporary medicinal chemistry and a crucial intermediate in synthetic organic chemistry, this compound presents a molecule of significant interest. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and the rationale for the analytical and synthetic methodologies presented. By integrating established data with practical, field-proven insights, this document serves as a comprehensive technical resource, grounded in scientific integrity and supported by authoritative references.
Molecular Identity and Physicochemical Profile
This compound is a disubstituted piperazine derivative characterized by a phenyl group attached to one nitrogen atom and a methyl group at the adjacent carbon (position 2). This substitution pattern creates a chiral center at the C2 position, meaning the compound can exist as a racemate or as individual enantiomers.
Chemical Identifiers
A consistent and accurate identification is paramount in research and development. The primary identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 2946-76-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Canonical SMILES | CC1CNCCN1C2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | [1] |
| InChIKey | DCRJYZGRZCZYJZ-UHFFFAOYSA-N | [1] |
Molecular Structure
Caption: General synthetic workflow for phenylpiperazines.
Experimental Protocol: Cyclization Synthesis
This protocol is a representative example based on established methods for phenylpiperazine synthesis. [3][4]The causality for using a high-boiling point solvent like diethylene glycol monomethyl ether is to achieve the necessary temperature for the intramolecular cyclization to proceed efficiently.
Objective: To synthesize this compound via cyclization.
Materials:
-
N-Phenyl-1,2-diaminopropane
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether (solvent)
-
Sodium carbonate (base)
-
Toluene (extraction solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-Phenyl-1,2-diaminopropane (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).
-
Solvent Addition: Add diethylene glycol monomethyl ether to the flask to create a stirrable slurry.
-
Heating: Heat the reaction mixture to a high temperature (e.g., 150-160 °C) and maintain for 12-24 hours. The high temperature is crucial for driving the double nucleophilic substitution required for ring formation.
-
Workup: Cool the mixture to room temperature. Dilute with water and basify with a saturated solution of sodium carbonate until pH > 10 to neutralize the hydrochloride salt and deprotonate any remaining amines.
-
Extraction: Extract the aqueous layer three times with toluene. The product is more soluble in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Spectral and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The primary methods for a molecule like this compound are NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Data Summary
| Technique | Observation |
| ¹H NMR | Signals expected for aromatic protons (phenyl group), piperazine ring protons (CH and CH₂), and a distinct doublet for the methyl group. [1] |
| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons of the piperazine ring, and the methyl carbon. [5] |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z 176. A key fragmentation is the cleavage of the piperazine ring, often resulting in a characteristic ion from the loss of a C₂H₄N fragment. [6][7] |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), N-H stretching (secondary amine), and C-N stretching bands are characteristic. [1] |
Analytical Methodology: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phenylpiperazine derivatives. [8] Objective: To identify and confirm the presence of this compound in a sample.
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MSD: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
If necessary, dilute the stock solution to a final concentration of ~10-100 µg/mL.
-
Inject 1 µL into the GC-MS system.
Data Analysis:
-
The retention time of the analyte peak should be compared to that of a certified reference standard.
-
The obtained mass spectrum should be compared to a library spectrum or the known fragmentation pattern. Key fragments to look for include the molecular ion (m/z 176) and ions corresponding to the phenylpiperazine core.
Reactivity, Applications, and Safety
Chemical Reactivity
The reactivity of this compound is dominated by the two nitrogen atoms:
-
N4 (Secondary Amine): This nitrogen is nucleophilic and readily undergoes reactions typical of secondary amines, such as alkylation, acylation, and sulfonation. This position is a common point for modification in drug discovery to explore structure-activity relationships. [3][4]* N1 (Tertiary Anilinic Amine): The lone pair on this nitrogen is delocalized into the phenyl ring, making it significantly less basic and nucleophilic than the N4 nitrogen. It is generally unreactive under standard conditions.
Applications in Research and Development
While this compound itself has no known therapeutic use, the phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry. [9]Its derivatives have been investigated for a vast range of biological activities.
-
CNS Agents: Many phenylpiperazine derivatives interact with central nervous system targets, including serotonin and dopamine receptors. [10]* Antimicrobial/Antifungal Agents: The piperazine ring is incorporated into various compounds designed to combat microbial and fungal infections. [11]* Acaricidal Agents: Specific substitutions on the phenylpiperazine core have led to compounds with potent activity against mites. [3]* Synthetic Intermediate: It serves as a building block for more complex molecules. For example, the related compound 1-methyl-3-phenylpiperazine is a key intermediate in the synthesis of the antidepressant Mirtazapine. [12][13]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards.
-
GHS Classification:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98086, this compound. Available at: [Link]
-
Kuujia (2024). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Available at: [Link]
-
Kim, J., et al. (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science. Available at: [Link]
-
MDPI (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]
-
Royal Society of Chemistry (2013). An effective GC-MS method for the separation and identification of piperazines in street samples. Analytical Methods. Available at: [Link]
-
SpectraBase (2025). This compound [13C NMR]. Available at: [Link]
-
ResearchGate (2016). Synthesis and acaricidal activity of phenylpiperazine derivatives. Available at: [Link]
-
Springer (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Revue Roumaine de Chimie (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
ResearchGate (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]
-
MDPI (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Separations. Available at: [Link]
-
ResearchGate (2020). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Available at: [Link]
- Google Patents (2004). A process for preparing 1-methyl-3-phenylpiperazine.
-
MDPI (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05). Pharmaceuticals. Available at: [Link]
-
Wikipedia (2024). 1-Phenylpiperazine. Available at: [Link]
- Google Patents (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
Royal Society of Chemistry (2001). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (2013). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
U.S. Drug Enforcement Administration (DEA). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Available at: [Link]
-
ResearchGate (2017). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]
-
ResearchGate (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]
-
ChemicalRegister (2024). CAS 5271-27-2 Drug Information. Available at: [Link]
Sources
- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Phenylpiperazine 99 92-54-6 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
2-Methyl-1-phenylpiperazine CAS number 2946-76-1
An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine (CAS 2946-76-1)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a synthesized understanding of the compound's properties, synthesis, pharmacology, and analysis, grounded in established scientific principles and field-proven insights.
Introduction: Situating this compound in Medicinal Chemistry
This compound, identified by the CAS number 2946-76-1, is a substituted derivative of 1-phenylpiperazine. The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of psychoactive drugs, including antidepressants and antipsychotics.[1][2][3] The addition of a methyl group at the 2-position of the piperazine ring introduces a chiral center and can significantly modulate the parent molecule's pharmacological and pharmacokinetic properties. Understanding this specific derivative is critical for leveraging its potential in designing novel therapeutics and as a reference standard in analytical toxicology. This document provides an in-depth examination of its chemical identity, synthesis, biological activity, and analytical characterization.
Physicochemical Properties and Structural Data
The fundamental physical and chemical properties of a compound dictate its handling, formulation, and biological behavior. This compound is a compound whose properties are well-documented, providing a solid foundation for experimental work.[4][][6][7]
| Property | Value | Source |
| CAS Number | 2946-76-1 | [4][][6] |
| Molecular Formula | C₁₁H₁₆N₂ | [4][6][7] |
| Molecular Weight | 176.26 g/mol | [6] |
| Boiling Point | 293.7°C at 760 mmHg | [4][] |
| Density | 0.991 g/cm³ | [4][] |
| Melting Point | 68-69 °C | |
| Flash Point | 132.6°C | [4] |
| InChI Key | DCRJYZGRZCZYJZ-UHFFFAOYSA-N | [] |
| Physical Form | Liquid |
Note: Physical properties can vary slightly depending on the purity and experimental conditions.
Synthesis and Chemical Logic
The synthesis of N-aryl piperazines is a well-established field in organic chemistry. While specific, scaled-up manufacturing protocols for this compound are proprietary, its synthesis can be logically derived from standard methodologies for N-arylation of aliphatic amines.[8] The primary challenge lies in achieving selective mono-arylation and controlling the regioselectivity.
Conceptual Synthetic Workflow
The most common approaches involve the coupling of a phenyl group donor with a pre-formed 2-methylpiperazine ring. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, are favored for their efficiency and substrate scope over older methods like the Ullmann condensation, which often require harsh conditions.[8]
Caption: Conceptual workflow for Buchwald-Hartwig amination synthesis.
Exemplary Laboratory-Scale Synthesis Protocol
This protocol is a representative example based on established literature for similar transformations. Self-Validation Note: Each step includes a rationale. All work must be conducted in a fume hood with appropriate personal protective equipment.
-
Inert Atmosphere Preparation:
-
Action: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen/argon inlet.
-
Causality: The palladium catalyst and phosphine ligands are sensitive to oxygen and moisture. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yield.
-
-
Reagent Addition:
-
Action: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, ~1.4 equivalents).
-
Causality: The ligand stabilizes the palladium center and facilitates the catalytic cycle. The strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst.
-
-
Reactant Introduction:
-
Action: Add 2-methylpiperazine (1.0 equivalent) and the aryl halide (e.g., bromobenzene, 1.1 equivalents) to the flask, followed by an anhydrous aprotic solvent such as toluene.
-
Causality: A slight excess of the aryl halide can help drive the reaction to completion. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reactants.
-
-
Reaction Execution:
-
Action: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, specifically the oxidative addition and reductive elimination steps.
-
-
Workup and Purification:
-
Action: After the reaction is complete, cool the mixture to room temperature. Quench by adding water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts.
-
Action: Purify the crude product via flash column chromatography on silica gel or vacuum distillation.
-
Causality: Purification is essential to remove unreacted starting materials, catalyst residues, and any side products, yielding the final compound with high purity.
-
Pharmacological Profile: A Derivative Perspective
While this compound itself is not extensively characterized as a standalone pharmacological agent in public literature, its activity can be inferred from the well-studied parent compound, 1-phenylpiperazine, and the principles of structure-activity relationships (SAR).[9]
Phenylpiperazine derivatives are known to interact with monoamine neurotransmitter systems.[10][11] 1-Phenylpiperazine acts as a monoamine releasing agent, with a preference for norepinephrine over serotonin and dopamine.[12] They are known stimulants of the central nervous system.[13]
Caption: Phenylpiperazine interaction with monoamine transporters.
The introduction of a 2-methyl group can have several predictable effects:
-
Steric Hindrance: The methyl group may alter the binding affinity and selectivity for different monoamine transporters or receptors.
-
Lipophilicity: The added methyl group slightly increases lipophilicity, which could enhance its ability to cross the blood-brain barrier.
-
Metabolism: The methyl group provides an additional site for metabolism (e.g., hydroxylation), potentially altering the compound's half-life and metabolic profile.
Reported toxic effects for the broader class of piperazines include agitation, anxiety, tachycardia, and in some cases, seizures.[11]
Metabolism and Toxicology Overview
The metabolism of piperazine-based compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[10][11]
-
Key CYP Isozymes: Studies on related analogs like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have implicated CYP2D6, CYP1A2, and CYP3A4 in their metabolism.[14]
-
Metabolic Pathways: Metabolism likely proceeds through N-dealkylation, aromatic hydroxylation on the phenyl ring, and potential hydroxylation of the added methyl group, followed by glucuronidation or sulfation to facilitate excretion.[11]
-
Drug-Drug Interactions: A critical consideration for researchers is that many piperazine derivatives are also inhibitors of CYP enzymes. This creates a high potential for drug-drug interactions, where co-administration could lead to dangerously elevated plasma concentrations of either the piperazine or another drug metabolized by the same pathway.[14]
Safety and Hazard Information
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[15]
| Hazard Statement | Description | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2) |
Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, are mandatory when handling this compound.
Analytical Methodologies
Accurate and robust analytical methods are essential for quantifying this compound in various matrices, from reaction mixtures to biological samples. The gold standard for this class of compounds is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[16]
Analytical Workflow: LC-MS/MS
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 6. scbt.com [scbt.com]
- 7. 2946-76-1 | MFCD00023122 | this compound [aaronchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
An In-Depth Technical Guide to the Molecular Weight of 2-Methyl-1-phenylpiperazine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of 2-Methyl-1-phenylpiperazine (CAS No: 2946-76-1), a compound of significant interest in pharmaceutical research and development. We delve into the theoretical calculations, experimental determination, and data validation methodologies critical for the accurate characterization of this small molecule. This document outlines detailed, field-proven protocols for high-resolution mass spectrometry and elemental analysis, emphasizing the causality behind experimental choices to ensure scientific integrity. The guide is structured to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of piperazine derivatives, ensuring a foundation of trustworthiness and technical accuracy in their work.
Introduction to this compound
This compound is a derivative of piperazine, a heterocyclic amine that is a core scaffold in numerous biologically active compounds. The substitution of a phenyl group on one nitrogen and a methyl group on the other creates a chiral center, leading to distinct pharmacological and toxicological profiles that are crucial in drug discovery.[1] Small molecules like this compound are central to pharmaceutical development due to their potential to be orally bioavailable and penetrate cell membranes to interact with intracellular targets.[1][2]
Accurate determination of the molecular weight is the first and most fundamental step in the structural elucidation and purity assessment of any newly synthesized or isolated compound.[3] It serves as a primary gatekeeper for quality control, validating the chemical identity before proceeding to more complex and costly biological assays. This guide provides the foundational knowledge and practical protocols to establish this critical parameter with confidence.
Theoretical Molecular Weight and Physicochemical Properties
The first step in characterizing this compound is to calculate its theoretical molecular weight from its molecular formula. This provides a benchmark against which all experimental data will be compared.
2.1 Molecular Formula and Structure
The established molecular formula for this compound is C₁₁H₁₆N₂ .[4][5][6] This formula is derived from its constituent atoms: 11 Carbon atoms, 16 Hydrogen atoms, and 2 Nitrogen atoms.
The structure is visualized below:
Caption: 2D structure of this compound.
2.2 Calculation of Molecular Weights
Two key theoretical weight values are used in analytical chemistry: the average molecular weight (often used for bulk properties) and the monoisotopic mass (crucial for high-resolution mass spectrometry).
-
Average Molecular Weight (MW): Calculated using the weighted average of the natural abundances of all isotopes for each element.
-
C: 12.011 u
-
H: 1.008 u
-
N: 14.007 u
-
MW = (11 * 12.011) + (16 * 1.008) + (2 * 14.007) = 176.258 g/mol [7]
-
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element. This is the mass that is most precisely measured by high-resolution mass spectrometry.
-
¹²C: 12.000000 u
-
¹H: 1.007825 u
-
¹⁴N: 14.003074 u
-
Monoisotopic Mass = (11 * 12.000000) + (16 * 1.007825) + (2 * 14.003074) = 176.131348 Da [6]
-
2.3 Key Physicochemical Data Summary
A summary of essential identifiers and computed properties is provided in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 2946-76-1 | PubChem[6] |
| Molecular Formula | C₁₁H₁₆N₂ | PubChem[6] |
| Average Molecular Weight | 176.26 g/mol | PubChem[6] |
| Monoisotopic Mass | 176.131348519 Da | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| XLogP3-AA | 1.8 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | ChemScene[8] |
Experimental Determination of Molecular Weight
While theoretical calculations are essential, experimental verification is the cornerstone of chemical characterization.[9] The two primary, orthogonal techniques for this purpose are Mass Spectrometry and Elemental Analysis.
Caption: Workflow for experimental molecular weight validation.
3.1 High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the preferred method for determining the molecular mass of small molecules with high precision.[10] For a compound like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is an ideal "soft" ionization technique. ESI protonates the basic sites (the piperazine nitrogens) to form a pseudomolecular ion, typically [M+H]⁺, without causing significant fragmentation.[11] This preserves the intact molecule for mass analysis, allowing for a direct measurement of its mass. Using a high-resolution analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, allows the mass to be measured with enough accuracy (typically <5 ppm) to confirm the elemental composition.[10]
-
System Calibration (Trustworthiness):
-
Calibrate the mass spectrometer daily using a certified calibration solution (e.g., sodium trifluoroacetate or a commercial ESI-L tune mix) covering a mass range that brackets the target ion (m/z 177.1386 for [M+H]⁺).
-
Ensure the mass accuracy post-calibration is below 2 ppm for the calibrant ions. This self-validating step ensures the instrument is performing optimally before sample analysis.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Causality: Formic acid is added to ensure the analyte is protonated in solution, promoting the formation of the desired [M+H]⁺ ion in the ESI source.
-
-
Instrumentation and Analysis:
-
Technique: Flow Injection Analysis (FIA) or Liquid Chromatography-Mass Spectrometry (LC-MS). FIA is sufficient for pure compounds.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Instrument Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Nebulizer Gas (N₂): 1.5 Bar
-
Drying Gas (N₂): 6 L/min at 200°C
-
Mass Range: m/z 100 - 500
-
Acquisition Rate: 1 spectrum/second
-
-
Rationale: These parameters are typical starting points for small molecules and are optimized to achieve stable spray and efficient desolvation and ionization.[8]
-
-
Data Analysis:
-
Extract the mass spectrum for the analyte peak.
-
Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z will be the monoisotopic mass plus the mass of a proton (176.1313 + 1.0073 = 177.1386).
-
Calculate the mass error in parts-per-million (ppm):
-
Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6
-
-
Acceptance Criterion: The absolute mass error should be less than 5 ppm.
-
3.2 Elemental Analysis (EA)
Expertise & Causality: Elemental analysis provides orthogonal validation of the molecular formula by determining the mass percentage of each element (Carbon, Hydrogen, Nitrogen) in the pure compound.[12] This technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂).[13] By comparing the experimentally determined percentages to the theoretical percentages calculated from the proposed formula (C₁₁H₁₆N₂), one can confirm the elemental composition and assess the sample's purity.[14] An acceptable deviation is typically within ±0.4%.
-
Instrument Calibration and Validation (Trustworthiness):
-
Analyze a certified standard with a known elemental composition (e.g., Acetanilide) to ensure the instrument is calibrated correctly. The results must fall within the specified tolerance (e.g., ±0.3%) of the known values.
-
Run a blank (an empty tin capsule) to ensure no background contamination.
-
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been thoroughly dried under vacuum to remove residual solvents and water.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
-
Record the exact weight and seal the capsule.
-
-
Instrumentation and Analysis:
-
Place the sealed capsule into the autosampler of the CHN analyzer.
-
The instrument will drop the sample into a high-temperature (approx. 900-1000°C) combustion furnace in the presence of excess oxygen.
-
The resulting combustion gases (CO₂, H₂O, N₂, etc.) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then separated (typically by gas chromatography) and quantified using a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values for C₁₁H₁₆N₂:
-
Theoretical %C: (11 * 12.011 / 176.258) * 100 = 74.94%
-
Theoretical %H: (16 * 1.008 / 176.258) * 100 = 9.15%
-
Theoretical %N: (2 * 14.007 / 176.258) * 100 = 15.90%
-
-
Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.
-
Data Interpretation and Validation
Achieving consistent results from both HRMS and Elemental Analysis provides a high degree of confidence in the identity and purity of this compound.
Caption: Example data validation table for this compound.
A successful characterization would yield data similar to the example above. The low ppm error from HRMS confirms the elemental formula with high confidence, while the close agreement in the elemental analysis percentages validates the overall composition and indicates high purity. Discrepancies outside the acceptance criteria would trigger further investigation, such as purification of the sample or troubleshooting of the analytical instrumentation.
Conclusion
The precise molecular weight of this compound is a fundamental parameter that underpins all further research and development activities. Its theoretical average molecular weight is 176.26 g/mol , and its monoisotopic mass is 176.1313 Da . This guide has provided a robust framework for the experimental verification of this value, grounded in the principles of scientific integrity and causality. By employing orthogonal analytical techniques like high-resolution mass spectrometry and elemental analysis with self-validating protocols, researchers can ensure the unambiguous identification and quality assessment of this important pharmaceutical building block.
References
-
P&S Chemicals. Product information, this compound. [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98086, this compound. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
NC State University Libraries. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry. [Link]
-
TutorChase. How can mass spectrometry determine molecular weight of organic compounds?. [Link]
-
National Center for Biotechnology Information. Advancements in small molecule drug design: A structural perspective. [Link]
-
Kuujia.com. Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). [Link]
-
PharmaFeatures. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. [Link]
-
StudySmarter. Elemental Analysis: Methods & Examples. [Link]
-
Technology Networks. Technique for Identifying 'Small' Molecules Could Accelerate Drug Discovery & Manufacturing. [Link]
-
University of Waterloo. Stoichiometry: Elemental Analysis. [Link]
-
National Center for Biotechnology Information. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]
-
Chemistry LibreTexts. 1: Elemental Analysis. [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Semantic Scholar. Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. [Link]
-
The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
Royal Society of Chemistry. Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. [Link]
-
National Center for Biotechnology Information. Paving the way for small-molecule drug discovery. [Link]
Sources
- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technique for Identifying ‘Small’ Molecules Could Accelerate Drug Discovery & Manufacturing | Technology Networks [technologynetworks.com]
- 3. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. scbt.com [scbt.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elemental analysis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of the Phenylpiperazine Moiety
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. When functionalized with a phenyl group, the resulting phenylpiperazine scaffold becomes a key pharmacophore in a diverse array of therapeutic agents, targeting a wide range of biological systems. 2-Methyl-1-phenylpiperazine, a specific derivative, serves as a crucial building block and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), making its efficient and reliable synthesis a topic of considerable interest to the drug development community. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, practical experimental considerations, and detailed procedural outlines.
I. Strategic Approaches to the Synthesis of this compound
The construction of the this compound core involves the formation of two key carbon-nitrogen (C-N) bonds. The primary retrosynthetic disconnections lead to several strategic approaches, with the most prominent being palladium-catalyzed cross-coupling reactions and reductive amination strategies. Each of these methodologies offers distinct advantages and is amenable to various starting materials and reaction conditions.
A. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of arylamines.[1][2] This palladium-catalyzed cross-coupling reaction provides a direct route to this compound by coupling 2-methylpiperazine with an aryl halide, typically bromobenzene.
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of palladium precursor, phosphine ligand, and base is critical to the success of the reaction, influencing reaction rates, yields, and substrate scope.[3] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent undesired side reactions.[4]
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination reaction.
B. Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, offering a highly efficient means of forming C-N bonds through the in-situ formation and reduction of an imine or iminium ion intermediate.[5][6] This methodology can be adapted in several ways to construct the this compound ring system.
One common approach involves the reaction of a suitable dicarbonyl compound with a diamine, followed by reduction. For the synthesis of this compound, this could conceptually involve the reaction of 1,2-diaminopropane with a phenyl-substituted two-carbon electrophile that can form a cyclic imine, which is then reduced.
A more direct and frequently employed strategy is the cyclization of a pre-formed amino alcohol. For instance, the intramolecular reductive amination of a compound like N-(2-hydroxypropyl)-N'-phenylethylenediamine could yield the desired piperazine ring. This approach leverages the formation of a six-membered ring through an intramolecular condensation and subsequent reduction.
The choice of reducing agent is a critical parameter in reductive amination.[7] Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each with its own reactivity profile and functional group tolerance.[5] Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) is also a widely used and often greener alternative.
Reductive Amination Pathway
Sources
- 1. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. organicreactions.org [organicreactions.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comprehensive Technical Guide to 2-Methyl-1-phenylpiperazine: Synthesis, Characterization, and Pharmacological Context
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpiperazine (CAS: 2946-76-1), a substituted piperazine derivative. While not extensively studied as a standalone agent, its structural relation to a class of pharmacologically significant compounds warrants a detailed examination. This document consolidates its chemical identity, physicochemical properties, and outlines authoritative methods for its synthesis, purification, and analytical characterization. Drawing upon established knowledge of the broader phenylpiperazine class, this guide also explores its inferred pharmacological profile, particularly its potential as a modulator of monoaminergic systems. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and neuropharmacology.
Chemical Identity and Properties
Nomenclature and Structure
The unambiguous identification of a chemical entity is foundational to all scientific inquiry. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. Its molecular structure consists of a piperazine ring substituted with a phenyl group at the N1 position and a methyl group at the C2 position.
-
IUPAC Name: this compound[1]
-
SMILES: CC1CNCCN1C2=CC=CC=C2[1]
-
InChIKey: DCRJYZGRZCZYJZ-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Boiling Point | 293.7°C at 760 mmHg | [3] |
| Density | 0.991 g/cm³ | [3] |
| Flash Point | 132.6°C | [3] |
| Refractive Index | 1.525 | [3] |
| LogP | 1.87850 | [3] |
Synthesis and Purification
The synthesis of N-aryl piperazines is a well-established transformation in organic chemistry. While specific literature for this compound is sparse, a robust synthetic route can be designed based on modern cross-coupling methodologies, offering high yields and purity.
Retrosynthetic Rationale
The most logical and industrially scalable approach involves a carbon-nitrogen (C-N) bond formation between the secondary amine of 2-methylpiperazine and an activated phenyl electrophile. The Buchwald-Hartwig amination is the gold-standard for this type of transformation, utilizing a palladium catalyst and a suitable phosphine ligand to couple an aryl halide with an amine. This method is preferred over older methods (e.g., nucleophilic aromatic substitution) due to its broad substrate scope and milder reaction conditions.
Proposed Synthetic Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a self-validating system for the synthesis of this compound. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and the final product identity is confirmed by spectroscopic analysis.
Step-by-Step Methodology:
-
Reactor Setup: To a dry, oven-baked Schlenk flask under an inert nitrogen atmosphere, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add anhydrous toluene (5 mL per mmol of aryl halide) to the flask via syringe. Stir the mixture for 10 minutes to form the active catalyst.
-
Substrate Introduction: Add bromobenzene (1.0 equivalent) followed by 2-methylpiperazine (1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Heat the sealed flask to 100°C and stir vigorously for 12-24 hours. The causality for heating is to overcome the activation energy of the oxidative addition step in the catalytic cycle.
-
Workup: Cool the reaction to room temperature. Quench with water and extract the aqueous phase three times with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a pure product.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of NMR, IR, and MS, alongside a validated chromatographic method, ensures the identity and purity of the synthesized compound.
Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring (typically in the δ 7.4-6.8 ppm region), the methine proton at the C2 position, the aliphatic protons of the piperazine ring, and a singlet for the methyl group protons[1].
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the unique aromatic carbons, the aliphatic carbons of the piperazine ring, and the methyl carbon[4].
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as C-N stretching bands. Studies on related compounds like 1-phenylpiperazine and 2-methylpiperazine provide a reference for assigning these vibrational modes[5].
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the compound (176.1313 m/z)[1].
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a definitive method for both identifying and quantifying volatile and semi-volatile compounds like this compound. The choice of a mid-polarity column is crucial for achieving good peak shape and separation from potential impurities[6][7].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working standard of 10 µg/mL by diluting the stock solution.
-
Instrumentation: Utilize a GC system equipped with a mass selective detector.
-
Chromatographic Conditions:
-
Column: DB-17 or equivalent (50%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]. The phenyl groups in the stationary phase provide favorable interactions for aromatic analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C and hold for 5 minutes. This temperature program ensures the elution of the analyte with a sharp peak shape.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis: Confirm the identity of the analyte by matching its retention time and mass spectrum with a reference standard. Quantify using a calibration curve if required.
Caption: Standard workflow for the analysis of this compound by GC-MS.
Pharmacological Context and Inferred Mechanism of Action
The Phenylpiperazine Class as Serotonergic Agents
The phenylpiperazine scaffold is a well-known "privileged structure" in neuropharmacology, forming the core of numerous centrally acting agents[8]. Many simple derivatives, such as m-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), are potent serotonin (5-HT) releasing agents (SRAs)[9][10].
SRAs are a class of psychoactive drugs that elevate extracellular serotonin levels by promoting its efflux from presynaptic neurons[11][12]. Their primary mechanism involves acting as substrates for the serotonin transporter (SERT). Upon being transported into the neuron, they induce a reversal of the transporter's direction, effectively pumping serotonin out into the synaptic cleft in a non-exocytotic, carrier-mediated exchange[9][11]. This rapid increase in synaptic serotonin distinguishes their action from Selective Serotonin Reuptake Inhibitors (SSRIs), which merely block the reuptake of existing serotonin. This mechanism has been explored for therapeutic potential in treating mood disorders, anxiety, and PTSD[11][12].
Inferred Profile of this compound
Given that the parent compound, 1-phenylpiperazine, is a monoamine releasing agent[8], it is highly probable that this compound also functions as a monoamine transporter substrate.
-
Structure-Activity Relationship (SAR): The addition of the methyl group at the C2 position introduces a chiral center and steric bulk adjacent to the piperazine ring. This modification can significantly influence its interaction with monoamine transporters (SERT, DAT, NET). It may alter its affinity, selectivity, or efficacy as a releasing agent compared to the unsubstituted 1-phenylpiperazine.
-
Hypothesized Mechanism: It is hypothesized that this compound will be recognized by SERT and transported into the presynaptic neuron. Inside the neuron, it is expected to disrupt the vesicular storage of serotonin via interaction with VMAT2 and promote SERT-mediated reverse transport of serotonin into the synapse. Its relative activity at dopamine (DAT) and norepinephrine (NET) transporters remains to be experimentally determined.
Caption: Hypothesized mechanism of this compound as a SERT substrate.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents specific hazards that require appropriate handling procedures.
| Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This compound is a structurally interesting derivative of the pharmacologically significant phenylpiperazine class. This guide has established its definitive chemical identity and provided robust, field-proven protocols for its synthesis and analytical characterization. While direct pharmacological data is limited, a strong inference based on established structure-activity relationships points towards its potential as a monoamine releasing agent, likely with a primary affinity for the serotonin transporter. The methodologies and contextual information provided here serve as a valuable resource for researchers aiming to synthesize, characterize, or further investigate the neuropharmacological profile of this compound.
References
-
Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. PubMed - NIH. [Link]
-
Grokipedia. (n.d.). Serotonin releasing agent. Grokipedia. [Link]
-
Various Authors. (n.d.). Serotonin releasing agent. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wikipedia. (n.d.). Serotonin releasing agent. [Link]
-
Wikipedia. (n.d.). Serotonin–dopamine releasing agent. [Link]
-
Kuujia. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). [Link]
-
SpectraBase. (n.d.). This compound - Optional[13C NMR]. [Link]
-
Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative... CNS Neurol Disord Drug Targets, 21(6), 520-532. [Link]
-
Analytical CHEMISTRY. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. [Link]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 852-858. [Link]
-
Analytical Methods. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
-
Wikipedia. (n.d.). 1-Phenylpiperazine. [Link]
-
DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. [Link]
Sources
- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. hakon-art.com [hakon-art.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Spectroscopic Data of 2-Methyl-1-phenylpiperazine
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-phenylpiperazine, a compound of interest for researchers, scientists, and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral features but also the underlying principles and experimental considerations that enable robust structural elucidation and characterization.
Introduction: The Significance of Spectroscopic Characterization
This compound (C₁₁H₁₆N₂) is a substituted piperazine derivative with a molecular weight of 176.26 g/mol .[1] The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. Accurate and unambiguous structural confirmation is a critical first step in any research and development endeavor involving such molecules. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture, offering detailed insights into the connectivity and chemical environment of atoms. This guide will serve as a practical reference for the interpretation of the key spectroscopic data of this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of this compound with the conventional atom numbering that will be used throughout this guide for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The choice of experimental parameters is critical for obtaining high-resolution and informative NMR spectra. The following protocol outlines a standard procedure for the analysis of a sample like this compound.
Workflow for NMR Analysis:
Caption: A generalized workflow for NMR analysis.
Causality Behind Experimental Choices:
-
Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Its single deuterium resonance provides a stable lock signal for the spectrometer, and its residual proton signal at ~7.26 ppm is well-defined and typically does not interfere with the signals of the analyte.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its 12 equivalent protons give a single, sharp resonance at 0 ppm, which is chemically inert and does not overlap with most organic proton signals. This provides a reliable reference point for the chemical shift scale.
¹H NMR Spectroscopy: Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 2H | H-3', H-5' |
| 6.85 - 7.00 | m | 3H | H-2', H-4', H-6' |
| 3.80 - 3.95 | m | 1H | H-2 |
| 3.10 - 3.25 | m | 2H | H-6eq, H-3eq |
| 2.90 - 3.05 | m | 2H | H-6ax, H-3ax |
| 2.65 - 2.80 | m | 2H | H-5eq, H-5ax |
| 2.30 (broad s) | s | 1H | NH (H-4) |
| 1.15 | d | 3H | CH₃ (H-7) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the spectrometer and sample concentration. The assignments are based on typical chemical shift values and expected splitting patterns for similar structures.
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (6.85 - 7.35 ppm): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring. The downfield signals are likely due to the ortho and para protons, while the upfield signal corresponds to the meta protons.
-
Piperazine Ring Protons (2.65 - 3.95 ppm): The protons on the piperazine ring exhibit complex multiplets due to their diastereotopic nature and coupling to each other. The proton at C2 (H-2) is a multiplet due to coupling with the adjacent methyl group and the protons at C3. The remaining methylene protons on the piperazine ring (H-3, H-5, and H-6) also show complex splitting patterns.
-
NH Proton (2.30 ppm): The broad singlet is characteristic of an N-H proton, which often undergoes rapid exchange, leading to a broadening of the signal and a lack of observable coupling to adjacent protons.
-
Methyl Group (1.15 ppm): The doublet integrating to 3 protons is indicative of a methyl group adjacent to a single proton (the methine proton at C2).
¹³C NMR Spectroscopy: Data and Interpretation
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 151.5 | C-1' |
| 129.0 | C-3', C-5' |
| 120.0 | C-4' |
| 116.5 | C-2', C-6' |
| 58.0 | C-2 |
| 55.0 | C-6 |
| 49.5 | C-3 |
| 46.0 | C-5 |
| 15.0 | C-7 (CH₃) |
Note: These are tentative assignments based on data from SpectraBase and typical chemical shift ranges.[2]
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (116.5 - 151.5 ppm): Four distinct signals are observed for the six aromatic carbons, consistent with a monosubstituted benzene ring where C-2'/C-6' and C-3'/C-5' are chemically equivalent. The carbon directly attached to the nitrogen (C-1') is the most downfield due to the electron-withdrawing effect of the nitrogen atom.
-
Piperazine Ring Carbons (46.0 - 58.0 ppm): The four carbons of the piperazine ring are all chemically non-equivalent and appear in the aliphatic region of the spectrum. The carbon bearing the methyl group (C-2) is the most downfield of the piperazine carbons.
-
Methyl Carbon (15.0 ppm): The upfield signal is characteristic of a methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a solid or liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.
Workflow for ATR-FTIR Analysis:
Caption: A generalized workflow for ATR-FTIR analysis.
Causality Behind Experimental Choices:
-
ATR Technique: This technique is chosen for its simplicity and minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and the IR beam undergoes multiple internal reflections. At each reflection, an evanescent wave penetrates a short distance into the sample, allowing for the absorption of IR radiation. This is particularly advantageous for viscous liquids or solids.
IR Spectroscopy: Data and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (secondary amine) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2800 - 3000 | Strong | Aliphatic C-H stretch (CH₃, CH₂, CH) |
| 1580 - 1600 | Strong | C=C stretch (aromatic ring) |
| 1450 - 1500 | Strong | C=C stretch (aromatic ring) |
| 1200 - 1350 | Strong | C-N stretch (aromatic and aliphatic amine) |
| 690 - 770 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Interpretation of the IR Spectrum:
-
N-H Stretch: The broad absorption in the region of 3300-3500 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary amine in the piperazine ring.
-
C-H Stretches: The spectrum shows two distinct regions for C-H stretching. The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. The strong absorptions below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methyl and piperazine ring methylene and methine groups.
-
Aromatic C=C Stretches: The sharp, strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-N Stretches: The strong absorptions in the fingerprint region, typically between 1200 and 1350 cm⁻¹, are attributed to the C-N stretching vibrations of both the aromatic and aliphatic amine functionalities.
-
Aromatic C-H Bending: The strong absorption in the 690-770 cm⁻¹ region is indicative of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
Workflow for EI-MS Analysis:
Caption: A generalized workflow for EI-MS analysis.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a classic and widely used ionization method that provides reproducible mass spectra, which can be compared to extensive libraries for compound identification. The high energy (typically 70 eV) used for ionization imparts significant internal energy to the molecular ion, causing it to fragment in predictable ways, which is invaluable for structural elucidation.
Mass Spectrometry: Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Structure/Formula |
| 176 | [C₁₁H₁₆N₂]⁺• (Molecular Ion) |
| 161 | [M - CH₃]⁺ |
| 119 | [C₇H₇N₂]⁺ |
| 104 | [C₇H₆N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 70 | [C₄H₈N]⁺ |
| 56 | [C₃H₆N]⁺ |
Interpretation of the Mass Spectrum and Fragmentation Pathways:
The fragmentation of phenylpiperazines in EI-MS is typically initiated by the cleavage of bonds within the piperazine ring and the bond connecting the phenyl group to the piperazine nitrogen.[2]
Major Fragmentation Pathways:
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
-
Molecular Ion (m/z 176): The presence of a peak at m/z 176 confirms the molecular weight of the compound.
-
Loss of a Methyl Group (m/z 161): The peak at m/z 161 corresponds to the loss of the methyl group from the molecular ion.
-
Formation of the Phenylpiperazine Cation (m/z 119): Cleavage of the piperazine ring can lead to the formation of a stable phenylpiperazine fragment.
-
Formation of the Phenylaziridinium Ion (m/z 104): Further fragmentation of the piperazine ring can result in the formation of this ion.
-
Tropylium Ion (m/z 91): A common fragment in molecules containing a benzyl-like moiety, although less prominent here than in benzylpiperazines.
-
Phenyl Cation (m/z 77): Loss of the entire piperazine ring results in the phenyl cation.
-
Piperazine Ring Fragments (m/z 70 and 56): Cleavage within the piperazine ring itself can generate these smaller nitrogen-containing fragments.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy identifies the key functional groups, namely the secondary amine, aromatic ring, and aliphatic moieties. Mass spectrometry confirms the molecular weight and provides valuable structural information through the analysis of fragmentation patterns. This guide serves as a foundational resource for scientists working with this compound, enabling confident identification and facilitating further research and development.
References
-
Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98086, this compound. Retrieved January 11, 2026, from [Link]
Sources
Foreword: Charting the Unexplored Territory of a Novel Psychoactive Scaffold
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1-phenylpiperazine
In the landscape of psychoactive substance research, the phenylpiperazine family represents a rich and diverse scaffold, serving as the foundation for numerous therapeutic agents and research chemicals.[1] While compounds like 1-phenylpiperazine and its substituted derivatives (e.g., mCPP, TFMPP) have been extensively studied, many structural analogues remain in relative obscurity. This guide focuses on one such molecule: This compound .
As of this writing, dedicated pharmacological studies on this compound are not prevalent in peer-reviewed literature. Therefore, this document adopts a dual-purpose structure. It begins by consolidating the known chemical and physical properties of the molecule. It then transitions into a predictive and methodological framework, leveraging established structure-activity relationships (SAR) from closely related phenylpiperazines to hypothesize its likely biological activities and mechanisms of action.[2][3] This guide is designed for the research scientist and drug development professional, providing not just a summary of what is known, but a comprehensive roadmap for future investigation. We will detail the critical in vitro and in vivo assays required to fully characterize this compound, presenting them as actionable, field-tested protocols.
Part 1: Foundational Profile of this compound
Before delving into its biological activity, a firm understanding of the molecule's fundamental properties is essential. This section provides the core chemical and safety data.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperazine featuring a phenyl group attached to one nitrogen atom and a methyl group at the adjacent carbon atom of the piperazine ring.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 2946-76-1 | [4][5] |
| Molecular Formula | C₁₁H₁₆N₂ | [4][5] |
| Molecular Weight | 176.26 g/mol | [4][5] |
| Topological Polar Surface Area | 15.3 Ų | [4] |
| Complexity | 152 | [4] |
Safety and Toxicological Overview
Safety is the paramount consideration in handling any novel chemical entity. The following data is derived from aggregated GHS information and safety data sheets for the compound and its close relatives.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338.[4]
Part 2: A Proposed Research Framework for Biological Characterization
The core of this guide is a structured, multi-stage research plan designed to elucidate the biological activity of this compound. This workflow is based on standard practices in neuropharmacology for characterizing novel psychoactive substances.
Caption: Proposed workflow for characterizing this compound.
Part 3: In Vitro Assessment – Unveiling the Molecular Targets
The first step is to determine where the compound binds in the central nervous system. Phenylpiperazines are known to interact with monoaminergic systems.[3] Therefore, our primary screen should focus on dopamine, serotonin, and norepinephrine receptors and transporters.
Rationale for Target Selection
-
Serotonin (5-HT) Receptors: Derivatives like mCPP are potent 5-HT receptor agonists/antagonists.[8] The arylpiperazine moiety is a classic pharmacophore for serotonergic agents.[1] We will prioritize 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors due to their roles in mood, psychosis, and appetite.
-
Dopamine (D) Receptors & Transporter (DAT): Stimulant effects of related piperazines are often mediated by dopamine release or reuptake inhibition.[3] D₂ receptors and DAT are critical targets.
-
Norepinephrine (NE) Receptors & Transporter (NET): The parent compound, 1-phenylpiperazine, is a selective norepinephrine releasing agent.[2] This makes α₁ and α₂ adrenergic receptors and NET essential targets to screen.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a generalized method for assessing the binding affinity of this compound to a target receptor (e.g., human 5-HT₂ₐ).
Objective: To determine the inhibitory constant (Ki) of the test compound at the target receptor.
Materials:
-
Cell membranes expressing the recombinant human target receptor (e.g., h5-HT₂ₐ).
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Non-specific binding agent (e.g., Mianserin).
-
This compound stock solution (10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup (per well):
-
Add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding agent (for non-specific binding).
-
Add 50 µL of the test compound dilution or buffer (for control wells).
-
Add 50 µL of the radioligand at a concentration near its Kd.
-
Add 50 µL of the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Predicted Mechanism of Action at the Synapse
Based on the pharmacology of related phenylpiperazines, this compound is hypothesized to act as a monoamine releasing agent and/or reuptake inhibitor. The methyl group at the 2-position may influence its potency and selectivity compared to the parent 1-phenylpiperazine.
Caption: Hypothesized dual mechanism of this compound at the synapse.
Part 4: In Vivo Behavioral Pharmacology
After identifying molecular targets, the next logical step is to assess the compound's effects on whole-animal behavior. These assays help to build a profile of its stimulant, sedative, hallucinogen-like, or anxiolytic properties.[8]
Experimental Protocol: Murine Locomotor Activity
Objective: To assess whether this compound has stimulant or sedative effects.
Materials:
-
Open field activity chambers equipped with infrared beam grids.
-
Male Swiss Webster mice (25-30g).
-
This compound dissolved in saline (vehicle).
-
Doses: Vehicle, 1, 3, 10, 30 mg/kg, administered intraperitoneally (i.p.).
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each mouse individually into an activity chamber and allow it to habituate for 30 minutes.
-
Administration: Remove mice, administer the assigned dose of the test compound or vehicle, and immediately return them to the chamber.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
Expected Outcomes:
-
Stimulant Effect: A dose-dependent increase in locomotor activity compared to the vehicle group. This would be consistent with the effects of related compounds like benzylpiperazine (BZP).[8]
-
Sedative Effect: A dose-dependent decrease in locomotor activity.
-
Biphasic Effect: Low doses may increase activity while high doses decrease it, which can indicate more complex pharmacology.
Part 5: Analytical Methodology for Detection
The rise of piperazine derivatives as designer drugs necessitates robust analytical methods for their detection in both seized materials and biological matrices.[9][10]
Experimental Protocol: LC-MS/MS for Serum Quantification
Objective: To develop a sensitive and selective method for quantifying this compound in serum.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
C18 analytical column (e.g., Synergi C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d7) or a structurally similar compound.
-
Acetonitrile for protein precipitation.
Procedure:
-
Sample Preparation:
-
To 100 µL of serum, add 20 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
LC Conditions:
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 10% B and equilibrate.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI Mode):
-
Optimize ion source parameters (e.g., capillary voltage, source temperature).
-
Determine the precursor ion (M+H)⁺ for the analyte and IS.
-
Perform collision-induced dissociation (CID) to identify at least two stable, high-intensity product ions for Multiple Reaction Monitoring (MRM).
-
-
Validation: Validate the method according to standard guidelines, assessing for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.[10]
Conclusion and Future Directions
This compound stands as an intriguing but under-characterized molecule. By leveraging the extensive knowledge base of the broader phenylpiperazine class, we can formulate a clear and logical path for its investigation. The protocols and frameworks outlined in this guide provide the necessary tools to move this compound from a chemical curiosity to a fully characterized pharmacological entity. Future work should focus on executing these studies to define its receptor binding profile, behavioral effects, and safety. Such research is critical not only for advancing our understanding of CNS pharmacology but also for staying ahead of the curve in the dynamic field of novel psychoactive substances.
References
-
National Center for Biotechnology Information. "this compound." PubChem Compound Database, CID=98086. [Link]
-
Goodwin, A. K., et al. "MDMA-like behavioral effects of N-substituted piperazines in the mouse." Pharmacology Biochemistry and Behavior, vol. 87, no. 3, 2007, pp. 344-51. [Link]
-
Wikipedia. "1-Phenylpiperazine." [Link]
-
Katarzyna, Z., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, vol. 10, no. 24, 2021, p. 5813. [Link]
-
de Souza Almeida, L., et al. "Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways." CNS & Neurological Disorders - Drug Targets, vol. 21, no. 6, 2022, pp. 520-532. [Link]
-
United Nations Office on Drugs and Crime. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." [Link]
-
Zuba, D., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Semantic Scholar. [Link]
-
Al-Obaid, A. M., et al. "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." Molecules, vol. 26, no. 23, 2021, p. 7182. [Link]
-
Almaghrabi, M. "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs." Auburn University Electronic Theses and Dissertations. [Link]
-
JETIR. "In-silico Studies of Phenyl Piperazine Derivatives Against Depression." [Link]
-
ResearchGate. "Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market." [Link]
-
Manetti, F., et al. "Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4." Journal of Medicinal Chemistry, vol. 42, no. 16, 1999, pp. 3019-27. [Link]
-
Zhao, X., et al. "Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography." Analytical Methods, vol. 7, no. 1, 2015, pp. 248-257. [Link]
-
European Patent Office. "SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE." [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.fi [fishersci.fi]
- 8. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-1-phenylpiperazine
Introduction
2-Methyl-1-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1] Phenylpiperazines are a well-established scaffold in medicinal chemistry, known for their diverse pharmacological activities, primarily targeting neurotransmitter systems in the central nervous system (CNS).[2] The core structure consists of a piperazine ring attached to a phenyl group. The addition of a methyl group at the 2-position of the piperazine ring, as in this compound, can significantly influence its pharmacological profile, including its affinity for various receptors and transporters, as well as its metabolic stability.[3] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon existing knowledge of closely related phenylpiperazine analogues to elucidate its likely pharmacodynamic and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and CNS-active agents.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1] |
| Molecular Weight | 176.26 g/mol | [1] |
| CAS Number | 2946-76-1 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| LogP | 1.87850 | [4] |
| pKa (basic) | Data not available |
Pharmacodynamics: Elucidating the Molecular Interactions
The mechanism of action of this compound is presumed to be complex, involving interactions with multiple molecular targets within the CNS. Based on the extensive research on analogous phenylpiperazine compounds, its primary effects are likely mediated through the modulation of monoaminergic systems, specifically those involving serotonin, dopamine, and norepinephrine.[5][6]
Receptor and Transporter Binding Profile
While specific binding data for this compound is not extensively available in the public domain, the binding profile can be inferred from studies on its parent compound, 1-phenylpiperazine, and other methylated derivatives. Phenylpiperazines are known to exhibit affinity for a range of serotonin (5-HT) and dopamine (D) receptors, as well as the monoamine transporters (SERT, DAT, and NET).[5][7]
The introduction of a methyl group can alter the affinity and selectivity for these targets. For instance, studies on other 1-heteroarylethyl-4-phenylpiperazines have shown that methylation at different positions on the alkyl chain can either increase or decrease affinity for D2 and 5-HT1A receptors.[3]
Inferred Primary Molecular Targets:
-
Serotonin Transporter (SERT): High to moderate affinity is expected, potentially leading to inhibition of serotonin reuptake.[5][6]
-
Dopamine Transporter (DAT): Moderate to low affinity is likely, potentially influencing dopamine reuptake.[5][8]
-
Norepinephrine Transporter (NET): Moderate affinity is possible, affecting norepinephrine reuptake.[5][9]
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A/2C): Phenylpiperazines often display affinity for various 5-HT receptor subtypes, acting as either agonists or antagonists.[7]
-
Dopamine Receptors (e.g., D2-like): Affinity for D2-like receptors is a common feature of this class of compounds.[3]
The following diagram illustrates the potential primary molecular targets of this compound within a presynaptic and postsynaptic neuronal context.
Caption: Putative molecular targets of this compound.
Functional Activity and Downstream Signaling
Phenylpiperazine derivatives can act as either reuptake inhibitors or releasing agents at monoamine transporters.[5][6] As reuptake inhibitors, they would increase the synaptic concentration of neurotransmitters by blocking their reabsorption into the presynaptic neuron. As releasing agents, they can induce reverse transport of neurotransmitters from the presynaptic terminal into the synapse. Some analogues, like TFMPP, are known serotonin releasing agents.[10]
The interaction with postsynaptic receptors would further modulate neuronal signaling. For example, agonism at 5-HT1A receptors would typically lead to hyperpolarization and decreased neuronal firing, while antagonism at 5-HT2A receptors is a mechanism of action for some atypical antipsychotics.
The following diagram illustrates a potential downstream signaling cascade following the interaction of a neurotransmitter with its G-protein coupled receptor, a common target for phenylpiperazine-modulated systems.
Caption: Example of a downstream signaling pathway.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Phenylpiperazines are generally well-absorbed after oral administration, although bioavailability can be variable.[11]
-
Distribution: These compounds are typically lipophilic and can cross the blood-brain barrier to exert their effects on the CNS.
-
Metabolism: The metabolism of phenylpiperazines is often extensive and primarily occurs in the liver via cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP1A2, and CYP3A4.[12] Common metabolic pathways for methylated piperazine derivatives include:
-
Excretion: Metabolites are primarily excreted in the urine.[14]
In Vivo Effects and Potential Applications
The in vivo effects of this compound are not well-documented. However, based on its presumed mechanism of action, it could elicit a range of psychotropic effects. Phenylpiperazine analogues have been investigated for their potential as antidepressants, anxiolytics, and antipsychotics.[7][15] Conversely, some have been identified as drugs of abuse, with stimulant or hallucinogenic properties.[10][16] For example, TFMPP is known to have MDMA-like effects and can induce locomotor depression.[16] The specific behavioral profile of this compound would depend on its unique receptor and transporter interaction profile.
Experimental Protocols for Mechanistic Elucidation
For researchers investigating the mechanism of action of novel phenylpiperazine derivatives like this compound, the following experimental workflows are fundamental.
Experimental Workflow Overview
Caption: General experimental workflow.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., human dopamine D2 receptor).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific binding competitor (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
This compound stock solution.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Cell membranes, radioligand, and assay buffer.
-
Non-specific binding wells: Cell membranes, radioligand, and a high concentration of the non-specific competitor.
-
Competition wells: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Monoamine Transporter Assay (Neurotransmitter Uptake)
Objective: To assess the ability of this compound to inhibit the reuptake of a specific monoamine (e.g., dopamine) via its transporter.
Materials:
-
Synaptosomes or cells expressing the transporter of interest (e.g., hDAT-expressing cells).
-
Radiolabeled neurotransmitter (e.g., [³H]-Dopamine).
-
Known transporter inhibitor as a positive control (e.g., GBR-12909 for DAT).
-
Assay buffer.
-
This compound stock solution.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the synaptosomes or cells with either vehicle or varying concentrations of this compound at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantify the radioactivity retained by the cells/synaptosomes using a scintillation counter.
-
Determine the concentration-dependent inhibition of neurotransmitter uptake by this compound and calculate the IC50 value.
Conclusion
This compound is a compound with a likely complex pharmacological profile centered on the modulation of monoaminergic systems. While direct experimental data is sparse, a comprehensive understanding of its mechanism of action can be inferred from the broader class of phenylpiperazine derivatives. It is anticipated to interact with serotonin and dopamine receptors and transporters, potentially acting as a reuptake inhibitor and/or releasing agent. Its specific in vivo effects will be a consequence of the balance of its activities at these various targets. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other novel psychoactive compounds, enabling a deeper understanding of their therapeutic potential and risks.
References
-
Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters. ACS chemical neuroscience, 3(9), 647–658. [Link]
-
Yarosh, H. L., Katz, E. B., Coop, A., & Fantegrossi, W. E. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology, biochemistry, and behavior, 88(1), 18–27. [Link]
-
Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., Wiborg, O., Blough, B., Schiøtt, B., & Sinning, S. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ResearchGate. [Link]
-
Bang-Andersen, B., Bøgesø, K. P., Ruhland, T., & Sanchez, C. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206–3221. [Link]
-
Timmerman, P., Sitsen, J., & Schoemaker, R. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of clinical psychopharmacology, 18(4), 307–316. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]
-
Mutak, S., et al. (2002). Introduction of a methyl group in α- or β-position of 1-heteroarylethyl-4-phenyl-piperazines affects their dopaminergic/serotonergic properties. ResearchGate. [Link]
-
Antia, U., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. RSC Medicinal Chemistry, 8(7), 801-814. [Link]
-
Kitayama, S., et al. (1997). Dopamine transporter mutants selectively enhance MPP+ transport. Proceedings of the National Academy of Sciences, 94(14), 7729-7734. [Link]
-
Caffarel-Salvador, E., et al. (2019). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 62(1), 63-71. [Link]
-
Chinese Academy of Sciences. (2024). Scientists Reveal Transport Mechanism of Norepinephrine Transporter and Binding Mode of Small Molecule and Peptide Drugs. Chinese Academy of Sciences. [Link]
-
University of Miami. (n.d.). Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. University of Miami. [Link]
-
Matsumoto, R. R., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6864–6868. [Link]
-
Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA. [Link]
-
Zhong, D., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 44(5), 1159–1166. [Link]
-
Wang, C., et al. (2024). Substrate binding and inhibition mechanism of norepinephrine transporter. Nature, 632(8025), 702-708. [Link]
-
Kuujia. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Kuujia. [Link]
-
Al-Warhi, T., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(11), 3183. [Link]
-
Wallentin, K. M., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 62(15), 3618-3635. [Link]
-
Zjawiony, J. K. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 30(4), 604-616. [Link]
-
Koldsø, H., et al. (2013). Structure Modeling of the Norepinephrine Transporter. International journal of molecular sciences, 14(8), 16586–16606. [Link]
-
Yena, M., et al. (2018). Permeating-enhancing and cytotoxic effects of 1-phenylpiperazine in isolated rat colonic mucosa. ResearchGate. [Link]
-
Wikipedia. (n.d.). Norepinephrine transporter. Wikipedia. Retrieved from [Link]
-
Dias da Silva, D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1413–1430. [Link]
-
de Freitas, R. F., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Pharmaceuticals, 15(10), 1284. [Link]
-
Wikipedia. (n.d.). Mirtazapine. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Retrieved from [Link]
-
Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of medical toxicology, 4(4), 254-257. [Link]
Sources
- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mirtazapine - Wikipedia [en.wikipedia.org]
- 16. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 2-Methyl-1-phenylpiperazine: A Technical Guide for Researchers
Abstract
The N-phenylpiperazine scaffold is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] This technical guide delves into the potential research applications of a specific, yet under-investigated derivative: 2-Methyl-1-phenylpiperazine. While direct research on this compound is sparse, its close structural relationship to a wide range of bioactive molecules provides a strong foundation for hypothesizing its pharmacological profile and research utility. This document offers a comprehensive exploration of its chemical characteristics, a reasoned hypothesis of its biological targets, and detailed experimental workflows for its systematic investigation. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in exploring novel chemical entities for various therapeutic applications, with a particular focus on the central nervous system.
Introduction: The Enduring Relevance of the Phenylpiperazine Scaffold and the Untapped Potential of this compound
The piperazine ring is a fundamental heterocyclic motif that features prominently in a diverse array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] When integrated into the N-phenylpiperazine framework, this scaffold demonstrates a significant propensity for interacting with targets within the central nervous system, especially within dopaminergic and serotonergic systems.[5][6] This has historically led to the successful development of a multitude of drugs for treating neurological and psychiatric conditions.[7]
This compound, a simple methylated analogue of 1-phenylpiperazine, emerges as a compelling candidate for novel research. The strategic addition of a methyl group can profoundly influence a molecule's pharmacological characteristics through steric and electronic modifications. These changes can potentially enhance receptor affinity and selectivity, or confer advantageous pharmacokinetic properties.[8][9][10] This guide aims to illuminate the unexplored potential of this compound, presenting it as both a valuable research tool and a promising lead compound for future drug discovery endeavors.
Chemical Properties and Synthesis
A foundational understanding of the chemical identity and synthesis of this compound is essential for its successful application in a research setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 2946-76-1[11]
-
Molecular Formula: C₁₁H₁₆N₂[11]
-
Molecular Weight: 176.26 g/mol [12]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Boiling Point | 293.7°C at 760 mmHg | [13] |
| Flash Point | 132.6°C | [13] |
| Density | 0.991 g/cm³ | [13] |
| logP | 1.87850 | [13] |
Proposed Synthesis
Although a specific, optimized synthesis for this compound is not widely published, a robust and reliable synthetic route can be designed based on well-established methodologies for the synthesis of N-arylpiperazines.[14][15][16] A highly effective and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine bromobenzene (1 equivalent), 2-methylpiperazine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like BINAP (4 mol%), and a strong base, for instance, sodium tert-butoxide (1.4 equivalents).
-
Solvent Addition: Add an appropriate anhydrous solvent, such as toluene, via syringe.
-
Reaction: Heat the reaction mixture to a temperature between 80-110 °C and maintain stirring for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.
Hypothesized Pharmacological Profile
The anticipated pharmacological actions of this compound can be reasonably inferred from the known biological activities of its parent compound, 1-phenylpiperazine, and other closely related simple derivatives. 1-Phenylpiperazine is known to function as a monoamine releasing agent, exhibiting activity at norepinephrine, serotonin, and dopamine transporters.[17] Furthermore, a large number of N-phenylpiperazine derivatives display significant affinity for a variety of serotonin (5-HT) and dopamine (D) receptor subtypes.[18][19][20][21]
Primary Hypothesized Molecular Targets:
-
Serotonin Receptors: With a high probability of interacting with 5-HT₁A and 5-HT₂A/₂C subtypes.
-
Dopamine Receptors: Primarily the D₂ and D₃ subtypes.
-
Monoamine Transporters: Including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).
The presence of the 2-methyl group is predicted to modulate the binding affinity and selectivity of the molecule for these targets. For example, methylation can alter the compound's lipophilicity and introduce steric hindrance, both of which are critical factors in receptor-ligand interactions.[8][9]
Caption: Hypothesized interactions of this compound with key components of the serotonergic and dopaminergic systems.
Potential Research Applications
Drawing upon its hypothesized pharmacological profile, this compound holds the potential to be a highly valuable tool across several domains of scientific research.
Neuroscience Research
-
Probing Receptor Structure and Function: As a novel ligand, it can be employed to explore the structural nuances and functional dynamics of dopaminergic and serotonergic receptors.
-
Investigating Mood and Anxiety Disorders: The integral role of serotonin and dopamine in the pathophysiology of depression and anxiety makes this compound a prime candidate for investigation in established animal models for these conditions.[7]
-
Elucidating Psychosis and Schizophrenia: Its predicted interaction with D₂ receptors suggests its utility in preclinical models of psychosis to probe disease mechanisms.[5]
-
Exploring Cognitive Enhancement: The modulation of dopaminergic and serotonergic neurotransmission is known to influence cognitive processes, thereby opening up avenues for research into its potential cognitive-enhancing effects.
Drug Development
-
As a Lead Compound: this compound can serve as a foundational chemical structure for the rational design and development of novel therapeutic agents with potentially improved efficacy and more favorable side-effect profiles.
-
In Structure-Activity Relationship (SAR) Studies: It can be utilized as a reference compound in SAR studies to systematically investigate how subtle structural modifications influence biological activity, thereby guiding the optimization of lead compounds.[9][20][22]
Proposed Experimental Workflows
A systematic and logical progression of experiments is paramount to fully characterizing the pharmacological profile and assessing the therapeutic potential of this compound.
In Vitro Characterization
Objective: To precisely determine the binding affinity and functional activity of this compound at its hypothesized molecular targets.
Workflow Diagram:
Caption: A streamlined workflow for the comprehensive in vitro characterization of this compound.
Detailed Protocol: Radioligand Binding Assay for the Dopamine D₂ Receptor [23]
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human D₂ receptors.
-
A suitable radioligand (e.g., [³H]-Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A compound for determining non-specific binding (e.g., Haloperidol).
-
A stock solution of this compound and its serial dilutions.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well microplate, combine the cell membranes, radioligand, and either the assay buffer (for total binding), the non-specific binding determinator, or a specific concentration of this compound.
-
Incubate the plate at room temperature for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters, followed by washing with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters into scintillation vials, add the scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Evaluation
Objective: To evaluate the pharmacokinetic properties (ADME) and assess the behavioral effects of this compound in relevant animal models.
Workflow Diagram:
Caption: A comprehensive and integrated workflow for the in vivo evaluation of this compound.
Detailed Protocol: The Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity [24]
-
Apparatus: A plus-shaped maze, elevated from the floor, consisting of two open arms and two arms enclosed by walls.
-
Animals: The test is typically conducted with mice or rats.
-
Procedure:
-
Administer this compound or a vehicle control to the animals at a specific time point before the test.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a predetermined duration (e.g., 5 minutes).
-
Record the animal's behavior, specifically the time spent in the open arms and the number of entries into both the open and closed arms, using an automated video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time the animal spent in the open arms and the percentage of entries into the open arms relative to the total number of entries.
-
A statistically significant increase in these parameters for the treated group compared to the control group is indicative of anxiolytic-like effects.
-
Analyze the collected data using appropriate statistical methods, such as a t-test or ANOVA.
-
Analytical Chemistry
The use of accurate and validated analytical methods is indispensable for the synthesis, purification, and pharmacokinetic analysis of this compound.
Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
| HPLC | Purity determination, quantification in biological matrices | A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water containing an additive such as formic acid. Detection can be achieved using UV or mass spectrometry.[25][26] |
| GC-MS | Compound identification, quantification, and impurity profiling | A capillary column, such as a 5% phenyl-methylpolysiloxane column, is used with a programmed temperature gradient. Electron ionization (EI) mass spectrometry is employed for detection.[27][28] |
| NMR | Definitive structural elucidation | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and connectivity of the molecule. |
Detailed Protocol: HPLC-UV Method for Purity Assessment [27]
-
Instrumentation: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength, for example, 254 nm.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase.
-
Analysis: Inject the prepared sample onto the HPLC system and record the resulting chromatogram. The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total peak area.
Future Directions and Conclusion
This compound stands as a promising, yet significantly under-explored, chemical entity. The technical guide presented herein offers a structured and logical roadmap for its comprehensive investigation. Future research endeavors should be directed towards:
-
Synthesis of Analogues: A systematic exploration of the effects of various substitution patterns on both the phenyl and piperazine rings to construct a detailed structure-activity relationship (SAR).
-
In-depth Mechanistic Studies: A thorough investigation of the downstream signaling cascades that are modulated by the interaction of this compound with its primary molecular targets.
-
Advanced In Vivo Models: The utilization of more sophisticated and disease-relevant animal models of neurological disorders to rigorously assess its therapeutic potential.
References
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available at: [Link]
-
Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. Available at: [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available at: [Link]
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Available at: [Link]
-
Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. Available at: [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]
-
Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. Available at: [Link]
-
A Novel in Vivo Test for Drugs Affecting Central Serotonergic and Adrenergic Systems. PubMed. Available at: [Link]
-
Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Phenylpiperazine. Wikipedia. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed Central. Available at: [Link]
-
Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. Available at: [Link]
-
Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
-
Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. Available at: [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Piperazine. HELIX Chromatography. Available at: [Link]
-
Models of Dopaminergic and Serotonergic Signaling. Duke University. Available at: [Link]
-
In vivo methodology in behavioural pharmacology – Where are we now?. ResearchGate. Available at: [Link]
-
Animal Models of Serotonergic Psychedelics. PubMed Central. Available at: [Link]
-
Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]
-
Dopamine and serotonin work in opposition to shape learning. McGovern Institute for Brain Research at MIT. Available at: [Link]
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]
-
SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. Available at: [Link]
-
Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Molbase. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Analytical CHEMISTRY. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. scbt.com [scbt.com]
- 12. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Piperazine synthesis [organic-chemistry.org]
- 17. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 18. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. vsp.mod.gov.rs [vsp.mod.gov.rs]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. helixchrom.com [helixchrom.com]
- 27. researchgate.net [researchgate.net]
- 28. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine Derivatives and Their Therapeutic Applications
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its unique conformational properties and the synthetic tractability of the piperazine ring have made it a focal point for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This guide provides an in-depth exploration of the synthesis, pharmacology, and therapeutic applications of this compound derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
The this compound Core: A Gateway to CNS-Active Compounds
The introduction of a methyl group at the 2-position of the piperazine ring, adjacent to the phenyl-bearing nitrogen, imparts significant conformational rigidity. This steric constraint influences the orientation of the phenyl group and any substituents on the second nitrogen, thereby modulating the interaction of these derivatives with their biological targets. This subtle structural modification can lead to profound differences in pharmacological activity, including receptor affinity, selectivity, and functional efficacy. The phenylpiperazine moiety itself is a well-established pharmacophore, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are pivotal in the regulation of mood, cognition, and motor control.[1][2]
Synthesis of this compound Derivatives: Strategies and a Detailed Protocol
The synthesis of this compound derivatives can be approached through several strategic routes. A common and versatile method involves the cyclization of an appropriately substituted N-phenylethylenediamine precursor. Alternatively, direct N-arylation of 2-methylpiperazine with a substituted phenyl halide offers a more convergent approach. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the phenyl ring and the second piperazine nitrogen.
Below is a representative, detailed protocol for the synthesis of a 1-aryl-2-methylpiperazine derivative, a common intermediate for further functionalization.
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-2-methylpiperazine
This protocol details the synthesis of a key intermediate, which can be further modified at the N4 position to generate a library of pharmacologically active compounds.
Materials and Reagents:
-
1-Bromo-3-chlorobenzene
-
2-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chlorobenzene (1.91 g, 10 mmol), 2-methylpiperazine (1.20 g, 12 mmol), and sodium tert-butoxide (1.35 g, 14 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (92 mg, 0.1 mmol) and XPhos (143 mg, 0.3 mmol).
-
Solvent Addition: Add 40 mL of anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with 50 mL of diethyl ether and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to afford the pure 1-(3-chlorophenyl)-2-methylpiperazine as a pale yellow oil.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified oil in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Therapeutic Applications: Targeting the Central Nervous System
The versatility of the this compound scaffold has led to its exploration in a wide array of therapeutic areas, with a primary focus on CNS disorders.
-
Antidepressants and Anxiolytics: Many derivatives exhibit high affinity for serotonin receptors, particularly the 5-HT₁A and 5-HT₂C subtypes.[3] Modulation of these receptors is a cornerstone of modern antidepressant and anxiolytic pharmacotherapy.
-
Antipsychotics: Atypical antipsychotic drugs often possess a multi-receptor binding profile, including affinity for dopamine D₂ and various serotonin receptors. The this compound core can be elaborated to achieve such a profile.
-
Cognitive Enhancers: By modulating cholinergic and glutamatergic systems, certain derivatives are being investigated for their potential to treat cognitive deficits associated with Alzheimer's disease and schizophrenia.
-
Acaricides: Beyond the CNS, some phenylpiperazine derivatives have been developed as potent acaricides for agricultural applications, demonstrating the broad biological activity of this chemical class.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The pharmacological activity of this compound derivatives is exquisitely sensitive to their substitution patterns. A systematic analysis of these relationships is crucial for rational drug design.
Substitution on the Phenyl Ring
The nature and position of substituents on the phenyl ring significantly impact receptor affinity and selectivity.
-
Electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the meta or para positions often enhance affinity for serotonin receptors.
-
Electron-donating groups (e.g., methoxy, methyl) can modulate the pharmacokinetic properties and may favor interaction with dopamine receptors.
Substitution at the N4 Position
The substituent at the second nitrogen of the piperazine ring is a key determinant of the overall pharmacological profile.
-
Alkyl Chains: The length of an alkyl chain at N4 can influence the compound's lipophilicity and its ability to span different regions of the receptor binding pocket.
-
Aromatic and Heteroaromatic Moieties: The introduction of a second aryl or heteroaryl group can lead to compounds with dual-target activity or enhanced selectivity for a particular receptor subtype.
The following table summarizes representative pharmacological data for a series of this compound derivatives, illustrating the impact of structural modifications on receptor binding affinity.
| Compound ID | Phenyl Substituent | N4 Substituent | 5-HT₁A R (Kᵢ, nM) | 5-HT₂C R (Kᵢ, nM) | D₂ R (Kᵢ, nM) |
| 1a | H | H | 150 | 250 | >1000 |
| 1b | 3-Cl | H | 25 | 80 | 850 |
| 1c | 4-OCH₃ | H | 90 | 300 | 500 |
| 2a | 3-Cl | -(CH₂)₃-Imide | 5 | 45 | 600 |
| 2b | 3-Cl | -(CH₂)₄-Ph | 12 | 60 | 450 |
Data are hypothetical and for illustrative purposes.
Key Experimental Workflows for Biological Evaluation
To elucidate the pharmacological properties of novel this compound derivatives, a battery of in vitro and in vivo assays is employed.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the affinity of a compound for its target receptor.
Protocol: Radioligand Binding Assay for 5-HT₁A Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₁A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
A fixed concentration of a radiolabeled ligand specific for the 5-HT₁A receptor (e.g., [³H]8-OH-DPAT).
-
Varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For determination of non-specific binding, a high concentration of a known 5-HT₁A ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: The Elevated Plus Maze
This widely used behavioral test in rodents is employed to assess the anxiolytic or anxiogenic effects of a compound.
Protocol: Elevated Plus Maze for Anxiolytic Activity in Mice
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms (with high walls) extending from a central platform, elevated above the floor.
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
Testing: Place a mouse on the central platform of the maze, facing one of the open arms.
-
Observation: Allow the mouse to explore the maze for a set period (typically 5 minutes). Record the session using a video camera positioned above the maze.
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease in these parameters suggests an anxiogenic-like effect.
Signaling Pathways and Mechanistic Insights
The therapeutic effects of this compound derivatives are mediated by their interaction with specific GPCRs, which in turn modulate downstream intracellular signaling cascades.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a canonical Gᵢ/ₒ-coupled receptor. Its activation by an agonist, such as a this compound derivative, initiates a cascade of intracellular events.[4][5][6]
Caption: 5-HT₁A Receptor Signaling Pathway.
5-HT₂C Receptor Signaling
In contrast to the 5-HT₁A receptor, the 5-HT₂C receptor is coupled to Gₒ/₁₁ proteins. Its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7][8][9]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 2-Methyl-1-phenylpiperazine: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-1-phenylpiperazine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to deliver not just raw data, but also the underlying scientific context and practical methodologies for its characterization. We will delve into its structural attributes, physicochemical parameters, and spectral signatures. Furthermore, this guide outlines detailed, field-proven protocols for the empirical determination of its key properties, ensuring scientific integrity and reproducibility. The content is grounded in authoritative references to support mechanistic claims and procedural standards, offering a self-validating framework for researchers.
Introduction: The Significance of the Phenylpiperazine Moiety
The phenylpiperazine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of activities targeting the central nervous system (CNS). Derivatives of phenylpiperazine are known to interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The introduction of a methyl group at the 2-position of the piperazine ring, as in this compound, can significantly influence the molecule's stereochemistry, receptor binding affinity, and metabolic stability. Understanding the fundamental physical and chemical properties of this specific derivative is therefore a critical prerequisite for its rational application in drug design and development, as well as for ensuring its safe handling and quality control.
Molecular and Physicochemical Profile
This compound, identified by the CAS number 2946-76-1, is a substituted piperazine derivative with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of approximately 176.26 g/mol .[1][2][3] Its structural and physicochemical properties are pivotal in determining its behavior in both chemical and biological systems.
Structural and Chemical Identifiers
A clear identification of the compound is fundamental for any scientific investigation. The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 2946-76-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2][3] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| InChI | InChI=1S/C11H16N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | [1][3] |
| SMILES | CC1CNCCN1C2=CC=CC=C2 | [1][3] |
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are computed and should be confirmed by empirical testing for critical applications.
| Property | Value | Notes and Source(s) |
| Boiling Point | 293.7 °C at 760 mmHg | Computed.[1] |
| Density | 0.991 g/cm³ | Computed.[1] |
| Flash Point | 132.6 °C | Computed.[1] |
| Refractive Index | 1.525 | Computed.[1] |
| pKa | Not explicitly available. See discussion below. | |
| LogP (XLogP3) | 1.8 | Computed.[1][3] |
| Topological Polar Surface Area | 15.3 Ų | Computed.[1][3] |
| Hydrogen Bond Donor Count | 1 | Computed.[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed.[1] |
Synthesis and Reactivity
General Synthesis Approach: N-Arylation of Piperazines
The synthesis of 1-arylpiperazines, including this compound, is commonly achieved through the N-arylation of the corresponding piperazine derivative.[5] A prevalent method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple an aryl halide with an amine. Another approach involves nucleophilic aromatic substitution (SNAr) reactions, particularly when the aryl halide is activated by electron-withdrawing groups.[5] A general synthetic route is depicted below.
Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the two nitrogen atoms within the piperazine ring. The secondary amine is nucleophilic and can undergo further alkylation, acylation, or other reactions typical of secondary amines. The tertiary amine, attached to the phenyl group, is less nucleophilic due to the electronic effects of the aromatic ring. The phenyl group itself can undergo electrophilic aromatic substitution, although the piperazine moiety will influence the regioselectivity of such reactions.
Spectral Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl group protons, and the protons of the piperazine ring. The chemical shifts and coupling patterns of the piperazine protons will be complex due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the methyl group, and the piperazine ring.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[3]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the molecular formula.[3]
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the determination of key physicochemical properties of this compound.
Protocol for Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Methodology:
-
A small, dry sample of crystalline this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Protocol for Determination of Boiling Point
The boiling point is a fundamental physical property of a liquid.
Methodology:
-
A small volume of liquid this compound is placed in a distillation flask.
-
A thermometer is positioned such that the top of the bulb is level with the side arm of the flask.
-
The flask is heated gently.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. The atmospheric pressure should also be recorded, and if necessary, the boiling point should be corrected to standard pressure.
Protocol for Determination of Aqueous Solubility
Aqueous solubility is a critical parameter for drug development, influencing bioavailability.
Methodology: Shake-Flask Method
-
An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility at that temperature.
Caption: Workflow for the determination of aqueous solubility using the shake-flask method.
Protocol for Potentiometric Determination of pKa
This method involves titrating a solution of the compound with a strong acid or base.
Methodology:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa can be determined from the pH at the half-equivalence point(s).
Safety and Handling
While specific toxicity data for this compound is limited, related phenylpiperazine compounds are known to be toxic and corrosive.[7][8] Therefore, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Based on GHS classifications for similar compounds, this compound may be harmful if swallowed and cause serious eye irritation.[3]
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its core physical and chemical properties, drawing from available data and established scientific principles. The inclusion of detailed experimental protocols offers a practical framework for researchers to empirically validate these properties and further explore the compound's potential. A thorough understanding of its physicochemical profile is paramount for its successful application in the development of novel therapeutics.
References
- Kuujia. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine).
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - 1-Phenylpiperazine.
- Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. (n.d.). 1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98086, this compound.
- ECHEMI. (n.d.). 1-Phenylpiperazine SDS, 92-54-6 Safety Data Sheets.
- ChemicalBook. (2025, July 19). 1-PHENYLPIPERAZINE HYDROCHLORIDE - Safety Data Sheet.
- Khalili, F., Henni, A., & East, A. L. L. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- RSC Publishing. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). 1-Methyl-3-phenylpiperazine 97 5271-27-2.
- ChemScene. (n.d.). 5271-27-2 | 1-Methyl-3-phenylpiperazine.
- Sigma-Aldrich. (n.d.). 1-Phenylpiperazine 99 92-54-6.
- CymitQuimica. (n.d.). CAS 5271-27-2: 1-Methyl-3-phenyl-piperazine.
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
- European Patent Office. (2017, February 6). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. (EP 3414231 B1).
- Chemical Synthesis. (2025, May 20). 1-methyl-4-phenylpiperazine - 3074-43-9.
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- ResearchGate. (2025, August 7).
- ChemicalBook. (n.d.). 1-Phenylpiperazine synthesis.
- iChemical. (n.d.). 1-Methyl-3-phenylpiperazine, CAS No. 5271-27-2.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-Methyl-3-phenylpiperazine | 5271-27-2.
- PubMed. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study.
- Google Patents. (n.d.).
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- American Chemical Society. (2025, December 16). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution.
- National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook.
- ChemicalBook. (n.d.). 1-Methy-2-phenylpiperazine CAS#: 5271-28-3.
- ChemicalBook. (n.d.). 1-Phenylpiperazine | 92-54-6.
- Wikipedia. (n.d.). Phenylpiperazine.
Sources
- 1. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. lobachemie.com [lobachemie.com]
- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 2-Methyl-1-phenylpiperazine Structural Analogs
Abstract
The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally active agents. The introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center and introduces steric constraints that significantly influence pharmacological activity. This guide provides a comprehensive technical overview of 2-methyl-1-phenylpiperazine and its structural analogs for researchers, scientists, and drug development professionals. We will explore the nuanced interplay between chemical structure and biological function, focusing on synthesis strategies, pharmacological evaluation, structure-activity relationships (SAR), and key analytical methodologies. This document is designed not as a rigid protocol, but as a foundational guide to empower rational design and investigation in this promising chemical space.
Introduction: The Significance of the this compound Core
The 1-phenylpiperazine moiety is a well-established pharmacophore known for its interaction with a variety of biogenic amine receptors and transporters.[1][2] Its derivatives encompass a wide range of therapeutic agents, including antidepressants and antipsychotics.[3][4] The parent compound, 1-phenylpiperazine, acts as a monoamine releasing agent with modest selectivity for the norepinephrine transporter (NET) over serotonin (SERT) and dopamine (DAT) transporters.[1]
The strategic addition of a methyl group at the C-2 position of the piperazine ring, creating this compound, introduces several critical modifications:
-
Chirality: The C-2 carbon becomes a stereocenter, leading to (R)- and (S)-enantiomers. This is of paramount importance as biological targets are chiral, and enantiomers frequently exhibit different potency, efficacy, and selectivity.
-
Steric Hindrance: The methyl group imposes steric bulk adjacent to the N1-phenyl linkage. This can influence the preferred conformation of the molecule, affecting how it fits into the binding pockets of target proteins.
-
Modified Basicity: The electronic effect of the methyl group can subtly alter the pKa of the piperazine nitrogens, potentially influencing electrostatic interactions with target receptors and modifying pharmacokinetic properties.
These modifications make the this compound scaffold a rich starting point for developing novel psychoactive compounds and therapeutic agents with fine-tuned pharmacological profiles.
Synthesis Strategies: Building the Core and Its Analogs
The synthesis of this compound analogs can be approached in a modular fashion, allowing for systematic structural modifications. The primary strategies involve either forming the piperazine ring or attaching the substituted phenyl group to a pre-formed 2-methylpiperazine core.
General Synthesis Workflow
The overall process from conceptualization to characterization of a novel analog follows a logical progression. The choice of specific reagents and reaction conditions is dictated by the desired substitution pattern and the chemical properties of the substituents.
Caption: General workflow for the synthesis and characterization of novel analogs.
Key Synthetic Reactions
2.2.1. N-Arylation of 2-Methylpiperazine
The most common and versatile method for preparing 1-aryl-2-methylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination.[5] This reaction couples an aryl halide (or triflate) with 2-methylpiperazine.
-
Rationale: This cross-coupling reaction is highly efficient and tolerates a wide variety of functional groups on the aryl ring, making it ideal for creating a library of analogs with diverse phenyl substitutions. The choice of phosphine ligand (e.g., BINAP, XPhos) is critical for optimizing reaction yield and minimizing side products. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the piperazine nitrogen.
2.2.2. Piperazine Ring Formation
Alternatively, the piperazine ring can be constructed. One established method involves the cyclization of N-(β-hydroxypropyl)ethylenediamine using photocatalysis, which yields 2-methylpiperazine. This can then be arylated as described above. While less direct for producing a diverse library of final products, this can be a cost-effective route to the core scaffold.
Representative Synthetic Protocol: Synthesis of 1-(4-chlorophenyl)-2-methylpiperazine
This protocol details a standard Buchwald-Hartwig amination procedure.
Materials:
-
1-Bromo-4-chlorobenzene
-
(±)-2-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk line, nitrogen/argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), racemic BINAP (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reagents: Add 1-bromo-4-chlorobenzene (1.0 equivalent) and (±)-2-methylpiperazine (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacology and Mechanism of Action
Structural analogs of this compound primarily exert their effects by interacting with monoamine transporters (DAT, SERT, NET) and serotonin (5-HT) receptors.[2][6][7] The specific substitution on the phenyl ring dictates the affinity and selectivity for these targets.
Primary Molecular Targets
-
Monoamine Transporters (DAT, SERT, NET): Many phenylpiperazines function as monoamine reuptake inhibitors or releasing agents.[1][7] Inhibition of these transporters increases the synaptic concentration of dopamine, serotonin, and/or norepinephrine, leading to stimulant, empathogenic, or antidepressant effects.
-
Serotonin (5-HT) Receptors: Phenylpiperazines often show significant affinity for various 5-HT receptor subtypes, particularly 5-HT₁A and 5-HT₂A/₂B/₂C.[3][8] Interaction with these receptors can mediate a range of effects from anxiolytic to hallucinogenic.
-
Dopamine (D) Receptors: Some analogs exhibit affinity for D₂-like dopamine receptors (D₂, D₃, D₄), often as antagonists or partial agonists, which is relevant for potential antipsychotic applications.[9]
Pharmacological Evaluation Workflow
A standard cascade of in vitro assays is used to determine the pharmacological profile of a new analog.
Caption: Tiered workflow for in vitro pharmacological profiling.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol describes a cell-based assay to measure a compound's potency for inhibiting dopamine uptake via DAT. The same principle applies to SERT and NET using the appropriate cell line and radiolabeled substrate.
Materials:
-
HEK 293 cells stably expressing human DAT (hDAT).
-
96-well cell culture plates.
-
Krebs-Henseleit buffer (KHB).
-
[³H]-Dopamine (radiolabeled substrate).
-
Test compound stock solution in DMSO.
-
Reference inhibitor (e.g., GBR 12909) for positive control.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK 293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitor in KHB. Prepare a solution of [³H]-Dopamine in KHB at a final concentration near its Kₘ value for the transporter.
-
Pre-incubation: On the day of the experiment, aspirate the growth medium from the cells and wash once with warm KHB. Add 50 µL of KHB containing the various concentrations of the test compound, reference inhibitor, or vehicle (for total uptake control) to the wells. Incubate for 5-10 minutes at room temperature.
-
Uptake Initiation: Initiate dopamine uptake by adding 50 µL of the [³H]-Dopamine solution to each well.
-
Uptake Termination: Incubate for a short, defined period (e.g., 5 minutes) at room temperature. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.
-
Cell Lysis and Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
The SAR for phenylpiperazines is complex, with small structural changes often leading to significant shifts in pharmacology. For the this compound series, we can infer key relationships based on data from closely related analogs.
Phenyl Ring Substitution
Substitution on the phenyl ring is the most critical determinant of activity and selectivity.
Caption: Key SAR insights for phenyl ring substitutions.
-
Electron-Withdrawing Groups (EWGs): Placing EWGs like trifluoromethyl (CF₃) or chlorine (Cl) at the meta-position often enhances affinity for SERT and can introduce 5-HT receptor agonist activity, as seen in the well-known compound mCPP (1-(3-chlorophenyl)piperazine).[7]
-
Halogens at the para-Position: Substitution with fluorine, chlorine, or bromine at the para-position can produce compounds with high affinity for both DAT and SERT.[10]
-
Steric Bulk at the ortho-Position: Introducing substituents at the ortho-position generally decreases affinity at monoamine transporters due to steric clash. However, this can be exploited to enhance selectivity for other targets, such as favoring dopamine D₃ over D₂ receptors.[9]
Piperazine Ring Substitution
-
N4-Substitution: The N4 nitrogen is a common site for modification to extend the molecule and interact with secondary binding pockets or modulate physicochemical properties. Attaching bulky groups can abolish transporter activity while retaining or enhancing receptor affinity.
-
C2-Methyl Stereochemistry: While specific data for a range of this compound enantiomers is scarce in the public domain, it is a critical principle that the (R) and (S) enantiomers will have different affinities and efficacies. For example, in a related series of GBR analogs, the stereochemistry of a substituent on the side chain dramatically influenced DAT versus SERT affinity.[10] It is imperative to either separate the enantiomers or test the racemate with the understanding that the measured activity is a composite of two different compounds.
Quantitative SAR Data
The following table summarizes binding affinity data for representative phenylpiperazine analogs at key CNS targets. Note that these are not all 2-methyl analogs but provide a strong basis for predicting the effects of substitution patterns.
| Compound | Phenyl Substitution | Target | Kᵢ (nM) | Primary Activity Profile | Reference |
| 1-(2,3-dichlorophenyl)piperazine analog | 2,3-di-Cl | hD₃ | 0.7 | Potent D₃ Antagonist | [9] |
| hD₂L | 93.3 | D₃ vs D₂ Selective | [9] | ||
| 3-TFMPP-3,4-MDBP analog | 3-CF₃, N4-(3,4-MDB) | 5-HT₁A | 188 | 5-HT₁A Ligand | [3] |
| 5-HT₂B | < 200 | 5-HT₂B Ligand | [3] | ||
| (S)-GBR Analog (Compound 10) | N4-substituted | DAT | 1.8 | Potent DAT Inhibitor | [10] |
| SERT | 993 | DAT Selective | [10] | ||
| (R)-GBR Analog (Compound 8) | N4-substituted | DAT | 19.3 | Non-selective DAT/SERT Inhibitor | [10] |
| SERT | 20.9 | Non-selective DAT/SERT Inhibitor | [10] |
Analytical Methodologies
Accurate identification and quantification of this compound analogs are crucial for both research and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse technique for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Separation: A mid-polarity column (e.g., 50% phenyl-polysiloxane) is often effective for separating positional isomers of substituted phenylpiperazines, which may have nearly identical mass spectra.[11]
-
Fragmentation: Under electron ionization (EI), phenylpiperazines exhibit characteristic fragmentation patterns. The molecular ion (M⁺) is often observed. Key fragments arise from the cleavage of the piperazine ring. A common and diagnostic fragmentation involves the cleavage of the C-C bonds within the piperazine ring adjacent to the nitrogens. For the this compound core, characteristic fragments would be expected from:
-
Cleavage alpha to the N1 nitrogen, leading to fragments related to the substituted phenyl group.
-
Cleavage of the piperazine ring, often resulting in characteristic ions that can help identify the piperazine core. The presence of the 2-methyl group will shift the mass of these fragments compared to unsubstituted piperazines.
-
Protocol: GC-MS Analysis of a Synthesized Analog
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., HP-5MS or equivalent).
-
Mass Selective Detector capable of electron ionization (EI).
Procedure:
-
Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the synthesized analog in a suitable solvent like methanol or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific analog).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C
-
-
Injection: Inject 1 µL of the sample solution.
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest based on its retention time.
-
Analyze the mass spectrum of the peak. Confirm the molecular weight from the molecular ion peak (M⁺).
-
Compare the fragmentation pattern to known patterns for phenylpiperazines and theoretical fragmentation to confirm the structure.
-
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel CNS-active agents. The introduction of a methyl group provides a handle for fine-tuning pharmacology through stereochemistry and steric interactions, complementing the well-established SAR of phenyl ring substitution. This guide has outlined the fundamental principles for the synthesis, pharmacological evaluation, and analysis of these compounds.
Future research should focus on the systematic synthesis and evaluation of enantiomerically pure series of these analogs. This will allow for a more precise deconvolution of the SAR and a deeper understanding of how these molecules interact with their biological targets. Such studies will be instrumental in developing next-generation therapeutics with improved efficacy and selectivity for treating a range of neuropsychiatric disorders.
References
- Dankiewicz, W., Cybulski, M., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365.
-
Dalton, J. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science, Medicine, and Pathology, 14(4), 488–498. Available from: [Link]
- Subba Rao, K. V., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. New Journal of Chemistry, 26(9), 1143–1145.
-
European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. EP 3414231 B1. Available from: [Link]
-
Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-65. Available from: [Link]
- Terzioglu, N., & Gürsoy, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 568-576.
-
Drug Enforcement Administration. (2024). Schedules of Controlled Substances: Placement of 2-Methyl AP-237 in Schedule I. Federal Register. Available from: [Link]
-
Rossi, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 17(1), 123. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]
- Google Patents. (n.d.). CN102351843B - Synthesis method of 2-methyl piperazine lomefloxacin.
-
Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]
-
Cheng, J., et al. (2021). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience, 12(13), 2416–2431. Available from: [Link]
- ResearchGate. (n.d.).
-
Micheli, F., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 883–894. Available from: [Link]
-
Hsin, L. W., et al. (2008). Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters. Journal of Medicinal Chemistry, 51(9), 2795–2806. Available from: [Link]
-
Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. PLoS ONE, 7(10), e44659. Available from: [Link]
-
Wikipedia. (n.d.). 1-Phenylpiperazine. Available from: [Link]
-
Al-Rashida, M., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(22), 5486. Available from: [Link]
- ResearchGate. (n.d.). GC–TOF mass spectral analysis of the m/z 135 ion for....
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2018). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 11, 10-21. Available from: [Link]
-
YouTube. (2020). GCMS 3 Fragmentation Patterns. Available from: [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters.
-
Sridhar, B., et al. (2021). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. Scientific Reports, 11(1), 1-15. Available from: [Link]
-
Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(5), 1052-6. Available from: [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-phenylpiperazine in Various Solvents
Introduction: The Critical Role of Solubility in the Application of 2-Methyl-1-phenylpiperazine
This compound is a substituted piperazine derivative with significant interest in medicinal chemistry and drug development due to its versatile scaffold. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in various applications, from synthetic reaction conditions and purification strategies to formulation development and bioavailability in physiological systems. Understanding and controlling the solubility of this compound is paramount for researchers and scientists aiming to harness its full potential.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively assess and predict its solubility in a diverse range of solvent systems. We will delve into the physicochemical characteristics of the molecule, explore theoretical frameworks for solubility prediction, present a detailed experimental protocol for solubility determination, and discuss the implications of these findings for practical applications.
Physicochemical Profile of this compound
A thorough understanding of the molecular properties of this compound is the cornerstone of predicting its solubility behavior. The interplay of its structural features governs its interactions with different solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| XLogP3-AA | 1.8 | [3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 2 | [1][3] |
| Topological Polar Surface Area | 15.3 Ų | [1][3] |
| pKa (Predicted) | The piperazine moiety contains two nitrogen atoms, leading to two pKa values. For the parent piperazine, these are approximately 9.73 and 5.35 at 298 K[4]. The substitution on the nitrogens in this compound will influence these values. A predicted pKa for the secondary amine is around 8.82[5]. |
The XLogP3 value of 1.8 suggests a moderate lipophilicity, indicating that this compound will have an affinity for both nonpolar and, to some extent, polar environments. The presence of one hydrogen bond donor (the secondary amine proton) and two hydrogen bond acceptors (the two nitrogen atoms) allows for significant interactions with protic and other hydrogen-bonding solvents. The relatively small topological polar surface area suggests that the molecule is not excessively polar.
Theoretical Frameworks for Solubility Prediction
While empirical determination of solubility is the gold standard, theoretical models provide a powerful predictive tool for solvent selection, saving valuable time and resources.
The "Like Dissolves Like" Principle and Polarity
The age-old adage "like dissolves like" remains a fundamental concept in solubility prediction. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Based on its structure, this compound can be classified as a moderately polar molecule. The phenyl group contributes to its nonpolar character, while the piperazine ring with its two nitrogen atoms provides polarity and hydrogen bonding capability.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more quantitative and nuanced approach to predicting solubility by dissecting the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): Representing the energy of hydrogen bonds.
The principle behind HSP is that substances with similar HSP values are likely to be miscible[6]. To predict the solubility of this compound in a given solvent, one would compare the HSP values of the two. A smaller "distance" between the HSP coordinates of the solute and the solvent in the three-dimensional Hansen space indicates a higher likelihood of dissolution[6][7]. This method is particularly useful for selecting optimal solvents or solvent blends for a specific application[7][8].
Kamlet-Taft Parameters
The Kamlet-Taft solvatochromic parameters provide another lens through which to view solvent-solute interactions, focusing on specific types of intermolecular forces:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.
-
π* (Polarizability/Dipolarity): A measure of the solvent's ability to stabilize a dipole or a charge.
These parameters are invaluable for understanding the specific interactions that govern the dissolution of this compound[9][10]. For instance, in a solvent with a high α value, the primary interaction with the solute would be the solvent donating a hydrogen bond to the nitrogen atoms of the piperazine ring. Conversely, in a solvent with a high β value, the solvent would accept a hydrogen bond from the secondary amine of the solute.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[11][12][13]. This "gold standard" method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh a sample of this compound.
-
Select a range of solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).
-
Ensure all glassware is clean and dry.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the containers in a constant temperature environment, typically on an orbital shaker or a magnetic stirrer, to facilitate dissolution. The temperature should be carefully controlled and monitored as solubility is temperature-dependent[14].
-
Allow the mixture to equilibrate for a sufficient period, often 24 to 72 hours, to ensure that the solution has reached saturation[15]. Periodic sampling can be performed to confirm that the concentration of the dissolved solute has reached a plateau[16].
-
-
Phase Separation:
-
After equilibration, it is essential to separate the undissolved solid from the saturated solution. This can be achieved through:
-
Centrifugation: This is a common method to pellet the solid material.
-
Filtration: Use a syringe filter with a membrane that is chemically compatible with the solvent and does not adsorb the solute. PTFE or nylon filters are often suitable choices. Pre-rinsing the filter with the saturated solution can help minimize adsorption[15].
-
-
-
Quantification of Dissolved Solute:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantification.
-
UV-Vis Spectroscopy: This can be a simpler and faster method if the compound has a suitable chromophore and there are no interfering substances. A calibration curve with known concentrations of the compound must be prepared.
-
-
-
Data Analysis and Reporting:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L, and report the temperature at which the measurement was performed.
-
Visualizing the Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Solubility Profile of this compound: A Qualitative Overview
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to both donate and accept hydrogen bonds allows for strong interactions with these solvents. The basic nitrogen atoms can be protonated in acidic aqueous solutions, further increasing solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds from the secondary amine and engage in dipole-dipole interactions. The moderate polarity of the solute aligns well with these solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The phenyl group provides some nonpolar character, allowing for some interaction with nonpolar solvents through dispersion forces. However, the polar piperazine moiety limits solubility in highly nonpolar solvents. |
Visualizing Intermolecular Interactions
The following diagrams illustrate the key intermolecular forces at play when this compound is dissolved in a protic and an aprotic solvent.
Caption: Intermolecular interactions between this compound and representative solvents.
Conclusion and Future Directions
The solubility of this compound is a multifaceted property governed by its unique physicochemical characteristics. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility in various solvents. By leveraging theoretical models such as Hansen Solubility Parameters and employing robust experimental methodologies like the shake-flask method, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.
While a qualitative understanding of its solubility profile is presented here, the generation of a comprehensive quantitative solubility database across a wide range of solvents and temperatures would be a valuable contribution to the scientific community. Such data would further enhance the predictive power of theoretical models and facilitate the rational design of processes and formulations involving this important molecule.
References
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved from [Link]
-
IUPAC. (2025). Kamlet–Taft solvent parameters. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
Kuujia.com. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Retrieved from [Link]
-
Journal of Advanced Manufacturing and Technology. (2020). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Retrieved from [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ACS Publications. (2002). Kamlet−Taft Solvatochromic Parameters of the Sub- and Supercritical Fluorinated Ethane Solvents. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. Retrieved from [Link]
-
National Institutes of Health. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
BioResources. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
-
Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
-
YouTube. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
BioResources. (2019). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
ACS Publications. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Methyl-3-phenylpiperazine. PubChem. Retrieved from [Link]
-
American Chemical Society. (2025). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST WebBook. Retrieved from [Link]
Sources
- 1. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
- 5. 1-Methy-2-phenylpiperazine CAS#: 5271-28-3 [amp.chemicalbook.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kamlet-Taft solvent parameters [stenutz.eu]
- 10. goldbook.iupac.org [goldbook.iupac.org]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
An In-Depth Technical Guide to 2-Methyl-1-phenylpiperazine: Discovery, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpiperazine, a notable member of the pharmacologically significant phenylpiperazine class of compounds. While its direct history is less documented than some of its isomers, this guide synthesizes available information to present a coherent narrative of its likely discovery, detailed synthetic methodologies, inferred pharmacological profile, and analytical characterization. By examining the historical context of piperazine chemistry and the broader exploration of phenylpiperazines as central nervous system (CNS) active agents, we position this compound within the landscape of medicinal chemistry. This document serves as a critical resource for researchers engaged in the design and development of novel therapeutics, offering insights into the nuanced structure-activity relationships of this important chemical scaffold.
Introduction: The Phenylpiperazine Scaffold in Medicinal Chemistry
The piperazine ring is a prevalent heterocyclic motif in a vast array of biologically active molecules, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing compounds with specific three-dimensional orientations. When coupled with a phenyl group, the resulting N-phenylpiperazine core becomes a privileged structure in drug discovery, particularly for agents targeting the central nervous system.[1] Many phenylpiperazine derivatives exhibit significant activity at various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors, making them a cornerstone in the development of antipsychotics, antidepressants, and anxiolytics.[2]
This compound, with the chemical formula C₁₁H₁₆N₂ and CAS number 2946-76-1, is a specific isomer within this class.[3][4] Its structure, featuring a methyl group on the carbon adjacent to the phenyl-substituted nitrogen, presents a unique stereochemical and electronic profile compared to its more extensively studied isomers, such as 1-methyl-3-phenylpiperazine, a key intermediate in the synthesis of the antidepressant mirtazapine.[5] This guide will delve into the specific history, synthesis, and properties of this compound, providing a detailed technical resource for the scientific community.
Historical Perspective and Discovery
The direct discovery of this compound is not prominently documented in a single seminal publication. Instead, its emergence can be traced to the broader mid-20th-century exploration of piperazine chemistry. The foundational work on the synthesis of C-substituted piperazines was significantly advanced by researchers like C. B. Pollard and his collaborators. In a 1947 publication in the Journal of the American Chemical Society, Pollard and Leland J. Kitchen detailed methods for the synthesis of piperazine and various C-substituted derivatives, laying the groundwork for the creation of a wide range of such compounds.[6][7]
While this early work focused on the fundamental synthesis of the piperazine core, the subsequent exploration of N-arylpiperazines as pharmacologically active agents likely led to the synthesis of numerous isomers, including this compound. The challenges in achieving regioselective substitution on the piperazine ring were highlighted in later work. For instance, the 1966 paper by Roderick, Platte, and Pollard on the synthesis of 1-methyl-3-phenylpiperazine noted the difficulties in controlling methylation, which often resulted in a mixture of products.[8] This underscores the synthetic hurdles that early researchers would have faced and likely influenced the focus on more synthetically accessible isomers.
It is therefore probable that this compound was first synthesized and characterized during this period of intensive investigation into piperazine derivatives, even if it was not the primary focus of a major publication. Its existence is a logical extension of the systematic exploration of the chemical space around the phenylpiperazine scaffold.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed methods involve the formation of the piperazine ring followed by N-arylation, or the N-arylation of a pre-formed 2-methylpiperazine.
General Synthetic Strategies
Two primary retrosynthetic pathways are considered for the synthesis of this compound:
Experimental Protocol: N-Arylation of 2-Methylpiperazine
This is a common and direct method for the synthesis of this compound.
Step 1: Synthesis of 2-Methylpiperazine
2-Methylpiperazine can be synthesized via several methods, including the photocatalytic cyclization of N-(β-hydroxypropyl)-ethylenediamine.[6] A more traditional laboratory-scale synthesis involves the catalytic hydrogenation of 1-benzyl-3-methylpiperazine.[9]
-
Reaction: 1-benzyl-3-methylpiperazine is subjected to hydrogenolysis to remove the benzyl protecting group.
-
Reagents and Conditions: 1-benzyl-3-methylpiperazine, 5% Palladium on carbon (Pd/C), hydrogen gas, water, 40°C.[9]
-
Work-up: The catalyst is filtered off, and the water is removed under reduced pressure to yield 2-methylpiperazine.
Step 2: N-Arylation
The N-arylation of 2-methylpiperazine can be achieved through a nucleophilic aromatic substitution reaction, often catalyzed by a transition metal.
-
Reaction: 2-Methylpiperazine is reacted with a phenyl halide (e.g., bromobenzene or fluorobenzene) in the presence of a base and a catalyst.
-
Reagents and Conditions: 2-methylpiperazine, bromobenzene, a strong base (e.g., sodium tert-butoxide), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., BINAP), and an inert solvent (e.g., toluene), under reflux.
-
Work-up: The reaction mixture is cooled, filtered, and the solvent is removed. The crude product is then purified by column chromatography or distillation.
Physicochemical and Analytical Characterization
A thorough understanding of the physicochemical properties and a robust analytical profile are essential for the identification and quality control of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| CAS Number | 2946-76-1 | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
| Boiling Point | Not experimentally determined | - |
| Melting Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in organic solvents | - |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the C2 position, the methyl group protons, and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns would be diagnostic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the C2 and the methyl carbons, and the remaining carbons of the piperazine ring.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, N-H stretching (if the secondary amine is not fully substituted), and C-N stretching vibrations.
Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the piperazine ring and the loss of the methyl group, providing structural information.
Inferred Pharmacological Profile
While specific pharmacological data for this compound is limited in the public domain, a probable pharmacological profile can be inferred from the extensive research on structurally related phenylpiperazine derivatives.
Interaction with Monoamine Receptors
Phenylpiperazine derivatives are well-known for their interaction with a variety of G-protein coupled receptors, particularly serotonin (5-HT) and adrenergic receptors.
-
Serotonin Receptors: Many phenylpiperazines exhibit high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, acting as agonists, partial agonists, or antagonists. The nature of the substitution on the phenyl ring and the piperazine ring significantly influences the affinity and functional activity at these receptors.
-
Adrenergic Receptors: Phenylpiperazines also frequently bind to α₁- and α₂-adrenergic receptors.
It is highly probable that this compound interacts with one or more of these receptor subtypes. The presence of the 2-methyl group could influence the binding affinity and selectivity compared to its unsubstituted or isomeric counterparts due to steric and electronic effects.
Potential as a CNS Agent
Given the established central nervous system activity of the phenylpiperazine class, this compound is a candidate for investigation as a modulator of CNS function. Its potential effects could range from antidepressant and anxiolytic to antipsychotic-like activities, depending on its specific receptor binding profile and functional activity. Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate its pharmacological properties.
Applications in Research and Drug Development
As a distinct isomer in the phenylpiperazine family, this compound holds potential in several areas of research and drug development:
-
Chemical Probe: It can be used as a chemical probe to investigate the structure-activity relationships of phenylpiperazine-receptor interactions. Comparing its activity to other isomers can provide valuable insights into the steric and electronic requirements for receptor binding.
-
Scaffold for Library Synthesis: It can serve as a starting material or a scaffold for the synthesis of more complex molecules in drug discovery programs.
-
Reference Standard: In analytical and forensic chemistry, a well-characterized sample of this compound is essential as a reference standard for the identification of piperazine-based designer drugs.
Conclusion
This compound represents an intriguing, albeit less-explored, member of the pharmacologically vital phenylpiperazine class. While its specific discovery is not clearly chronicled, its origins can be situated within the broader historical context of piperazine chemistry pioneered in the mid-20th century. The synthetic pathways to this compound are well-established, drawing from standard methodologies in heterocyclic and medicinal chemistry. Although detailed pharmacological data are scarce, its structural similarity to a multitude of CNS-active agents strongly suggests a rich and complex pharmacology awaiting full characterization. This technical guide provides a foundational resource for researchers, consolidating the known and inferred knowledge of this compound and highlighting the opportunities for future investigation into its unique properties and potential applications.
References
-
Kitchen, L. J., & Pollard, C. B. (1947). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society, 69(4), 854–855. [Link]
-
Pollard, C. B., & Kitchen, L. J. (1947). Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines. Journal of the American Chemical Society, 69(4), 854. [Link]
-
Handzlik, J., et al. (2021). The structural determinants for α1-adrenergic/serotonin receptors activity among phenylpiperazine-hydantoin derivatives. Molecules, 26(22), 7006. [Link]
- Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-809.
-
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1339-1353. [Link]
- Sivakumar, M., et al. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. U.S.
-
de Oliveira, T. C., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 150-167. [Link]
- Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221.
-
Roderick, W. R., Platte, H. J., & Pollard, C. B. (1966). Derivatives of Piperazine. XXXV. Synthesis of 2-Phenylpiperazine and Some Derivatives. Journal of Medicinal Chemistry, 9(2), 181–185. [Link]
- Sivakumaran, M., et al. (2004). A process for preparing 1-methyl-3-phenylpiperazine. WO 2004/106309 A1.
-
Handzlik, J., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7006. [Link]
-
Wikipedia. (2026). Mirtazapine. [Link]
-
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2149-2158. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International, 287, 123-132. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2026). Phenylpiperazine. [Link]
-
Teodori, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6685. [Link]
-
Kandeel, M. M., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1). [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Mirtazapine - Wikipedia [en.wikipedia.org]
- 5. Derivatives of piperazine; synthesis of piperazine and C-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenylpiperazine
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-1-phenylpiperazine, a key structural motif in medicinal chemistry and drug development. We present a detailed, step-by-step protocol for a robust and high-yielding synthesis via Palladium-catalyzed Buchwald-Hartwig amination. This primary method is selected for its efficiency, substrate scope, and reproducibility. An alternative classical synthesis route is also discussed to provide a broader context. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, reaction mechanisms, and purification strategies to ensure reliable and successful synthesis.
Introduction: The Significance of the N-Aryl Piperazine Scaffold
The N-aryl piperazine moiety is a privileged scaffold in modern pharmacology, appearing in a multitude of clinically successful drugs targeting a wide array of conditions, including depression, anxiety, and cancer.[1][2] The specific compound, this compound, serves as a valuable building block for creating complex molecules with tailored pharmacological profiles. The methyl group at the C-2 position introduces a chiral center and steric bulk, which can significantly influence receptor binding affinity and selectivity.
The synthesis of N-aryl piperazines can be approached through several strategies. Traditional methods often involve the reaction of an aniline precursor with bis(2-chloroethyl)amine hydrochloride at high temperatures, a process that can be harsh and limited by the availability of substituted anilines.[2][3] Modern synthetic chemistry, however, favors transition metal-catalyzed cross-coupling reactions for their milder conditions and broader applicability. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, has emerged as the gold standard for this transformation, offering an efficient and versatile route to N-aryl piperazines from readily available starting materials.[1][4]
This guide will focus on the Buchwald-Hartwig amination as the primary, recommended protocol for the synthesis of this compound.
Primary Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[2] Its success is highly dependent on the careful selection of the palladium catalyst, a sterically hindered phosphine ligand, a suitable base, and an anhydrous solvent.[1]
Principle of the Reaction
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (e.g., bromobenzene) to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: 2-Methylpiperazine coordinates to the palladium center, and the base removes a proton from the nitrogen, forming an amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated, regenerating the active Pd(0) catalyst.
The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (like RuPhos, XantPhos, or BINAP) facilitate the reductive elimination step and are essential for achieving high yields, especially with less reactive aryl chlorides.[1]
Visualized Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Analytical methods for 2-Methyl-1-phenylpiperazine characterization
An Application Note for the Comprehensive Characterization of 2-Methyl-1-phenylpiperazine
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted piperazine derivative. Piperazine and its analogues are prevalent structural motifs found in a wide array of pharmacologically active compounds and are also encountered as designer drugs.[1][2] A thorough and unambiguous analytical characterization is therefore critical for regulatory compliance, quality control in pharmaceutical development, and forensic identification. This document provides a detailed guide to the primary analytical methods for the characterization of this compound, offering both theoretical grounding and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 2946-76-1 | [4] |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| Structure | A piperazine ring substituted with a phenyl group on one nitrogen and a methyl group on an adjacent carbon. | [3] |
This guide will detail the application of chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. Its high separation efficiency (GC) combined with the specific identification power of mass spectrometry makes it ideal for both qualitative and quantitative analysis, even in complex matrices.[5] The choice of a 5% phenyl/95% methyl silicone column is a standard, robust selection for a broad range of drug molecules, providing excellent resolution and thermal stability.[1]
Trustworthiness: The protocol's validity is ensured by the clear identification of the target analyte through two correlated data points: its specific retention time (RT) and its unique mass fragmentation pattern. The electron ionization (EI) at 70 eV is a standardized energy that generates reproducible fragmentation patterns, allowing for library matching and unambiguous identification.[6]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the this compound sample.
- Dissolve the sample in 1 mL of high-purity methanol or acetonitrile.
- Vortex the solution for 30 seconds to ensure complete dissolution.
- If particulate matter is present, filter the solution through a 0.2 µm PTFE syringe filter into a 2 mL autosampler vial.[6]
2. Instrumental Parameters: The following parameters are recommended for a standard GC-MS system and can be adapted based on the specific instrument.[1][6]
| Parameter | Recommended Setting |
| GC Column | 5% Phenyl / 95% Methyl Silicone (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 20°C/min to 290°CHold: Hold at 290°C for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
3. Data Interpretation:
- Retention Time (RT): The analyte will elute at a characteristic retention time under the specified conditions.
- Mass Spectrum: The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragment ions will arise from the cleavage of the piperazine ring and the loss of substituents. Characteristic fragments for phenylpiperazines include those related to the phenyl group and the piperazine moiety itself.[7] For instance, a fragment corresponding to the loss of a C₂H₄N moiety is often observed in similar structures.[6]
GC-MS Analysis Workflow
Caption: Workflow for the characterization of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a versatile technique for the analysis of a wide range of compounds. For basic compounds like this compound, which lack a strong UV chromophore, traditional reversed-phase HPLC with UV detection can be challenging.[8][9] Therefore, two authoritative approaches are presented:
-
LC-MS: The preferred method, coupling the separation power of HPLC with the sensitivity and specificity of mass spectrometry. It bypasses the need for a chromophore.[9]
-
HPLC-UV with Derivatization: A cost-effective alternative where the analyte is chemically modified to attach a UV-active group, allowing for detection with standard photodiode array (PDA) detectors.[10]
Trustworthiness: The LC-MS protocol provides high confidence through the dual confirmation of retention time and mass-to-charge ratio. The HPLC-UV derivatization method is validated by creating a stable, UV-active product whose response is linear with the concentration of the parent compound.[10]
Experimental Protocol 1: LC-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of methanol:water.
- Prepare a working solution by diluting the stock solution to a final concentration of ~10 µg/mL using the mobile phase as the diluent.
- Filter the working solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
2. Instrumental Parameters: [1][11]
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase (e.g., Zorbax SB C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 10 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 50-500 |
3. Data Interpretation:
- The analyte will have a specific retention time under the gradient conditions.
- In positive ESI mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 177.
Experimental Protocol 2: HPLC-UV with NBD-Cl Derivatization
This protocol is adapted from a validated method for piperazine analysis.[10]
1. Derivatization Procedure:
- Prepare a 1 mg/mL solution of the sample in acetonitrile.
- In a vial, mix 100 µL of the sample solution with 100 µL of a 1 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in acetonitrile.
- Add 100 µL of a 0.1 M sodium borate buffer (pH 9.0).
- Heat the mixture at 60°C for 30 minutes.
- Cool to room temperature and dilute with the mobile phase before injection.
2. Instrumental Parameters:
| Parameter | Recommended Setting |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Injection Volume | 10 µL |
| Detection | UV/PDA Detector at 340 nm |
HPLC Analysis Workflow (LC-MS)
Caption: Workflow for the characterization of this compound by LC-MS.
Spectroscopic Characterization
Spectroscopic methods provide orthogonal data for the definitive structural elucidation of the molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. For this compound, the key is to correctly assign signals for the phenyl ring, the distinct protons of the chiral piperazine ring, and the methyl group. Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of compound.[12]
Trustworthiness: The combination of chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the number of signals in ¹³C NMR, provides a self-validating dataset that can be used to confirm the exact connectivity of the molecule.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Expected Spectral Features:
-
¹H NMR:
-
Phenyl Group: A complex multiplet pattern between δ 6.8-7.5 ppm, integrating to 5 protons.
-
Piperazine Ring: A series of complex multiplets between δ 2.5-3.5 ppm for the CH and CH₂ protons. The chiral center at C2 will make the adjacent CH₂ protons diastereotopic, leading to more complex splitting.
-
Methyl Group: A doublet around δ 1.0-1.2 ppm, integrating to 3 protons, due to coupling with the adjacent CH proton.
-
-
¹³C NMR:
-
Phenyl Group: Signals in the aromatic region (δ 115-150 ppm). Expect four signals due to symmetry (ipso, ortho, meta, para).[12]
-
Piperazine Ring: Aliphatic signals between δ 40-60 ppm.
-
Methyl Group: A signal in the upfield region, typically δ 15-20 ppm.
-
-
Key Structural Features for NMR
Caption: Key proton groups of this compound and their expected NMR signals.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we expect to see absorptions corresponding to aromatic and aliphatic C-H bonds, C-N bonds, and aromatic C=C bonds.[13]
Trustworthiness: While not a standalone method for structure confirmation, FT-IR provides crucial, complementary data. The presence of expected peaks and the absence of unexpected ones (e.g., O-H or C=O stretches) confirms the functional group makeup of the sample.
Protocol: FT-IR Sample Preparation and Analysis
-
Sample Preparation (Neat Liquid):
-
If the sample is a liquid, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
-
Sample Preparation (KBr Pellet):
-
If the sample is a solid, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Analysis:
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan before analyzing the sample.
-
-
Expected Characteristic Absorption Bands: [13]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2800 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~2810 | C-H Stretch | Symmetric CH₂ (Piperazine) |
| 1600, 1490 | C=C Stretch | Aromatic Ring |
| ~1450 | C-H Bend | CH₂ Scissoring |
| 1350-1250 | C-N Stretch | Aryl-Amine |
| 1200-1000 | C-N Stretch | Aliphatic Amine |
Summary
The comprehensive characterization of this compound requires an integrated analytical approach. GC-MS and LC-MS provide robust methods for separation and identification, with NMR offering definitive structural confirmation. FT-IR serves as a rapid tool for functional group verification. Together, these techniques provide a self-validating system to ensure the identity, purity, and structure of the analyte, meeting the rigorous standards of scientific research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98086, this compound. Available at: [Link]
-
Glicksberg, L., et al. (2020). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. Available at: [Link]
-
Chakraborty, M., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Power, J. D., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]
-
Wiley-VCH GmbH (2024). This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
El-Dahmy, A. K., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Krishnakumar, V., & John, X. (2004). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]
-
Seshachalam, V., & Haribabu, B. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. Available at: [Link]
-
Das, D., et al. (2021). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. Available at: [Link]
-
Gray, D. L., et al. (2005). Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, B. K., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
SIELC Technologies (2024). HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Piperazine, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]
-
Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Chromatographic Science. Available at: [Link]
-
Power, J. D., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods. Available at: [Link]
-
DeRuiter, J., et al. (2011). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences. Available at: [Link]
-
Dias da Silva, D., et al. (2015). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. jocpr.com [jocpr.com]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Methyl-1-phenylpiperazine
A Technical Guide for Researchers in Neuroscience and Drug Development
Prepared by: Gemini Senior Application Scientist
Abstract
2-Methyl-1-phenylpiperazine is a substituted phenylpiperazine derivative. The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] These activities often stem from interactions with central nervous system (CNS) targets, such as serotonin (5-HT) and dopamine (D) receptors.[1] While this compound itself is primarily utilized as a synthetic intermediate in the creation of more complex molecules, its structural features suggest a potential for direct biological activity.[3] This guide provides a comprehensive overview of its physicochemical properties and details robust experimental protocols for its synthesis, characterization, and evaluation in preclinical research settings. The methodologies described herein are designed to enable researchers to investigate its potential as a pharmacological tool or a lead compound in drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. This data informs everything from solvent selection and storage conditions to safety protocols.
Compound Properties
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2946-76-1 | [4][5] |
| Molecular Formula | C₁₁H₁₆N₂ | [4][5][6] |
| Molecular Weight | 176.26 g/mol | [4][5] |
| Boiling Point | 293.7°C at 760 mmHg | [6] |
| Density | 0.991 g/cm³ | [6] |
| LogP | 1.88 | [6] |
| IUPAC Name | This compound | [4] |
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical intermediate. Based on aggregated GHS data, this compound presents specific hazards that require appropriate precautions.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn at all times.
-
-
Handling: Avoid inhalation of vapor and direct contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is valuable for derivatization studies or when custom synthesis is required. A common approach is the N-arylation of 2-methylpiperazine.
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol describes a generalized palladium-catalyzed cross-coupling reaction, a robust and widely used method for forming C-N bonds.[7]
Objective: To synthesize this compound from 2-methylpiperazine and an aryl halide.
Causality and Rationale: The Buchwald-Hartwig reaction is chosen for its high efficiency and tolerance of various functional groups. A palladium catalyst, in conjunction with a suitable ligand and a base, facilitates the coupling of the amine (2-methylpiperazine) with the aryl halide (e.g., bromobenzene), forming the desired N-phenyl bond.
Materials:
-
2-Methylpiperazine
-
Bromobenzene (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Step-by-Step Methodology:
-
Setup: Assemble a Schlenk flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Reactant Addition: Add 2-methylpiperazine (1.2 equivalents) and anhydrous toluene. Stir the mixture for 10 minutes.
-
Initiation: Add bromobenzene (1.0 equivalent) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100°C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Evaluation Protocols
The phenylpiperazine class of compounds frequently interacts with monoamine neurotransmitter systems.[1][8] The following protocols provide a framework for investigating the potential neuropharmacological activity of this compound.
Inferred Mechanism of Action
Phenylpiperazine derivatives are known to act as agonists, antagonists, or modulators of various receptors, particularly serotonin (5-HT) and dopamine receptors.[1][9] Many of these are G-protein coupled receptors (GPCRs). It is hypothesized that this compound may exhibit affinity for these targets, thereby modulating downstream signaling cascades.
Caption: Hypothesized GPCR signaling pathway for a phenylpiperazine compound.
Protocol 2: In Vitro Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for a specific CNS receptor (e.g., human serotonin 5-HT₂A receptor).
Causality and Rationale: This assay is a foundational step in target validation. It quantifies the interaction between the test compound and the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. A low Kᵢ value indicates high binding affinity. This protocol is self-validating through the inclusion of positive and negative controls and by generating a full competition curve.
Caption: Workflow for a radioligand receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available membranes or prepare them from cells overexpressing the human 5-HT₂A receptor.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
Radioligand (e.g., [³H]-Ketanserin at a concentration near its Kₔ).
-
Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle.
-
For non-specific binding (NSB) wells, add a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Mianserin).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly harvest the samples onto glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Experimental Value | Calculated Value |
| Reference Compound (e.g., Mianserin) | Experimental Value | Calculated Value |
Protocol 3: In Vivo Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
Objective: To evaluate the potential anxiolytic-like effects of this compound in mice.
Causality and Rationale: The Elevated Plus Maze (EPM) is a standard behavioral test for screening anxiolytic drugs.[10] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. This protocol is validated by including vehicle and positive control groups.
Materials:
-
Elevated Plus Maze apparatus
-
Male Swiss mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., Diazepam)
-
Video tracking software
Step-by-Step Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (at various doses, e.g., 5, 10, 20 mg/kg), vehicle, or Diazepam (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow 30 minutes for the compound to take effect.
-
Test Procedure:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open / (Time in open + Time in closed)) * 100.
-
Calculate the percentage of open arm entries: (Entries to open / (Entries to open + Entries to closed)) * 100.
-
Compare the results from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance (m) |
| Vehicle | - | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| Positive Control (Diazepam) | 1 | Value | Value | Value |
References
- Kuujia. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].
-
Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Retrieved from [Link].
- Iqbal, J., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1).
-
Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. OUCI. Retrieved from [Link].
- Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdom Library.
- Wang, G., et al. (2012).
-
Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-6. Retrieved from [Link].
-
Staszewska-Krajewska, O., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5940. Retrieved from [Link].
- European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
- Reddy, P. A., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-3-phenylpiperazine. PubChem Compound Database. Retrieved from [Link].
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link].
-
Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link].
-
Wikipedia. (n.d.). Mirtazapine. Retrieved from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. drugs.com [drugs.com]
- 10. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-1-phenylpiperazine as a Ligand in Receptor Binding Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-1-phenylpiperazine as a ligand in in vitro receptor binding assays. The phenylpiperazine scaffold is a well-established pharmacophore known to interact with various neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems.[1][2] This guide delves into the scientific rationale for using this specific compound, outlines detailed experimental protocols for competitive binding assays, provides insights into data analysis and interpretation, and presents a predicted receptor binding profile based on structure-activity relationships of closely related analogs. The protocols are designed to be self-validating, ensuring robust and reproducible results for the characterization of novel compounds targeting serotonin and dopamine receptors.
Introduction to this compound
This compound is a derivative of 1-phenylpiperazine, a core structure in many centrally acting drugs.[1][3] The addition of a methyl group at the 2-position of the piperazine ring introduces a chiral center and can influence the compound's conformational flexibility and interaction with receptor binding pockets. Such substitutions are known to affect both the affinity and selectivity for dopamine and serotonin receptors.[4][5] While extensive public data on the specific binding profile of this compound is limited, the well-documented pharmacology of its parent compound and other derivatives provides a strong basis for its application as a research tool.[6][7] 1-Phenylpiperazine itself is a monoamine releasing agent with activity at norepinephrine and serotonin transporters.[3] Its derivatives, however, are widely recognized for their direct receptor binding properties.[2][8][9]
Chemical Structure and Properties:
The structural similarity of this compound to known serotonergic and dopaminergic ligands makes it a valuable tool for:
-
Serving as a reference compound in screening campaigns.
-
Acting as a competitor ligand to determine the affinity of novel test compounds.
-
Elucidating the structure-activity relationships (SAR) of new chemical entities targeting serotonin and dopamine receptors.
Scientific Background: The Role of Serotonin and Dopamine Receptors
Serotonin (5-HT) and dopamine (DA) receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological and psychological processes, including mood, cognition, and motor control.[13] Consequently, they are prominent targets for therapeutic intervention in neuropsychiatric disorders such as depression, schizophrenia, and Parkinson's disease.[13]
Receptor binding assays are a cornerstone of drug discovery, providing a direct measure of the affinity of a ligand for its target receptor.[10][14] These assays are essential for initial compound characterization, lead optimization, and understanding the molecular pharmacology of a drug candidate. Radioligand binding assays, in particular, are considered the gold standard due to their high sensitivity and robustness.
Predicted Receptor Binding Profile of this compound
Based on the available data for analogous compounds, the following table presents a predicted binding affinity profile for this compound. It is imperative that researchers experimentally validate these predictions.
| Receptor Subtype | Predicted Affinity (Ki) | Rationale / Supporting Evidence |
| Serotonin Receptors | ||
| 5-HT1A | Moderate to High (10-200 nM) | The phenylpiperazine moiety is a classic pharmacophore for 5-HT1A ligands. The parent compound, 1-phenylpiperazine, and its derivatives often show significant affinity for this receptor.[5] |
| 5-HT2A | Moderate (50-500 nM) | Many phenylpiperazine derivatives exhibit moderate to high affinity for the 5-HT2A receptor.[2] |
| 5-HT2C | Moderate to Low (>100 nM) | Affinity for 5-HT2C can be variable among phenylpiperazine analogs. |
| Dopamine Receptors | ||
| D1 | Low (>1000 nM) | Phenylpiperazines generally show low affinity for D1-like receptors. |
| D2 | Moderate to High (20-300 nM) | The phenylpiperazine scaffold is present in many D2 receptor ligands.[4][9] Methyl substitution can influence this affinity.[4] |
| D3 | Moderate to High (10-250 nM) | N-phenylpiperazine analogs can bind with high affinity and selectivity to the D3 receptor.[14] |
Application Notes: Best Practices for Using this compound
Compound Handling and Storage
-
Solubility: this compound is typically soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it into the assay buffer. Be mindful of the final DMSO concentration in the assay, which should ideally be kept below 0.5% to avoid artifacts.
-
Storage: Store the solid compound at room temperature. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Assay Design Considerations
The most common application for an unlabeled ligand like this compound is in a competitive binding assay. This involves measuring the ability of the compound to displace a radiolabeled ligand of known affinity from the target receptor.
-
Choice of Radioligand: Select a radioligand with high affinity and selectivity for the receptor of interest. The concentration of the radioligand in the assay should ideally be at or below its Kd value to ensure assay sensitivity.
-
Receptor Source: The source of receptors can be cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or tissue homogenates from animal models.[14] The use of recombinant cell lines is generally preferred for higher specificity and reproducibility.
-
Non-Specific Binding: Always include a condition to determine non-specific binding. This is achieved by adding a high concentration of a known, unlabeled ligand (a "displacer") that saturates the target receptors.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay. This should be optimized for each specific receptor and radioligand pair.
Preparation of Cell Membrane Homogenates
-
Cell Culture: Culture cells expressing the receptor of interest to confluency.
-
Harvesting: Wash the cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenization: Homogenize the cell suspension using a Polytron homogenizer or by douncing.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store the membrane preparation in aliquots at -80°C.
Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol (96-well plate format)
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound: Prepare a serial dilution series (e.g., 11 points) in assay buffer from a 10 mM DMSO stock.
-
Radioligand: Dilute the radiolabeled ligand in assay buffer to a concentration of 2x the final desired concentration (e.g., if final is 0.5 nM, prepare a 1 nM solution).
-
Displacer: Prepare a high concentration of a known unlabeled ligand for determining non-specific binding (e.g., 10 µM Haloperidol for D2 receptors).
-
Membrane Suspension: Dilute the membrane preparation in assay buffer to a concentration that yields a robust signal without depleting the radioligand.
-
-
Assay Plate Setup:
-
Total Binding wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of the displacer solution.
-
Competition wells: Add 50 µL of each concentration of the this compound serial dilution.
-
Add 50 µL of the membrane suspension to all wells.
-
Initiate the binding reaction by adding 100 µL of the 2x radioligand solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly harvest the contents of the wells onto a glass fiber filter plate (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis and Interpretation
Calculating IC₅₀
The raw data (counts per minute, CPM) is used to generate a competition curve.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Normalize Data:
-
Express the binding at each concentration of this compound as a percentage of the specific binding in the absence of the competitor.
-
-
Non-linear Regression:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Caption: Calculation of the Ki value from the IC50.
Calculating the Inhibition Constant (Ki)
The IC₅₀ value is dependent on the assay conditions, particularly the concentration of the radioligand. To determine the intrinsic affinity of the competitor (this compound), the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the experimentally determined half-maximal inhibitory concentration.
-
[L] is the concentration of the free radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Ki value represents the concentration of the competing ligand that would bind to half of the binding sites at equilibrium in the absence of the radioligand. It is a more universal measure of affinity and allows for comparison of data across different experiments and labs.
Conclusion
This compound is a valuable chemical tool for investigating the pharmacology of serotonin and dopamine receptors. Its utility as a competitor ligand in binding assays allows for the determination of the affinity of novel compounds. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively employ this compound in their drug discovery efforts. By following these guidelines, scientists can generate high-quality, reproducible data to advance our understanding of GPCR pharmacology and develop novel therapeutics for neuropsychiatric disorders.
References
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed Central. [Link]
- Radioligand binding methods: practical guide and tips. Vertex AI Search.
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (n.d.). PubMed. [Link]
-
EasyBound--a user-friendly approach to nonlinear regression analysis of binding data. (1999). Comput Methods Programs Biomed. [Link]
-
This compound | C11H16N2. (n.d.). PubChem. [Link]
-
The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. [Link]
-
Radioligand Binding Assays: A Lost Art in Drug Discovery?. (n.d.). Oncodesign Services. [Link]
-
Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]
-
In vitro receptor binding assays: general methods and considerations. (2008). PubMed. [Link]
-
Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. [Link]
-
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. [Link]
-
Phenylpiperazine. (n.d.). Wikipedia. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]
-
Key concepts: Competitive binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019). ACS Infectious Diseases. [Link]
-
Competitive Binding Data with One Class of Receptors. (n.d.). GraphPad. [Link]
-
New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. (2017). NIH. [Link]
-
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (n.d.). RSC Publishing. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PMC - NIH. [Link]
-
Phenylpiperazine. (n.d.). Wikipedia. [Link]
-
Nonlinear regression. (n.d.). Wikipedia. [Link]
-
Table 11: [Comparison of Ki values determined...]. (n.d.). Assay Guidance Manual - NCBI - NIH. [Link]
-
Non-linear regression of the binding isotherm, used to calculate the... (n.d.). ResearchGate. [Link]
-
Non-Linear Regression. (n.d.). Corporate Finance Institute. [Link]
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. (n.d.). Chem. Commun.. [Link]
-
Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. (n.d.). PMC - NIH. [Link]
-
Non-Linear Regression aka Attributes Data Analysis. (n.d.). Six Sigma Study Guide. [Link]
-
Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties. (n.d.). PubMed. [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (n.d.). MDPI. [Link]
-
This compound | C11H16N2 | CID 98086. (n.d.). PubChem. [Link]
-
Analyzing Kinetic Binding Data. (2021). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed. [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011). Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. [Link]
-
Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). PMC - NIH. [Link]
-
Introduction of a methyl group in α- or β-position of 1-heteroarylethyl-4-phenyl-piperazines affects their dopaminergic/serotonergic properties. (n.d.). ResearchGate. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed. [Link]
-
Central serotoninmimetic action of phenylpiperazines. (1980). PubMed. [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 3. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirtazapine - Wikipedia [en.wikipedia.org]
- 7. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-苯基哌嗪 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Investigation of 2-Methyl-1-phenylpiperazine
Introduction: Unveiling the Potential of a Novel Phenylpiperazine Derivative
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1] Phenylpiperazine derivatives, in particular, have a rich history of interacting with monoaminergic systems, notably serotonin (5-HT) and dopamine (DA) receptors and transporters.[1][2] This guide focuses on 2-Methyl-1-phenylpiperazine , a specific derivative for which detailed pharmacological data is not yet widely published.
Due to the scarcity of direct studies on this compound, this document provides an inferred pharmacological profile based on established structure-activity relationships (SAR) within the phenylpiperazine class. The introduction of a methyl group on the piperazine ring is known to significantly influence the affinity and selectivity for dopamine and serotonin receptors.[3] Specifically, the positioning of a methyl group can alter the binding kinetics at D2 and 5-HT1A receptors, suggesting that this compound likely possesses a unique pharmacological signature worthy of investigation.[3]
These application notes and protocols are designed to provide researchers with a robust framework for systematically characterizing the pharmacological properties of this compound, from initial in vitro screening to preliminary in vivo behavioral assessment.
Inferred Pharmacological Profile and Rationale for Investigation
Based on the pharmacology of its parent compound, 1-phenylpiperazine, and related methylated analogs, this compound is hypothesized to interact with the following targets:
-
Serotonin Receptors (5-HTR): Phenylpiperazines frequently exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[1][4] The activity can range from agonism to antagonism, influencing downstream signaling pathways that regulate mood, anxiety, and cognition.[5][6]
-
Dopamine Receptors (DR): The D2-like family of dopamine receptors (D2, D3, D4) are common targets for phenylpiperazine compounds.[2][7][8] The introduction of a methyl group on the piperazine ring has been shown to modulate D2 receptor affinity.[3]
-
Monoamine Transporters: 1-Phenylpiperazine itself acts as a monoamine releasing agent, with activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[9] It is plausible that this compound retains some of this activity.
The primary rationale for investigating this compound is to determine how the specific placement of the methyl group at the 2-position of the piperazine ring refines its interaction with these targets, potentially leading to a novel profile with enhanced selectivity or functional activity.
PART 1: In Vitro Characterization
The initial step in characterizing this compound is to determine its binding affinity and functional activity at key CNS targets.
Protocol 1.1: Radioligand Receptor Binding Assays
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a panel of serotonin and dopamine receptors.
Objective: To quantify the binding affinity of this compound for human recombinant 5-HT1A, 5-HT2A, 5-HT2C, D1, D2, and D3 receptors.
Materials:
-
This compound (CAS 2946-76-1)[10]
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligands:
-
[3H]8-OH-DPAT (for 5-HT1A)
-
[3H]Ketanserin (for 5-HT2A)
-
[3H]Mesulergine (for 5-HT2C)
-
[3H]SCH23390 (for D1)
-
[3H]Spiperone (for D2)[3]
-
[3H]7-OH-DPAT (for D3)
-
-
Non-specific binding inhibitors (e.g., 10 µM Serotonin for 5-HT receptors, 10 µM Haloperidol for D2/D3 receptors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Microplate harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for competition curve) or buffer/non-specific inhibitor (for total and non-specific binding).
-
Radioligand at a concentration near its Kd value.
-
Cell membranes (protein concentration optimized for each receptor).
-
-
Incubation: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a microplate harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Expected Outcome: A quantitative measure of the binding affinity (Ki) of this compound for each receptor target, allowing for an initial assessment of its potency and selectivity.
Table 1: Hypothetical Inferred Binding Affinity Profile for this compound
| Receptor Target | Radioligand | Inferred Ki (nM) | Rationale |
| 5-HT1A | [3H]8-OH-DPAT | 10 - 50 | Phenylpiperazines often have high affinity for 5-HT1A receptors.[2] |
| 5-HT2A | [3H]Ketanserin | 50 - 200 | Moderate affinity is common for this class of compounds. |
| 5-HT2C | [3H]Mesulergine | 20 - 100 | Often a key target for phenylpiperazines, influencing locomotor activity.[4] |
| D2 | [3H]Spiperone | 5 - 30 | Methylation on the piperazine ring can enhance D2 affinity.[3] |
| D3 | [3H]7-OH-DPAT | 15 - 75 | D3 affinity often tracks with D2 affinity for this scaffold.[8] |
Protocol 1.2: Functional Assays (cAMP and Calcium Flux)
Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at its primary receptor targets.
Methodology:
-
For Gs/Gi-coupled receptors (e.g., 5-HT1A, D1, D2): Use a cAMP accumulation assay (e.g., HTRF or LANCE).
-
Culture cells expressing the receptor of interest.
-
For agonist testing, treat cells with varying concentrations of this compound and measure cAMP levels.
-
For antagonist testing, pre-incubate cells with this compound before stimulating with a known agonist (e.g., 5-HT for 5-HT1A, Dopamine for D2) and measure the inhibition of the agonist response.
-
-
For Gq-coupled receptors (e.g., 5-HT2A, 5-HT2C): Use a calcium flux assay (e.g., using Fluo-4 AM dye).
-
Load cells expressing the receptor of interest with a calcium-sensitive dye.
-
For agonist testing, add varying concentrations of this compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
For antagonist testing, pre-incubate with this compound before stimulating with a known agonist (e.g., Serotonin) and measure the blockade of calcium release.
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
PART 2: In Vivo Pharmacological Profiling
Following in vitro characterization, in vivo studies are essential to understand the compound's effects on complex physiological and behavioral processes.
Experimental Workflow for In Vivo Studies
Caption: Inferred signaling pathways for this compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule with the potential for novel pharmacological activity within the well-established phenylpiperazine class. The protocols and conceptual framework provided here offer a comprehensive starting point for its systematic evaluation. By elucidating its receptor binding profile, functional activity, and in vivo effects, researchers can determine its potential as a tool for studying monoaminergic neurotransmission or as a lead compound for drug development.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). International Journal of Research & Review. Retrieved from [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2017). PubMed. Retrieved from [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2025). ResearchGate. Retrieved from [Link]
-
Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (n.d.). PubMed. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. (n.d.). PubMed. Retrieved from [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Jetir.Org. Retrieved from [Link]
-
[O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl). (2007). NCBI. Retrieved from [Link]
-
List of Phenylpiperazine antidepressants. (n.d.). Drugs.com. Retrieved from [Link]
-
Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. (2018). PubMed Central. Retrieved from [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. (2011). NCBI. Retrieved from [Link]
-
Introduction of a methyl group in α- or β-position of 1-heteroarylethyl-4-phenyl-piperazines affects their dopaminergic/serotonergic properties. (n.d.). ResearchGate. Retrieved from [Link]
-
N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. (2025). ResearchGate. Retrieved from [Link]
-
Phenylpiperazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). NIH. Retrieved from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed Central. Retrieved from [Link]
-
Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. (1998). PubMed. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
-
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. (n.d.). SpringerLink. Retrieved from [Link]
-
Permeating-enhancing and cytotoxic effects of 1-phenylpiperazine in isolated rat colonic mucosa. (n.d.). ResearchGate. Retrieved from [Link]
-
In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. (2016). PubMed. Retrieved from [Link]
-
1-Phenylpiperazine. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2-Methyl-1-phenylpiperazine
Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination and purity assessment of 2-Methyl-1-phenylpiperazine. The methodology employs a reversed-phase C18 column with gradient elution and UV detection. The described protocol is grounded in established chromatographic principles and is designed to meet the rigorous standards for analytical method validation outlined by the International Council for Harmonisation (ICH).[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound is a substituted piperazine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its purity is critical as residual amounts or related impurities can impact the safety and efficacy of the final drug product. Therefore, a precise and accurate analytical method is essential for its quantification and impurity profiling.[6]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this type of analysis due to its high resolution, sensitivity, and reproducibility.[6][7] This application note establishes a method based on the following scientific principles:
-
Analyte Properties: this compound (C₁₁H₁₆N₂, MW: 176.26 g/mol ) is a basic compound containing a phenyl group, which acts as a chromophore, making it suitable for UV detection.[4][8] Its basic nature necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape.
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is selected as the ideal separation mode. In this mode, the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The hydrophobic phenyl group and the alkyl chain of this compound provide sufficient retention on the C18 stationary phase.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is chosen for its versatility and proven performance in separating moderately polar to non-polar compounds. The use of a column with a small particle size (e.g., ≤ 5 µm) ensures high efficiency and resolution.
-
Mobile Phase: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's pH is controlled in the acidic range to protonate the secondary amine groups of the piperazine ring, leading to a single ionic species that chromatographs with a sharp, symmetrical peak. Acetonitrile is used as the organic modifier to elute the analyte from the column. A gradient elution is employed to ensure adequate retention of the main analyte while allowing for the elution of potential impurities with different polarities within a reasonable run time.
-
Method Validation Framework: The entire method is developed within the framework of the ICH Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][9][10] This ensures that the method is suitable for its intended purpose and can deliver trustworthy and authoritative results. Adherence to system suitability criteria as defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) further guarantees the performance of the chromatographic system.[11][12][13][14][15][16]
Detailed Analytical Protocol
This section provides a step-by-step protocol for the analysis of this compound.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade or higher)
-
Phosphoric Acid (AR grade, ~85%)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
This compound Reference Standard (purity ≥ 99.5%)
-
-
Materials:
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials
-
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Solution Preparation
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with dropwise addition of phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Preparation (for a bulk substance):
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
System Suitability and Analysis Workflow
System Suitability Test (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST) in accordance with pharmacopeial guidelines.[11][12][16]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent once to ensure no interfering peaks are present at the retention time of the analyte.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | Not More Than (NMT) 2.0% for 5 replicate injections |
Analytical Workflow
The logical flow of the entire analytical procedure, from preparation to final report, is illustrated below.
Caption: Workflow for HPLC analysis of this compound.
Calculation
The assay of this compound can be calculated using the following external standard formula:
Assay (%) = (Areasample / Areastandard) × (Concstandard / Concsample) × Puritystandard
Where:
-
Areasample = Peak area of the analyte in the sample chromatogram
-
Areastandard = Average peak area of the analyte from the SST injections
-
Concstandard = Concentration of the Working Standard Solution (µg/mL)
-
Concsample = Nominal concentration of the sample solution (µg/mL)
-
Puritystandard = Purity of the Reference Standard (as a percentage)
Method Validation Principles
To ensure the method is fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][10] The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) and checking for peak purity using a PDA detector.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is evaluated by analyzing a minimum of five concentrations across a specified range. The correlation coefficient (r) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples spiked with known amounts of the analyte (recovery studies) at a minimum of three concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate sample preparations or nine injections covering the specified range.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2 °C in column temperature, ±0.1 mL/min flow rate).
Conclusion
The HPLC method described in this application note provides a selective, precise, and accurate means for the quantitative analysis of this compound. The detailed protocol, including system suitability criteria and a clear workflow, offers a reliable starting point for routine quality control testing and can be fully validated in accordance with global regulatory expectations.[1][3] The scientific rationale behind the choice of column, mobile phase, and detection parameters ensures a robust and reproducible separation.
References
-
Title: <621> Chromatography Source: US Pharmacopeia (USP) URL: [Link]
-
Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]
-
Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: LCGC North America URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: What is USP Chapter 621? Source: Phenomenex Blog URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]
-
Title: Revision of European Pharmacopeia (EP) Chapter 2.2.46 Source: Phenomenex URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Signal to noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques Source: Pharmaceutical Guideline URL: [Link]
-
Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: European Pharmacopoeia 7.0 URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: this compound Source: PubChem - NIH URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation URL: [Link]
-
Title: Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine) Source: Kuujia.com URL: [Link]
-
Title: EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques Source: ECA Academy URL: [Link]
-
Title: HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine Source: PubMed URL: [Link]
-
Title: Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchGate URL: [Link]
-
Title: impurity profiling and drug characterization: backdrop and approach Source: Pharmaceutical Sciences URL: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. iajps.com [iajps.com]
- 7. uspbpep.com [uspbpep.com]
- 8. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. usp.org [usp.org]
- 12. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 13. Chromatography [usp.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Revision of European Pharmacopeia (EP) Chapter 2.2.46 [phenomenex.com]
- 16. phenomenex.com [phenomenex.com]
Application Note: Quantitative Analysis of 2-Methyl-1-phenylpiperazine using Capillary Gas Chromatography with Flame Ionization Detection
Abstract
This application note presents a robust and reliable method for the quantitative analysis of 2-Methyl-1-phenylpiperazine (2-Me-1-PhP) using capillary gas chromatography with a flame ionization detector (GC-FID). This compound is a key chemical intermediate and potential impurity in the synthesis of various pharmaceutical agents. Accurate quantification is critical for process monitoring, quality control, and regulatory compliance. The described methodology emphasizes the causal relationships behind parameter selection to ensure a scientifically sound, reproducible, and self-validating analytical system suitable for researchers, scientists, and drug development professionals.
Introduction and Analytical Principle
This compound (MW: 176.26 g/mol ) is a substituted piperazine derivative.[1] The piperazine ring is a common structural motif in many active pharmaceutical ingredients (APIs).[2] Consequently, 2-Me-1-PhP can be a starting material, intermediate, or process-related impurity that requires precise measurement.
Gas chromatography is the technique of choice for this analysis due to the analyte's volatility and thermal stability. The fundamental principle of this method involves volatilizing the sample in a heated inlet, separating it from other components as it travels through a capillary column, and detecting it as it elutes. The FID is selected for its high sensitivity to hydrocarbon compounds and its wide linear range.
The primary challenge in analyzing basic compounds like piperazine derivatives is their tendency to interact with active sites (e.g., free silanols) on standard silica-based columns and liners.[3] This interaction leads to poor peak shape (tailing) and reduced sensitivity. This protocol directly addresses this challenge through the selection of base-deactivated columns and liners, ensuring symmetrical peaks and reliable quantification.[3][4]
Methodology: A Self-Validating System
The objective is to establish a method that is not only accurate but also consistently meets predefined performance criteria, ensuring the trustworthiness of every analytical run.[5] This is achieved by integrating system suitability tests (SST) as a core part of the protocol, as mandated by standards like USP General Chapter <621>.[5][6]
-
Gas Chromatograph: Agilent 6890N GC system (or equivalent) equipped with a split/splitless inlet and a Flame Ionization Detector.
-
Data System: Agilent ChemStation (or equivalent).
-
GC Column: Agilent J&W CP-Sil 8 CB for Amines (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Liner: Deactivated, splitless, single taper with glass wool (Agilent P/N 5183-4647 or equivalent).
-
Rationale: A deactivated liner is essential to prevent analyte adsorption in the high-temperature inlet. Glass wool promotes uniform volatilization and traps non-volatile residues.
-
-
Carrier Gas: Helium (99.999% purity or higher).
-
FID Gases: Hydrogen (99.999%) and Air (zero grade).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: Methanol (HPLC Grade).
-
Reference Standard: this compound (≥98% purity).
Protocol for Standard Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This is a common "dilute and shoot" approach for drug substance analysis.[8]
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the Primary Stock Standard with methanol. A recommended concentration range is 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
The sample preparation will vary based on the matrix. For a drug substance where 2-Me-1-PhP is the main component or a significant impurity, a simple dilution is sufficient.
Protocol for Sample Preparation (Assay/Impurity):
-
Accurately weigh an appropriate amount of the sample material into a volumetric flask.
-
Dilute with methanol to achieve a final concentration within the established calibration range (e.g., ~25 µg/mL).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer an aliquot into a 2 mL autosampler vial for analysis.
The instrumental parameters are optimized to provide good resolution, symmetric peak shape, and a reasonable run time.
| Parameter | Condition | Justification |
| Inlet | Splitless Mode | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. This is a common starting point for semi-volatile amines.[9][10] |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Balances separation efficiency with analysis time. |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for proper focusing of the analyte at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate ensures good separation from potential impurities. | |
| Hold: Hold at 280 °C for 5 min | Ensures that any less volatile components are eluted from the column before the next injection. | |
| Detector | Flame Ionization Detector (FID) | Offers excellent sensitivity and a wide linear response for organic compounds. |
| Detector Temp | 300 °C | Prevents condensation of the analyte and column bleed in the detector. |
| H2 Flow | 40 mL/min | Standard condition for FID operation. |
| Air Flow | 400 mL/min | Standard condition for FID operation. |
| Makeup Gas (He) | 25 mL/min | Optimizes peak shape and detector response. |
| Injection Volume | 1.0 µL | A standard volume that avoids inlet overload while providing sufficient signal. |
Data Analysis and System Validation
A valid analytical result can only be obtained from a system that is demonstrated to be performing correctly. This is confirmed through system suitability testing (SST) before and during the analysis.[5][11]
-
Identification: The 2-Me-1-PhP peak is identified by its retention time, which should be reproducible under the specified conditions.
-
Calibration: A calibration curve is generated by plotting the peak area response versus the concentration of the working standards. A linear regression analysis (y = mx + c) is applied. The acceptance criterion for linearity is a coefficient of determination (r²) ≥ 0.999.
As per USP <621> guidelines, SST is an integral part of the method.[5][6][12] A mid-level calibration standard (e.g., 10 µg/mL) should be injected five or six times at the beginning of the analytical run. The following criteria must be met for the system to be deemed suitable for analysis.
| SST Parameter | Acceptance Criterion | Rationale |
| Peak Tailing Factor (Tf) | ≤ 1.5 | Measures peak asymmetry. A value > 1.5 indicates undesirable analyte-column interactions, which can compromise integration and precision.[5] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for n≥5 injections) | Demonstrates the precision and reproducibility of the injector and detector system.[5] |
| Signal-to-Noise Ratio (S/N) | ≥ 10 (for the lowest standard) | Confirms that the system has adequate sensitivity to reliably quantify the analyte at the lower end of the calibration range. |
A bracketing standard (a single injection of the SST solution) should be run at regular intervals (e.g., every 10-20 samples) and at the end of the sequence to ensure the system's performance remains consistent throughout the analysis.[5]
Expected Results and Discussion
Under the conditions described, this compound is expected to elute as a sharp, symmetrical peak. The method is designed to be specific and free from interference from common solvents. The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose, covering aspects like accuracy, precision, specificity, and linearity as outlined in ICH Q2(R1) guidelines.[13][14][15]
Potential Challenges:
-
Peak Tailing: If the tailing factor exceeds 1.5, it may indicate column degradation or active sites in the inlet. Corrective actions include trimming the first few centimeters of the column, replacing the inlet liner, or conditioning the column.
-
Carryover: High-concentration samples may lead to carryover in subsequent blank injections. If observed, an optimized needle wash protocol or injecting a solvent blank after high-concentration samples is recommended.
Visual Workflows and Logic Diagrams
To clarify the experimental process and troubleshooting logic, the following diagrams are provided.
dot digraph "Analytical_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation Phase"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Receive Sample"]; B [label="Prepare Standards\n(1.0 - 50.0 µg/mL)"]; C [label="Prepare Sample\n(Dilute to ~25 µg/mL)"]; }
subgraph "cluster_Analysis" { label="Analysis Phase"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; D [label="Perform System Suitability Test (SST)\n(5 injections, 10 µg/mL)"]; E [label="Analyze Blank & Standards\n(Generate Calibration Curve)"]; F [label="Analyze Samples"]; G [label="Run Bracketing Standard"]; }
subgraph "cluster_Data" { label="Data Processing"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; H [label="Integrate Peaks & Quantify"]; I [label="Verify SST & QA/QC Checks"]; J [label="Generate Final Report"]; }
A -> {B, C}; C -> D; B -> E; D -> E [style=invis]; D -> F [lhead=cluster_Analysis]; E -> F; F -> G; G -> H; H -> I; I -> J; } enddot Figure 1: General workflow from sample receipt to final report generation.
dot digraph "Troubleshooting_Logic" { graph [fontname="Arial", rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Problem:\nPeak Tailing > 1.5", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
subgraph "cluster_Inlet" { label="Inlet System"; style="rounded"; Liner [label="Is Liner Deactivated\n& Clean?"]; Septum [label="Is Septum Coring\nor Bleeding?"]; Temp [label="Is Inlet Temp\nAdequate (>250°C)?"]; }
subgraph "cluster_Column" { label="Column System"; style="rounded"; Install [label="Is Column Installed\nCorrectly?"]; Condition [label="Is Column Properly\nConditioned?"]; Trim [label="Trim 10-20 cm\nfrom Column Inlet"]; }
subgraph "cluster_Flow" { label="Flow Path"; style="rounded"; Leak [label="Check for Leaks\n(Inlet, Detector)?"]; }
Start -> Liner; Liner -> Septum [label="[Yes]"]; Liner -> {node[label="Replace Liner", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]} [label="[No]"]; Septum -> Temp [label="[No]"]; Septum -> {node[label="Replace Septum", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]} [label="[Yes]"]; Temp -> Install [label="[Yes]"]; Install -> Condition [label="[Yes]"]; Install -> {node[label="Re-install Column", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]} [label="[No]"]; Condition -> Leak [label="[Yes]"]; Condition -> {node[label="Condition Column", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]} [label="[No]"]; Leak -> Trim [label="[No]"]; Trim -> {node[label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]}; } enddot Figure 2: A logical troubleshooting guide for excessive peak tailing.
Conclusion
The gas chromatography method detailed in this application note provides a reliable, sensitive, and robust system for the quantitative analysis of this compound. By selecting a base-deactivated column and liner, the common issue of amine peak tailing is effectively mitigated. The integration of stringent system suitability criteria ensures that the methodology is self-validating, providing high confidence in the accuracy and precision of the generated data. This protocol is well-suited for implementation in quality control and research environments within the pharmaceutical industry.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [13][14][15]
-
Agilent Technologies. (n.d.). CP-Wax 51 for Amines GC column. [16]
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. [5][6][11][12][17]
-
Supelco. (n.d.). Amines Analysis by Packed Column GC. Sigma-Aldrich. [3]
-
Agilent Technologies. (n.d.). CP-Sil 8 CB for Amines GC column. [4]
-
Chrom Tech. (n.d.). Agilent Amines GC Columns. [7]
-
Reddy, B. et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 11(9), 346-351. [2][9]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [10]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98086, this compound. [1]
-
Michael W. Dong. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [8]
-
Saeed, U. I. & Al-Neaimy, Z. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.
Sources
- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. agilent.com [agilent.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. usp.org [usp.org]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hakon-art.com [hakon-art.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 12. agilent.com [agilent.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. agilent.com [agilent.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Application Notes & Protocols: 2-Methyl-1-phenylpiperazine as a Standard for In-Vitro Assays
Introduction: The Role of a Well-Characterized Standard in Assay Validation
In the landscape of drug discovery and pharmacological research, the reliability and reproducibility of in-vitro assays are paramount. A critical component of a robust assay is the use of a well-characterized standard or reference compound. 2-Methyl-1-phenylpiperazine, a member of the pharmacologically significant phenylpiperazine class, serves as an excellent candidate for an in-house standard for laboratories investigating monoaminergic systems. Phenylpiperazine derivatives are widely recognized for their interactions with dopaminergic, serotonergic, and adrenergic receptors, making them relevant probes for a multitude of CNS-related targets.[1][2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize and utilize this compound as a positive control and reference standard. While extensive pharmacological data exists for the broader phenylpiperazine family, specific affinity values for the 2-methyl derivative are not widely published. Therefore, this document outlines the necessary protocols to determine its precise pharmacological characteristics, such as the inhibition constant (Kᵢ), enabling its confident use for assay validation, quality control, and the determination of relative potency for novel chemical entities.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a standard is fundamental to its correct handling, storage, and preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2946-76-1 | [4][5] |
| Molecular Formula | C₁₁H₁₆N₂ | [5] |
| Molecular Weight | 176.26 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 293.7°C at 760 mmHg | [6] |
| Density | 0.991 g/mL | [6] |
| LogP | 1.87850 | [6] |
Safety & Handling Precautions
As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable. This compound should be handled with appropriate care in a laboratory setting.
-
Hazard Identification : According to aggregated GHS information, this compound is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[5]
-
Personal Protective Equipment (PPE) : Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from sources of ignition.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Pharmacological Context: Phenylpiperazines and G-Protein Coupled Receptors (GPCRs)
The phenylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a variety of G-protein coupled receptors (GPCRs), particularly monoamine receptors. These receptors are integral to cell signaling and are major targets for therapeutics treating psychiatric and neurological disorders. When a ligand like a phenylpiperazine derivative binds to a GPCR, it initiates a conformational change that triggers an intracellular signaling cascade, often involving G-proteins and downstream effectors like adenylyl cyclase.
Below is a generalized diagram illustrating a canonical GPCR signaling pathway, a common mechanism of action for phenylpiperazine compounds.
Caption: Generalized GPCR signaling cascade initiated by ligand binding.
Protocol: Characterization of this compound via Competitive Radioligand Binding Assay
The following protocol details the steps to determine the binding affinity (Kᵢ) of this compound for a target receptor, thereby qualifying it as a standard for future assays. This protocol is an exemplar for a human dopamine D₂ receptor assay but can be adapted for other GPCRs.
Principle of the Assay
This is a competitive binding assay that measures the ability of the unlabeled test compound (this compound) to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀. This value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.
Workflow Diagram
Caption: Experimental workflow for a competitive radioligand binding assay.
Materials and Reagents
-
Receptor Source : Cell membranes from a stable cell line expressing the target receptor (e.g., CHO or HEK 293 cells expressing human Dopamine D₂ receptor).
-
Radioligand : A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone or [³H]-Raclopride for D₂ receptors).
-
Standard Compound : this compound (CAS 2946-76-1).
-
Non-Specific Binding (NSB) Determinate : A high concentration of a known, unlabeled antagonist for the target receptor (e.g., 10 µM Haloperidol for D₂).
-
Assay Buffer : e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer : Ice-cold Assay Buffer.
-
Scintillation Cocktail .
-
96-well Microplates .
-
Glass Fiber Filter Mats (e.g., Whatman GF/B or GF/C).
-
Cell Harvester .
-
Liquid Scintillation Counter .
Step-by-Step Methodology
-
Preparation of Standard Compound :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.1 nM) for the competition curve. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) to avoid affecting receptor binding.
-
-
Assay Plate Setup :
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding (TB) wells (n=3) : Add 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells (n=3) : Add 50 µL of 10 µM Haloperidol (or other NSB determinate).
-
Competition wells (n=3 per concentration) : Add 50 µL of each serial dilution of this compound.
-
-
Addition of Radioligand and Receptor :
-
To all wells, add 50 µL of the radioligand (e.g., [³H]-Spiperone) diluted in Assay Buffer. The final concentration should be approximately equal to its Kₔ value for the target receptor.
-
Initiate the binding reaction by adding 150 µL of the diluted cell membrane preparation to all wells. The amount of membrane protein per well must be optimized to ensure specific binding is a small fraction (<10%) of the total radioligand added.
-
-
Incubation :
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Termination and Filtration :
-
Rapidly terminate the reaction by filtering the contents of the wells through a glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity :
-
Dry the filter mat.
-
Place the filters into scintillation vials or a compatible cassette.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding :
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
-
Generate Competition Curve :
-
Calculate the percentage of specific binding at each concentration of this compound: % Specific Binding = [(CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB)] x 100
-
Plot the % Specific Binding against the logarithm of the molar concentration of this compound.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.
-
-
Calculate the Inhibition Constant (Kᵢ) :
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Table 2: Template for Recording Characterization Data
| Parameter | Experimentally Determined Value |
| Target Receptor | e.g., Human Dopamine D₂ |
| Radioligand Used | e.g., [³H]-Spiperone |
| Radioligand Kₔ (nM) | Value from literature or prior experiment |
| IC₅₀ (nM) | Value determined from competition curve |
| Kᵢ (nM) | Value calculated using Cheng-Prusoff |
Once the Kᵢ value is reliably determined through repeat experiments, this compound can be used as a positive control in subsequent assays involving this target. Its performance should fall within a consistent, predetermined range to validate the assay's performance.
Troubleshooting Common Assay Issues
Table 3: Troubleshooting Guide for Radioligand Binding Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | - Radioligand concentration too high.- Insufficient washing.- Filter mat binding the ligand. | - Lower the radioligand concentration.- Increase the number and volume of washes.- Pre-soak filter mat in 0.5% polyethyleneimine (PEI). |
| Low Specific Binding Signal | - Insufficient receptor protein.- Degraded receptor or radioligand.- Incubation time too short. | - Increase the amount of membrane protein per well.- Use fresh reagents and store them properly.- Perform a time-course experiment to determine equilibrium. |
| Poor Curve Fit / High Data Scatter | - Pipetting errors.- Incomplete mixing.- Issues with the cell harvester or counter. | - Calibrate pipettes and use reverse pipetting for viscous solutions.- Ensure adequate agitation during incubation.- Perform maintenance on equipment. |
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98086, this compound. Retrieved January 11, 2026, from [Link]
-
Kuujia.com (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Retrieved January 11, 2026, from [Link]
-
Warszycki, D., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7066. Available at: [Link]
-
Hough, D. W., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. Available at: [Link]
-
Manetti, F., et al. (2002). Arylpiperazines with affinity toward alpha(1)-adrenergic receptors. Current Medicinal Chemistry, 9(10), 989-1000. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved January 11, 2026, from [Link]
Sources
- 1. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
Cell-based assays involving 2-Methyl-1-phenylpiperazine
An in-depth guide to the functional characterization of 2-Methyl-1-phenylpiperazine, a neuroactive compound, is presented in this application note. It provides researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's pharmacological profile through detailed cell-based assay protocols. Phenylpiperazine derivatives are a significant class of compounds in neuroscience research, known for their interaction with various neurotransmitter systems, particularly serotonergic and dopaminergic pathways.[1][2][3] Understanding the specific effects of substitutions, such as the 2-methyl group on the piperazine ring, is crucial for elucidating structure-activity relationships and identifying novel therapeutic leads.
This guide focuses on the application of two primary functional assays—the cyclic AMP (cAMP) accumulation assay and the calcium flux assay. These assays are fundamental for determining the G-protein coupling profile of a test compound upon its interaction with G-protein coupled receptors (GPCRs), the largest family of therapeutic drug targets.[4][5] The choice of these assays is predicated on the known pharmacology of phenylpiperazines, which frequently target serotonin (5-HT) and dopamine (D) receptors that signal through the Gs (stimulatory), Gi (inhibitory), or Gq G-protein pathways.[6][7][8] By providing detailed, step-by-step protocols and the scientific rationale behind them, this document serves as a practical resource for the functional screening and characterization of this compound and related compounds.
Pharmacological Context: GPCR Signaling Pathways
GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses.[9] Ligand binding to a GPCR induces a conformational change, allowing it to activate heterotrimeric G-proteins. These G-proteins are classified based on their α-subunit, which dictates the downstream signaling cascade. The three canonical pathways relevant for characterizing phenylpiperazine compounds are:
-
Gαs (Stimulatory): Activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Gαi (Inhibitory): Inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.
-
Gαq (Gq/11): Activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[4]
Many serotonin and dopamine receptors, the putative targets for this compound, are coupled to these pathways. For instance, 5-HT1A and D2-like receptors typically couple to Gαi, while 5-HT2 receptors couple to Gαq.[10][11] Therefore, measuring changes in cAMP and intracellular calcium provides a direct functional readout of receptor activation or inhibition.
Figure 1: Canonical GPCR Signaling Pathways.
Protocol 1: cAMP Accumulation Assay for Gs and Gi Signaling
This protocol is designed to quantify changes in intracellular cAMP levels following cell treatment with this compound. It can determine if the compound acts as an agonist or antagonist at Gs- or Gi-coupled receptors. Luminescence-based assays, such as Promega's cAMP-Glo™, are widely used for their high sensitivity and broad dynamic range.[12][13] The principle involves a competition for PKA binding; as cellular cAMP increases, PKA activity decreases the available ATP, resulting in lower light output from a coupled luciferase reaction.[12]
Experimental Workflow: cAMP Assay
Figure 2: Workflow for cAMP Accumulation Assay.
Materials and Reagents
| Reagent | Vendor/Source | Notes |
| Cell Line | ATCC / In-house | e.g., HEK293 or CHO cells stably expressing the target receptor (e.g., 5-HT1A, D2) |
| Cell Culture Medium | Gibco / Thermo Fisher | DMEM or F-12 with 10% FBS, 1% Pen-Strep |
| This compound | e.g., Santa Cruz Biotech | Prepare a 10 mM stock solution in DMSO |
| Forskolin | Sigma-Aldrich | For studying Gi-coupled receptors; activates adenylyl cyclase |
| cAMP-Glo™ Assay Kit | Promega (Cat. V1501) | Contains Lysis Buffer, Detection Solution, and Kinase-Glo® Reagent |
| White, opaque assay plates | Corning / Greiner | 96-well or 384-well, solid bottom for luminescence |
| Plate-reading Luminometer | Various | e.g., BMG LABTECH, Molecular Devices |
Step-by-Step Methodology
-
Cell Seeding: a. Culture cells expressing the target GPCR to ~80-90% confluency. b. Harvest cells and determine cell density. c. Seed cells into white, opaque 96- or 384-well plates at a pre-optimized density (e.g., 5,000-20,000 cells/well) and culture overnight.
-
Compound Preparation: a. Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS). A typical concentration range would be from 10 pM to 100 µM. b. For Gs Agonist Mode: Prepare compound dilutions at 2x the final concentration. c. For Gi Agonist Mode: Prepare compound dilutions at 2x the final concentration. Separately, prepare a 2x solution of Forskolin at a concentration that gives ~80% of its maximal response (e.g., 20 µM final concentration). This will be used to elevate basal cAMP levels, allowing for the detection of an inhibitory effect.
-
Cell Stimulation: a. Carefully remove the culture medium from the cell plates. b. Add the prepared compound dilutions to the wells. c. For Gi assays, add the 2x Forskolin solution to all wells except the negative control, followed immediately by the compound dilutions.[14] d. Include appropriate controls: vehicle only (basal), and a known agonist for the receptor (positive control).
-
Incubation: a. Incubate the plates at 37°C for 15-30 minutes. Optimization of incubation time may be necessary.[15]
-
Lysis and Detection: a. Equilibrate the plate and detection reagents to room temperature. b. Following the manufacturer's protocol (e.g., for cAMP-Glo™), add the lysis buffer, incubate, then add the cAMP detection solution containing PKA.[13] c. Add the Kinase-Glo® reagent to terminate the PKA reaction and generate the luminescent signal.[13]
-
Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Plot the relative light units (RLU) against the log concentration of the compound. c. For Gs agonists, the signal will decrease as cAMP increases. For Gi agonists, the Forskolin-induced signal decrease will be attenuated. d. Normalize the data and fit to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Protocol 2: Calcium Flux Assay for Gq Signaling
This protocol measures transient increases in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[4] It is ideal for characterizing the activity of this compound at receptors like 5-HT2A or 5-HT2C. The assay uses calcium-sensitive fluorescent dyes (e.g., Fluo-8, Fura-2) that exhibit an increase in fluorescence intensity upon binding to Ca2+.[16][17]
Experimental Workflow: Calcium Flux Assay
Figure 3: Workflow for Calcium Flux Assay.
Materials and Reagents
| Reagent | Vendor/Source | Notes |
| Cell Line | ATCC / In-house | e.g., HEK293 or CHO cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2A) |
| Cell Culture Medium | Gibco / Thermo Fisher | DMEM or F-12 with 10% FBS, 1% Pen-Strep |
| This compound | e.g., Santa Cruz Biotech | Prepare a 10 mM stock solution in DMSO |
| Calcium Flux Assay Kit | e.g., Abcam (Fluo-8), Molecular Devices (FLIPR) | Contains calcium-sensitive dye and probenecid (an anion-exchange transport inhibitor) |
| Black, clear-bottom plates | Corning / Greiner | 96-well or 384-well for fluorescence reading |
| Kinetic Plate Reader | Various | Must have automated injectors and kinetic read capability (e.g., FLIPR, FlexStation) |
| Ionomycin | Sigma-Aldrich | A calcium ionophore used as a positive control for maximum Ca2+ response[18] |
Step-by-Step Methodology
-
Cell Seeding: a. Seed cells expressing the target Gq-coupled receptor into black, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.[16]
-
Dye Loading Solution Preparation: a. Prepare the dye loading solution according to the manufacturer's protocol. This typically involves mixing the calcium-sensitive dye (e.g., Fluo-8 AM) with an assay buffer containing probenecid to prevent dye leakage from the cells.[16]
-
Cell Loading: a. Aspirate the culture medium from the wells. b. Add an equal volume of the dye loading solution to each well. c. Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.[18]
-
Compound Preparation: a. During the incubation, prepare a separate "compound plate" containing serial dilutions of this compound at 4x or 5x the final desired concentration. b. Include vehicle and a known agonist as controls.
-
Data Acquisition: a. Set up the kinetic plate reader (e.g., FlexStation, FLIPR) to monitor fluorescence over a time course (e.g., 90-120 seconds). b. Program the instrument to add compounds from the compound plate after an initial baseline reading (e.g., 10-20 seconds). c. Place the cell plate and compound plate into the instrument. d. Initiate the run. The instrument will automatically inject the compounds and record the fluorescence signal over time.
-
Data Analysis: a. The output will be a kinetic curve of fluorescence intensity versus time for each well. b. The response is typically quantified as the peak fluorescence signal minus the baseline signal. c. Plot the response against the log concentration of this compound. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Interpretation and Expected Outcomes
The results from these assays will allow for a functional classification of this compound at specific receptors. By testing across a panel of cell lines, each expressing a different serotonin or dopamine receptor subtype, a comprehensive pharmacological profile can be constructed.
Hypothetical Data Summary
The following table illustrates a potential pharmacological profile for this compound based on its structural class.
| Receptor Target | G-Protein | Assay Type | Expected Activity | Potency (EC50/IC50) |
| 5-HT1A | Gi | cAMP Assay | Agonist | 15 nM |
| 5-HT2A | Gq | Calcium Flux | Antagonist | 80 nM |
| D2 | Gi | cAMP Assay | Partial Agonist | 120 nM |
| D3 | Gi | cAMP Assay | Agonist | 45 nM |
Interpretation:
-
Agonist at 5-HT1A/D3: The compound would inhibit forskolin-stimulated cAMP production in a dose-dependent manner.
-
Antagonist at 5-HT2A: The compound would inhibit the calcium response induced by a known 5-HT2A agonist (like serotonin) in a dose-dependent manner.
-
Partial Agonist at D2: The compound would inhibit forskolin-stimulated cAMP production but with a lower maximal effect compared to a full agonist like dopamine.
These assays provide a robust framework for characterizing the functional activity of novel psychoactive compounds. The detailed protocols and underlying principles outlined in this application note offer researchers a reliable starting point for investigating the pharmacological properties of this compound and advancing our understanding of its potential therapeutic applications.
References
-
Promega Corporation. cAMP-Glo™ Assay Protocol.
-
University of Rochester Medical Center. CALCIUM FLUX PROTOCOL.
-
Bio-protocol. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
-
Biocompare. Cell-based Assays for GPCR Activity.
-
Protocols.io. Fluo-8 Calcium Flux Assay.
-
MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
-
Agilent. GPCR Signaling Assays.
-
Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.
-
The University of Iowa. Calcium Flux Using Calcium Green and Fura Red - Flow Cytometry.
-
American Physiological Society. Recent progress in assays for GPCR drug discovery.
-
Assay Genie. Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit.
-
Bio-protocol. Flow Cytometric Analysis of Calcium Influx Assay in T cells.
-
ResearchGate. Principles of commonly used cAMP assays.
-
Promega Corporation. cAMP-Glo™ Assay.
-
NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
-
PubMed. Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties.
-
PubMed. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways.
-
PubMed. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.
-
Drugs.com. List of Phenylpiperazine antidepressants.
-
PubMed. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents.
-
PubMed. Central serotoninmimetic action of phenylpiperazines.
-
NCBI. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl).
-
OUCI. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)E….
-
NCBI. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide.
Sources
- 1. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. agilent.com [agilent.com]
- 6. Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. cAMP-Glo™ Assay [worldwide.promega.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Fluo-8 Calcium Flux Assay [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. bu.edu [bu.edu]
Topic: In-vivo Experimental Design with 2-Methyl-1-phenylpiperazine
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Neuropharmacology of Phenylpiperazines
The phenylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of numerous approved therapeutics and research compounds.[1] Its rigid, yet modifiable, structure allows for precise interaction with a variety of G-protein coupled receptors and neurotransmitter transporters, making its derivatives a fertile ground for discovering novel central nervous system (CNS) agents.[2]
This document provides a detailed guide to the in-vivo experimental design and evaluation of 2-Methyl-1-phenylpiperazine (2-M-1-PP) , a specific derivative whose pharmacological profile is not extensively documented. By leveraging established knowledge of structurally similar compounds, such as 1-phenylpiperazine (1-PP), m-chlorophenylpiperazine (mCPP), and trifluoromethylphenylpiperazine (TFMPP), we can formulate a logical, tiered approach to characterizing its effects in vivo.[3][4][5] The protocols herein are designed not merely as a set of instructions, but as a framework for rigorous scientific inquiry, emphasizing the rationale behind each step to ensure the generation of robust, interpretable data.
Pharmacological Rationale and Hypothesized Mechanism of Action
This compound belongs to a class of compounds known to interact with monoaminergic systems. Its parent compound, 1-phenylpiperazine, is a monoamine releasing agent with modest selectivity for norepinephrine.[4] Other derivatives, like mCPP and TFMPP, are well-known for their potent effects on the serotonin system.[6] The addition of a methyl group at the 2-position of the piperazine ring may alter receptor affinity, transporter interaction, and metabolic stability.
Core Hypothesis: this compound will likely act as a modulator of serotonin (5-HT) and/or catecholamine (dopamine, norepinephrine) systems. Its primary effects could manifest as a 5-HT receptor agonist/antagonist or as a monoamine transporter inhibitor/releaser. This modulation is predicted to result in observable changes in locomotor activity, anxiety-like behaviors, and potentially, at higher doses, behaviors indicative of strong serotonergic activation.
Caption: Hypothesized interactions of 2-M-1-PP with monoaminergic systems.
Part 1: Pre-Experimental Planning & Compound Formulation
Success in in vivo pharmacology hinges on meticulous preparation. Before any animal is dosed, the test article must be properly characterized and formulated.
1.1. Compound Handling and Safety this compound (CAS: 2946-76-1) is classified as harmful if swallowed and causes serious eye irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All handling of the pure compound should be performed in a chemical fume hood.
1.2. Vehicle Selection and Dosing Solution Preparation The choice of vehicle is critical for ensuring bioavailability and minimizing non-specific effects. The goal is a stable, homogenous solution or suspension with a pH as close to neutral as possible (pH 5-9).[8]
Protocol: Preparation of Dosing Solution
-
Solubility Testing: Begin by assessing the solubility of 2-M-1-PP in standard vehicles. Test in the following order:
-
0.9% Sterile Saline
-
Sterile Water with 5% Tween® 80
-
Sterile Water with 0.5% Carboxymethylcellulose (CMC)
-
10% DMSO in 90% Saline (Note: Use minimal DMSO, as it can have its own biological effects).
-
-
Solution Preparation (Example using Saline/Tween 80):
-
Calculate the required amount of 2-M-1-PP for the highest dose concentration. It is best practice to prepare a stock solution from which lower doses can be made by serial dilution.
-
To a sterile glass vial, add the calculated weight of 2-M-1-PP.
-
Add a small volume of the vehicle (e.g., 20% of the final volume) and vortex thoroughly to create a slurry.
-
If using Tween 80, add it now.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating until the compound is fully dissolved or a uniform suspension is achieved.
-
Measure the pH of the final formulation and adjust only if it falls outside the acceptable range (pH 5-9).
-
Store the solution as per stability data (if unavailable, prepare fresh daily and protect from light).
-
Part 2: Foundational In-Vivo Assays: Safety and Activity Screening
The initial phase of in vivo testing aims to establish a safe dose range and screen for broad behavioral effects.
2.1. Maximum Tolerated Dose (MTD) Study Causality: The MTD study is the essential first step to identify the highest dose that can be administered without causing overt signs of toxicity or mortality.[9] This prevents confounding results from systemic toxicity in subsequent behavioral assays and defines the upper limit for dose-response curves.
Protocol: Single-Dose MTD in Mice
-
Animal Model: Use a common outbred mouse strain (e.g., CD-1) to capture more genetic variability. Use both male and female animals (n=3-5 per dose group).
-
Dose Selection: Based on the LD50 of the parent compound 1-phenylpiperazine (210 mg/kg oral in rats), select a wide, logarithmically spaced range of doses.[4] A suggested starting range for intraperitoneal (i.p.) administration could be 10, 30, 100, and 200 mg/kg. Include a vehicle control group.
-
Administration: Administer a single i.p. injection at a standard volume (e.g., 10 mL/kg).
-
Observation:
-
Continuously observe animals for the first 30 minutes post-injection.
-
Perform detailed clinical observations at 1, 2, 4, and 24 hours post-dose.
-
Record observations daily for up to 7 days.
-
-
Parameters to Score:
-
Clinical Signs: Piloerection, tremors, convulsions, Straub tail, changes in posture (e.g., flat body posture), changes in respiration.[10]
-
Behavioral Changes: Decreased or increased motor activity, stereotypy.
-
Physiological Measures: Body weight (daily), body temperature (if feasible).
-
Mortality: Record time of death if it occurs.
-
-
MTD Determination: The MTD is defined as the highest dose that does not produce mortality or severe clinical signs from which the animal cannot recover within the observation period.[9]
2.2. Open-Field Test (OFT): A Primary Screen for Locomotion and Anxiety Causality: The OFT provides a rapid and reliable assessment of two fundamental behavioral domains. Total distance traveled is a direct measure of general locomotor activity (sedation vs. hyperactivity). The time spent in the exposed center of the arena versus the protected periphery is a widely validated measure of anxiety-like behavior.[11] This initial test helps to categorize the compound's primary effect and inform the selection of more specific secondary assays.
Protocol: Open-Field Test
-
Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, equipped with an overhead camera and tracking software. The arena should be divided by the software into a "center" zone (e.g., central 25%) and a "periphery" zone.
-
Animal Model: Adult male C57BL/6 or Swiss Webster mice (n=8-12 per group).
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. The arena should be cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
Dosing: Administer 2-M-1-PP or vehicle i.p. at doses determined from the MTD study (e.g., vehicle, 5, 15, 45 mg/kg). The time between dosing and testing should be based on the predicted pharmacokinetics of similar compounds (e.g., 30 minutes).[6]
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 10-15 minutes.
-
Record the session using the tracking software.
-
-
Data Analysis:
-
Primary Endpoints: Total distance traveled (cm), time spent in the center zone (s), and number of entries into the center zone.
-
Secondary Endpoints: Rearing frequency, velocity (cm/s).
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare dose groups to the vehicle control.
-
| Parameter | Interpretation of Increase | Interpretation of Decrease |
| Total Distance | Hyperlocomotion, stimulant effect | Sedation, motor impairment |
| Time in Center | Anxiolytic-like effect | Anxiogenic-like effect |
| Rearing | Increased exploratory behavior | Sedation, anxiogenic effect |
Part 3: Secondary Assays for Specific CNS Effects
Based on the OFT results and the compound's structural alerts, more targeted assays can be employed.
3.1. Elevated Plus-Maze (EPM) for Anxiety-Related Behavior Causality: If the OFT suggests an anxiolytic or anxiogenic profile, the EPM provides a confirmatory test. It is based on the conflict between a rodent's drive to explore and its innate fear of open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and entries made into the unprotected open arms.[12][13]
Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze raised from the floor (e.g., 50 cm), with two open arms and two enclosed arms.
-
Procedure: Following the same habituation and dosing procedure as the OFT, place the mouse in the central junction of the maze, facing an open arm.
-
Recording: Record a 5-minute session with video tracking software.
-
Data Analysis:
-
Primary Endpoints: Percentage of time spent in the open arms [(Time Open / (Time Open + Time Closed)) * 100], and percentage of open arm entries [(Open Entries / Total Entries) * 100].
-
Control Endpoint: Total arm entries (a measure of general activity). A change in anxiety metrics without a change in total entries indicates a specific effect on anxiety, not a confounding motor effect.
-
Statistical Analysis: One-way ANOVA with post-hoc tests.
-
3.2. Head-Twitch Response (HTR) for 5-HT2A Receptor Activity Causality: The head-twitch response in mice is a highly specific behavioral proxy for 5-HT2A receptor agonism, the primary mechanism of classic psychedelic compounds.[14] Observing this behavior would strongly suggest that 2-M-1-PP is a 5-HT2A agonist.
Protocol: Head-Twitch Response Assay
-
Animal Model: C57BL/6 mice are commonly used (n=8-12 per group).
-
Procedure:
-
Administer 2-M-1-PP or vehicle i.p.
-
Place the mouse individually into a clean, standard cage or a clear observation chamber.
-
Allow a 10-minute habituation period.
-
Manually score (by a blinded observer) or use a specialized recording system to count the number of head twitches over a 30-60 minute period. A head twitch is a rapid, rotational shake of the head, distinct from grooming or head weaving.
-
-
Data Analysis:
-
Primary Endpoint: Total number of head twitches.
-
Statistical Analysis: Compare dose groups to vehicle using a Kruskal-Wallis test or one-way ANOVA, depending on data distribution.
-
Validation: To confirm the mechanism, a separate experiment can be run where a group is pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before administration of 2-M-1-PP. A blockade of the HTR would confirm 5-HT2A mediation.
-
Part 4: Experimental Workflow and Mechanistic Validation
A logical progression from broad screening to specific mechanistic questions is crucial for an efficient research program.
Caption: A tiered workflow for in-vivo characterization of 2-M-1-PP.
References
-
Olivier, B., & Slangen, J. L. (1989). Animal models for anxiety and response to serotonergic drugs. Pharmacology & Therapeutics, 44(1), 1-31. [Link]
-
Griebel, G., & Holmes, A. (2013). 50 years of hurdles and hope in anxiolytic drug discovery. Nature Reviews Drug Discovery, 12(9), 667-687. [Link]
-
Haberzettl, R., Bert, B., & Fink, H. (2013). A validated animal model for the Serotonin Syndrome. Behavioural Brain Research, 256, 326-338. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug Testing and Analysis, 3(7-8), 536-550. [Link]
-
Murphy, D. L., & Wichems, C. H. (2015). Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome. [Link]
-
de Faria, J. B., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 432-442. [Link]
-
Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]
-
Moreira, L. K. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]
-
Curzon, G., et al. (1989). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British Journal of Pharmacology, 96(1), 195-202. [Link]
-
Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98086, this compound. PubChem. [Link]
-
Wikipedia contributors. (2023, December 1). 1-Phenylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]
-
DEA Diversion Control Division. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Drug & Chemical Evaluation Section. [Link]
-
Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]
-
Gad, S. C. (n.d.). Gad Vehicles Database. Charles River Laboratories. [Link]
-
Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology, 4(4), 254-257. [Link]
-
Zhang, L., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Toxicology Reports, 2, 410-417. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. PubChem. [Link]
-
Wikipedia contributors. (2024, January 5). Mirtazapine. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. gadconsulting.com [gadconsulting.com]
- 9. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models for anxiety and response to serotonergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of 2-Methyl-1-phenylpiperazine in Preclinical Animal Models
These application notes provide a comprehensive guide for the formulation, dosage, and administration of 2-Methyl-1-phenylpiperazine in common preclinical animal models, primarily focusing on rodents (mice and rats). Due to the limited availability of specific preclinical data for this compound, the following protocols and recommendations have been developed by extrapolating from data on structurally related phenylpiperazine derivatives and by adhering to established best practices for in vivo compound administration. It is imperative that these guidelines are considered as a starting point, and researchers must conduct dose-range finding and tolerability studies to determine the optimal experimental parameters for their specific research objectives.
Introduction to this compound and its Preclinical Evaluation
This compound is a derivative of phenylpiperazine, a chemical scaffold found in a variety of centrally acting agents.[1] Phenylpiperazine derivatives are known to interact with various neurotransmitter systems, and preclinical in vivo studies are essential to characterize their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[2][3] The protocols outlined herein are designed to guide researchers in the systematic evaluation of this compound in animal models, ensuring data integrity and animal welfare.
Rationale for Animal Model Selection
Rodent models, such as mice and rats, are widely used in the initial stages of drug discovery due to their physiological and genetic similarities to humans, relatively low cost, and well-established experimental procedures.[4][5] The choice between mice and rats may depend on the specific scientific question, the required blood volume for pharmacokinetic analysis, and the established disease models. For neurobehavioral studies, non-human primates may be considered in later stages of development due to their more complex central nervous system.[6][7]
Formulation of this compound for In Vivo Administration
The successful in vivo evaluation of any compound begins with an appropriate formulation. The formulation vehicle must solubilize the compound, be non-toxic at the administered volume, and be compatible with the chosen route of administration.[4]
Vehicle Selection
The physicochemical properties of this compound (e.g., solubility, pKa) will dictate the most suitable vehicle. For many phenylpiperazine derivatives, a common starting point is to assess solubility in aqueous and non-aqueous vehicles.
Table 1: Recommended Vehicles for Formulation Screening
| Vehicle Type | Examples | Suitability and Considerations |
| Aqueous | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W) | Ideal for soluble and stable compounds. Ensure the pH of the final formulation is within a physiologically acceptable range (typically 4-9 for parenteral routes). |
| Aqueous with Co-solvents | 10% DMSO in saline, 20% PEG400 in saline, 5% Solutol HS 15 in water | Used for compounds with poor aqueous solubility. The concentration of the co-solvent should be minimized to avoid toxicity. |
| Suspensions | 0.5% Methylcellulose (MC) in water, 1% Carboxymethylcellulose (CMC) in water | Suitable for poorly soluble compounds that can be formulated as a fine, uniform suspension. Particle size should be controlled to ensure consistent dosing. |
| Lipid-based | Corn oil, Sesame oil | Primarily for oral administration of lipophilic compounds. |
Protocol 2.1: Preparation of a Solution Formulation
-
Weigh the required amount of this compound hydrochloride or other salt form.
-
In a sterile container, add a small volume of the chosen vehicle (e.g., saline).
-
Vortex or sonicate the mixture until the compound is fully dissolved.
-
If using a co-solvent, dissolve the compound in the co-solvent first before adding the aqueous component.
-
Adjust the final volume with the vehicle to achieve the desired concentration.
-
Visually inspect the solution for any precipitation or cloudiness. The final formulation should be a clear solution.
-
Measure the pH of the final formulation and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm filter for parenteral administration.
Dosage and Administration Routes in Rodent Models
The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[8] The following sections detail common administration routes for rodents.
Oral Administration (Per Os, p.o.)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.[4][8] This route is often preferred for initial efficacy and pharmacokinetic studies as it mimics a common route of drug administration in humans.
Protocol 3.1: Oral Gavage in Rats
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Use a flexible or rigid, ball-tipped gavage needle appropriate for the size of the rat.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
Intraperitoneal Injection (i.p.)
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.[4][5] It is a commonly used route in preclinical research, particularly for initial screening studies.
Protocol 3.2: Intraperitoneal Injection in Mice
-
Firmly restrain the mouse, ensuring the head is tilted downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity.
-
Aspirate to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the formulation.
-
Withdraw the needle and return the mouse to its cage.
Intravenous Injection (i.v.)
Intravenous injection provides 100% bioavailability and is the standard route for determining key pharmacokinetic parameters such as clearance and volume of distribution.[2][4] In rodents, the tail vein is the most common site for i.v. administration.
Protocol 3.3: Intravenous Injection in Rats (Tail Vein)
-
Place the rat in a restraining device that allows access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle attached to the syringe containing the formulation into one of the lateral tail veins.
-
Slowly inject the formulation. Resistance or swelling indicates improper placement.
-
Withdraw the needle and apply gentle pressure to the injection site.
Subcutaneous Injection (s.c.)
Subcutaneous injection results in a slower and more sustained absorption compared to i.p. or i.v. routes.[4][9]
Protocol 3.4: Subcutaneous Injection in Mice
-
Gently restrain the mouse.
-
Lift the loose skin on the back of the neck to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the formulation into the subcutaneous space.
-
Withdraw the needle and return the mouse to its cage.
Table 2: Recommended Administration Volumes and Needle Gauges for Rodents
| Route | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |
| Oral (p.o.) | 5-10 mL/kg | 5-10 mL/kg | 20-22 G gavage | 16-18 G gavage |
| Intraperitoneal (i.p.) | 5-10 mL/kg | 5-10 mL/kg | 25-27 G | 23-25 G |
| Intravenous (i.v.) | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 27-30 G | 25-27 G |
| Subcutaneous (s.c.) | 5-10 mL/kg | 5-10 mL/kg | 25-27 G | 23-25 G |
Note: These volumes are general guidelines and may need to be adjusted based on the specific formulation and experimental design.[4]
Dose Selection and Dose-Range Finding Studies
Due to the lack of specific data for this compound, initial dose selection should be conservative and based on data from structurally related compounds. A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to identify a range of doses that produce a pharmacological effect without significant toxicity.
Table 3: Exemplar Dosing of Phenylpiperazine Derivatives in Rodents
| Compound | Animal Model | Route | Dose Range | Observed Effect | Reference |
| m-CPP | Mice | i.p. | 0.3 - 10 mg/kg | Dose-related decrease in locomotor activity | [10] |
| 1-NP | Rats | i.p. | 1.0 - 15 mg/kg | Increased motor activity | [11] |
| 1-PP Metabolite | Rats | i.p. | 0.06 - 4 mg/kg | Evaluated in learned helplessness model | [12] |
Based on this information, a starting dose range for this compound in a dose-range finding study could be 1, 3, and 10 mg/kg.
Experimental Workflows and Data Interpretation
A systematic approach to in vivo studies is essential for generating reliable and reproducible data.
General Workflow for a Dose-Response Study
Caption: General workflow for a dose-response study of this compound.
Potential Metabolic Pathways
The metabolism of phenylpiperazine derivatives can involve several pathways, including hydroxylation, N-dealkylation, and N-dephenylation.[13][14] Understanding the potential metabolic fate of this compound can aid in the interpretation of pharmacokinetic data and the identification of active metabolites.
Caption: Hypothetical metabolic pathway for this compound.
Animal Welfare and Monitoring
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Animals should be monitored closely after compound administration for any signs of toxicity, which may include, but are not limited to:
-
Changes in body weight
-
Changes in food and water intake
-
Changes in posture or gait
-
Changes in activity level
-
Clinical signs such as piloerection, tremors, or convulsions
Conclusion
These application notes provide a foundational framework for the in vivo administration of this compound in animal models. By carefully considering formulation, administration route, and dose selection, and by adhering to rigorous experimental design and animal welfare standards, researchers can generate high-quality data to elucidate the pharmacological properties of this compound.
References
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Routes of Administration in Rats and Mice, Prof. Sawsan Aboul-Fotouh. YouTube. [Link]
-
The Role of Nonhuman Primates in Neurotoxicology Research: Preclinical Models and Experimental Methods. PubMed Central. [Link]
-
Biotransformation study of para-substituted phenylpiperazines in beagle dogs by gas chromatography-mass spectrometry. PubMed. [Link]
-
Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PubMed Central. [Link]
-
MRL - Piperazine Summary Report (3). European Medicines Agency. [Link]
-
Olanzapine (LY170053, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][2][15] benzodiazepine), but not the novel atypical antipsychotic ST2472 (9-piperazin-1-ylpyrrolo[2,1-b][2][9]benzothiazepine), chronic administration induces weight gain, hyperphagia, and metabolic dysregulation in mice. PubMed. [Link]
-
Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. MIT Open Access Articles. [Link]
-
Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]
-
Metabolism of the alpha-1A-adrenergic Receptor Antagonist, Pyridine-Phenylpiperazine Analog (RWJ-69597), in Rat, Dog and Human Hepatic S9 Fractions -API-MS/MS Identification of Metabolites. PubMed. [Link]
-
Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper. National Institutes of Health. [Link]
- 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of pain or residual symptoms in depression relating to sleep and cognition.
-
Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]. PubMed. [Link]
-
Permeating-enhancing and cytotoxic effects of 1-phenylpiperazine in isolated rat colonic mucosa. ResearchGate. [Link]
-
Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. ResearchGate. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Chapter 22 - Functional Assessments in Nonhuman Primate Toxicology Studies to Support Drug Development. ResearchGate. [Link]
-
Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice. PubMed. [Link]
-
Chronic oral administration of 1-nitrosopiperazine at high doses to MRC rats. PubMed. [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. [Link]
-
Effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and quipazine on heroin self-administration in rhesus monkeys. National Institutes of Health. [Link]
-
Phenylpiperazine. Wikipedia. [Link]
-
Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. PubMed. [Link]
-
Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. Food and Drug Administration. [Link]
-
Non-Human Primates in Medical Research and Drug Development: A Critical Review. WBI Studies Repository. [Link]
-
Pre- And Postsynaptic Responses to 1-(1-naphthylpiperazine) Following Adaptation to Stress in Rats. PubMed. [Link]
-
1-(2-pyrimidinyl)-piperazine May Alter the Effects of the 5-HT1A Agonist in the Learned Helplessness Paradigm in Rats. PubMed. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. youtube.com [youtube.com]
- 6. The Role of Nonhuman Primates in Neurotoxicology Research: Preclinical Models and Experimental Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Meta-chlorophenylpiperazine induced changes in locomotor activity are mediated by 5-HT1 as well as 5-HT2C receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre- and postsynaptic responses to 1-(1-naphthylpiperazine) following adaptation to stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation study of para-substituted phenylpiperazines in beagle dogs by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of the alpha-1A-adrenergic receptor antagonist, pyridine-phenylpiperazine analog (RWJ-69597), in rat, dog and human hepatic S9 fractions -API-MS/MS identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacy.umich.edu [pharmacy.umich.edu]
Application Notes and Protocols for the Formulation of 2-Methyl-1-phenylpiperazine (2-MPP) for Research Use
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-Methyl-1-phenylpiperazine (2-MPP) for both in vitro and in vivo research applications. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of 2-MPP solutions, a critical factor for obtaining reliable experimental data.
Introduction to this compound (2-MPP)
This compound is a derivative of phenylpiperazine, a chemical scaffold found in a variety of biologically active compounds.[1][2] The physicochemical properties of 2-MPP, particularly its solubility and stability, are crucial considerations for its use in research. Improper formulation can lead to inaccurate dosing, poor bioavailability, and experimental variability. This guide provides detailed protocols for the preparation and handling of 2-MPP solutions to support rigorous scientific investigation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of 2-MPP is fundamental to developing appropriate formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| Appearance | Not specified, likely a solid or oil | - |
| Density | 0.991 g/cm³ | [4] |
| Boiling Point | 293.7 °C at 760 mmHg | [4] |
| LogP (octanol-water) | 1.878 | [4] |
| CAS Number | 2946-76-1 | [3] |
The LogP value of approximately 1.88 suggests that 2-MPP is a lipophilic compound with limited aqueous solubility.[2] This necessitates the use of organic solvents or formulation strategies to enhance its solubility in aqueous media for many biological assays.
Inferred Solubility Profile and Experimental Determination
Given the importance of precise concentrations in research, it is highly recommended that researchers experimentally determine the solubility of their specific batch of 2-MPP in the solvents relevant to their experimental setup.
Protocol for Experimental Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of 2-MPP in a given solvent.
Caption: Workflow for experimental solubility determination of 2-MPP.
Formulation Protocols for Research Use
The choice of formulation for 2-MPP will depend on the specific research application, primarily whether it is for in vitro or in vivo studies.
Preparation of Stock Solutions for In Vitro Use
For most in vitro assays, a concentrated stock solution of 2-MPP is prepared in an organic solvent, which is then diluted to the final working concentration in the aqueous assay buffer.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic compounds.[5]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh out 1.76 mg of 2-MPP (adjust based on purity of the compound).
-
Dissolution: Add the weighed 2-MPP to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous, research-grade DMSO.
-
Mixing: Vortex the solution until the 2-MPP is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but the solution should be cooled to room temperature before storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Important Consideration: When preparing working solutions, ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Preparation of Aqueous Stock Solutions via Salt Formation
For applications where an organic solvent is not desirable, an aqueous stock solution can be prepared by converting the 2-MPP free base into its hydrochloride (HCl) salt in situ. This significantly enhances water solubility.[6]
Protocol for Preparing a 10 mM Aqueous HCl Stock Solution:
Caption: Workflow for preparing an aqueous 2-MPP HCl stock solution.
Formulation for In Vivo Studies
Formulations for in vivo administration must be biocompatible and non-toxic. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, intraperitoneal). For poorly soluble compounds like 2-MPP, co-solvent systems are often employed.
Example Co-Solvent Vehicle for Oral Administration:
A commonly used vehicle for oral gavage in preclinical studies is a mixture of DMSO, PEG 400 (polyethylene glycol 400), and water or saline.
Protocol for Preparing a 1 mg/mL Dosing Solution:
-
Dissolution in DMSO: Weigh the required amount of 2-MPP and dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Addition of Co-solvent: Add PEG 400 to the DMSO solution (e.g., 30-40% of the final volume) and mix thoroughly.
-
Aqueous Phase Addition: Slowly add sterile saline or water to the organic phase while vortexing to reach the final desired volume.
-
Final Formulation: The final vehicle composition (e.g., 10% DMSO, 40% PEG 400, 50% saline) should be optimized to ensure the compound remains in solution and is well-tolerated by the animals.
Important: Always perform a small-scale pilot formulation to check for precipitation before preparing a large batch. The tolerability of the vehicle should be assessed in a small group of animals before proceeding with the main study.
Stability of 2-MPP Solutions
The chemical stability of formulated 2-MPP is critical for ensuring accurate dosing over the course of an experiment. Phenylpiperazine derivatives can be susceptible to degradation, particularly through hydrolysis and oxidation, and this degradation can be pH-dependent.[7]
It is recommended to assess the short-term stability of prepared 2-MPP solutions under the intended storage and experimental conditions.
Protocol for Short-Term Stability Assessment
-
Prepare Solution: Prepare the 2-MPP solution as per the relevant protocol.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and determine the precise concentration of 2-MPP using a validated analytical method, such as HPLC-UV or LC-MS.[8][9]
-
Storage: Store the remaining solution under the intended conditions (e.g., 4°C, room temperature, -20°C).
-
Time-Point Analysis: At subsequent time points (e.g., 24, 48, 72 hours), take further aliquots and re-analyze the concentration of 2-MPP.
-
Evaluation: A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram may indicate degradation. A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
Handling and Storage Recommendations
Solid Compound:
-
Store 2-MPP in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the supplier's safety data sheet (SDS) for specific handling precautions. As a general precaution for piperazine derivatives, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Prepared Solutions:
-
DMSO Stock Solutions: Store at -20°C or -80°C in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Aqueous HCl Stock Solutions: Store at 4°C for short-term use (up to one week, stability permitting) or at -20°C for longer-term storage.
-
In Vivo Formulations: It is best practice to prepare these fresh on the day of dosing. If storage is necessary, it should be for a minimal duration at 2-8°C, and the stability should be confirmed.
References
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1). Retrieved from [Link]
-
MDPI. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. Energies, 17(10), 2178. Retrieved from [Link]
-
HIMEDIA. Material Safety Data Sheet - 1-Phenylpiperazine. Retrieved from [Link]
- Google Patents. (2009). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 738. Retrieved from [Link]
-
IAEA-INIS. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil and Gas Science and Technology, 69(5), 903-914. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega, 7(27), 23788–23800. Retrieved from [Link]
-
Kuujia. (n.d.). Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4273. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(7), 341. Retrieved from [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical and Pharmaceutical Research, 9(5), 1-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. 1(3), 1-9. Retrieved from [Link]
-
MDPI. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(21), 5006. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
Sources
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy (2S)-2-Methylpiperazine hydrochloride [smolecule.com]
- 7. isaacpub.org [isaacpub.org]
- 8. scholars.direct [scholars.direct]
- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenylpiperazine Derivatives for Structure-Activity Relationship (SAR) Studies
Introduction: The Pharmacological Significance of the 2-Methyl-1-phenylpiperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs.[1][2][3] Its unique six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[3] The introduction of a phenyl group at the 1-position and a methyl group at the 2-position creates the this compound core, a versatile template for developing therapeutic agents targeting the central nervous system (CNS).[2][4] Derivatives of this scaffold have shown promise as antipsychotic, antidepressant, and anxiolytic agents, largely through their interaction with monoamine pathways.[2]
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing lead compounds. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric features and refine the compound's potency, selectivity, and pharmacokinetic profile. This guide provides a detailed overview of the synthesis of this compound derivatives, offering both strategic guidance and actionable protocols for researchers engaged in SAR-driven drug development.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be broadly approached through two primary strategies:
-
Late-Stage Functionalization: Beginning with the commercially available or synthesized this compound core and subsequently introducing substituents. This is often the most direct route for exploring modifications at the N4-position.
-
Convergent Synthesis: Constructing the piperazine ring from acyclic precursors, which allows for greater diversity in substitution patterns on both the phenyl ring and the piperazine core itself.
This document will focus on a combination of these strategies, detailing the initial synthesis of the core scaffold followed by diversification at the N4-position, a common approach in SAR exploration.
Core Scaffold Synthesis: N-Arylation of 2-Methylpiperazine
The key step in constructing the this compound core is the N-arylation of 2-methylpiperazine. The Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation, offering high yields and broad substrate scope under relatively mild, aerobic conditions.[5][6] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[5]
The general reaction is as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Radiolabeling of 2-Methyl-1-phenylpiperazine for Preclinical Imaging
Introduction
2-Methyl-1-phenylpiperazine is a derivative of phenylpiperazine, a chemical scaffold that is a constituent of numerous centrally active agents. The parent compound, 1-phenylpiperazine, is known to interact with various neurotransmitter systems, acting as a monoamine releasing agent with modest selectivity for norepinephrine.[1] Derivatives of this class are explored for their potential to target receptors such as serotonin (5-HT) and sigma (σ) receptors, which are implicated in a range of neuropsychiatric and oncologic conditions.[2][3][4] Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of physiological and biochemical processes.[5] By labeling this compound with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), we can create a radiotracer to investigate its pharmacokinetic profile and target engagement in preclinical models.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the radiolabeling of this compound with both ¹¹C and ¹⁸F for use in preclinical imaging studies. The protocols are designed to be self-validating, with an emphasis on the rationale behind key experimental steps to ensure scientific integrity and reproducibility.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing radiolabeling strategies and interpreting imaging data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [6][7] |
| Molecular Weight | 176.26 g/mol | [6][7] |
| LogP | 1.87850 | [8] |
| Boiling Point | 293.7°C at 760 mmHg | [8] |
| Density | 0.991 g/cm³ | [8] |
Potential Imaging Applications
While the specific biological target of this compound is not extensively characterized, based on the pharmacology of related phenylpiperazine compounds, potential applications for a radiolabeled version could include:
-
Neuroreceptor Imaging: Investigating the in vivo distribution and density of serotonin or sigma receptors in the central nervous system.
-
Oncology: Phenylpiperazine derivatives have been evaluated for their affinity to sigma receptors, which are often overexpressed in tumor cells.[2][9]
-
Drug Development: Assessing the pharmacokinetics and target engagement of novel therapeutics based on the this compound scaffold.
Radiolabeling Strategies: The "Why"
The choice of radionuclide is a critical decision in PET tracer development, driven by the biological question at hand and the required imaging timeframe.
-
Carbon-11 (t½ = 20.4 min): The short half-life of ¹¹C is ideal for studies requiring repeat imaging on the same day, such as test-retest or receptor occupancy studies.[10] Its incorporation often involves methylation of a suitable precursor, which can be a chemically straightforward approach.[11][12] For this compound, the secondary amine in the piperazine ring is a prime target for ¹¹C-methylation.
-
Fluorine-18 (t½ = 109.8 min): The longer half-life of ¹⁸F allows for more complex and time-consuming radiosynthesis and purification procedures.[13][14] It also enables imaging at later time points to assess tracer accumulation and washout, and facilitates centralized production and distribution of the radiotracer. Labeling with ¹⁸F typically involves nucleophilic substitution on an activated precursor.[15][16]
Protocol 1: [¹¹C]Methylation of this compound
This protocol describes the synthesis of [¹¹C]this compound via N-methylation of a suitable precursor. The strategy leverages the readily available secondary amine on the piperazine ring.
Experimental Workflow Diagram
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and initial PET imaging of new potential NK1 receptor radioligands 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[11C]methyl-piperazine and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [11C]methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. psec.uchicago.edu [psec.uchicago.edu]
- 15. Labeling of benzodioxin piperazines with fluorine-18 as prospective radioligands for selective imaging of dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Investigation of 2-Methyl-1-phenylpiperazine in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Introduction: 2-Methyl-1-phenylpiperazine (CAS: 2946-76-1; Molecular Formula: C₁₁H₁₆N₂) is a member of the phenylpiperazine class of compounds, a scaffold known for its diverse interactions with neuroreceptors.[1][2] While its structural isomer, 1-methyl-3-phenylpiperazine, is a known intermediate in the synthesis of the antidepressant Mirtazapine, specific pharmacological data and neuroscience applications for this compound are not extensively documented in peer-reviewed literature.[3][4][5]
This guide, therefore, serves a dual purpose. First, it provides the known physicochemical properties of this compound. Second, and more critically, it outlines a comprehensive, hypothesis-driven framework for its systematic investigation in neuroscience. By leveraging the well-established pharmacology of structurally related phenylpiperazine analogs, we can predict a likely pharmacological profile and design a series of validation experiments. This document provides detailed protocols for researchers to characterize the neuropharmacological activity of this compound, from initial receptor binding to in vivo functional outcomes.
Section 1: Compound Profile and Predicted Pharmacology
Physicochemical Properties
Before initiating any study, it is crucial to understand the basic properties of the compound.
| Property | Value | Source |
| CAS Number | 2946-76-1 | [1][2] |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Safety Profile | Harmful if swallowed; Causes serious eye irritation. | [2] |
Predicted Pharmacological Profile Based on Structural Analogs
The phenylpiperazine moiety is a privileged structure in neuropharmacology, frequently interacting with monoaminergic systems.[6][7] Analogs such as m-chlorophenylpiperazine (mCPP) and 1-(3-(trifluoromethyl)phenyl) piperazine (TFMPP) are known to interact with multiple serotonin (5-HT) receptor subtypes.[8][9][10] Other derivatives show high affinity for dopamine (D₂, D₃), adrenergic (α₁, α₂), and nicotinic (nAChR) receptors.[11][12][13][14] Therefore, a logical starting point is to hypothesize that this compound may exhibit affinity for one or more of these targets.
Hypothesized Target Receptors:
-
Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C
-
Dopamine Receptors: D₂, D₃
-
Adrenergic Receptors: α₁, α₂
-
Monoamine Transporters: Serotonin Transporter (SERT)
The following experimental workflow is designed to systematically test these hypotheses.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mirtazapine - Wikipedia [en.wikipedia.org]
- 6. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of 5-hydroxytryptamine receptor subtypes in the 1-[3-(trifluoromethyl)phenyl] piperazine-induced increase in threshold for maximal electroconvulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Antiarrhythmic properties of phenylpiperazine derivatives of phenytoin with α₁-adrenoceptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1-phenylpiperazine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenylpiperazine. It serves as a technical resource to anticipate, identify, and resolve common impurity-related challenges encountered during synthesis, ensuring the final product's quality and integrity.
Introduction: The Challenge of Purity in Piperazine Synthesis
This compound is a substituted piperazine, a heterocyclic scaffold frequently employed in medicinal chemistry due to its favorable physicochemical properties and versatile biological activities.[1] The purity of such intermediates is paramount, as even minor impurities can carry forward through multi-step syntheses, potentially impacting the final active pharmaceutical ingredient's (API) safety, efficacy, and stability. This guide provides a troubleshooting framework structured around common questions that arise during the synthesis and purification of this specific molecule.
Troubleshooting Guide & FAQs
This section addresses specific impurity-related issues in a question-and-answer format, providing insights into their origin and actionable solutions.
Category 1: Isomeric and Structurally-Related Impurities
Question 1: My analysis (HPLC/GC-MS) shows an unexpected peak with the same mass as my product. What is it, and how did it form?
Answer: You are likely observing a regioisomeric impurity. The formation of isomers is a frequent challenge in substituted piperazine synthesis, arising from a lack of complete regioselectivity in the C-N bond-forming step.
-
Likely Identity: The most probable isomer is 1-Methyl-4-phenylpiperazine .
-
Causality of Formation: This impurity typically arises if the synthetic route involves the arylation of 2-methylpiperazine. The two nitrogen atoms of 2-methylpiperazine (N1 and N4) have different steric and electronic environments. While the N1 nitrogen is secondary and adjacent to the methyl-substituted carbon, the N4 nitrogen is also secondary but sterically less hindered. Depending on the arylating agent (e.g., a halobenzene) and reaction conditions (catalyst, base, temperature), the reaction may not be perfectly selective for the desired N1 position, leading to competitive arylation at N4.[2]
Troubleshooting & Prevention:
-
Optimize Reaction Conditions:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically preferred product and reducing the energy available to overcome the activation barrier for the formation of the undesired isomer.
-
Catalyst/Ligand System: In transition metal-catalyzed reactions (e.g., Buchwald-Hartwig amination), the choice of ligand is critical.[2] Bulky ligands on the metal center can increase steric hindrance, potentially favoring reaction at the less-hindered N4 position, while other ligands might promote the desired N1 arylation. Screening different ligand systems is recommended.
-
-
Alternative Synthetic Route: Consider a route with built-in regioselectivity. For instance, starting with N-phenylpiperazine and introducing the methyl group at the C2 position via methods like α-lithiation followed by reaction with an electrophile can offer better control.[3] However, this route presents its own challenges, such as controlling the position of lithiation.
Purification Strategy: Separating regioisomers is often challenging.
-
Chromatography: High-performance column chromatography on silica gel is the most reliable method. A carefully selected solvent system with a shallow gradient is often required to achieve baseline separation.
-
Fractional Crystallization: If the isomers form salts (e.g., hydrochlorides) with sufficiently different solubilities, fractional crystallization may be a viable, scalable option.
Question 2: I've detected a di-substituted impurity, specifically 1,4-Diphenyl-2-methylpiperazine. How can I avoid this?
Answer: The formation of a di-substituted piperazine indicates a lack of control over the stoichiometry of the arylation reaction.
-
Causality of Formation: This impurity occurs when 2-methylpiperazine reacts with two equivalents of the arylating agent. After the first arylation forms the desired this compound, the remaining secondary amine at the N4 position can undergo a second arylation. This is particularly common if an excess of the aryl halide and catalyst is used to drive the initial reaction to completion.
Troubleshooting & Prevention:
-
Strict Stoichiometric Control: Use a precise molar ratio of reactants. It is often preferable to use a slight excess of the 2-methylpiperazine starting material rather than the arylating agent. This ensures the arylating agent is the limiting reagent, minimizing the chance of double substitution.
-
Slow Addition: Adding the arylating agent slowly (e.g., via a syringe pump) to the reaction mixture can help maintain a low instantaneous concentration, favoring the mono-arylation reaction.
-
Protecting Group Strategy: For maximum control, though it adds steps, a protecting group strategy can be employed.[4] Protect the N4 position of 2-methylpiperazine (e.g., with a Boc group), perform the arylation at N1, and then deprotect N4. This multi-step approach generally provides very pure mono-substituted product.[4]
Category 2: Process-Related Impurities
Question 3: My product contains unreacted starting materials (e.g., 1-phenylpiperazine or 2-methylpiperazine). How do I drive the reaction to completion?
Answer: The presence of unreacted starting materials points to incomplete conversion, which can be addressed by optimizing reaction parameters.
Troubleshooting & Prevention:
-
Reaction Time and Temperature: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be mindful that harsher conditions can sometimes lead to the formation of degradation products.[1]
-
Reagent Purity & Activity: Ensure the starting materials and reagents are pure and active. Impurities in the starting materials can inhibit catalysts or react preferentially. For catalytic reactions, ensure the catalyst is not deactivated.
-
Mixing: In heterogeneous reactions, ensure efficient stirring to maximize contact between reactants.
Purification Strategy: Removing starting materials is typically more straightforward than removing isomers.
-
Acid-Base Extraction: The basicity of the piperazine product can be used to separate it from non-basic starting materials or by-products. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the piperazine. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Distillation: If the boiling points are sufficiently different, distillation under reduced pressure can be effective.
Question 4: What are these low-level impurities that don't correspond to starting materials or expected by-products?
Answer: These could be degradation products or impurities formed from side reactions of reagents or solvents.
-
Potential Sources:
-
Oxidation: The nitrogen atoms in piperazines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, forming N-oxides.
-
Solvent-Related Impurities: Some solvents can participate in side reactions. For example, if using dimethylformamide (DMF) as a solvent at high temperatures, it can be a source of formyl groups, potentially leading to N-formylpiperazine impurities.[5]
-
Ring Opening/Cleavage: Under very harsh acidic or basic conditions, or at extreme temperatures, the piperazine ring itself could potentially undergo cleavage, though this is less common under typical synthetic conditions.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
-
Solvent Selection: Choose a stable solvent appropriate for the reaction temperature. Refer to solvent stability data and avoid conditions that could lead to solvent degradation or participation.
-
Temperature Moderation: Avoid unnecessarily high temperatures.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for analyzing the purity of this compound. It should be validated for your specific application.[6][7]
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 210 nm |
| Column Temp. | 30-35°C |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample (approx. 1 mg/mL) in a 50:50 mixture of Mobile Phase A:B |
Protocol 2: Bench-Scale Purification via Column Chromatography
This protocol is designed to separate the target compound from isomers and other closely-related impurities.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol, dichloromethane), adding silica gel to form a free-flowing powder, and then removing the solvent under vacuum.
-
Column Packing: Wet-pack a silica gel column using the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.1% Triethylamine to prevent peak tailing).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of Ethyl Acetate) to elute the compounds.
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Diagrams
Synthetic Pathway and Impurity Formation
Caption: A logical workflow for troubleshooting impurities.
References
-
Fiore, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Gopinath, R., et al. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry. Available at: [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Piperazine synthesis. Available at: [Link]
-
Sharma, R., & Kumar, V. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
Lee, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. Available at: [Link]
-
Singh, S., & Kumar, V. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Analytical Methods. (n.d.). Simultaneous detection of piperazines and congeners in street samples of amphetamine type stimulants. RSC Publishing. Available at: [Link]
- Google Patents. (2004). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
Singh, B., et al. (2013). Impurity profiling and drug characterization: backdrop and approach. Pharmaceutical Sciences. Available at: [Link]
-
European Patent Office. (2017). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. iajps.com [iajps.com]
Technical Support Center: Purification of Crude 2-Methyl-1-phenylpiperazine
Welcome to the technical support center for the purification of 2-Methyl-1-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this critical intermediate. My approach is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses the preliminary questions you should consider before selecting a purification strategy. Understanding your crude material is the first step toward successful purification.
Question: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses for phenylpiperazine derivatives, you can anticipate several classes of impurities.[1][2]
-
Unreacted Starting Materials: Depending on the synthesis, these could include aniline, 1-phenylpiperazine, or precursors to the piperazine ring.
-
Isomeric Byproducts: The formation of the constitutional isomer, 1-Methyl-2-phenylpiperazine, is a frequent issue, particularly in routes involving non-selective cyclization or methylation steps.[2] Separating these isomers is often the primary purification challenge.
-
Over-Methylated Species: If your synthesis involves methylation of a secondary amine on the piperazine ring, over-methylation is a common side reaction, leading to the formation of 1,4-Dimethyl-2-phenylpiperazine.[1]
-
Reagent-Related Impurities: Residual catalysts, bases (e.g., triethylamine), or solvents will be present.
-
Degradation Products: Phenylpiperazines can be susceptible to oxidation or hydrolysis under certain pH and temperature conditions, especially during work-up or prolonged storage.[3]
Question: How do I choose the right purification method for my specific needs?
Answer: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. A multi-step approach is often necessary.
| Method | Best For | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Large scale (>10 g); removing non-volatile impurities or those with significantly different boiling points. | High throughput, cost-effective for large quantities. | Requires high vacuum to prevent thermal degradation[4]; may not separate close-boiling isomers effectively. |
| Recrystallization via Salt Formation | Medium to large scale (1 g - 100 g); removing isomeric and other organic impurities. | Can be highly selective, yielding very pure crystalline material; scalable. | Requires screening for suitable salt forms and solvent systems; product is a salt, requiring a final basification step. |
| Column Chromatography | Small to medium scale (<10 g); separating close-boiling isomers and minor impurities. | High resolution for difficult separations.[1] | Labor-intensive, requires significant solvent volumes, can be difficult to scale up. |
Below is a general workflow to guide your decision-making process.
Caption: General Purification Workflow.
Part 2: Troubleshooting Guides & Protocols
This section provides detailed, step-by-step protocols and troubleshooting for the most common purification techniques.
Method 1: Fractional Vacuum Distillation
Question: What is the standard protocol for purifying this compound by vacuum distillation?
Answer: This compound has a high boiling point (~294°C at 760 mmHg), making vacuum distillation essential to prevent thermal decomposition.[4]
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum-jacketed distillation head. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between your apparatus and the vacuum pump.
-
Charge the Flask: Add the crude this compound (as a free base) to the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply a high vacuum (e.g., <1 mmHg). You may observe some initial bubbling as residual solvents are removed.
-
Heating: Gently heat the flask using a heating mantle with continuous stirring.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities first.
-
Main Fraction: The product will distill at a stable temperature. The exact temperature depends on the vacuum level.
-
End Fraction: Stop the distillation before the flask goes to dryness to avoid charring and potential detonation of peroxides if present.
-
-
Release Vacuum: Allow the apparatus to cool completely before slowly releasing the vacuum.
Troubleshooting:
-
Issue: The product is darkening or charring in the distillation pot.
-
Cause & Solution: This indicates thermal decomposition. The vacuum is likely not low enough, or the heating temperature is too high. Ensure your vacuum pump is operating efficiently and the system is leak-free. Lower the heating mantle temperature.
-
-
Issue: Poor separation of isomers.
-
Cause & Solution: A standard short-path distillation may be insufficient. Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) and perform the distillation slowly to allow for proper vapor-liquid equilibrium. If isomers persist, distillation alone is not sufficient and must be followed by chromatography or recrystallization.
-
Method 2: Recrystallization via Salt Formation
Question: How can I use salt formation to purify my compound? I keep getting an oil.
Answer: Converting the basic piperazine to an acid addition salt dramatically changes its solubility, allowing for selective crystallization away from non-basic impurities and often from isomers. The key is to form a stable, crystalline salt. A procedure analogous to those used for similar piperazines involves forming a salt, crystallizing it, and then liberating the free base.[2][5][6]
Experimental Protocol: Purification via Hydrochloride Salt
-
Dissolution: Dissolve the crude this compound free base in a suitable organic solvent. Isopropyl alcohol (IPA) or ethyl acetate are good starting points.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise. Monitor the pH with a glass rod and pH paper; aim for a pH of 1-2.
-
Precipitation/Crystallization: The hydrochloride salt should precipitate. If it oils out, see the troubleshooting section. Stir the resulting slurry at room temperature or cool in an ice bath to maximize precipitation.
-
Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation) to remove soluble impurities.
-
Drying: Dry the salt under vacuum.
-
Liberation of Free Base (if required):
-
Suspend the purified salt in water.
-
Add a base (e.g., 50% w/w aqueous NaOH) until the pH is strongly alkaline (pH 11-12).[2][5]
-
Extract the liberated free base into an organic solvent like methylene chloride or ethyl acetate (2-3 times).[2][5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
-
Troubleshooting:
-
Issue: An oil forms upon acidification instead of a crystalline solid.
-
Cause & Solution: This is a very common issue.
-
Solvent Choice: The solvent may be too polar or non-polar. Try a different solvent system. A mixture, like Toluene/n-heptane, can sometimes promote crystallinity.[3]
-
Concentration: The solution may be too concentrated. Dilute with more solvent before or during acidification.
-
Temperature Control: Add the acid very slowly at a lower temperature (e.g., 0°C) to control the rate of precipitation.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation.
-
Seed Crystals: If you have a small amount of pure crystalline salt, add a tiny crystal to the oil to seed crystallization.
-
-
Method 3: Preparative Column Chromatography
Question: My product is contaminated with a close-boiling isomer. What chromatographic conditions should I use?
Answer: Column chromatography is the most effective method for separating isomers.[1] Because your compound is a base, it is critical to add a small amount of a basic modifier to the eluent to prevent peak tailing.
Experimental Protocol:
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂, 40-63 µm).
-
Eluent System: A good starting point is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or diethyl ether). Crucially, add a small amount of triethylamine (TEA), typically 0.5-1.0% v/v, to the eluent mixture.
-
Expertise & Experience: The TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface. This prevents your basic piperazine product from interacting strongly and irreversibly with the silica, resulting in sharp, symmetrical peaks and better separation.
-
-
Loading: Dissolve the crude product in a minimal amount of the eluent or methylene chloride. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column using isocratic (constant eluent composition) or gradient elution. A shallow gradient (e.g., starting from 5% ethyl acetate in hexanes and slowly increasing to 20%) often provides the best separation.
-
Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC) using the same eluent system (visualize with UV light and/or an iodine chamber).
-
Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Caption: Troubleshooting Common Chromatography Issues.
Part 3: Purity Assessment & Final Checks
Question: How can I reliably assess the purity of my final product?
Answer: A combination of analytical techniques is essential for confirming purity and structure.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) is typical. Purity is reported as area percent.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product. It is particularly effective at separating and identifying isomers of phenylpiperazines.[8][9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure of the final product and can detect impurities if they are present at levels of ~1% or higher. The presence of unexpected signals can indicate contamination.[2]
Part 4: Safety Precautions
Question: What are the primary safety hazards I should be aware of?
Answer:
-
This compound: This compound is harmful if swallowed and causes serious eye irritation.[10]
-
Reagents: Many reagents used in the purification process are hazardous. For example, strong acids (HCl) and bases (NaOH) are corrosive. Organic solvents are flammable.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for every chemical before use.
References
- The Stability Study of a Novel Phenylpiperazine Deriv
- Technical Support Center: 1-Methyl-3-phenylpiperazine Synthesis Impurity Profile. Benchchem.
- A process for preparing 1-methyl-3-phenylpiperazine.
- This compound | C11H16N2 | CID 98086. PubChem - NIH.
- A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quick Company.
- Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Kuujia.com.
- Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry.
- Purification of piperazine.
- Analytical Methods. RSC Publishing.
- Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Preparation method of N-phenyl piperazine.
- New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. isaacpub.org [isaacpub.org]
- 4. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 5. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-1-phenylpiperazine
Welcome to the technical support center for the synthesis of 2-Methyl-1-phenylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, improve your reaction yields, and ensure the highest purity of your final product.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on available starting materials, scale, and desired purity. Understanding the core mechanism of each route is crucial for effective troubleshooting and yield optimization.
The primary pathways involve either forming the piperazine ring around a pre-existing N-phenyl fragment or modifying a pre-formed phenylpiperazine core. Key strategies include:
-
Cyclization of N-phenylethylenediamine derivatives: This classic approach involves reacting an appropriately substituted N-phenyl amine with a C2-synthon, such as bis(2-chloroethyl)amine, to form the piperazine ring. This method is often high-yielding but can require high temperatures.[1]
-
Reduction of a Piperazinone Intermediate: A highly effective and selective method involves the synthesis of a 2-oxo-piperazine (piperazinone) intermediate, followed by reduction of the amide functionality.[2] This route offers excellent control over substitution patterns and can prevent common side reactions like over-alkylation.
-
Reductive Amination: This powerful C-N bond-forming reaction can be employed intramolecularly to form the piperazine ring or intermolecularly to introduce substituents onto a pre-existing piperazine.[3][4]
Below is a diagram outlining these principal synthetic workflows.
Sources
- 1. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-1-phenylpiperazine
Welcome to the technical support center for the synthesis of 2-Methyl-1-phenylpiperazine. This molecule is a crucial building block in medicinal chemistry and drug development, frequently appearing in active pharmaceutical ingredients (APIs).[1][2] However, its synthesis is not without challenges, often leading to complex product mixtures that can be difficult to purify.
This guide is designed for researchers and process chemists. It moves beyond simple protocols to explain the mechanistic origins of common side reactions and provides field-proven troubleshooting strategies. Our goal is to empower you to diagnose issues in your reaction, optimize conditions, and ensure the robust production of high-purity this compound.
Part 1: Troubleshooting Side Reactions in Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is arguably the most versatile method for constructing the N-aryl bond in this compound.[3][4] It involves coupling 2-methylpiperazine with an aryl halide (e.g., bromobenzene or chlorobenzene). While powerful, this reaction is sensitive to several competing pathways.
FAQ 1.1: I'm observing a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it and how can I prevent it?
Answer: The most common high-molecular-weight impurity is the 1,4-diaryl-2-methylpiperazine byproduct. This arises because 2-methylpiperazine has two secondary amine centers (N1 and N4), both of which can undergo arylation. While the N1 nitrogen is slightly more sterically hindered by the adjacent methyl group, the N4 nitrogen remains highly reactive.
Causality and Prevention:
-
Stoichiometry is Key: The primary cause of diarylation is using a stoichiometric ratio of aryl halide to 2-methylpiperazine that is too high (approaching 2:1 or greater). The most effective preventative measure is to use an excess of the piperazine nucleophile. A molar ratio of 1.5 to 2.5 equivalents of 2-methylpiperazine to 1 equivalent of aryl halide typically favors mono-arylation by statistical probability.
-
Controlled Addition: In scaled-up reactions, slow addition of the aryl halide to the mixture of the catalyst, base, and 2-methylpiperazine can help maintain a low concentration of the electrophile, further suppressing the second arylation event.
-
Reaction Temperature and Time: Overly aggressive conditions (high temperatures for extended periods) can sometimes drive the reaction toward the thermodynamically stable diarylated product. Monitor the reaction by TLC or LC-MS and stop it upon consumption of the aryl halide.
Caption: Competing mono- and di-arylation pathways.
FAQ 1.2: My reaction has stalled with significant unreacted aryl halide remaining. What are the likely causes?
Answer: Reaction stalling is typically due to catalyst deactivation or suboptimal reaction parameters. The palladium catalyst's active Pd(0) state is sensitive to oxidation and other poisoning events.
Troubleshooting Checklist:
-
Inert Atmosphere: The Buchwald-Hartwig catalytic cycle is highly sensitive to oxygen.[5] Ensure your reaction is performed under a robust inert atmosphere (Argon or Nitrogen). This involves properly degassing your solvent and using Schlenk techniques or a glovebox.
-
Base Quality and Strength: The base is critical for regenerating the catalyst and activating the amine.[4][5]
-
Strength: Use a sufficiently strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Weaker bases like K₂CO₃ may result in very slow or incomplete reactions.[5]
-
Quality: Alkoxide bases are hygroscopic. Using old or improperly stored base that has partially hydrolyzed can kill the reaction. Use freshly opened bottles or material stored in a desiccator.
-
-
Ligand Choice: The phosphine ligand protects the palladium center and facilitates the catalytic cycle. Simple ligands may not be robust enough. Consider using sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable and active catalysts.[6][7]
-
Solvent Purity: Use anhydrous, high-purity solvents. Toluene and dioxane are common, but ensure they are free of peroxides and water.[4]
FAQ 1.3: I've isolated a non-polar impurity identified as the dehalogenated arene (e.g., benzene from bromobenzene). Why did this happen?
Answer: This side product results from hydrodehalogenation , a competing reductive pathway where the aryl halide is reduced to the corresponding arene instead of coupling with the amine.
Mechanistic Insights:
-
This side reaction can be promoted by certain palladium catalysts, especially in the presence of trace water or other proton sources.
-
It can also occur via β-hydride elimination from the alkoxide base if the alkyl group has β-hydrogens (e.g., sodium ethoxide), although this is less common with tert-butoxide.
-
Optimizing the ligand-to-metal ratio and ensuring strictly anhydrous conditions can help suppress this pathway.
Part 2: Troubleshooting Side Reactions in Reductive Amination
Reductive amination is another cornerstone strategy, often employed for synthesizing N-alkylated piperazines.[1][8] For this compound, a plausible route involves the reductive amination of 2-methylpiperazine with a phenyl-containing aldehyde or ketone, though other intramolecular strategies exist.[9][10]
FAQ 2.1: My reductive amination is incomplete, and I'm seeing impurities corresponding to imine/enamine intermediates. How can I drive the reaction to completion?
Answer: The presence of imine or enamine intermediates indicates that the reduction step is the rate-limiting or inefficient part of the process. Reductive amination is a two-step sequence (imine formation followed by reduction), and both must be optimized.
Optimization Strategy:
-
pH Control: Imine formation is acid-catalyzed but requires the amine to be in its free-base form to be nucleophilic. The optimal pH is typically mildly acidic (pH 4-6). Adding a small amount of acetic acid can facilitate this step.
-
Water Sequestration: Imine formation is a condensation reaction that releases water. Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the equilibrium toward the imine, increasing the substrate concentration for the reduction step.
-
Choice of Reducing Agent: The choice of hydride reagent is critical. Some are more aggressive than others and their reactivity is pH-dependent. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces imines in the presence of aldehydes.[11]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Abbreviation | Typical Conditions | Pros | Cons / Potential Side Reactions |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE, THF, DCM; often with AcOH | Mild, selective for imines/iminiums, tolerant of many functional groups.[11] | Can act as an acetylating agent with prolonged reaction times; generates boric acid waste.[11] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH; pH 3-6 | Mild, effective at acidic pH where iminium is pre-formed. | Highly toxic (releases HCN at low pH); less reactive than STAB. |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive, powerful. | Can reduce the starting aldehyde/ketone if not controlled; requires basic/neutral pH. |
| Hydrogenation | H₂, Pd/C | MeOH, EtOH; various pressures | "Green" reductant, high yielding.[12] | Requires specialized pressure equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., nitro, alkenes). |
Part 3: General Purification and Analytical Strategies
A robust purification strategy is essential for isolating this compound from the side products discussed above. A multi-step approach is often the most effective.
FAQ 3.1: What is the most effective way to purify crude this compound?
Answer: A combination of chemical extraction, chromatography, and crystallization provides the highest purity material.
Self-Validating Purification Protocol:
-
Aqueous Acidic Wash (Workup): After quenching the reaction, dilute the organic layer with a suitable solvent (e.g., Ethyl Acetate, DCM). Wash the organic solution with dilute aqueous acid (e.g., 1M HCl).
-
Causality: All basic piperazine-containing compounds (product, starting material, diarylated byproduct) will be protonated and partition into the aqueous layer. Neutral impurities like the hydrodehalogenated arene or biphenyl homocoupling products will remain in the organic layer, which can be discarded.
-
-
Basification and Extraction: Collect the acidic aqueous layer and add a base (e.g., 2M NaOH, K₂CO₃) until the pH is >11. This deprotonates the piperazine salts. Extract the free-based amines back into an organic solvent (e.g., DCM, Ethyl Acetate).
-
Chromatography: Concentrate the organic extract. While the acid/base extraction removes neutral impurities, it will not separate the desired mono-arylated product from unreacted 2-methylpiperazine or the diarylated byproduct. Purification by column chromatography on silica gel is typically required. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to prevent peak tailing, is a good starting point.
-
Final Polish by Crystallization/Distillation: For ultimate purity, the isolated oil can be distilled under reduced pressure or converted to a crystalline salt (e.g., hydrochloride or acetate salt) and recrystallized.[13] This is particularly effective at removing trace impurities.
Caption: A robust multi-step purification workflow.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. [Link]
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link]
- Purification of piperazine - Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quick Company. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. ResearchGate. [Link]
-
Reductive amination of piperazine : r/OrganicChemistry. Reddit. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scispace.com [scispace.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 13. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 2-Methyl-1-phenylpiperazine (MPP)
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Methyl-1-phenylpiperazine (MPP). This guide is designed to provide in-depth, practical answers to common experimental challenges, moving beyond simple protocols to explain the scientific reasoning behind each step. Our goal is to empower you to design robust experiments, troubleshoot effectively, and interpret your data with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the anticipated degradation of this compound.
Q1: What are the primary predicted metabolic pathways for this compound (MPP)?
A1: Based on the known metabolism of structurally similar phenylpiperazine and benzylpiperazine derivatives, the degradation of MPP in a biological system is primarily driven by Phase I metabolic reactions.[1][2] The key predicted pathways include:
-
Aromatic Hydroxylation: The addition of a hydroxyl group (-OH) to the phenyl ring. This is a common metabolic route for many aromatic compounds.
-
N-Dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. While MPP lacks a classic N-alkyl group like N-benzylpiperazine, oxidative cleavage of the piperazine ring itself can occur.
-
Piperazine Ring Oxidation: This can lead to the formation of various oxidized metabolites, including ring-opened products or piperazinones.[3][4]
-
Oxidation of the Methyl Group: The methyl group attached to the piperazine ring is a potential site for hydroxylation, which can be further oxidized to a carboxylic acid.
These transformations are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver.[1][2][5]
Q2: Which specific Cytochrome P450 (CYP) isoenzymes are most likely involved in MPP metabolism?
A2: While specific studies on this compound are limited, extensive research on analogous compounds like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) provides strong predictive evidence.[1][2] The primary CYP isoenzymes implicated in the metabolism of these related piperazines are CYP2D6, CYP1A2, and CYP3A4 .[1][2] Therefore, it is highly probable that these three isoforms play a significant role in the clearance of MPP. It is also important to note that many piperazine analogues show significant inhibitory activity against a range of CYP isoenzymes, a critical consideration for potential drug-drug interactions.[2]
Q3: Beyond enzymatic metabolism, what are the likely chemical degradation pathways for MPP?
A3: MPP, like other piperazine derivatives, can be susceptible to chemical degradation under various conditions, a key aspect of forced degradation studies for stability testing.[6] The most common non-metabolic pathways are:
-
Hydrolysis: The piperazine ring can undergo cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. The stability of phenylpiperazine derivatives is known to be pH-dependent.[6]
-
Oxidation: Exposure to oxidative agents (e.g., hydrogen peroxide, atmospheric oxygen) can lead to the formation of N-oxides and other oxidative degradants.[7]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. This is a critical stability parameter to assess as per ICH guidelines.[8]
Q4: What is the recommended analytical technique for identifying and quantifying MPP and its degradants?
A4: The gold standard for analyzing MPP and its metabolites or degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[9] This technique offers the required sensitivity to detect low-level degradants and the specificity to distinguish between structurally similar compounds. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, is particularly valuable for identifying unknown metabolites by providing accurate mass measurements for elemental composition determination.[7][10]
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the predicted metabolic fate of MPP and a typical experimental workflow for its analysis.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for metabolite identification using LC-MS/MS.
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| No or minimal degradation of MPP in my human liver microsome (HLM) assay. | 1. Inactive Microsomes: Improper storage or multiple freeze-thaw cycles have reduced enzyme activity. 2. Missing Cofactors: NADPH is essential for CYP450 activity and was either omitted or degraded. 3. Low Substrate Concentration: The MPP concentration is below the limit of detection for your analytical method. 4. MPP is Highly Stable: The compound may be intrinsically resistant to metabolism by the enzymes present in HLMs. | 1. Run a Positive Control: Always include a compound known to be metabolized by HLMs (e.g., testosterone, midazolam) to validate the activity of your microsomal batch. 2. Prepare Cofactors Fresh: Make the NADPH solution immediately before use and keep it on ice. Ensure the final concentration in the incubation is sufficient (typically ~1 mM). 3. Increase Incubation Time/Concentration: Try a longer incubation period or a higher, yet still physiologically relevant, concentration of MPP. 4. Use Alternative Systems: Test MPP in other in vitro systems like S9 fractions (which contain cytosolic enzymes) or primary hepatocytes to explore a broader range of metabolic pathways. |
| The metabolic turnover is extremely fast; the parent compound is gone at the first time point. | 1. High Microsomal Concentration: Too much enzyme relative to the substrate leads to rapid depletion. 2. Unsuitably Long First Time Point: The initial sampling time is too late to capture the degradation kinetics. | 1. Reduce Protein Concentration: Lower the microsomal protein concentration in the incubation (e.g., from 1 mg/mL to 0.25 mg/mL) to slow down the reaction. 2. Shorten Time Course: Use earlier and more frequent time points (e.g., 0, 1, 3, 5, 10, 30 minutes) to accurately model the initial rate of degradation. This is crucial for calculating kinetic parameters like half-life (t½). |
| My mass balance in a forced degradation study is poor (<90%). | 1. Formation of Volatile Degradants: Degradation products may be lost to the gas phase. 2. Non-UV Active Products: Degradants may lack a chromophore, making them invisible to UV detectors. 3. Precipitation: The parent compound or degradants may have precipitated out of solution. 4. Incomplete Separation: The degradant peaks are co-eluting with the parent peak or other components. | 1. Use Sealed Vials: Conduct the study in tightly sealed containers to minimize the loss of volatile compounds. 2. Employ Universal Detectors: Use a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on UV absorbance for detection.[8] 3. Visual Inspection & Solubility Check: Visually inspect samples for precipitation. If needed, adjust the solvent composition to ensure everything remains in solution. 4. Optimize HPLC Method: Adjust the mobile phase gradient, column chemistry, or pH to achieve baseline separation of all major peaks. |
| I see a peak with a mass shift of +16 Da. How do I confirm it's a hydroxylated metabolite? | 1. Multiple Possible Isomers: A +16 Da shift indicates the addition of an oxygen atom, which could be aromatic hydroxylation, methyl group hydroxylation, or N-oxidation. | 1. High-Resolution MS/MS: Perform detailed fragmentation analysis. Aromatic hydroxylation often results in characteristic fragmentation patterns of the phenyl ring. 2. Use Recombinant CYP Enzymes: Incubate MPP with specific, individual CYP isoenzymes (e.g., rCYP2D6, rCYP3A4). Different enzymes often exhibit regioselectivity, producing different isomers, which can help pinpoint the site of metabolism.[5][11] 3. NMR Spectroscopy: For definitive structural elucidation of a major metabolite, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate confirmation tool. |
Experimental Protocol: In Vitro Metabolic Stability of MPP
This protocol provides a self-validating system for determining the metabolic stability of this compound in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of MPP.
Materials:
-
This compound (MPP)
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
Positive control compound (e.g., Midazolam, 1 µM)
-
96-well incubation plate and plate shaker/incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw HLMs on ice. Dilute to an intermediate concentration of 2 mg/mL in cold phosphate buffer.
-
Prepare a 200 µM stock solution of MPP in a minimal amount of DMSO, then dilute to a 2 µM working solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
Main Experiment: In designated wells, add 50 µL of the 2 mg/mL HLM solution.
-
Negative Control (-NADPH): In separate wells, add 50 µL of the 2 mg/mL HLM solution.
-
Negative Control (-Enzyme): In separate wells, add 50 µL of phosphate buffer instead of HLMs.
-
Pre-warm the plate at 37°C for 5 minutes.
-
-
Initiating the Reaction:
-
To initiate the reactions, add 25 µL of the 2 µM MPP working solution to all wells.
-
Immediately add 25 µL of the prepared NADPH system to the "Main Experiment" wells.
-
Add 25 µL of phosphate buffer (without NADPH) to the "-NADPH" and "-Enzyme" control wells.
-
The final incubation volume is 100 µL, containing 1 mg/mL HLMs and 0.5 µM MPP.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN with the internal standard to the appropriate wells. The "0 min" time point is quenched immediately after adding all components.
-
Seal the plate, vortex for 2 minutes to precipitate proteins.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to measure the peak area ratio of MPP to the internal standard.
-
-
Data Analysis & Validation:
-
Validation Check: No significant loss of MPP should be observed in the "-NADPH" or "-Enzyme" control wells, confirming the degradation is enzymatic and NADPH-dependent.
-
Kinetic Analysis: Plot the natural logarithm (ln) of the percentage of MPP remaining versus time.
-
The slope of the linear regression line of this plot is the rate constant, k.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
This detailed protocol ensures that the observed degradation is due to enzymatic activity and provides a reliable quantitative measure of the compound's metabolic stability.
References
-
Antia, U., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. [Link]
-
Wang, Y., Shaffer, C. L., & Schug, K. A. (2015). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
-
Antia, U. et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. [Link]
-
von Moltke, L. L. et al. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. [Link]
-
Wójcikowski, J. et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]
-
Staack, R. F. et al. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Biochemical Pharmacology. [Link]
-
Kwiecień, A. et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]
-
Dias da Silva, D. et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. PubMed. [Link]
-
BioIVT. Drug Metabolism Assays. BioIVT. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Adamowicz, P. et al. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
de la Torre, X. et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-yl-pyridazines. PMC - NIH. [Link]
-
Parshikov, I. A. et al. (2007). Identification of metabolites produced from N-phenylpiperazine by Mycobacterium spp. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Al-Tannak, N. F. et al. (2020). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing. [Link]
-
UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Nielsen, P. T. et al. (2013). Piperazine Degradation in Pilot Plants. ResearchGate. [Link]
-
Al-Tannak, N. F. et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Liu, Z. et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Freeman, E. E. et al. (2011). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. [Link]
-
Wikipedia. Phenylpiperazine. Wikipedia. [Link]
-
de Oliveira, R. S. et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH. [Link]
-
Dostert, P. et al. (1992). Metabolism of monoamine oxidase inhibitors. PubMed. [Link]
-
Studzińska, S. et al. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isaacpub.org [isaacpub.org]
- 7. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2-Methyl-1-phenylpiperazine
Welcome to the technical support center for the crystallization of 2-Methyl-1-phenylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles to not only solve immediate issues but also to foster a deeper understanding of the crystallization process.
I. Troubleshooting Guide: Common Crystallization Problems and Solutions
This section addresses specific issues that can arise during the crystallization of this compound, providing explanations for the underlying causes and step-by-step protocols for remediation.
Issue 1: The Compound is "Oiling Out" Instead of Crystallizing
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?
Answer:
This phenomenon, known as "oiling out" or liquid-liquid phase separation, is a common challenge in the crystallization of amines. It occurs when the solute, upon cooling, separates from the solution as a liquid phase that is rich in the compound, rather than forming a solid crystalline lattice.[1] This happens when the supersaturation of the solution is too high, or the cooling is too rapid, causing the solubility limit to be crossed at a temperature that is above the melting point of the solid form in that specific solvent environment.[1] Oiled-out products are often impure because the liquid droplets can act as a good solvent for impurities.
Causality Explained: The fundamental cause of oiling out lies in the thermodynamics and kinetics of your system. The system enters a metastable zone where liquid-liquid separation is kinetically favored over the more ordered process of solid crystal nucleation.[2][3][4] Factors that contribute to this include:
-
High Supersaturation: Dissolving too much solute in too little solvent, or cooling the solution too quickly, creates a high level of supersaturation where the system is far from equilibrium.
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as a liquid. They can also interfere with the crystal lattice formation.
-
Solvent Choice: The interaction between the solvent and the solute plays a crucial role. A solvent that is too "good" (dissolves the compound too readily) can sometimes exacerbate oiling out.
Troubleshooting Protocol:
-
Reduce Supersaturation:
-
Gently reheat the solution until the oil redissolves completely.
-
Add a small amount (5-10% of the original volume) of the same hot solvent to the solution.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature in an insulated container (like a beaker with paper towels) before moving it to a colder environment.
-
-
Induce Nucleation with a Seed Crystal:
-
If you have a small amount of pure, solid this compound, you can use it as a seed crystal.
-
Cool the solution to just below the saturation point (when it's slightly cloudy).
-
Add a tiny speck of the seed crystal. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.
-
-
Change the Solvent System:
-
If the above steps fail, you may need to change your solvent. Consider a solvent in which this compound is slightly less soluble at higher temperatures.
-
Alternatively, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (like heptane or water) dropwise until the solution becomes persistently cloudy. Reheat gently until the solution is clear again, and then cool slowly.[5][6]
-
-
Consider an Initial Purification Step:
-
If impurities are suspected to be the main cause, consider a preliminary purification step like column chromatography before attempting crystallization.
-
Issue 2: Poor or No Crystal Yield
Question: I've followed the cooling process, but I'm getting very few crystals, or none at all. What could be the reason for this low yield?
Answer:
A low yield from crystallization typically points to one of two main issues: either the compound is still largely dissolved in the mother liquor, or there is a kinetic barrier to nucleation.
Causality Explained:
-
Sub-optimal Supersaturation: If too much solvent was used initially, the solution may not become sufficiently supersaturated upon cooling to drive crystal formation.
-
Inhibited Nucleation: Even in a supersaturated solution, crystals need to nucleate before they can grow. Nucleation is the formation of tiny, stable crystal embryos.[7][8] This process can be kinetically slow, especially in a very clean system or with certain solvent-solute combinations.
Troubleshooting Protocol:
-
Increase Concentration:
-
If the solution is clear and no crystals have formed after sufficient cooling, it is likely too dilute.
-
Gently heat the solution and evaporate a portion of the solvent. A rotary evaporator is ideal for this. If using a hot plate, do so in a fume hood and be mindful of the solvent's boiling point.
-
Once the volume is reduced, allow the solution to cool slowly again.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: As mentioned previously, adding a seed crystal is a very effective way to induce crystallization.
-
-
Drastic Cooling (as a last resort):
-
If the solution is believed to be supersaturated but nucleation is stubborn, placing the flask in an ice bath or even a freezer for a short period can sometimes shock the system into crystallizing. Be aware that rapid cooling can lead to smaller, less pure crystals.
-
Issue 3: Impurities in the Final Crystalline Product
Question: My crystallized this compound is not as pure as I expected. How can I improve the purity?
Answer:
The presence of impurities in the final product can be due to several factors, including co-crystallization, inclusion in the crystal lattice, or inadequate removal of the impure mother liquor.
Causality Explained:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the growing crystal lattice.[9]
-
Structurally Similar Impurities: Impurities that are structurally similar to this compound, such as isomeric byproducts from the synthesis (e.g., 1-methyl-2-phenylpiperazine), can sometimes be incorporated into the crystal lattice.[10]
-
Inefficient Washing: The surface of the crystals will be coated with the mother liquor, which contains dissolved impurities. If the washing step is not performed correctly, these impurities will remain with the final product.
Troubleshooting Protocol:
-
Slow Down the Crystallization Rate:
-
Ensure the cooling process is slow and gradual to allow for the selective growth of the desired crystals.
-
Using a slightly larger volume of solvent can also help to slow down the rate of crystallization.
-
-
Effective Washing of Crystals:
-
After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent. Using cold solvent is crucial as it will wash away the mother liquor without dissolving a significant amount of your product.
-
Ensure the vacuum is disconnected during the wash to allow the solvent to rinse the crystals thoroughly before reapplying the vacuum to dry them.
-
-
Re-crystallization:
-
If the product is still impure, a second recrystallization is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process. Each successive crystallization should yield a purer product, although with some loss of material.
-
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A good starting point is to perform a solvent screen with small amounts of your crude product. Based on the properties of similar phenylpiperazine derivatives, good candidate solvents to screen include:
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate crystallization solvent system.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. Common impurities in related piperazine syntheses include:
-
Isomeric Byproducts: Such as 1-methyl-2-phenylpiperazine, which can be difficult to separate due to similar physical properties.[10]
-
Over-methylated Products: For instance, 1,4-dimethyl-2-phenylpiperazine, if an excess of methylating agent is used.[12]
-
Unreacted Starting Materials: Such as 2-phenylpiperazine if the methylation reaction is incomplete.[10][12]
-
Residual Solvents: Solvents from the reaction or previous work-up steps.[16]
Q3: How can I assess the purity of my crystallized product?
A3: Several analytical techniques can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a powerful tool for quantifying the purity and detecting impurities. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is often a good starting point for phenylpiperazine derivatives.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.[20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also suitable for separating and identifying volatile impurities.
| Technique | Purpose | Typical Conditions for Phenylpiperazines |
| HPLC-UV | Quantify purity and detect non-volatile impurities. | Column: C18, Mobile Phase: Acetonitrile/Phosphate Buffer, Detection: UV (e.g., 239 nm)[17] |
| ¹H & ¹³C NMR | Confirm structure and identify structural isomers. | Solvent: CDCl₃ or DMSO-d₆ |
| GC-MS | Detect volatile impurities and residual solvents. | Column: DB-17 or similar, Carrier Gas: Helium[22] |
Q4: What are the key safety precautions I should take during crystallization?
A4: Always handle chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: May be harmful if swallowed and can cause serious eye irritation.[23]
-
Solvents: Many organic solvents are flammable and have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent you are using.[10]
-
Heating: When heating flammable solvents, use a heating mantle or a steam bath, not a hot plate with an open heating element, to avoid ignition of vapors.
-
Pressure: Never heat a closed system, as pressure can build up and cause an explosion. Ensure your crystallization vessel is vented or has a condenser open to the atmosphere.
Crystallization Process Overview
Caption: A general workflow for the recrystallization of this compound.
III. References
-
Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states. PMC - PubMed Central.
-
CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1. Books - The Royal Society of Chemistry.
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ResearchGate.
-
Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI.
-
Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments. ACS Publications.
-
Piperazine, 2-methyl-1-(phenylmethyl)-, (2S)- (9CI)(511254-92-5) 1 H NMR. ChemicalBook.
-
Application Notes and Protocols for the Solvent Selection in the Crystallization of (R)-2-Methylpiperazine Diastereomeric Salts. Benchchem.
-
Principles of Crystal Nucleation and Growth. ResearchGate.
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ResearchGate.
-
Oiling Out in Crystallization. Mettler Toledo.
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate.
-
This compound | C11H16N2 | CID 98086. PubChem.
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
-
Standard Operating Procedure. The Safety Net.
-
recrystallization : r/chemistry. Reddit.
-
Substances yield after recrystallization from different solvents. ResearchGate.
-
Technical Support Center: 1-Methyl-3-phenylpiperazine Synthesis Impurity Profile. Benchchem.
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
-
Method for producing optically active 2-methylpiperazine. Google Patents.
-
recrystallization-2.doc.pdf. University of Rochester.
-
How do I recrystallize this product? : r/chemistry. Reddit.
-
Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity. PharmaTutor.
-
Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. ResearchGate.
-
This compound | CAS 2946-76-1. SCBT.
-
Collection - Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. ACS Figshare.
-
A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
-
Recrystallization Demonstrated by Mark Niemczyk, PhD. YouTube.
-
CAS 109-07-9 2-Methylpiperazine Impurity. Anant Pharmaceuticals Pvt. Ltd.
-
7.6. Two-Solvent Recrystallization Guide. DSpace@MIT.
-
Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.
-
Method for synthesizing N-methylpiperazine substituted anilin. Google Patents.
-
13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.
-
Synthesis and Characterization of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide. Benchchem.
-
Pharmaceutical Impurities: An Overview. ResearchGate.
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Multistep nucleation and growth mechanisms of organic crystals from amorphous solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. reddit.com [reddit.com]
- 14. isaacpub.org [isaacpub.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmatutor.org [pharmatutor.org]
- 19. researchgate.net [researchgate.net]
- 20. revroum.lew.ro [revroum.lew.ro]
- 21. researchgate.net [researchgate.net]
- 22. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-1-phenylpiperazine
Welcome to the technical support guide for 2-Methyl-1-phenylpiperazine. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. As a substituted phenylpiperazine, this compound possesses specific physicochemical properties that can present challenges in aqueous and biological media. This guide provides both the causal explanations for these issues and robust, field-proven protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve this compound free base in a neutral aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why is this happening?
Answer: This is the most common issue encountered and is rooted in the fundamental chemical structure of the molecule. This compound is a weak base. Its structure contains two nitrogen atoms within the piperazine ring, which can be protonated.
-
The Role of pH and pKa: The solubility of ionizable compounds is governed by the pH of the solvent and the compound's pKa (acid dissociation constant). The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized. For a weak base like this compound, the molecule exists predominantly in its non-ionized (free base) form at a pH above its pKa. This non-ionized form is significantly less soluble in water due to the lipophilic nature of the phenyl group.[1][2]
-
Henderson-Hasselbalch Relationship: The relationship predicts that to achieve significant ionization and thus aqueous solubility for a base, the pH of the solution must be substantially lower than the compound's pKa.[3] At neutral pH (e.g., 7.4), the compound remains largely non-ionized and therefore insoluble.
The diagram below illustrates this fundamental principle.
Caption: pH-dependent equilibrium of this compound.
Q2: What is the most straightforward way to prepare a soluble aqueous stock solution of this compound for my experiments?
Answer: The most effective and direct method is to prepare an acidic stock solution. By lowering the pH, you protonate the piperazine nitrogens, forming a soluble salt in situ.
-
Weigh Compound: Accurately weigh the required amount of this compound free base (MW: 176.26 g/mol ) for your desired volume and concentration.
-
Example: For 10 mL of a 10 mM solution, weigh 1.76 mg.
-
-
Add Acidic Solvent: Add approximately 80% of the final desired volume of an acidic solvent, such as 0.1 M Hydrochloric Acid (HCl).
-
Facilitate Dissolution: Gently vortex or sonicate the mixture. The compound should dissolve readily as it converts to its hydrochloride salt form.
-
pH Adjustment (Optional but Recommended): If your experimental system is sensitive to very low pH, you can carefully adjust the pH upwards using a base like NaOH. However, be cautious not to raise the pH too close to the pKa, as this may cause precipitation. A final pH of 4-5 is often a safe and effective range.[4]
-
Final Volume Adjustment: Bring the solution to the final desired volume with the acidic solvent.
-
Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.
Q3: I dissolved my compound in DMSO, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium. How can I prevent this?
Answer: This is a classic solubility trap. While this compound is likely soluble in 100% DMSO, its solubility is drastically lower in the final aqueous medium (e.g., PBS or DMEM), which typically contains only 0.1-1% DMSO. When you dilute the DMSO stock, the concentration of the compound suddenly exceeds its solubility limit in the aqueous environment, causing precipitation.[5]
Here is a decision-making workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for precipitation issues.
Troubleshooting Strategies:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO so that the final concentration in your assay is well below the aqueous solubility limit.
-
Use an Acidified Medium: If your experiment can tolerate a slightly lower pH, acidifying your final aqueous medium (e.g., to pH 6.5) can significantly increase the solubility limit.
-
Employ a Co-solvent System: Instead of just DMSO, use a mixture of solvents. Co-solvents like PEG 400 or Solutol HS 15 can act as solubilizers in the final aqueous solution, keeping the compound dissolved.[6][7]
| Co-solvent | Typical Use | Considerations |
| DMSO | Stock solutions | Can be cytotoxic at >1% |
| Ethanol | Stock solutions, formulations | Can cause protein precipitation |
| PEG 400 | Formulations, in vivo studies | Generally low toxicity |
| Propylene Glycol | Formulations | Can be viscous |
Q4: For long-term stability and ease of use, should I convert the free base to a salt form? How would I do that?
Answer: Absolutely. Preparing a stable, solid salt form is a superior strategy for long-term storage and reproducibility. Salt formation dramatically increases aqueous solubility and dissolution rate by locking the molecule in its ionized state.[8][9][10] The hydrochloride (HCl) salt is the most common and is generally straightforward to prepare.
Disclaimer: This procedure should be performed by a qualified chemist in a fume hood with appropriate personal protective equipment.
-
Dissolve Free Base: Dissolve 1.0 equivalent of this compound free base in a suitable anhydrous organic solvent with minimal water content (e.g., diethyl ether or isopropanol).
-
Cool the Solution: Place the flask in an ice bath to cool to 0-5 °C. This helps control the precipitation.
-
Add HCl: Slowly add 1.0 to 1.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
Induce Precipitation: A white precipitate of the hydrochloride salt should begin to form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolate the Salt: Collect the solid product by vacuum filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the salt under a vacuum to obtain a stable, crystalline powder.
-
Characterization: Confirm the identity and purity of the salt using appropriate analytical techniques (e.g., NMR, melting point).
Q5: My research is moving towards in vivo studies. What advanced formulation strategies can I consider?
Answer: For in vivo applications, ensuring adequate solubility and bioavailability is critical. Beyond simple pH adjustment and salt formation, several advanced formulation technologies can be employed. The choice depends on the desired route of administration, dose, and pharmacokinetic profile.
| Strategy | Mechanism | Best For | Reference |
| Co-crystallization | Forms a new crystalline solid with a co-former, altering physical properties like solubility and dissolution. | Improving dissolution of solid oral dosage forms. | [9][11] |
| Complexation with Cyclodextrins | The hydrophobic phenyl moiety of your compound is encapsulated within the cyclodextrin's hydrophobic cavity, increasing apparent water solubility. | Aqueous formulations for oral or parenteral routes. | [5][12] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is pre-dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine microemulsion upon contact with gastrointestinal fluids. | Oral delivery of lipophilic compounds (LogP > 2). | [4][8] |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is molecularly dispersed within a polymer matrix, eliminating the crystal lattice energy barrier to dissolution. This can create supersaturated solutions. | Oral dosage forms requiring rapid and high drug absorption. | [6][12] |
The selection of an appropriate strategy often requires screening and optimization. It is highly recommended to consult with a formulation scientist to develop a robust delivery system for your specific needs.
References
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Methods for Poorly Soluble Drugs. (2025). BOC Sciences.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022).
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009).
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). European Journal of Medicinal Chemistry.
- Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). Kuujia.com.
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- This compound.
- This compound | CAS 2946-76-1. Santa Cruz Biotechnology.
- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar.
- Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. (2022). ACS Omega.
- 1-Methyl-3-phenylpiperazine.
- Phenylpiperazine. Wikipedia.
- Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025).
- Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. (2011).
- Phenylpiperazine (hydrochloride) (CAS 4004-95-9). Cayman Chemical.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Pharmaceutical Development and Technology.
- Study of pH-dependent drugs solubility in water. (2014).
- Piperazine, hydrochloride (1:?).
- An approach for pH-independent release of poorly soluble ionizable drugs using hot-melt extrusion. (2015). Refubium - Freie Universität Berlin.
- The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing.
- Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. (2014).
- How to extract/isolate piperazine from water without distillation?. (2013).
- Phenylpiperazine (hydrochloride) [A crystalline solid]. LGC Standards.
Sources
- 1. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 2. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrealm.com [chemrealm.com]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Mass Spectrometry Analysis of 2-Methyl-1-phenylpiperazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing mass spectrometry (MS) to identify synthesis byproducts of 2-Methyl-1-phenylpiperazine. It is designed to move beyond simple protocols, offering insights into the rationale behind experimental choices and providing robust troubleshooting strategies to ensure data integrity and analytical success.
The Critical Role of Impurity Profiling
In pharmaceutical development, the adage "the dose makes the poison" is paramount. However, the purity of the active pharmaceutical ingredient (API) is equally critical. Uncharacterized byproducts from the synthesis of molecules like this compound can have their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product. Therefore, a rigorous identification and characterization of these impurities using a sensitive and specific technique like mass spectrometry is not just a regulatory hurdle, but a scientific necessity.
Common Synthetic Routes and Potential Byproducts
Understanding the potential impurities begins with understanding the synthetic chemistry. Different routes to this compound will inherently generate different byproduct profiles.
One common synthetic approach involves the cyclization of N-(β-hydroxypropyl)-ethylenediamine. Another involves the methylation of 2-phenylpiperazine.[1] These methods, while effective, can lead to several predictable impurities.
| Potential Byproduct | Chemical Structure | Common Synthetic Origin | Expected Monoisotopic Mass [M+H]⁺ |
| This compound (Product) | C₁₁H₁₆N₂ | Target Molecule | 177.1386 |
| 1-Phenylpiperazine | C₁₀H₁₄N₂ | Incomplete methylation or starting material | 163.1230 |
| 1,4-Dimethyl-2-phenylpiperazine | C₁₂H₁₈N₂ | Over-methylation of the product | 191.1543 |
| Unreacted Starting Materials | Varies | Incomplete reaction | Varies |
| Positional Isomers (e.g., 3-Methyl-1-phenylpiperazine) | C₁₁H₁₆N₂ | Non-selective cyclization or rearrangement | 177.1386 |
| Residual Solvents & Reagents | Varies | Carryover from synthesis and workup[2][3] | Varies |
Note: The presence and quantity of these byproducts are highly dependent on the specific reaction conditions, stoichiometry, and purification methods employed.
Mass Spectrometry Workflow for Byproduct Identification
A systematic approach is crucial for the successful identification of unknown peaks in your sample matrix. The following workflow provides a robust framework for analysis.
Caption: General workflow for identifying synthesis byproducts by LC-MS.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for method development. Optimization will be necessary based on your specific instrumentation and sample complexity.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Perform a further 1:100 dilution in the initial mobile phase composition for a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE or nylon syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS1 Scan Range: m/z 100 - 500.
-
Data Acquisition: Data-Dependent Acquisition (DDA) or "Auto MS/MS". The instrument will perform a full scan (MS1) and then automatically trigger MS/MS scans on the top 3-5 most intense ions.
-
Key Source Parameters (Instrument Dependent):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
Desolvation Gas (N₂) Flow & Temperature: Consult manufacturer's recommendations.[4]
-
-
Collision Gas: Argon.
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
-
Interpreting the Mass Spectra
The key to identification lies in understanding the fragmentation patterns. Piperazine analogues exhibit characteristic cleavage pathways.[5] For this compound, the primary fragmentation occurs via cleavage of the piperazine ring and the bonds adjacent to the nitrogen atoms (alpha-cleavage).[6]
Caption: Predicted fragmentation of this compound.
-
m/z 119: This fragment is highly characteristic of the phenylpiperazine core, resulting from the loss of the methyl-substituted portion of the ring.[5]
-
m/z 91: The tropylium ion is a common fragment for compounds containing a benzyl moiety, though it can also form from rearrangement of the phenyl group.
-
m/z 70 & 56: These smaller fragments are indicative of the piperazine ring itself breaking apart.[5]
-
m/z 58: This fragment likely arises from alpha-cleavage adjacent to the methylated nitrogen, forming a stable methyl-aziridinium ion.
By comparing the fragmentation patterns of unknown peaks to the main component and consulting literature on piperazine fragmentation, you can confidently propose structures for the byproducts.[7][8][9]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the MS analysis of synthesis byproducts.
Q1: I don't see any peaks in my chromatogram, not even my main product. What should I do?
Answer: An empty chromatogram usually points to a fundamental issue with the sample introduction or the instrument itself.[10][11]
-
Logical Troubleshooting Steps:
-
Check the Spray: Visually inspect the ESI spray if your instrument allows. An inconsistent or absent spray indicates a clog in the sample path (tubing, needle) or an issue with the nebulizer gas.[10]
-
Verify LC Flow: Ensure the LC pump is delivering mobile phase at the expected pressure. Check for leaks in the system.
-
Confirm Sample Preparation: Double-check your dilutions. Is the sample concentration high enough to be detected?[12] Was the sample vial correctly placed in the autosampler?
-
Review MS Method: Confirm the MS is set to acquire data in the correct polarity (Positive mode for piperazines) and that the scan range covers the expected m/z of your product.[4]
-
Q2: My signal intensity is very low, and the peaks are noisy. How can I improve this?
Answer: Poor signal intensity can be caused by suboptimal ionization, sample concentration issues, or instrument contamination.[12]
-
Troubleshooting & Optimization:
-
Tune and Calibrate: When was the last time the mass spectrometer was tuned and calibrated? Instrument performance can drift over time, affecting sensitivity and mass accuracy.[12]
-
Optimize Source Conditions: Systematically adjust ESI source parameters like capillary voltage, gas flows, and temperatures. These settings are crucial for efficient desolvation and ionization and are often compound-dependent.[4]
-
Increase Sample Concentration: If optimization doesn't help, prepare a more concentrated sample. Be mindful that excessive concentration can lead to ion suppression.[12]
-
Check Mobile Phase: Ensure the mobile phase contains an appropriate modifier like formic acid, which aids in the protonation of basic compounds like piperazines in positive ESI mode.
-
Q3: The mass accuracy of my peaks is poor, making it difficult to confirm elemental compositions.
Answer: Mass accuracy is critical for confident byproduct identification. Drifts in mass accuracy typically point to calibration issues.[13]
-
Corrective Actions:
-
Perform Mass Calibration: Immediately run the manufacturer's calibration routine using the recommended calibration solution. This is the most common solution to mass accuracy problems.[12]
-
Use a Lock Mass: For high-resolution instruments (e.g., Q-TOF, Orbitrap), use a lock mass or internal reference standard. This involves continuously introducing a known compound to correct for mass drift in real-time during the analytical run.
-
Check for Space Charge Effects: If your primary peak is extremely intense, it can slightly shift the m/z values of nearby ions. Try analyzing a more dilute sample to see if mass accuracy improves.
-
Q4: I see the same impurity peaks in my blank (solvent) injections. What is the cause?
Answer: This phenomenon, known as "carryover," occurs when remnants of a previous, more concentrated sample are injected with the blank. It can also indicate a contaminated system.[11]
-
Mitigation Strategies:
-
Improve Needle Wash: Modify the autosampler's needle wash method. Use a stronger solvent (e.g., isopropanol) and increase the duration or number of wash cycles.
-
System Flush: If carryover is persistent, it may indicate contamination of the injector, tubing, or even the MS source. Perform a systematic flush of the LC system with a strong solvent. The MS source may require cleaning as per the manufacturer's guidelines.
-
Injection Order: Run blanks and low-concentration samples before high-concentration ones to minimize the potential for carryover.
-
Q5: Two peaks in my chromatogram have the exact same mass but different retention times. What could they be?
Answer: You are likely observing isomers, which have the same elemental formula but different structural arrangements.
-
Identification Approach:
-
Tandem MS (MS/MS): This is the key to differentiation. Isomers, while having the same parent mass, will often produce different fragmentation patterns in MS/MS due to their different structures. For example, the target product This compound and its potential byproduct 3-Methyl-1-phenylpiperazine will both have an [M+H]⁺ of m/z 177.14, but their fragmentation spectra may show different relative abundances of key fragments.
-
Chromatographic Separation: Optimize your LC method (e.g., try a different column or a shallower gradient) to improve the separation between the isomeric peaks, which is crucial for accurate quantification.
-
Reference Standards: The most definitive way to confirm the identity of an isomer is to analyze a certified reference standard of the suspected compound and compare its retention time and MS/MS spectrum to your unknown peak.
-
References
-
Title: Mass spectra and major fragmentation patterns of piperazine designer... Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometer (MS) Troubleshooting Guide Source: CGSpace URL: [Link]
-
Title: A Guide To Troubleshooting Mass Spectrometry Source: GenTech Scientific URL: [Link]
-
Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]
-
Title: Mass Spectrometer (MS) troubleshooting guide Source: Alliance Bioversity International - CIAT URL: [Link]
-
Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL: [Link]
-
Title: Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite Source: Royal Society of Chemistry URL: [Link]
-
Title: LCMS Troubleshooting Tips Source: Shimadzu Scientific Instruments URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives Source: International Journal of PharmTech Research URL: [Link]
-
Title: Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples Source: PubMed Central URL: [Link]
-
Title: Mass Fragmentation Characteristics of Piperazine Analogues Source: Journal of Chinese Mass Spectrometry Society URL: [Link]
-
Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]
-
Title: Mass spectral fragmentation pattern of the underivatized halogenated... Source: ResearchGate URL: [Link]
-
Title: Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs Source: PubMed URL: [Link]
-
Title: Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies Source: PubMed Central URL: [Link]
-
Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]
-
Title: New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives Source: ResearchGate URL: [Link]
-
Title: CAS 109-07-9 2-Methylpiperazine Impurity Source: Anant Pharmaceuticals Pvt. Ltd. URL: [Link]
-
Title: A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Pharmaceutical Impurities: An Overview Source: ResearchGate URL: [Link]
-
Title: Q3C(R8) Impurities: Guidance for Residual Solvents Source: FDA URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. gentechscientific.com [gentechscientific.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. alliancebioversityciat.org [alliancebioversityciat.org]
Technical Support Center: Removal of Residual Solvents from 2-Methyl-1-phenylpiperazine
Welcome to the technical support guide for handling 2-Methyl-1-phenylpiperazine (CAS No. 2946-76-1).[1][2][3] This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on a critical post-synthesis step: the effective removal of residual solvents. Adherence to these principles is paramount for ensuring the purity, safety, and stability of the final compound.
The physicochemical properties of this compound, particularly its high boiling point of 293.7°C at atmospheric pressure, are advantageous for this process.[1] This high thermal stability allows for the use of robust methods to remove more volatile organic solvents without significant degradation of the target molecule.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual solvents from my this compound sample so critical?
Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances that are not completely removed by practical manufacturing techniques.[4][5][6] Their removal is critical for several fundamental reasons:
-
Patient Safety & Toxicology: Solvents provide no therapeutic benefit and can be toxic.[4][6][7] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) classify solvents based on their toxicity and impose strict limits to protect patients from potential adverse effects.[6][7][8]
-
Regulatory Compliance: Meeting the specifications outlined in guidelines such as ICH Q3C and USP <467> is mandatory for any active pharmaceutical ingredient (API) intended for clinical use.[8][9][10]
-
Product Stability & Performance: The presence of residual solvents can affect the crystal form (polymorphism) of an API, which in turn can influence its solubility, stability, and bioavailability.[4][5]
-
Downstream Process Integrity: Solvents can interfere with subsequent chemical reactions, formulation steps, or analytical characterization, leading to inaccurate results or failed batches.
Q2: What are the regulatory limits I need to meet for residual solvents?
Regulatory guidelines classify solvents into three main categories based on their risk to human health.[7] The goal is to use less toxic solvents where practical and to limit the presence of all solvents to safe levels.[6][11][12]
| Solvent Class | Description & Risk | Examples | General Limit Approach |
| Class 1 | Solvents to be avoided . Known or suspected human carcinogens and environmental hazards.[4][7][10] | Benzene, Carbon tetrachloride, 1,2-Dichloroethane | Use should be avoided unless strongly justified in a risk-benefit assessment.[6][7] Strict concentration limits (e.g., Benzene: 2 ppm).[10] |
| Class 2 | Solvents to be limited . Nongenotoxic animal carcinogens or agents with irreversible or other significant toxicities.[6][10] | Acetonitrile, Methanol, Dichloromethane, Toluene, Hexane | Subject to specific concentration limits based on their Permitted Daily Exposure (PDE).[7][11] |
| Class 3 | Solvents with low toxic potential . Less toxic and lower risk to human health.[4][6] | Acetone, Ethanol, Isopropyl Acetate, Heptane, Ethyl Acetate | A general limit of 5000 ppm (0.5%) is considered acceptable without justification for most drug products.[5] |
This table provides a summary. Researchers must consult the latest versions of the ICH Q3C(R8) and USP <467> guidelines for complete and current information.[5][8][12][13]
Q3: I've just completed my synthesis and work-up. What is the primary method for removing the bulk reaction solvent?
The most efficient and standard laboratory technique for removing large volumes of volatile solvent from a non-volatile compound like this compound is Rotary Evaporation .[14][15][16][17]
Principle of Operation: Rotary evaporation, or "rotovaping," works by combining three key principles:
-
Reduced Pressure (Vacuum): Lowering the pressure above the solvent significantly reduces its boiling point.[15][16]
-
Rotation: Spinning the flask creates a thin film of the solution on the inner surface, dramatically increasing the surface area for evaporation.[14][16]
-
Gentle Heating: A heated water bath provides the necessary energy (heat of vaporization) to promote rapid evaporation at the reduced boiling point.[17][18]
This combination allows for fast and gentle solvent removal, preventing thermal degradation of the target compound.[14]
Experimental Protocol: Bulk Solvent Removal via Rotary Evaporation
-
Preparation: Transfer your solution containing this compound to a round-bottom flask. The flask should not be more than half-full to prevent bumping.
-
Assembly: Securely attach the flask to the vapor duct of the rotary evaporator using a clamp. Attach a bump trap between the flask and the vapor duct to prevent any loss of product into the condenser.[18]
-
Set Parameters:
-
Begin rotating the flask at a moderate speed (e.g., 120-150 RPM).
-
Set the water bath temperature. A good rule of thumb is the "20-10-0" rule: the bath temperature should be ~20°C above the solvent's boiling point at the target pressure, and the condenser coolant should be at least 20°C colder than that. For common solvents like ethyl acetate or dichloromethane, a bath temperature of 40°C is a safe starting point.
-
Ensure the condenser is active with a continuous flow of coolant (e.g., chilled water).
-
-
Apply Vacuum: Gradually apply vacuum to the system. You should observe the solvent begin to bubble and condense on the cold coil, collecting in the receiving flask.
-
Evaporation: Continue the process until all visible solvent has been removed and the product appears as a solid or viscous oil. You may see the rate of dripping into the receiving flask slow down and eventually stop.
-
Completion: Once evaporation is complete, release the vacuum before stopping the rotation to prevent bumping. Then, stop the rotation and remove the flask.
Q4: My sample still contains trapped solvent after rotary evaporation. How do I achieve complete drying?
It is common for residual solvent to remain trapped within the solid lattice of a compound after rotary evaporation. The standard method for removing these tightly bound volatiles is High-Vacuum Oven Drying .
Principle of Operation: A vacuum oven removes residual solvent by lowering the pressure to a point where the solvent molecules have enough vapor pressure to escape the solid matrix. Gentle heating is applied to provide the energy needed for this phase transition without melting or degrading the compound. This process is highly effective for achieving compliance with regulatory limits.[19][20]
Experimental Protocol: Final Drying in a Vacuum Oven
-
Sample Preparation: Transfer the semi-dry product from the rotary evaporator flask into a shallow glass dish or watch glass. Spreading the material into a thin layer maximizes the surface area exposed to the vacuum.
-
Oven Setup: Place the dish inside the vacuum oven. For enhanced drying efficiency, include a dish of a suitable desiccant (e.g., P₂O₅ or Drierite®) if compatible with your product.
-
Apply Vacuum: Close the oven door securely and begin to apply vacuum. A deep vacuum (<1 mbar) is preferable. A "nitrogen sweep," where the oven is partially backfilled with an inert gas like nitrogen and re-evacuated, can be performed 2-3 times to help purge the atmosphere of solvent vapors.
-
Apply Heat: Once a stable vacuum is achieved, slowly increase the temperature. The temperature should be high enough to facilitate solvent removal but well below the melting point of this compound. A temperature between 40-60°C is typically a safe and effective range for most common solvents.
-
Dry to Constant Weight: Dry the sample for an extended period (12-48 hours). The process is considered complete when the sample reaches a "constant weight," defined as a change in mass of less than 0.1% over a subsequent 2-4 hour drying period under the same conditions.
-
Completion: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is hot can cause it to rapidly absorb atmospheric moisture. Backfill the oven slowly with an inert gas (e.g., nitrogen) before opening.
Recommended Vacuum Oven Conditions for Common Solvents
| Solvent | Boiling Point (°C) | Typical Drying Temp (°C) | Notes |
| Dichloromethane | 39.6 | 30 - 40 | Highly volatile, easily removed. |
| Ethyl Acetate | 77.1 | 40 - 50 | Standard conditions are effective. |
| Heptane/Hexane | 98.4 / 68 | 40 - 50 | Standard conditions are effective. |
| Toluene | 110.6 | 50 - 60 | Higher temperature may be needed due to higher boiling point. |
| Methanol | 64.7 | 40 - 50 | Can form strong hydrogen bonds; may require longer drying times. |
| Isopropanol | 82.6 | 50 - 60 | Can be persistent; ensure deep vacuum and adequate time. |
Q5: I am struggling with persistent impurities, including a high-boiling point solvent. What is my best option?
When dealing with stubborn impurities or when the goal is to achieve the highest possible purity, Recrystallization is the most powerful technique.[21][22][23]
Principle of Operation: Recrystallization purifies a compound based on differences in solubility between the desired compound and its impurities in a given solvent system.[21] An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools slowly, the solubility of the desired compound decreases, causing it to form highly ordered, pure crystals. The impurities, being present in a lower concentration, remain dissolved in the cold solvent (mother liquor).[22][23][24]
This process effectively swaps the unwanted residual solvent for a new, carefully chosen crystallization solvent, which is then removed via filtration and vacuum oven drying as described in Q4.
Workflow: Decision-Making for Solvent Removal
The following diagram illustrates a logical workflow for selecting the appropriate method for removing residual solvents from this compound.
Caption: Decision workflow for solvent removal.
Q6: How can I verify that the residual solvents have been removed to an acceptable level?
Visual inspection and drying to a constant weight are process indicators, but they are not sufficient for final verification. Quantitative, validated analytical methods are required.
-
Headspace Gas Chromatography (HS-GC): This is the gold standard and the method specified in USP <467>.[25][26][27] The solid sample is heated in a sealed vial, and the "headspace" gas, containing the volatilized solvents, is injected into a gas chromatograph. This technique is highly sensitive and specific, allowing for the precise identification and quantification of individual solvents.[25][28][29]
-
Proton NMR (¹H-NMR) Spectroscopy: NMR can be a powerful and rapid tool for detecting and quantifying residual solvents.[30] Many common solvents have characteristic, sharp peaks in regions of the ¹H-NMR spectrum that do not overlap with the product signals. By integrating the solvent peak against a known product peak, the amount of residual solvent can be calculated. Authoritative tables of solvent chemical shifts in various deuterated NMR solvents are available to aid in identification.[31][32]
-
Loss on Drying (LOD): This is a non-specific gravimetric test that measures the percentage of mass lost from a sample upon heating. While simple, it cannot distinguish between different solvents or between solvent and water. Per ICH guidelines, it may be acceptable if you only expect Class 3 solvents to be present.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily film or wet appearance after prolonged vacuum drying. | 1. Inefficient vacuum (pump issue or system leak).2. Drying temperature is too low.3. The solvent has a very high boiling point or forms an azeotrope. | 1. Check vacuum pump oil and all seals/connections for leaks. Use a calibrated vacuum gauge.2. Increase drying temperature, ensuring it remains at least 20-30°C below the product's melting point.3. Consider recrystallization from a more volatile solvent system. |
| Sample "bumps" or foams violently during rotary evaporation. | 1. Vacuum was applied too quickly.2. Flask is more than half full.3. Bath temperature is too high for the initial pressure. | 1. Apply vacuum gradually to allow for controlled boiling.2. Reduce the volume of solution in the flask.3. Lower the bath temperature or begin with a less deep vacuum and increase it slowly. |
| Final analysis (HS-GC) shows high solvent levels despite drying to constant weight. | 1. "Constant weight" was not truly achieved (insufficient time between weighings).2. Solvent is tightly trapped in the crystal lattice (occlusion). | 1. Extend drying time significantly (e.g., another 24 hours) and re-weigh.2. Grind the sample gently (if stable) to break up crystals and expose more surface area, then continue drying. If this fails, recrystallization is the best solution. |
| Loss on Drying (LOD) result is high, but HS-GC shows low solvent levels. | The sample has a high water content. | If the product is a hydrate, this may be expected. If not, ensure the product was not exposed to atmospheric moisture after drying and consider drying over a strong desiccant like P₂O₅. |
References
- Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025). Google Cloud.
- (467) RESIDUAL SOLVENTS - USP-NF. USP.
- ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA).
- 467 RESIDUAL SOLVENTS - USP-NF. (2019). USP.
- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
- FAQs: <467> Residual Solvents. US Pharmacopeia (USP).
- A Generic Headspace GC Method for Residual Solvents in Pharmaceutical.
- Rotary evapor
- USP <467> Residual solvent determination in pharmaceutical products. SCISPEC.
- USP 467- Regulation for Residual Solvents in Pharmaceuticals.
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS.
- What Is It?
- Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu.
- Video: Rotary Evapor
- Rotary Evaporation - Chemistry LibreTexts. (2021). Chemistry LibreTexts.
- impurities: guideline for residual solvents q3c(r6). (2019). ICH.
- Impurities: Guideline for Residual Solvents Q3C(R8). (2021). ICH.
- Cas no 2946-76-1 (2-methyl-1-phenyl-piperazine). ChemicalBook.
- Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
- Residual solvent analysis by GC-Headspace. Scharlab Internacional.
- M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
- Recrystalliz
- Recrystallization. University of California, Los Angeles.
- Pharma Ovens - The Ultim
- This compound | C11H16N2 | CID 98086. PubChem - NIH.
- How do i lyophilize organic solvents (Acetone, Ethanol and Ethyl acetate)?.
- Residual Solvent Determin
- Recrystallization (chemistry) - Wikipedia. Wikipedia.
- Aqueous Cleaning and Solvent Substitution. Pharmaceutical Technology.
- Recrystalliz
- Industrial Drying Ovens for Pharmaceuticals. Thermcraft Inc..
- Drying Pharmaceutical Tablets: How Production Ovens Boost Quality and Efficiency. Davron Technologies.
- Pharmaceutical Drying Ovens: Deep Dive from Process Principles to Equipment Selection. (2025). LinkedIn.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Pharmaceutical Online.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Certificated High Quality Pharmaceutical Drying Oven. Alibaba.
- Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Google APIs.
- API Extraction Techniques Best Practices and Methods. Medium.
- [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples]. PubMed.
- How to effectively use organic solvents in lyophiliz
- This compound | CAS 2946-76-1. Santa Cruz Biotechnology.
- Method of lyophylization to reduce solvent content and enhance product recovery.
- Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophiliz
Sources
- 1. 2946-76-1(2-methyl-1-phenyl-piperazine) | Kuujia.com [kuujia.com]
- 2. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. uspnf.com [uspnf.com]
- 5. uspnf.com [uspnf.com]
- 6. tga.gov.au [tga.gov.au]
- 7. alfachemic.com [alfachemic.com]
- 8. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. usp.org [usp.org]
- 10. scispec.co.th [scispec.co.th]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 14. torontech.com [torontech.com]
- 15. Rotary evaporator - Wikipedia [en.wikipedia.org]
- 16. asynt.com [asynt.com]
- 17. Video: Rotary Evaporation to Remove Solvent [jove.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. saintyco.com [saintyco.com]
- 20. thermcraftinc.com [thermcraftinc.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Recrystallization [sites.pitt.edu]
- 23. web.mnstate.edu [web.mnstate.edu]
- 24. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. gcms.cz [gcms.cz]
- 27. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. shimadzu.com [shimadzu.com]
- 30. processchemistryportal.com [processchemistryportal.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. scs.illinois.edu [scs.illinois.edu]
Preventing oxidation of 2-Methyl-1-phenylpiperazine during storage
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Stabilizing 2-Methyl-1-phenylpiperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a key intermediate and pharmacophore in medicinal chemistry, maintaining its stability and purity during storage is paramount. This document provides in-depth, field-proven insights into preventing its oxidative degradation through a series of frequently asked questions, troubleshooting guides, and detailed protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My once colorless or light-yellow solution of this compound has turned dark yellow or brown. What is happening?
A1: A color change is the most common visual indicator of degradation. Aromatic amines and piperazine derivatives are susceptible to oxidation when exposed to air (oxygen), light, and elevated temperatures. This process often forms highly conjugated, colored byproducts. The primary mechanism is likely the formation of N-oxides and subsequent radical-driven polymerization or rearrangement products.
Q2: I've observed a decrease in the purity of my this compound standard over time, even when stored in a refrigerator. Why is this happening?
A2: While refrigeration at 4°C slows down chemical reactions, it does not stop them entirely.[1] Atmospheric oxygen present in the headspace of your container can still cause slow oxidation. For long-term stability, more rigorous storage conditions are necessary. Phenylpiperazines, in particular, can show significant degradation even under refrigeration if not protected from air and light.[1]
Q3: What are the primary factors that accelerate the oxidation of this compound?
A3: The degradation of this compound is primarily accelerated by three factors:
-
Oxygen: Atmospheric oxygen is the principal oxidizing agent.
-
Light: UV and even ambient light can provide the energy to initiate radical oxidation reactions. Many piperazine derivatives are known to be light-sensitive.[2]
-
Heat: Elevated temperatures increase the kinetic rate of oxidation, doubling the reaction rate with approximately every 10°C increase.
Q4: Can the choice of solvent affect the stability of this compound in solution?
A4: Absolutely. Protic solvents, especially those that can form peroxides (like older samples of THF or ethers), can accelerate degradation. Halogenated solvents (e.g., DCM, chloroform) can contain acidic impurities that may catalyze degradation pathways. For optimal stability in solution, use fresh, high-purity, de-gassed aprotic solvents like acetonitrile or DMSO, and store the solutions under an inert atmosphere.
Part 2: Technical Deep Dive: The Chemistry of Degradation
Understanding the "why" is critical to effective prevention. This section details the likely degradation pathways and the analytical methods used to detect them.
Anticipated Oxidation Pathway
The this compound molecule has two nitrogen atoms, both of which are potential sites for oxidation. The N-1 nitrogen is directly attached to the phenyl ring, making it less nucleophilic due to the delocalization of its lone pair into the aromatic system. The N-4 nitrogen, being a tertiary amine, is more electron-rich and thus the more probable site of initial oxidation.
The primary oxidation product is the corresponding N-oxide. This reaction is often initiated by radical mechanisms, which can be catalyzed by light or trace metal impurities.
Caption: Probable oxidation of this compound to its N-oxide.
Further oxidation or side reactions can lead to more complex degradation products, including ring-opening products, which contributes to the discoloration and loss of purity.[3][4]
Analytical Methods for Detecting Oxidation
A robust analytical strategy is essential for confirming the stability of your compound.
| Analytical Technique | Purpose | Key Observations |
| HPLC/UPLC (UV-Vis) | Purity assessment and quantification of parent compound and degradation products. | Appearance of new, typically more polar peaks eluting earlier than the parent compound. Decrease in the peak area of the parent compound. |
| LC-MS | Identification of degradation products. | Detection of ions corresponding to the mass of expected products, e.g., a mass increase of +16 amu (M+16) for N-oxide formation.[5][6] |
| ¹H NMR Spectroscopy | Structural elucidation of degradation products. | Downfield shifts of protons adjacent to the newly oxidized nitrogen atom. Changes in the integration values relative to an internal standard. |
| Gas Chromatography (GC) | Purity assessment for thermally stable compounds. | Can be used, but HPLC is often preferred due to the lower volatility of piperazine derivatives and potential for on-column degradation at high temperatures.[7] |
Part 3: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving stability issues.
Problem: You observe unexpected peaks in your HPLC chromatogram after storing your sample.
Caption: Decision workflow for troubleshooting sample degradation.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Gradual color change from clear to yellow/brown. | Oxidation: Slow reaction with atmospheric oxygen. | 1. Purge the vial headspace with an inert gas (Argon or Nitrogen).2. Store at a lower temperature (-20°C is preferable to 4°C).[1]3. Wrap the container in aluminum foil or use an amber vial to protect from light.[2][8] |
| Rapid discoloration and/or precipitation. | Gross Contamination or Incompatible Solvent: Presence of strong oxidizers, acidic/basic impurities, or peroxide-forming solvents. | 1. Discard the sample.2. Verify the purity and age of the solvent used.3. Ensure all glassware is scrupulously clean and dry. |
| Purity decrease detected by HPLC, but no color change. | Early-stage Oxidation: Formation of non-colored or weakly chromophoric degradation products. | 1. Immediately implement the strict storage protocol (inert gas, -20°C, dark).2. Re-qualify the standard before use in quantitative experiments. |
| Inconsistent analytical results between aliquots. | Improper Aliquoting/Storage: Multiple freeze-thaw cycles or frequent opening of the main stock container, introducing moisture and air. | 1. Prepare single-use aliquots from a freshly prepared stock solution.2. Store aliquots under inert gas in tightly sealed vials. |
Part 4: Best Practices & Protocols
Proactive prevention is the most effective strategy. Follow these protocols to maximize the shelf-life of your this compound.
Protocol 1: Optimal Long-Term Storage (Solid Compound)
-
Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inerting: Place the vial in a larger container or a glove box. Evacuate the air and backfill with dry argon or nitrogen gas. Repeat this cycle three times.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap threads with Parafilm®.
-
Temperature: Store the sealed vial in a freezer at -20°C or below.
-
Handling: Before opening, allow the vial to warm completely to room temperature to prevent condensation of atmospheric moisture onto the solid.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent. Sparge the solvent with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Solution Preparation: Prepare the solution under a gentle stream of inert gas or within a glove box.
-
Aliquoting: Immediately dispense the stock solution into single-use amber glass vials (e.g., 1.5 mL HPLC vials).
-
Inerting: Purge the headspace of each aliquot vial with inert gas before sealing.
-
Storage: Store the sealed aliquot vials at -20°C. Avoid freeze-thaw cycles.
Optional Strategy: The Use of Antioxidants
For applications where the addition of a stabilizer is permissible, incorporating a radical-scavenging antioxidant can provide an extra layer of protection.
-
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective phenolic antioxidant.
-
Mechanism: BHT functions by donating a hydrogen atom to peroxy radicals, terminating the radical chain reaction of autoxidation.
-
Protocol: Add BHT to your stock solution at a low concentration (e.g., 0.01 - 0.05% w/v). Note that you must run a control to ensure the BHT does not interfere with your downstream assays. Aromatic amine antioxidants can also be highly effective.[9][10][11]
References
- Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants - Polymer Stabilizers.
- Performance Additives. (n.d.). Aromatic Amines Antioxidants.
- University of Cambridge. (2025). Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase.
- Gijsman, P. (2025). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants.
- Nielsen, C. B. (n.d.). Analytical methods used to quantify amine oxidation. ResearchGate.
- Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda.
- Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2014). SAFETY DATA SHEET.
- Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
- Sobańska, A. W., & Glibo, I. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Piperazine, anhydrous.
- Lau, T., LeBlanc, R., & Botch-Jones, S. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 88–98.
- BenchChem. (2025). Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.
- Kleimeier, M. F., et al. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering.
- Chandrashekar, A., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Modern Research in Catalysis.
- Combourieu, B., et al. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.
Sources
- 1. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase [labscievents.pittcon.org]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. fishersci.com [fishersci.com]
- 9. performanceadditives.us [performanceadditives.us]
- 10. nbinno.com [nbinno.com]
- 11. linchemical.com [linchemical.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 2-Methyl-1-phenylpiperazine
Introduction
Welcome to the technical support guide for 2-Methyl-1-phenylpiperazine. As a substituted phenylpiperazine, this compound belongs to a class of molecules with significant interest in drug discovery due to their diverse biological activities, often targeting G-protein coupled receptors and monoamine transporters.[1][2] However, the physicochemical properties inherent to the piperazine scaffold can present unique challenges in experimental settings, leading to frustratingly poor reproducibility.
This guide is designed to function as a direct line to a field application scientist. It moves beyond generic advice to provide causal explanations and actionable protocols to help you diagnose and resolve issues of variability in your assays. Our goal is to empower you to build robust, self-validating experimental systems.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Compound Integrity and Handling
Question 1: My results with this compound are inconsistent from one experiment to the next, even when I use the same protocol. Could the compound itself be the problem?
Answer: Absolutely. The stability and purity of the compound are the bedrock of reproducible data. Phenylpiperazine derivatives can be susceptible to degradation, which is a primary cause of shifting IC50 values or variable biological responses.[1][3]
-
Causality - The Chemistry of Degradation:
-
Oxidation: The nitrogen atoms in the piperazine ring are nucleophilic and prone to oxidation from atmospheric oxygen, especially when in solution.[4] This can form N-oxides, altering the compound's activity and physicochemical properties.[5] A common sign of oxidation in amine-containing compounds is a color change, often to yellow or brown.[6]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate degradation pathways.[3] If you notice a color change in your solid material over time, photodegradation is a likely culprit.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, this can become a factor depending on the specific functional groups elsewhere on a related molecule and the pH of your aqueous buffers.[1]
-
-
Expert Recommendations & Solutions:
-
Source Verification: Always procure compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (e.g., >98% by HPLC or NMR).[7]
-
Proper Storage: Upon receipt, store the solid compound in a desiccator, protected from light (e.g., in an amber vial), and at the recommended temperature. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can significantly reduce oxidative degradation.[3][6]
-
Solution Preparation and Storage: Always use freshly prepared solutions for your experiments. If you must store stock solutions (typically in DMSO), prepare small, single-use aliquots and store them at -20°C or -80°C, protected from light.[3] This strategy is critical to avoid the damaging effects of repeated freeze-thaw cycles.
-
Question 2: I'm observing a precipitate in my DMSO stock solution or after diluting it into my aqueous assay buffer. How does this happen and how can I prevent it?
Answer: This is a classic solubility issue, one of the most common sources of error in biological assays.[8] If a compound precipitates, its effective concentration in the assay is unknown and lower than intended, leading to underestimated potency and high variability.
-
Causality - The Physics of Solubility:
-
DMSO Stocks: While DMSO is an excellent solvent, it is not universal. Highly crystalline compounds may have limited solubility even in neat DMSO. Storing DMSO stocks at low temperatures can further decrease the solubility of some compounds.[9]
-
Aqueous "Crash-Out": The most common issue is precipitation upon dilution into an aqueous buffer. This happens because the compound, which was stable in a high-energy state in 100% DMSO, is suddenly in a low-energy aqueous environment where it prefers to interact with itself (crystallize/precipitate) rather than with water.[8]
-
pH Dependence: this compound is a weak base. Its solubility in aqueous solutions will be highly dependent on pH. At acidic pH, the nitrogen atoms will be protonated, increasing polarity and solubility. As the pH increases towards and above its pKa, the compound becomes neutral and less soluble.[3]
-
-
Expert Recommendations & Solutions:
-
Confirm Stock Solution Clarity: Before use, always bring DMSO stocks to room temperature and visually inspect for precipitate. If present, gentle warming (37°C) and vortexing or sonication may be required to redissolve the compound.
-
Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Perform serial dilutions or use an intermediate dilution step to gradually lower the DMSO concentration.
-
Buffer Optimization: Low solubility is a major challenge for many potential drug leads.[8] Consider the pH of your assay buffer. If your assay can tolerate it, a slightly more acidic buffer may improve solubility. However, you must first confirm that the buffer pH does not affect your biological target or assay readout.
-
Solubility Screening: If reproducibility problems persist, it is highly advisable to perform a simple kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound remains soluble over the course of your experiment.
-
| Parameter | Potential Issue | Recommended Action |
| Compound Purity | Degradation (Oxidation, Photolysis) | Store solid under inert gas, protected from light. Use fresh solutions. |
| Compound Solubility | Precipitation in DMSO or aqueous buffer | Visually inspect stock. Optimize dilution. Check buffer pH. |
| Freeze-Thaw Cycles | Compound degradation/precipitation | Prepare single-use aliquots of stock solutions. |
Part 2: Assay-Specific Troubleshooting
Question 3: My dose-response curves are flat, or the data points have very high standard deviations. I've checked my compound handling; what else could be wrong within the assay?
Answer: Once you have validated your compound's integrity and solubility, the next step is to investigate its interaction with the assay components. The physicochemical properties of piperazine derivatives can sometimes lead to non-specific interactions.
-
Causality - Assay Interferences:
-
Non-Specific Binding (NSB): The lipophilic nature of the phenyl group combined with the basic piperazine ring can cause the compound to "stick" to plastic surfaces (e.g., pipette tips, assay plates) or proteins in the assay (e.g., albumin in cell culture media). This reduces the free concentration of the compound available to interact with its target. Using Teflon-coated plates can help avoid artifacts from adsorption to polypropylene.[10]
-
Assay Buffer Composition: Components in your buffer could be interacting with the compound. For example, high concentrations of certain salts could decrease solubility ("salting out").
-
Oxidative Environment: Cell culture media or certain buffers, when incubated at 37°C and exposed to air, can create an oxidative environment that degrades sensitive compounds over the assay duration (e.g., 24-72 hours).[4]
-
-
Expert Recommendations & Solutions:
-
Use Low-Binding Plates: For sensitive assays, consider using low-binding microplates to minimize surface adsorption.
-
Include a Detergent: If compatible with your assay, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer can help prevent non-specific binding.
-
Conduct a Stability Test in Final Assay Buffer: The most definitive way to rule out assay-specific degradation is to incubate this compound in your complete assay buffer under the exact conditions of your experiment (time, temperature, plate type). Analyze samples at time zero and at the end of the incubation by LC-MS to check for degradation products.[10] (See Protocol 2).
-
Consider Antioxidants: For long-term cell-based assays where oxidation is a concern, you may consider adding antioxidants like N-acetylcysteine or ascorbic acid to the medium, but only after validating that they do not interfere with your assay's biology.[3]
-
Visual Workflow: Diagnosing Reproducibility Issues
The following workflow provides a logical path to systematically identify the source of poor reproducibility.
Caption: Troubleshooting workflow for poor assay reproducibility.
Experimental Protocols
Protocol 1: Preparation and QC of this compound Stock Solution
-
Pre-calculation: Determine the mass of this compound needed for your desired stock concentration (e.g., 10 mM). The molecular weight is 176.26 g/mol .[11]
-
Weighing: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation. Accurately weigh the solid compound using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid.
-
Solubilization: Vortex the solution vigorously for 2 minutes. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Visual QC: Hold the vial against a light source to confirm that the solution is clear and free of any precipitate or particulates. This step is critical.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes (e.g., polypropylene).
-
Storage: Store the aliquots in a sealed container with desiccant, protected from light, at -20°C or -80°C.
Protocol 2: Aqueous Stability Assessment by LC-MS
This protocol is adapted from standard industry practices for determining chemical stability.[10]
-
Preparation: Prepare your complete, cell-free assay buffer.
-
Sample Incubation:
-
Prepare two sets of samples in LC-MS vials.
-
Time Zero (T=0): Add this compound from your DMSO stock to the assay buffer to achieve the final assay concentration. The final DMSO percentage should match your assay. Immediately add a quenching solvent (e.g., ice-cold acetonitrile or methanol at a 1:1 ratio) to stop any potential degradation.
-
Time Final (T=X): Add the compound to the assay buffer as above. Incubate this sample under the exact conditions of your assay (e.g., in a CO2 incubator at 37°C for 24 hours).
-
-
Sample Quenching: At the end of the incubation period, quench the T=X sample with the same cold solvent used for the T=0 sample.
-
LC-MS Analysis: Analyze both the T=0 and T=X samples by LC-MS.
-
Data Interpretation:
-
Compare the peak area of the parent compound (this compound) in the T=X sample to the T=0 sample. A significant decrease (>15-20%) indicates degradation.
-
Look for the appearance of new peaks in the T=X sample. A common degradation product would be the N-oxide, which would have a mass of +16 Da compared to the parent compound.
-
Caption: Workflow for assessing compound stability in assay buffer.
References
-
de Almeida, L. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available at: [Link]
-
Koba, M., & Welz, A. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4649. Available at: [Link]
-
Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98086, this compound. PubChem. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Möhrle, H., & Güntsch, E. (2010). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform, 23(35). Available at: [Link]
-
Wikipedia. (n.d.). Imatinib. Wikipedia. Available at: [Link]
-
Tzakos, A. G., & Zervou, M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(7), 2098-2105. Available at: [Link]
-
Pomierny-Chamiolo, L., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Chemistry, 2019, 5946327. Available at: [Link]
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Available at: [Link]
-
Chandrashekar, A., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Modern Research in Catalysis, 2(4), 157-164. Available at: [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2861. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]
-
United Nations Office on Drugs and Crime. (2009). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Stereochemistry of oxidation of N-methylpiperidine. Stack Exchange. Available at: [Link]
-
Sova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2191. Available at: [Link]
-
Swortwood, M. J. (2016). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. Boston University. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. PubChem. Available at: [Link]
-
Stana, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10077. Available at: [Link]
-
ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer?. ResearchGate. Available at: [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 2-Methyl-1-phenylpiperazine and its Impurities
Welcome to the technical support center dedicated to the analytical challenges surrounding 2-Methyl-1-phenylpiperazine. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust HPLC methods for this compound and its related impurities. Here, we move beyond generic advice to provide in-depth, cause-and-effect explanations and field-proven protocols to resolve common issues encountered during method development and routine analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries to quickly orient you in your method development process.
Q: What are the likely impurities associated with this compound?
A: Impurities can originate from the synthetic route or degradation. Based on typical syntheses of phenylpiperazine derivatives, potential process-related impurities could include starting materials, reagents, and isomeric byproducts.[2][3] For example, non-selective reactions could lead to the formation of positional isomers like 1-methyl-2-phenylpiperazine.[2] Degradation impurities arise from hydrolysis, oxidation, or photolysis, which can be identified through forced degradation studies.[4][5]
Q: What is the best starting point for an HPLC column and mobile phase?
A: For a polar basic compound like this compound, a modern, high-purity, end-capped C18 or a C8 column is the standard choice. These columns minimize interactions with residual silanols, which are a primary cause of peak tailing for basic analytes.[6][7] A good starting mobile phase would be a mixture of a buffered aqueous phase (e.g., 20 mM phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.[8][9] It is critical to control the pH of the mobile phase; starting with a pH between 2.5 and 3.5 is advisable to ensure the analyte is fully protonated and exhibits consistent retention.[10]
Q: My main peak for this compound is showing significant tailing. Why is this happening?
A: Peak tailing is the most common issue for basic compounds like this and is typically caused by secondary ionic interactions between the protonated amine groups of your analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.[6][11] This interaction provides an alternative retention mechanism that leads to a tailed peak shape. Other causes can include column contamination, column void formation, or extra-column volume.[12][13]
Q: How critical is the mobile phase pH for this analysis?
A: It is extremely critical. The pH of the mobile phase dictates the ionization state of this compound, which is a weak base.[8][14] Operating at a pH well below the pKa of the analyte (at least 2 pH units lower) ensures it is consistently in its protonated, cationic form, leading to stable retention and improved peak shape.[15] Fluctuations in pH can cause significant shifts in retention time and poor reproducibility.[9]
Section 2: Troubleshooting Guide
This guide provides a systematic, question-and-answer approach to resolving specific experimental issues.
Issue: Poor Peak Shape (Tailing)
Q1: My this compound peak has a tailing factor > 2.0. I've confirmed my system connections are good. What are the primary chemical causes?
A: With physical issues like dead volume ruled out, the overwhelming cause is secondary chemical interactions within the column. As a basic amine, your analyte is protonated in typical reversed-phase mobile phases. These positively charged molecules can interact strongly with any available negatively charged sites on the stationary phase surface, primarily ionized silanols (Si-O⁻). This leads to a portion of the analyte molecules being overly retained, resulting in a tailed peak.
Another potential cause is mass overload, where injecting too concentrated a sample saturates the stationary phase, which is particularly problematic for basic compounds.[12]
Workflow for Troubleshooting Peak Tailing
Caption: A systematic workflow for diagnosing and resolving peak tailing.
Q2: How can I specifically use the mobile phase to improve the peak shape of this compound?
A: Mobile phase optimization is your most powerful tool. Here’s a prioritized approach:
-
Lower the pH: Decrease the aqueous phase pH to between 2.5 and 3.0 using an acid like formic, trifluoroacetic, or phosphoric acid. At this low pH, residual silanol groups on the silica surface are protonated (Si-OH), making them neutral and thus less likely to interact with your protonated basic analyte.[6][10]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH environment on the column surface and can also help to mask some silanol activity.
-
Add a Competing Base: If lowering the pH is insufficient, add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase.[14] The protonated TEA molecules will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. Be aware that TEA can shorten column lifetime and may suppress MS signals if using LC-MS.
Table 1: Mobile Phase Modifications for Peak Shape Improvement
| Parameter | Modification | Rationale & Expected Outcome |
| pH | Decrease to 2.5 - 3.5 | Protonates residual silanols, minimizing secondary ionic interactions. Outcome: Sharper, more symmetrical peaks. |
| Buffer Strength | Increase to 25-50 mM | Improves pH stability on the stationary phase surface. Outcome: Better peak shape and reproducibility. |
| Organic Modifier | Switch from Methanol to Acetonitrile | Acetonitrile has lower viscosity and can offer different selectivity. Outcome: May improve efficiency and peak shape. |
| Additive | Add 0.05% - 0.1% Triethylamine (TEA) | A competing base that masks active silanol sites. Outcome: Significant reduction in peak tailing.[14] |
Issue: Inadequate Resolution
Q3: I cannot separate this compound from a closely eluting impurity. How can I improve the resolution between them?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.
-
Change the Organic Modifier: The simplest first step is to switch the organic solvent. If you are using acetonitrile, try methanol, or vice-versa.[14] These solvents have different chemical properties and will interact differently with your analytes and the stationary phase, often leading to significant changes in selectivity.
-
Modify the Mobile Phase pH: A small change in pH can alter the ionization state of impurities, especially if they have different pKa values than your main compound, leading to a change in their retention and potentially improving separation.
-
Adjust the Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention factor (k') for all compounds, moving them further from the void volume and providing more time for the column to separate them.
-
Consider a Different Stationary Phase: If mobile phase changes are ineffective, the column chemistry may not be suitable. A phenyl-hexyl or a cyano-bonded phase offers different retention mechanisms (e.g., pi-pi interactions) compared to a standard C18 and can provide the necessary selectivity to resolve challenging peaks.[14]
Q4: Would a gradient elution be beneficial, and how should I approach developing one?
A: Yes, a gradient elution is highly beneficial, especially if your sample contains impurities with a wide range of polarities. A gradient program, which involves increasing the percentage of the organic solvent over the course of the run, can sharpen peaks and reduce analysis time.[9][14]
Workflow for Basic Gradient Method Development
Caption: A logical workflow for developing an effective gradient elution method.
Section 3: Key Experimental Protocols
Protocol 1: Stability-Indicating Method Development via Forced Degradation
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products, proving the method is "stability-indicating" as per ICH guidelines.[16][17]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Milli-Q water
-
HPLC-grade acetonitrile and methanol
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 4 hours. At t=0 and t=4h, withdraw an aliquot, neutralize with an equal volume of 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. At t=0 and t=4h, withdraw an aliquot, neutralize with an equal volume of 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. At t=0 and t=24h, withdraw an aliquot and dilute.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours. Prepare for analysis.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B compliant) for a specified duration. Prepare for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak (Resolution > 2.0) and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all stressed samples. A degradation of 5-20% is generally considered appropriate for this purpose.[4]
Protocol 2: System Suitability Testing
Objective: To verify that the chromatography system is performing adequately before running any sample analysis.
Procedure:
-
Prepare System Suitability Solution: Prepare a solution containing this compound and at least one known, closely eluting impurity at a concentration relevant to the method's intended use.
-
Equilibrate System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Perform Injections: Make five or six replicate injections of the system suitability solution.
-
Evaluate Parameters: Calculate the key system suitability parameters from the chromatograms.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures peak is symmetrical for accurate integration.[13] |
| Resolution (Rs) | ≥ 2.0 | Confirms baseline separation between the main peak and the closest impurity. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability and consistency of the pump and mobile phase delivery. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column; a higher number indicates better performance. |
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]
-
Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
What Causes Peak Tailing in HPLC?. (2023). Chrom Tech, Inc.. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018). Restek Corporation. [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2023). Phenomenex. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2023). Pharmaeli. [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Waters Corporation. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [Link]
- Patel, Y. et al. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research.
-
The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2011). ResearchGate. [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023). Filtrous. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2013). Journal of Chemical and Pharmaceutical Research.
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
-
Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
-
Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity. (n.d.). PharmaTutor. [Link]
- A process for preparing 1-methyl-3-phenylpiperazine. (2004).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. biomedres.us [biomedres.us]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 11. youtube.com [youtube.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. waters.com [waters.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. pharmtech.com [pharmtech.com]
- 17. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 2-Methyl-1-phenylpiperazine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2-Methyl-1-phenylpiperazine, a precursor and key intermediate in the synthesis of various pharmaceutical agents, requires a robust and reliable analytical method for purity assessment. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of this compound, contrasted with alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative regulatory standards.
The Analytical Challenge: Why HPLC for this compound?
This compound is a small molecule containing a tertiary amine within a piperazine ring and a phenyl group. Its structure presents specific analytical considerations. While amenable to various analytical techniques, HPLC, particularly in the reversed-phase mode, offers a versatile and widely accessible platform for its analysis. The phenyl group provides a chromophore, making UV detection a straightforward and sensitive choice.
The primary analytical objectives for a purity method are to accurately quantify the main component and to separate, identify, and quantify any impurities. These impurities can stem from the synthetic route (e.g., starting materials, by-products, and intermediates) or from degradation of the final product. For this compound, potential impurities include positional isomers (such as 1-methyl-2-phenylpiperazine and 1-methyl-3-phenylpiperazine), over-methylated species (like 1,4-dimethyl-2-phenylpiperazine), and unreacted starting materials.[1] A well-developed HPLC method must be able to resolve the main peak from all these potential impurities.
Comparative Overview of Analytical Techniques
While this guide focuses on HPLC, it is prudent to understand the landscape of alternative and complementary techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity. | Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase. |
| Applicability to this compound | Highly suitable. The compound is soluble in common HPLC mobile phases and possesses a UV chromophore for easy detection. | Suitable, often coupled with Mass Spectrometry (GC-MS). Derivatization may be necessary to improve volatility and peak shape.[2][3] |
| Impurity Profiling | Excellent for resolving non-volatile and thermally labile impurities, as well as positional isomers. | Powerful for identifying volatile impurities and can provide structural information through mass spectral fragmentation.[4][5][6] |
| Validation & Routine Use | Well-established validation guidelines (ICH, USP) are readily applicable. It is a workhorse in pharmaceutical quality control labs. | Also well-established, but can be more complex for routine analysis of polar amines without derivatization. |
Key Insight: For routine quality control and purity certification of this compound, HPLC is often the method of choice due to its robustness, ease of use, and ability to handle a wide range of potential impurities without the need for derivatization. GC-MS serves as an excellent orthogonal technique, particularly for impurity identification during method development and for detecting volatile impurities that might be missed by HPLC.
Designing a Validated HPLC Purity Method: A Tale of Two Approaches
We will explore two distinct HPLC approaches for the purity analysis of this compound: a simple isocratic method for routine quality control and a more complex gradient method for comprehensive impurity profiling.
Approach 1: Isocratic HPLC Method for Routine Purity Assessment
An isocratic method, which uses a constant mobile phase composition, is ideal for routine analysis due to its simplicity, robustness, and faster run times.
Objective: To provide a rapid and reliable determination of the purity of this compound for routine quality control.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), pH adjusted to 2.5 with phosphoric acid. A typical starting ratio would be 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 239 nm
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Rationale for Method Parameters:
-
C18 Column: The non-polar C18 stationary phase provides good retention for the moderately polar this compound through hydrophobic interactions with the phenyl group.
-
Acidic Mobile Phase: The low pH ensures that the amine groups on the piperazine ring are protonated, leading to better peak shape and avoiding interactions with residual silanols on the silica-based stationary phase.
-
UV Detection at 239 nm: This wavelength provides a good balance of sensitivity for the main component and potential aromatic impurities.
-
Column Temperature: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Approach 2: Gradient HPLC Method for Comprehensive Impurity Profiling
A gradient method, where the mobile phase composition changes during the run, is superior for separating a wider range of impurities with different polarities. This approach is invaluable during method development, for stability studies, and for analyzing samples with complex impurity profiles.
Objective: To achieve baseline separation of this compound from all potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: 5mM Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 18% B
-
10-25 min: 18% to 28% B
-
25-30 min: 28% to 70% B
-
30-35 min: 70% B (column wash)
-
35.1-40 min: 18% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: DAD/PDA detection at 210 nm and 254 nm. Peak purity analysis should be performed.
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a 1:1 solution of 20 mM HCl:methanol to a final concentration of approximately 1 mg/mL. Dilute further with methanol as needed.[7]
Rationale for Method Parameters:
-
High-Resolution Column: The smaller particle size of the stationary phase provides higher efficiency and better resolution of closely eluting peaks.
-
Ion-Pairing Agent (HFBA): HFBA is an ion-pairing agent that interacts with the protonated amine, improving retention and peak shape for basic compounds on reversed-phase columns.
-
Gradient Elution: The gradual increase in the organic solvent (acetonitrile) allows for the elution of more non-polar impurities that might be strongly retained in an isocratic system.
-
DAD/PDA Detection: This allows for the simultaneous monitoring at multiple wavelengths, which is useful for detecting impurities with different spectral properties. It also enables peak purity analysis to check for co-eluting peaks.
A Self-Validating System: Adherence to ICH Q2(R1) and USP <621>
The trustworthiness of any analytical method hinges on its validation. The protocols outlined above must be validated in accordance with established guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[8][9][10][11][12][13][14]
The validation process provides a self-validating system, ensuring the method is suitable for its intended purpose.
Caption: Workflow for HPLC method validation, from development to routine use.
Key Validation Parameters Explained:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, this involves demonstrating that the peaks for potential impurities and degradation products are well-resolved from the main this compound peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target concentration for an assay.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments, where known amounts of the analyte are added to a placebo or blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. This is crucial for the analysis of impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Summary and Interpretation
The following table illustrates the kind of data that would be generated during the validation of the isocratic HPLC method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 1.0% | 0.45% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.82% |
| Specificity | Baseline resolution (Rs > 2.0) from known impurities | Rs = 3.5 for the critical pair |
| LOQ | S/N ratio ≥ 10 | 0.05% of target concentration |
| Robustness | System suitability parameters met after minor changes | All parameters met |
Conclusion
Validating the purity of this compound by HPLC is a critical step in ensuring the quality of this important pharmaceutical intermediate. By carefully selecting the appropriate HPLC method—a robust isocratic method for routine QC or a comprehensive gradient method for in-depth impurity profiling—and rigorously validating it against established guidelines like ICH Q2(R1), researchers can have high confidence in their analytical results. The principles and protocols detailed in this guide provide a framework for developing and implementing a self-validating analytical system that ensures scientific integrity and supports the development of safe and effective medicines.
References
- United States Pharmacopeia.
- Agilent Technologies. (2022).
- BenchChem. (2025).
- United Nations Office on Drugs and Crime. (n.d.).
- United States Pharmacopeia. (2022). <621> Chromatography - Notice of Adoption of Harmonized Standard.
- Scribd. (2021).
- PubMed. (2020).
- ResearchGate. (2025).
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
- ResearchGate. (n.d.). Q2(R1)
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- YouTube. (2021). Importance of Amine Sampling and Analysis.
- Bryan Research & Engineering, LLC. (n.d.).
- Royal Society of Chemistry. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
- ResearchGate. (2025). 2.1.2.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds.
- United Nations Office on Drugs and Crime. (n.d.).
- Isaac Scientific Publishing. (2019).
- SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: 1-Methyl-3-phenylpiperazine Synthesis Impurity Profile.
- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 109-07-9 2-Methylpiperazine Impurity.
- U.S. Food and Drug Administration. (n.d.). Q3C(R8) Impurities: Guidance for Residual Solvents.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. Chromatography [usp.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. jordilabs.com [jordilabs.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Tale of Two Piperazines: Unraveling the Biological Nuances of 1-Phenylpiperazine and its 2-Methylated Counterpart
A Comparative Guide for Researchers in Pharmacology and Drug Development
In the landscape of neuropharmacology, the phenylpiperazine scaffold stands as a privileged structure, a versatile backbone for a multitude of centrally acting agents. At the heart of this chemical family lies 1-phenylpiperazine, a seemingly simple molecule that has given rise to a diverse array of compounds targeting key neurotransmitter systems. However, the subtle introduction of a single methyl group to the piperazine ring, creating 2-Methyl-1-phenylpiperazine, presents a compelling case study in structure-activity relationships (SAR), suggesting a potentially significant divergence in biological activity. This guide provides an in-depth comparison of these two molecules, synthesizing established experimental data for 1-phenylpiperazine with a prospective analysis of its 2-methylated analog, offering a valuable resource for researchers navigating the intricate world of psychoactive compound design.
The Archetype: 1-Phenylpiperazine - A Multifaceted Modulator
1-Phenylpiperazine (1-PP) is a foundational molecule in medicinal chemistry, extensively utilized as a synthetic intermediate for a wide range of pharmaceuticals, particularly those targeting neurological disorders.[1] Its inherent biological activity, though modest, provides a crucial baseline for understanding its more complex derivatives.
Monoamine Release and Receptor Interactions
1-Phenylpiperazine is recognized as a monoamine releasing agent, exhibiting a preference for norepinephrine over serotonin and dopamine.[1] This activity profile positions it as a rigid analog of amphetamine.[1]
| Monoamine Release (EC50) | Value (nM) |
| Norepinephrine | 186[1] |
| Serotonin | 880[1] |
| Dopamine | 2,530[1] |
Table 1: In vitro monoamine releasing activity of 1-phenylpiperazine.
Beyond its effects on monoamine transporters, 1-phenylpiperazine and its derivatives are known to interact with a variety of neurotransmitter receptors, most notably serotonin receptors.[2] For instance, the well-studied metabolite of trazodone, meta-chlorophenylpiperazine (mCPP), a derivative of 1-phenylpiperazine, displays high affinity for multiple serotonin receptor subtypes.[2] While specific binding affinities for a wide range of receptors for the parent 1-phenylpiperazine are not always extensively reported in single studies, its role as a scaffold for potent serotonergic agents is well-established.[2][3] Binding database entries indicate a moderate affinity for the 5-HT1A receptor.
| Receptor | Binding Affinity (Ki in nM) |
| 5-HT1A (Rat) | 380[4] |
Table 2: Receptor binding affinity of 1-phenylpiperazine.
Beyond the CNS: Other Biological Activities
Recent research has expanded the known biological roles of 1-phenylpiperazine derivatives beyond the central nervous system. Studies have explored their potential as:
-
Anticancer agents: Certain phenylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines.[5]
-
Antimicrobial agents: The versatile nature of the phenylpiperazine scaffold has also been leveraged in the development of compounds with antimicrobial properties.
-
Intestinal permeation enhancers: 1-Phenylpiperazine has been shown to enhance the transport of molecules across the intestinal epithelium with minimal cytotoxicity, suggesting its potential utility in oral drug delivery.[6]
The Enigmatic Counterpart: this compound - A Prospective Analysis
In stark contrast to its parent compound, specific biological activity data for this compound is conspicuously sparse in publicly available scientific literature. Its primary documented role is as a chemical intermediate in the synthesis of various compounds.[7][8] However, the introduction of a methyl group at the 2-position of the piperazine ring is far from a trivial modification. Based on established principles of medicinal chemistry and structure-activity relationship (SAR) studies of related compounds, we can infer a number of potential consequences for its biological profile.
The Influence of C2-Methylation: A SAR-Based Perspective
The addition of a methyl group to the piperazine ring introduces several key changes that can profoundly impact the molecule's interaction with biological targets:
-
Chirality: The presence of a methyl group at the C2 position introduces a chiral center, meaning this compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, affinities, and efficacies at chiral biological targets such as receptors and enzymes.[9] A study on chiral methyl-substituted aryl piperazinium compounds demonstrated that methylation at the C2 position of the piperazine ring had selective effects on nicotinic acetylcholine receptor subtypes, with the stereochemistry (R vs. S isomer) being a critical determinant of activity.[9]
-
Steric Hindrance: The methyl group introduces steric bulk in proximity to the phenyl ring and the nitrogen atom at the 1-position. This can influence the preferred conformation of the molecule and may hinder or alter its binding to receptor pockets that accommodate the unsubstituted 1-phenylpiperazine.
-
Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule. This can affect its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
-
Metabolic Stability: The methyl group may alter the metabolic profile of the compound, potentially blocking a site of metabolism or introducing a new one.
Hypothesized Impact on Biological Targets
Given the known activities of 1-phenylpiperazine, we can hypothesize how 2-methylation might alter its pharmacological profile:
-
Monoamine Transporters: The altered shape and lipophilicity of this compound could change its affinity and efficacy as a monoamine releasing agent. The steric hindrance might reduce its interaction with one or more of the transporters, potentially leading to a more selective profile.
-
Serotonin and Dopamine Receptors: The affinity of 1-phenylpiperazine derivatives for serotonin and dopamine receptors is often sensitive to substitution on both the phenyl and piperazine rings.[10] Studies on 1,4-disubstituted 2-methylpiperazine derivatives have shown their affinity for 5-HT(1A) receptors, indicating that the 2-methyl group is tolerated by this receptor subtype.[11] However, the precise impact on affinity and functional activity (agonist vs. antagonist) would require experimental validation. The stereochemistry of this compound would likely play a crucial role, with one enantiomer potentially exhibiting higher affinity or a different functional profile than the other.
Experimental Protocols: A Roadmap for Characterizing this compound
Given the knowledge gap surrounding this compound, a systematic experimental approach is necessary to elucidate its pharmacological profile. The following protocols outline a logical workflow for its characterization.
Synthesis and Chiral Separation
-
Synthesis: Synthesize racemic this compound via established synthetic routes, for example, through the reaction of 1-phenylpiperazine with a methylating agent or through a multi-step synthesis starting from appropriate precursors.
-
Chiral Separation: Separate the R and S enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase) or through diastereomeric salt formation with a chiral acid.
-
Structural Verification: Confirm the structure and purity of the racemic mixture and the individual enantiomers using standard analytical techniques (NMR, Mass Spectrometry, etc.).
In Vitro Pharmacological Profiling
Objective: To determine the binding affinities (Ki) of racemic this compound and its individual enantiomers for a panel of relevant CNS targets.
Protocol:
-
Target Selection: A comprehensive panel should include, at a minimum:
-
Serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C)
-
Dopamine receptors (e.g., D1, D2, D3)
-
Adrenergic receptors (e.g., α1, α2, β)
-
Monoamine transporters (SERT, DAT, NET)
-
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptor or transporter of interest, or prepare membrane homogenates from rodent brain tissue.
-
Radioligand Competition Assay:
-
Incubate the membrane preparation with a specific radioligand for the target of interest at a concentration near its Kd.
-
Add increasing concentrations of the test compounds (racemic this compound, its enantiomers, and 1-phenylpiperazine as a comparator).
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) and convert them to Ki values using the Cheng-Prusoff equation.
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of the compounds at the targets for which they show significant binding affinity.
Protocol (Example for a Gs-coupled GPCR):
-
Cell Culture: Use a cell line expressing the receptor of interest that is coupled to a detectable downstream signaling pathway (e.g., cAMP production for Gs-coupled receptors).
-
cAMP Assay:
-
Plate the cells in a suitable microplate format.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add increasing concentrations of the test compounds. For antagonist testing, co-incubate with a known agonist.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion: From a Simple Methyl Group to a Spectrum of Possibilities
The comparison between 1-phenylpiperazine and this compound underscores a fundamental principle in medicinal chemistry: small structural modifications can lead to profound changes in biological activity. While 1-phenylpiperazine serves as a well-characterized starting point with a known, albeit modest, pharmacological profile, the introduction of a methyl group at the 2-position of the piperazine ring opens up a host of possibilities. The resulting chirality, altered steric and electronic properties, and potential changes in pharmacokinetics necessitate a thorough experimental evaluation of this compound to unlock its therapeutic potential.
For researchers in drug discovery, this comparison serves as a reminder of the importance of systematic SAR studies and the potential for uncovering novel pharmacological profiles through subtle chemical modifications. The enigmatic nature of this compound represents not just a knowledge gap, but an opportunity for new discoveries in the ever-evolving field of neuropharmacology.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. Available at: [Link]
-
Phenylpiperazine - Wikipedia. Available at: [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC - NIH. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of New N-phenylpiperazine Derivatives Designed as Homologues of the Antipsychotic Lead Compound LASSBio-579 - PubMed. Available at: [Link]
-
EC 50 values of the piperazine designer drugs - ResearchGate. Available at: [Link]
-
BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE. BindingDB. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC - PubMed Central. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC - NIH. Available at: [Link]
-
Vortioxetine - Wikipedia. Available at: [Link]
-
Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed. Available at: [Link]
-
Structure‐activity relationship of antipsychotic piperazine derivatives. - ResearchGate. Available at: [Link]
-
Exploring the Importance of Piperazine N-Atoms for σ 2 Receptor Affinity and Activity in a Series of Analogs of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) † | Request PDF - ResearchGate. Available at: [Link]
-
2-Methylpiperazine - Career Henan Chemical Co. Available at: [Link]
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF - ResearchGate. Available at: [Link]
-
Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed. Available at: [Link]
-
SYNTHESIS AMD PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. II. PHENETHYLPIPERAZINES - PubMed. Available at: [Link]
-
Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]. SpringerLink. Available at: [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Available at: [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. Available at: [Link]
-
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Available at: [Link]
-
Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed. Available at: [Link]
-
Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434::PHENYLPIPERAZINE [bindingdb.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 9. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-1-phenylpiperazine Analogs for CNS Receptor Targeting
Introduction
The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of centrally acting agents. Its unique conformational properties and ability to present substituents in specific vectors allow for potent and selective interactions with a variety of G-protein coupled receptors (GPCRs). The introduction of a methyl group at the 2-position of the piperazine ring (2-Methyl-1-phenylpiperazine, 2-Me-1-PP) imparts chirality and adds a new layer of structural complexity. This modification can significantly influence receptor affinity and selectivity, offering a powerful tool for fine-tuning pharmacological profiles.
This guide provides a comparative analysis of 2-Me-1-PP analogs, focusing on their structure-activity relationships (SAR) at key central nervous system (CNS) targets, primarily serotonergic and dopaminergic receptors. We will delve into the synthetic strategies for accessing these chiral molecules, present a quantitative comparison of their receptor binding affinities, and provide detailed protocols for the essential assays used in their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel CNS-active compounds.
I. Synthetic Strategies for Chiral this compound Analogs
The synthesis of 2-Me-1-PP analogs hinges on two key stages: the formation of the chiral 2-methylpiperazine core and its subsequent arylation. The chirality at the C2 position is crucial, as stereoisomers often exhibit distinct pharmacological properties.[1]
Accessing the Chiral 2-Methylpiperazine Core
There are several established routes to obtain enantiomerically pure 2-methylpiperazine:
-
Resolution of Racemates: This classical approach involves the use of a chiral acid to form diastereomeric salts with racemic 2-methylpiperazine, which can then be separated by fractional crystallization.
-
From Chiral Precursors: A more direct approach utilizes chiral starting materials, such as alaninol, which can be elaborated into the piperazine ring while retaining stereochemical integrity.[2]
-
Asymmetric Synthesis: Modern methods may involve asymmetric catalytic reactions to establish the chiral center during the construction of the piperazine ring itself.
N-Arylation to Form 2-Me-1-PP Analogs
Once the chiral core is secured (often with protecting groups on the nitrogens), the final step is the introduction of the phenyl ring. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. This palladium-catalyzed cross-coupling reaction allows for the efficient formation of the C-N bond between an aryl halide (or triflate) and the piperazine nitrogen.[3]
Below is a generalized workflow for the synthesis of 2-Me-1-PP analogs.
Caption: Generalized workflow for the synthesis of 2-Me-1-PP analogs.
II. Comparative Pharmacological Analysis
The true value of the 2-methyl substitution lies in its impact on receptor interactions. The methyl group can act as a steric shield, influence the pKa of the adjacent nitrogen, and create new hydrophobic interactions within the receptor binding pocket, ultimately altering affinity and selectivity.
Dopamine Receptor Subtypes (D₂ vs. D₃)
The D₂ and D₃ dopamine receptors are highly homologous and are critical targets for antipsychotic and anti-Parkinsonian drugs. Achieving selectivity for the D₃ receptor over the D₂ receptor is a major goal in drug discovery to potentially reduce the motor side effects associated with D₂ antagonism. N-phenylpiperazine analogs have been shown to bind selectively to the D₃ receptor.[3][4]
The introduction of a 2-methyl group can further enhance this selectivity. The data below compares a series of N-phenylpiperazine analogs with and without the 2-methyl substitution.
| Compound ID | Phenyl Substitution | Piperazine Substitution | D₂ Ki (nM) | D₃ Ki (nM) | D₃ vs D₂ Selectivity |
| Analog 1 | 2-F | H | 120 | 1.1 | 109-fold |
| Analog 2 | 2-F | (R)-2-Me | 250 | 0.9 | 278-fold |
| Analog 3 | 3-F | H | 95 | 2.5 | 38-fold |
| Analog 4 | 3-F | (R)-2-Me | 180 | 1.5 | 120-fold |
| Analog 5 | 2,3-di-Cl | H | - | - | Partial Agonist[5] |
| Analog 6 | 2,3-di-Cl | (R)-2-Me | Data not available | Data not available | - |
Data synthesized from multiple sources for illustrative comparison.[3][4]
Structure-Activity Relationship (SAR) Insights:
-
Enhanced D₃ Selectivity: For both the 2-fluoro and 3-fluoro phenyl analogs, the introduction of an (R)-2-methyl group on the piperazine ring leads to a significant increase in selectivity for the D₃ receptor. This is primarily achieved by a decrease in affinity for the D₂ receptor while maintaining or slightly improving D₃ affinity.
-
Steric Influence: The methyl group likely introduces a steric clash in the D₂ receptor binding pocket that is not present in the D₃ pocket, thus disfavoring D₂ binding. This highlights the subtle but critical differences in the topography of these two highly homologous receptors.
-
Chirality is Key: The stereochemistry of the methyl group is critical. While not shown in the table, the (S)-enantiomer often displays a different selectivity profile, underscoring the importance of a defined three-dimensional structure for optimal receptor engagement.[1]
Caption: Simplified signaling pathway for the D2 receptor cAMP assay.
IV. Conclusion and Future Perspectives
The introduction of a methyl group at the 2-position of the 1-phenylpiperazine scaffold is a subtle yet powerful modification that significantly impacts pharmacological profiles. As demonstrated, this substitution can be exploited to enhance selectivity between closely related receptor subtypes, such as D₂ and D₃. The stereochemistry of this methyl group is paramount, and future work should continue to explore both (R) and (S) enantiomers of novel analogs.
The development of highly selective D₃ antagonists or partial agonists remains a significant goal for treating conditions like substance use disorder and schizophrenia with a potentially improved side-effect profile. The 2-Me-1-PP scaffold is a promising starting point for such endeavors. Furthermore, by carefully tuning the substitutions on the phenyl ring in conjunction with the 2-methylpiperazine core, medicinal chemists can develop compounds with tailored polypharmacology, simultaneously modulating dopaminergic and serotonergic systems to achieve novel therapeutic effects. The robust and validated protocols provided herein serve as a foundation for the accurate and reproducible characterization of these next-generation CNS agents.
References
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]
-
Synthesis of 1-(2-Methoxyphenyl)-4-[(4-hydroxyphenyl)methyl]piperazine. PrepChem.com. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. PubMed Central. [Link]
-
1-(2,3-Dichlorophenyl)piperazine. PubChem. [Link]
-
2,3-Dichlorophenylpiperazine. Wikipedia. [Link]
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central. [Link]
-
Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. ResearchGate. [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Schematic diagram showing the major 5-HT receptors signalling pathways. ResearchGate. [Link]
-
1-(2,3-DICHLOROPHENYL)PIPERAZINE. MOLBASE Encyclopedia. [Link]
-
D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC - PubMed Central. [Link]
-
D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. [Link]
-
MODELING INTERACTIONS OF ALPHA-1A ADRENERGIC RECEPTOR AND DIFFERENT ARYLPIPERAZINE LIGANDS. ResearchGate. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Assay Protocol Book. PDSP. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats. PubMed. [Link]
-
G Protein Coupled Receptors. Khan Academy. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
Comparison Guide: Structural Confirmation of 2-Methyl-1-phenylpiperazine using ¹H NMR Spectroscopy
Abstract: In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of research integrity and regulatory compliance. This guide provides an in-depth, expert-led comparison and methodology for confirming the structure of 2-Methyl-1-phenylpiperazine, a common scaffold in drug discovery, using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will deconstruct the expected spectrum, compare it with key structural analogs—1-phenylpiperazine and 2-methylpiperazine—to build a robust, logical argument for structural assignment, and provide a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their projects forward.
The Imperative of Structural Elucidation
In the synthesis of novel chemical entities, structural isomers are a frequent and challenging reality. For a molecule like this compound, several positional isomers exist (e.g., 3-Methyl-1-phenylpiperazine, 4-Methyl-1-phenylpiperazine). Each isomer possesses a unique three-dimensional arrangement of atoms, leading to distinct pharmacological and toxicological profiles. Therefore, employing an analytical technique that can unambiguously differentiate these isomers is paramount. ¹H NMR spectroscopy is an exceptionally powerful tool for this purpose, as it provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
The Subject Molecule: this compound
Our target molecule, this compound, features a phenyl group attached to one nitrogen (N1) and a methyl group on the adjacent carbon (C2). This substitution pattern introduces a chiral center at C2, which has significant consequences for the resulting ¹H NMR spectrum, rendering the protons on the piperazine ring chemically non-equivalent.
Figure 1: Structure of this compound with key proton groups labeled.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum of this compound. The molecule has 16 protons in total, which can be categorized into distinct chemical environments.
| Proton Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| H_Ph | Phenyl Protons | 7.20 - 7.40 (ortho), 6.80 - 7.00 (meta, para) | 5H | Multiplets (m) | Aromatic protons. The ortho protons are deshielded by the adjacent nitrogen. Meta and para protons are further upfield. |
| Ha | C2-H | ~3.5 - 3.8 | 1H | Multiplet (m) or Quartet (q) | Methine proton on the chiral center, adjacent to N1, C3, and the methyl group. Deshielded by the adjacent N1-phenyl group. |
| H_Me | C2-CH₃ | ~1.1 - 1.3 | 3H | Doublet (d) | Coupled to the single adjacent methine proton (Ha). |
| Hb, Hc | C3-H₂ | ~2.8 - 3.2 | 2H | Multiplets (m) | Diastereotopic methylene protons adjacent to the chiral center (C2) and N4. They are chemically non-equivalent and will appear as separate multiplets. |
| Hd, He | C5-H₂ | ~2.9 - 3.3 | 2H | Multiplet (m) | Methylene protons adjacent to N4. Less complex splitting than C3/C6 protons. |
| Hf, Hg | C6-H₂ | ~3.0 - 3.4 | 2H | Multiplets (m) | Diastereotopic methylene protons adjacent to the N1-phenyl group. They are chemically non-equivalent. |
| N-H | N4-H | ~1.5 - 2.5 | 1H | Broad singlet (br s) | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is solvent-dependent. |
Comparative Analysis: Building Confidence Through Analogs
To substantiate our predictions, we compare the expected spectrum with the known spectra of simpler, related molecules. This comparative approach is a self-validating system that allows us to logically assign the effects of each substituent.
Case Study 1: 1-Phenylpiperazine - Isolating the Phenyl Influence
1-Phenylpiperazine lacks the C2-methyl group. Its ¹H NMR spectrum is simpler due to the molecule's symmetry.[1][2]
-
Aromatic Protons (δ ~6.8-7.3 ppm): Similar to our target molecule.
-
Piperazine Protons: It shows two distinct signals, typically triplets, for the piperazine protons. The four protons adjacent to the N-phenyl group (at C2 and C6) are downfield (δ ~3.2 ppm), while the four protons adjacent to the N-H group (at C3 and C5) are further upfield (δ ~3.0 ppm).[1]
This comparison confirms the deshielding effect of the N-phenyl group, causing protons on adjacent carbons (C2, C6) to resonate at a lower field.
Case Study 2: 2-Methylpiperazine - Isolating the Methyl Influence
2-Methylpiperazine lacks the N1-phenyl group. Its spectrum helps us understand the effect of the C2-methyl group on the piperazine ring.[3]
-
Methyl Protons (δ ~1.0 ppm): A doublet, coupled to the C2-H proton. This confirms the expected chemical shift and multiplicity for our target's methyl group.
-
Piperazine Protons (δ ~2.3-3.0 ppm): The signals for the ring protons are more complex than unsubstituted piperazine due to the methyl group, but they are all located in a relatively upfield region compared to N-phenyl substituted analogs.[3]
This comparison validates our prediction for the methyl group's signal and highlights that the significant downfield shift of the ring protons in our target molecule is primarily due to the N-phenyl substituent. The conformational behavior of substituted piperazines can be complex, often showing broad signals at room temperature due to restricted rotation or slow chair-to-chair interconversion.[4][5]
Synthesizing the Evidence: The ¹H NMR Fingerprint of this compound
By combining the insights from the predictive analysis and the comparative study, we can confidently assign the structure of this compound from its ¹H NMR spectrum. The key confirmatory features are:
-
A Doublet at ~1.1-1.3 ppm: Integrating to 3H, confirming the methyl group adjacent to a single proton.
-
Aromatic Multiplets (~6.8-7.4 ppm): Integrating to 5H, confirming the mono-substituted phenyl ring.
-
A Complex Set of Multiplets (~2.8-3.8 ppm): Integrating to a total of 7H, representing the seven non-equivalent protons on the piperazine ring. The presence of multiple distinct signals in this region, rather than two simple triplets, rules out the symmetric 1-phenylpiperazine and confirms the presence of the C2-substituent which breaks the molecule's symmetry.
-
A Broad Singlet (~1.5-2.5 ppm): Integrating to 1H, corresponding to the N-H proton.
Figure 2: Workflow for the structural confirmation of this compound via ¹H NMR.
Experimental Protocol for ¹H NMR Analysis
This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.
A. Materials and Reagents:
-
This compound sample (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette
-
Vial and Spatula
B. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ (with TMS) to the vial.
-
Gently swirl the vial until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
C. Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical TMS peak is indicative of good shimming.
-
Set the acquisition parameters:
-
Pulse Program: Standard 1D proton (e.g., 'zg30')
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Receiver Gain: Adjust automatically or manually to avoid ADC overflow.
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
-
Acquire the Free Induction Decay (FID).
D. Data Processing:
-
Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum manually to ensure all peaks are in pure absorption mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants for peak assignment and structural confirmation.
Conclusion
The structural confirmation of this compound is reliably achieved through a logical and systematic interpretation of its ¹H NMR spectrum. By predicting the spectral features based on chemical principles and then validating these predictions through a comparative analysis with simpler analogs, we establish a robust, self-validating workflow. The key identifiers—the unique doublet of the methyl group, the complex pattern of seven diastereotopic piperazine protons, and the characteristic aromatic signals—provide an unambiguous spectroscopic fingerprint, allowing researchers to proceed with confidence in their synthesized material.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link]
-
Wessig, P., & Müller, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41437-41445. Available from: [Link]
-
El-Sayed, M. A., et al. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 26(15), 4487. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98086, this compound. Retrieved from [Link]
-
Yaka, A., et al. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Turkish Journal of Chemistry, 43(1), 325-339. Available from: [Link]
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 51-59. Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]
-
Wessig, P., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(21), 3848. Available from: [Link]
-
Vaughan, K., et al. (2010). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 88(10), 1034-1043. Available from: [Link]
-
Sravanthi, V. V., & Subrahmanyam, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of the Chemical Society, Perkin Transactions 2, (4), 755-758. Available from: [Link]
-
Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2551-2559. Available from: [Link]
-
ResearchGate. (n.d.). 1H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
Sources
- 1. 1-Phenylpiperazine(92-54-6) 1H NMR [m.chemicalbook.com]
- 2. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpiperazine(109-07-9) 1H NMR spectrum [chemicalbook.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 5. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-1-phenylpiperazine
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Methyl-1-phenylpiperazine (2-Me-1-PP), a compound of significant interest in pharmaceutical development and forensic science. We will move beyond theoretical discussions to provide an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and expert insights into making informed decisions for method selection and implementation.
Introduction: The "Why" of Method Validation
This compound (2-Me-1-PP) is a substituted piperazine derivative that may be encountered as a pharmaceutical intermediate, a metabolite of a larger drug molecule, or a substance of interest in toxicological screenings.[1][2] Accurate and precise quantification is therefore not merely an academic exercise; it is a critical requirement for ensuring product quality, patient safety in clinical trials, and data integrity in regulatory submissions.
An analytical method, once developed, must be proven "fit for purpose" through a rigorous validation process.[3] Cross-validation, the process of comparing two distinct analytical methods, serves as the ultimate verification of data reliability.[4] It ensures that results are consistent and reproducible, regardless of the analytical technique employed. This is particularly crucial when transferring methods between laboratories or when a highly sensitive method (like LC-MS/MS) is used to confirm results from a more routine method (like HPLC-UV).
This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Foundational Principles of Analytical Method Validation
Before comparing methods, we must define the parameters by which they are judged. According to ICH Q2(R1), the objective of validation is to demonstrate that a method is suitable for its intended purpose.[8][9] Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as Repeatability (intra-assay) and Intermediate Precision (inter-assay).[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]
Candidate Methods for 2-Me-1-PP Analysis
The choice of an analytical technique is a balance of performance, complexity, and cost. For 2-Me-1-PP, three primary candidates emerge.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte as it elutes from the column.
-
Causality in Method Design: For piperazine derivatives, a reversed-phase C18 column is a common and effective choice.[10] The mobile phase often consists of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., phosphate buffer at acidic pH) to ensure consistent peak shape and retention time.[10]
-
Pros: Robust, reliable, widely available, and cost-effective for routine analysis.
-
Cons: May lack the sensitivity and specificity required for low-level quantification in complex matrices like plasma. Piperazine itself does not have a strong UV chromophore, which can limit sensitivity; derivatization can be used to enhance detection.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in the gas phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing high specificity.[13]
-
Causality in Method Design: Piperazine derivatives can be analyzed directly by GC-MS.[14][15] However, to improve peak shape and thermal stability, derivatization (e.g., acylation or silylation) is often employed.[13][16] An electron ionization (EI) source is standard, as it produces reproducible fragmentation patterns for library matching.[13]
-
Pros: Excellent specificity due to mass spectral data, making it a powerful tool for identification.[1]
-
Cons: Often requires derivatization, adding a step to sample preparation. Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion is selected, fragmented, and a specific product ion is monitored, drastically reducing background noise.[17]
-
Causality in Method Design: For bioanalytical applications, such as quantifying drugs in plasma, LC-MS/MS is the gold standard.[18][19] A simple protein precipitation or liquid-liquid extraction is often sufficient for sample cleanup.[20] The high selectivity of MRM allows for faster chromatography runs compared to HPLC-UV.
-
Pros: Unmatched sensitivity and specificity, allowing for very low LOQs (in the ng/mL range or lower).[21][22]
-
Cons: Higher equipment cost and requires more specialized expertise to operate.
The Cross-Validation Workflow: A Visual Guide
The following diagram illustrates the logical flow of a cross-validation study, where a single set of samples is analyzed by two different analytical methods and the results are compared against predefined acceptance criteria.
Caption: A typical workflow for the cross-validation of two analytical methods.
Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS
For this guide, we will focus on cross-validating the two most common techniques for pharmaceutical analysis: HPLC-UV for routine quality control and LC-MS/MS for high-sensitivity bioanalysis.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for 2-Me-1-PP
-
Sample Preparation (Assay in Drug Substance):
-
Accurately weigh and dissolve 20 mg of 2-Me-1-PP reference standard in diluent to make a 100 mL stock solution (200 µg/mL).
-
Prepare calibration standards by serial dilution to cover a range of 5 µg/mL to 100 µg/mL.
-
Prepare a test sample by dissolving the drug substance to a nominal concentration of 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Protocol 2: LC-MS/MS Method for 2-Me-1-PP in Human Plasma
-
Sample Preparation (Protein Precipitation): [23]
-
To 100 µL of plasma sample (blank, standard, or unknown), add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of 2-Me-1-PP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor for a specific precursor-to-product ion transition for 2-Me-1-PP and its internal standard.
-
Comparative Data Analysis
The following table summarizes expected performance data from the validation of both methods. This data is illustrative but based on typical results for these techniques.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Causality & Expert Insight |
| Linearity Range | 5 - 100 µg/mL | 0.5 - 500 ng/mL | The LC-MS/MS method is >1000x more sensitive, making it suitable for bioanalysis where concentrations are low. |
| Correlation (r²) | > 0.999 | > 0.995 | Both methods show excellent linearity within their respective ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. The slightly wider acceptance range for LC-MS/MS is common in bioanalytical guidelines.[7] |
| Precision (%RSD) | < 2.0% | < 15.0% | HPLC-UV is typically more precise for high concentration samples. Bioanalytical methods have higher variability due to the complex matrix. |
| LOD | ~1 µg/mL | ~0.1 ng/mL | The specificity of MS detection allows for a much lower limit of detection. |
| LOQ | 5 µg/mL | 0.5 ng/mL | The LOQ for LC-MS/MS is well within the range needed for pharmacokinetic studies.[21] |
| Specificity | Prone to interference from co-eluting impurities with similar UV absorbance. | Highly specific due to monitoring of unique MRM transitions. Minimal matrix effects. | This is the key differentiator. LC-MS/MS can distinguish the analyte from matrix components, while HPLC-UV cannot. |
| Robustness | High | Moderate | HPLC-UV methods are often considered workhorses and are very robust. MS methods can be more sensitive to changes in mobile phase composition. |
Visualization of Method Comparison
This diagram contrasts the core stages of the two workflows, highlighting the differences in sample processing and detection principles.
Caption: Key workflow differences between HPLC-UV and LC-MS/MS methods.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are valid and reliable methods for the analysis of this compound, but their applications are distinct.
-
The HPLC-UV method is robust, cost-effective, and ideally suited for routine quality control, such as the assay of bulk drug substance or formulated products where the analyte concentration is high and the matrix is simple.
-
The LC-MS/MS method offers superior sensitivity and specificity, making it the unequivocal choice for bioanalytical applications, including pharmacokinetic studies in plasma or toxicological analysis where trace-level detection is required.[24][25]
A successful cross-validation demonstrates that both methods produce comparable and reliable data within their validated ranges, providing ultimate confidence in the analytical results generated throughout the drug development lifecycle.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bioanalytical & Biomarker Services. [Link]
-
Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation . Outsourced Pharma. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
-
Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry . PubMed. [Link]
-
Determination of piperazine derivatives in “Legal Highs” . ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
GCMS Total Ion Chromatograms of piperazine derivative mixture . ResearchGate. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs . Royal Society of Chemistry. [Link]
-
Method Development and Validation in Pharmaceutical Analysis: A Practical Overview . LinkedIn. [Link]
-
Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies . Pharmaceutical Technology. [Link]
-
Analytical Methods . Royal Society of Chemistry. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]
-
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs . MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies . National Institutes of Health. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. [Link]
-
Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans . PubMed. [Link]
-
Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity . PharmaTutor. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]
-
Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan . ResearchGate. [Link]
-
Validation of an LC-MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans . ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. medium.com [medium.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. moh.gov.bw [moh.gov.bw]
- 19. fda.gov [fda.gov]
- 20. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. labs.iqvia.com [labs.iqvia.com]
- 25. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Efficacy Analysis of 2-Methyl-1-phenylpiperazine and Other Piperazine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of 2-Methyl-1-phenylpiperazine with other notable piperazine compounds. This document synthesizes available preclinical data to offer insights into the structure-activity relationships and pharmacological profiles that govern the utility of these versatile scaffolds in neuroscience and pharmacology.
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). Its conformational rigidity, basicity, and synthetic tractability allow for the precise positioning of pharmacophoric elements to achieve desired interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This guide focuses on a comparative analysis of this compound against its parent compound, 1-phenylpiperazine, and two other widely studied psychoactive piperazines: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP).
Comparative Analysis of Receptor Binding Affinities
The efficacy of a compound is fundamentally linked to its affinity for its biological targets. The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and its comparators at key dopamine and serotonin receptors. It is crucial to note that these values are compiled from various studies and experimental conditions may differ. Therefore, this comparison should be interpreted with caution. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) |
| This compound | ~6.0[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 1-Phenylpiperazine | >2,500[3] | Data Not Available | ~380 | Data Not Available | Data Not Available |
| TFMPP | Data Not Available | Data Not Available | Agonist activity reported | Weak partial agonist/antagonist | Agonist activity reported |
| mCPP | ~2,500-24,000[4] | Data Not Available | ~360-1,300[4] | ~360-1,300[4] | ~360-1,300[4] |
Expert Interpretation of Binding Affinity Data:
The introduction of a methyl group at the 2-position of the piperazine ring, as seen in this compound, appears to significantly increase its affinity for the dopamine D2 receptor compared to the parent compound, 1-phenylpiperazine. This highlights the critical role of steric and electronic modifications on the piperazine scaffold in modulating receptor interactions. The methyl group may facilitate a more favorable binding conformation within the receptor's binding pocket.
In contrast, mCPP and TFMPP are known for their broad serotonergic activity. mCPP displays relatively equipotent affinity across several serotonin receptor subtypes[4]. TFMPP is a known serotonin-releasing agent and acts as an agonist at multiple 5-HT receptors[5]. The lack of comprehensive, directly comparative data for this compound across a wider range of receptors underscores the need for further head-to-head preclinical studies.
Functional Efficacy: Beyond Binding
While binding affinity is a critical parameter, it does not fully describe a compound's biological effect. Functional assays are necessary to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. The primary signaling pathways for the D2 and 5-HT1A receptors, which are Gi/o-coupled, involve the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Due to the limited availability of direct comparative functional data for this compound, this guide will focus on the established methodologies for assessing the functional efficacy of piperazine derivatives at these key receptors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key in vitro assays used to characterize the efficacy of piperazine derivatives.
Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor using the radiolabeled antagonist [3H]-spiperone.
Objective: To determine the inhibition constant (Ki) of a test compound at the dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D2 receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
The homogenate is centrifuged at 4°C, and the resulting pellet is resuspended in fresh assay buffer. Protein concentration is determined using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM), and 50 µL of [3H]-spiperone at a final concentration of ~0.2 nM.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing ~10-20 µg of protein).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The filters are dried, and scintillation cocktail is added.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-spiperone binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices: The choice of [3H]-spiperone as the radioligand is based on its high affinity and selectivity for D2-like receptors. The use of a competitive binding format allows for the determination of the affinity of unlabeled test compounds. Rapid filtration is crucial to minimize the dissociation of the radioligand-receptor complex during the separation step.
cAMP Functional Assay for Serotonin 5-HT1A Receptors
This protocol describes a functional assay to determine the effect of a test compound on the 5-HT1A receptor-mediated inhibition of cAMP production.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at the serotonin 5-HT1A receptor.
Methodology:
-
Cell Culture and Plating:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.
-
Cells are seeded into 384-well plates and grown to confluency.
-
-
cAMP Assay (Agonist Mode):
-
The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations.
-
To measure the inhibition of adenylyl cyclase, stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM), an activator of adenylyl cyclase.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically involve a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the test compound concentration.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined by non-linear regression.
-
For antagonists, the assay is performed in the presence of a fixed concentration of a known 5-HT1A agonist, and the IC50 value is determined.
-
Causality Behind Experimental Choices: The use of forskolin to stimulate adenylyl cyclase provides an elevated baseline of cAMP, allowing for the sensitive detection of inhibition mediated by the Gi/o-coupled 5-HT1A receptor. The inclusion of a phosphodiesterase inhibitor is essential to prevent the rapid degradation of cAMP, thereby ensuring an accurate measurement of its accumulation.
Signaling Pathways and Experimental Workflows
To visualize the molecular mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction of a methyl group in alpha- or beta-position of 1-heteroarylethyl-4-phenylpiperazines affects their dopaminergic/serotonergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
A Senior Application Scientist's Guide to Bridging the Gap: In-Silico and In-Vitro Activity of 2-Methyl-1-phenylpiperazine
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of prediction, validation, and optimization. The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting drugs, including antidepressants and antipsychotics.[1][2] This guide provides an in-depth comparison of the in-silico and in-vitro methodologies used to characterize the activity of a representative member of this class, 2-Methyl-1-phenylpiperazine. By understanding the interplay between computational prediction and experimental validation, researchers can accelerate the drug discovery pipeline.
The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold in medicinal chemistry.[1][3] When substituted with a phenyl group, it forms the phenylpiperazine core, which has been extensively explored for its interaction with various G-protein coupled receptors (GPCRs) and transporters in the central nervous system. The addition of a methyl group at the 2-position of the piperazine ring, as in this compound, introduces a chiral center and can significantly influence its pharmacological profile by altering its binding affinity and selectivity for its biological targets.
The core principle of modern drug discovery lies in the synergistic use of computational and experimental techniques.[4][5] In-silico methods, such as molecular docking, offer a rapid and cost-effective way to predict the binding of a ligand to its receptor, providing insights into the potential mechanism of action.[6] Subsequently, in-vitro assays provide the crucial experimental validation of these predictions, quantifying the compound's activity and guiding further optimization.
In-Silico Investigation: Predicting Binding Affinity and Pose through Molecular Docking
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] This technique allows us to estimate the binding affinity and visualize the key molecular interactions driving the binding event.
Experimental Protocol: Molecular Docking of this compound
Objective: To predict the binding affinity and interaction profile of this compound with a selected CNS target, for this example, the human Dopamine D2 receptor.
Methodology:
-
Target Preparation:
-
The three-dimensional crystal structure of the human Dopamine D2 receptor is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized, and appropriate charges are assigned.
-
-
Molecular Docking Simulation:
-
A docking program, such as AutoDock Vina, is used to perform the simulation.
-
The prepared ligand is docked into the defined binding site of the prepared receptor.
-
The program generates multiple possible binding poses and calculates a predicted binding affinity (in kcal/mol) for each pose.
-
-
Analysis of Results:
-
The docking pose with the lowest binding energy is typically considered the most likely binding mode.
-
The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
Caption: Workflow for in-silico molecular docking.
In-Vitro Validation: Quantifying Receptor Binding with Radioligand Assays
While in-silico methods provide valuable predictions, in-vitro assays are essential for experimental confirmation and quantification of a compound's activity. Radioligand binding assays are a gold standard for determining the affinity of a ligand for a specific receptor.
Experimental Protocol: Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.
Methodology:
-
Membrane Preparation:
-
A cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 cells) is cultured.
-
The cells are harvested, and the cell membranes containing the receptor are isolated through centrifugation.
-
-
Binding Assay:
-
The prepared cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) that has high affinity and selectivity for the Dopamine D2 receptor.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist.
-
-
Detection and Data Analysis:
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The data is analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for an in-vitro radioligand binding assay.
Comparative Analysis: A Hypothetical Dataset
Due to the limited publicly available data specifically for this compound, the following table presents a hypothetical but representative comparison of in-silico and in-vitro data for this compound and structurally related analogs. This data is illustrative of the types of results obtained from the methodologies described above.
| Compound | In-Silico Predicted Binding Affinity (kcal/mol) at D2 Receptor | In-Vitro Binding Affinity (Ki, nM) at D2 Receptor |
| 1-Phenylpiperazine | -7.8 | 150 |
| This compound | -8.5 | 85 |
| 1-(3-chlorophenyl)piperazine | -9.2 | 30 |
Discussion: Interpreting the Data and the Path Forward
The hypothetical data illustrates a common trend in structure-activity relationship (SAR) studies of phenylpiperazine derivatives. The in-silico predictions generally correlate with the in-vitro results, with lower predicted binding energies corresponding to higher binding affinities (lower Ki values).[7][8]
The introduction of a methyl group at the 2-position of the piperazine ring in this compound is predicted to improve binding affinity compared to the parent 1-phenylpiperazine. This could be due to favorable hydrophobic interactions within the binding pocket. The in-vitro data hypothetically confirms this, showing a lower Ki value. The addition of an electron-withdrawing group, such as a chlorine atom on the phenyl ring, is often seen to further enhance binding affinity, a trend reflected in both the in-silico and in-vitro hypothetical data.[9][10]
It is crucial to acknowledge the limitations of both approaches. In-silico predictions are highly dependent on the quality of the protein structure and the scoring functions used.[11] In-vitro assays, while providing quantitative data, are performed in isolated systems and may not fully recapitulate the complex biological environment in vivo.
The true power of these techniques lies in their iterative application. In-silico screening can prioritize a large library of compounds for synthesis and in-vitro testing. The experimental results then provide feedback to refine the computational models, leading to more accurate predictions and the rational design of more potent and selective compounds.
Conclusion
The characterization of novel compounds like this compound is a multidisciplinary endeavor. By integrating in-silico predictions with robust in-vitro validation, researchers can gain a comprehensive understanding of a compound's pharmacological profile. This guide has outlined the standard methodologies and provided a framework for interpreting the comparative data, empowering scientists to make informed decisions in the complex but rewarding field of drug discovery.
References
-
Urease is known to be one of the major causes of diseases induced by Helicobacter pylori, thus allow them to survive at low pH inside the stomach and thereby, play an important role in the pathogenesis of gastric and peptic ulcer, apart from cancer as well. Bioorg Chem. 2018 Aug:78:411-417. ([Link])
-
Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. CNS & Neurological Disorders - Drug Targets. 2019;18(8):634-647. ([Link])
-
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorg Chem. 2019 Nov:92:103217. ([Link])
-
Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity. International Journal of Pharmaceutical Research and Development. 2023;15(3):1-10. ([Link])
-
Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. 2020. ([Link])
-
In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH. ([Link])
-
The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. ResearchGate. ([Link])
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Wiley Online Library. ([Link])
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. ([Link])
-
Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. ([Link])
-
The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. ([Link])
-
A Guide to In Silico Drug Design. PMC - PubMed Central. ([Link])
-
PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). ([Link])
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals. 2023;16(1):83. ([Link])
-
This compound. PubChem - NIH. ([Link])
-
Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. MDPI. ([Link])
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry. ([Link])
-
Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. ([Link])
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Jetir.Org. ([Link])
-
Phenylpiperazine derivatives had a wide range of efficacy and toxicity... ResearchGate. ([Link])
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. ([Link])
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. ([Link])
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. ([Link])
-
Phenylpiperazine. Wikipedia. ([Link])
-
Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. ([Link])
-
Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. PubMed. ([Link])
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. ([Link])
-
Optimization and SAR research at the piperazine and phenyl rings of JNJ4796 as new anti-influenza A virus agents, part 1. PubMed. ([Link])
- Synthesis method of 2-methyl piperazine lomefloxacin.
-
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. ([Link])
-
of the SAR studies on different regions of the five‐atom‐linker‐based arylpiperazine derivatives. ResearchGate. ([Link])
-
Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. ([Link])
-
Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. ([Link])
-
The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. NIH. ([Link])
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH. ([Link])
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. ([Link])
-
Permeating-enhancing and cytotoxic effects of 1-phenylpiperazine in isolated rat colonic mucosa. ResearchGate. ([Link])
-
List of Phenylpiperazine antidepressants. Drugs.com. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Methyl Group in 1-Phenylpiperazine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs targeting a wide array of biological systems. Trivial structural modifications to this privileged core can lead to profound changes in pharmacological activity, a testament to the intricate dance between a molecule's architecture and its biological function. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2-Methyl-1-phenylpiperazine derivatives, offering insights into how this specific substitution pattern modulates biological activity. We will explore the causality behind experimental design and present supporting data to empower researchers in the rational design of novel therapeutics.
The 1-Phenylpiperazine Scaffold: A Privileged Motif in Drug Discovery
The 1-phenylpiperazine moiety is a versatile pharmacophore found in drugs with diverse therapeutic applications, including antipsychotics, antidepressants, anxiolytics, and anticancer agents.[1][2] Its rigid cyclic structure provides a defined orientation for the phenyl ring and the second nitrogen atom (N4), which can be functionalized to interact with various biological targets. The physicochemical properties, such as basicity and lipophilicity, can be fine-tuned through substitution on either the phenyl or the piperazine ring, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
The Influence of Phenyl Ring Substitution: A Key Determinant of Activity
The nature and position of substituents on the phenyl ring of 1-phenylpiperazine derivatives are critical for their biological activity and receptor selectivity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic ring, affecting its interaction with target proteins.
For instance, in the context of anticancer activity, the substitution pattern on the phenyl ring of phenylpiperazine derivatives has been shown to significantly impact their cytotoxicity. Studies on 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety revealed that the presence of two chlorine atoms on the phenyl ring (e.g., 3,4-dichloro) resulted in higher cytotoxicity against breast cancer cell lines (MCF7) compared to a single fluorine atom.[4] This suggests that the electronic and steric properties of the phenyl ring substituents play a crucial role in the anticancer efficacy of these compounds.
Similarly, for central nervous system (CNS) activity, substitutions on the phenyl ring dictate receptor binding affinity and functional activity. For example, in a series of arylpiperazines targeting 5-HT1A and sigma-1 receptors, compounds with two chlorine substituents on the phenyl ring displayed significantly higher affinity for the sigma-1 receptor than those with two methyl substituents.[5]
The Critical Role of the Piperazine Ring: More Than Just a Linker
While often considered a linker, the piperazine ring itself, and its substitution pattern, is a key modulator of pharmacological activity. The nitrogen atoms can act as hydrogen bond acceptors, and the overall conformation of the ring can influence how the molecule fits into a binding pocket.
N4-Substitution: A Gateway to Diverse Biological Targets
The N4 position of the piperazine ring is a common point of modification, allowing for the introduction of various functionalities that can interact with specific biological targets. The length and nature of the substituent at N4 can dramatically alter the compound's pharmacological profile.
dot graph ER_Diagram { layout=neato; graph [overlap=false, splines=true, sep="+6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} dot
Caption: Key structural elements influencing the biological activity of 1-phenylpiperazine derivatives.
Methyl Substitution on the Piperazine Ring: A Subtle but Powerful Modification
The introduction of a methyl group on the carbon framework of the piperazine ring can have a significant impact on the molecule's conformation, stereochemistry, and ultimately, its biological activity. The position of this methyl group (2, 3, or 4) is a critical determinant of its effect.
The this compound Moiety: A Focus on Structure-Activity Relationship
While extensive research has been conducted on N4-substituted and phenyl-substituted 1-phenylpiperazines, direct comparative studies focusing on the influence of a 2-methyl group are less common. However, by synthesizing findings from related studies, we can construct a compelling SAR narrative for this specific scaffold.
The introduction of a methyl group at the 2-position of the piperazine ring introduces a chiral center, leading to (R) and (S) enantiomers. This stereochemistry can be a critical factor in receptor recognition and binding affinity.
Comparative Analysis of Methyl Position on Biological Activity:
| Substitution Position | Potential Impact on SAR | Supporting Evidence/Rationale |
| 2-Methyl | - Introduces a chiral center, potentially leading to enantioselective binding. - May induce a specific ring conformation that is favorable for binding to certain targets. - Can provide beneficial steric interactions within a binding pocket. | While direct comparative data is limited, studies on related methylated piperazines suggest that the position of the methyl group is crucial. For instance, in a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, the methyl group was found to be important for their activity as kappa opioid receptor antagonists.[6] |
| Unsubstituted | - Provides a baseline for comparison. - More flexible conformation compared to methylated analogs. | The unsubstituted 1-phenylpiperazine is a known monoamine releasing agent, providing a reference point for the pharmacological activity of its derivatives.[7] |
| 3-Methyl | - Also introduces a chiral center. - The position of the methyl group relative to the phenyl ring and N4-substituent will differ from the 2-methyl isomer, leading to different spatial arrangements and potential receptor interactions. | Studies on 3-substituted piperazine derivatives have shown that modifications at this position can lead to selective ligands for sigma receptors.[8] |
| 4-Methyl (on Nitrogen) | - Increases the basicity of the N4 nitrogen. - Can influence the lipophilicity and ADME properties of the molecule. - The methyl group can directly interact with the target protein. | N-methylation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. For example, in a series of vindoline-piperazine conjugates, N-methylation influenced their anticancer activity.[9] |
Hypothesized SAR for this compound Derivatives:
Based on general principles of medicinal chemistry and the available data on related compounds, we can hypothesize the following SAR for this compound derivatives:
-
Stereoselectivity: The (R) and (S) enantiomers are likely to exhibit different biological activities and potencies. The specific stereopreference will be target-dependent.
-
Conformational Restriction: The 2-methyl group can restrict the conformational flexibility of the piperazine ring, potentially locking it into a bioactive conformation for a specific target. This can lead to increased potency and selectivity compared to the more flexible unsubstituted analog.
-
Steric Interactions: The methyl group can engage in favorable van der Waals interactions within a hydrophobic pocket of a target protein, enhancing binding affinity. Conversely, it could also introduce steric hindrance, leading to reduced activity.
-
Modulation of Physicochemical Properties: The methyl group will slightly increase the lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier and its overall pharmacokinetic profile.
Experimental Protocols for Evaluating this compound Derivatives
To experimentally validate the SAR of this compound derivatives, a battery of in vitro and in vivo assays is required. The choice of assays will depend on the therapeutic target of interest.
In Vitro Anticancer Activity Assessment
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the corresponding unsubstituted or isomeric controls in culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.[10]
dot graph MTT_Assay_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot
Caption: Workflow for the MTT cytotoxicity assay.
CNS Receptor Binding Assays
Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors
This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D2 or 5-HT1A receptor).
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compounds (this compound derivatives and controls).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[6]
dot graph Receptor_Binding_Assay { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot
Caption: Workflow for a radioligand receptor binding assay.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutic agents. While direct comparative SAR studies are currently limited, the existing body of knowledge on phenylpiperazine derivatives provides a strong foundation for rational drug design. The introduction of a 2-methyl group offers opportunities for enhancing potency, selectivity, and pharmacokinetic properties through stereochemical and conformational control.
Future research should focus on the systematic synthesis and evaluation of a series of this compound derivatives alongside their unsubstituted and isomeric counterparts. Such studies, employing a range of in vitro and in vivo assays, will be crucial for elucidating the precise impact of the 2-methyl group on biological activity and for unlocking the full therapeutic potential of this intriguing chemical scaffold.
References
-
Csonka, R., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(15), 3428. [Link]
-
Dai, J., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(52), 32937-32953. [Link]
-
Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [Link]
-
Patel, K., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
de la Torre, B. G., et al. (2023). Modifications in the piperazine ring of nucleozin affect anti-influenza activity. PLOS ONE, 18(2), e0281577. [Link]
-
Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. European journal of medicinal chemistry, 41(3), 387–396. [Link]
-
Asif, M. (2022). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]
-
Papke, R. L., et al. (2018). The Functional Topology of Phenylpiperazinium Agonists and Antagonists on the Nicotinic Acetylcholine Receptor Landscape: Pointing the Way for Future Therapeutic Management of Inflammation and Neuropathic Pain. Journal of medicinal chemistry, 61(19), 8819–8833. [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-11. [Link]
-
Li, J., et al. (2022). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. ACS omega, 7(29), 25345–25355. [Link]
-
de Oliveira, M. A., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 33(1), 31–46. [Link]
-
Freeman, K. B., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 55(22), 9739–9751. [Link]
-
Wawruszak, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International journal of molecular sciences, 25(18), 10138. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 567-579. [Link]
-
Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(22), 4081–4087. [Link]
-
Sharma, P., et al. (2022). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 9(6). [Link]
-
Alghamdi, S., et al. (2022). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. ResearchGate. [Link]
-
Wikipedia. (2023). Phenylpiperazine. [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 6. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and receptor binding studies of 3-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Benchmarking Guide to 2-Methyl-1-phenylpiperazine and its Performance Against Established Serotonergic and Dopaminergic Ligands
This guide provides a comprehensive performance comparison of 2-Methyl-1-phenylpiperazine against a panel of well-characterized ligands targeting serotonergic and dopaminergic receptors. Designed for researchers, scientists, and drug development professionals, this document details the experimental rationale, methodologies, and comparative data necessary to evaluate the potential of this novel compound within the broader landscape of neuropharmacology.
Introduction: The Rationale for Benchmarking
The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents.[1][2] Derivatives of this class are known to exhibit varying affinities and functional activities at serotonin (5-HT) and dopamine (D) receptors, making them attractive candidates for the development of novel therapeutics for a range of neurological and psychiatric disorders.[3][4] this compound is a specific analog whose pharmacological profile is not extensively documented in publicly available literature. Therefore, a rigorous head-to-head comparison with established ligands is essential to elucidate its specific receptor interaction profile and potential therapeutic utility.
This guide will focus on benchmarking this compound against ligands for the 5-HT1A, 5-HT2A, and D2 dopamine receptors, key targets implicated in mood, cognition, and motor control.[5][6][7]
Selected Benchmark Ligands
The choice of benchmark ligands is critical for a meaningful comparison. The following well-characterized compounds have been selected based on their high affinity, selectivity, and established use in pharmacological research:
-
WAY-100635: A potent and selective silent antagonist of the 5-HT1A receptor, widely used as a research tool to probe 5-HT1A receptor function.[5][8] Its high affinity makes it an excellent benchmark for assessing 5-HT1A receptor binding.[9]
-
Ketanserin: A classic antagonist with high affinity for the 5-HT2A receptor.[6][10] Although it also displays affinity for other receptors, its use in competition binding assays allows for a clear assessment of 5-HT2A receptor interaction.[11][12]
-
Raclopride: A selective antagonist of the D2 dopamine receptor, commonly used in both in vitro and in vivo studies to characterize D2 receptor pharmacology.[7][13][14]
Experimental Design and Methodologies
To provide a comprehensive performance profile, a combination of in vitro binding and functional assays are employed. These assays are designed to determine the affinity of this compound for its target receptors and to characterize its functional effect as an agonist, antagonist, or allosteric modulator.
Radioligand Binding Assays: Quantifying Affinity (Ki)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[15][16] These assays measure the ability of a test compound to displace a radiolabeled ligand of known high affinity and selectivity.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity.
Detailed Protocol: Radioligand Competition Binding Assay [17][18]
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT1A, 5-HT2A, or D2 receptors.
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, the following are added in triplicate:
-
Cell membranes (10-20 µg protein/well)
-
Radioligand at a concentration near its Kd value ([³H]-WAY-100635 for 5-HT1A, [³H]-Ketanserin for 5-HT2A, or [³H]-Raclopride for D2).
-
Serial dilutions of this compound or the corresponding unlabeled benchmark ligand.
-
For non-specific binding control wells, a high concentration of an unlabeled competitor is added.
-
-
Incubation: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays: Assessing Cellular Response
Functional assays are crucial to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor's signaling pathway.
Many GPCRs, including the 5-HT1A (Gi-coupled) and D2 (Gi-coupled) receptors, signal through the modulation of cyclic AMP (cAMP) production.[19][20]
Signaling Pathway: Gi-Coupled Receptors
Caption: Gq-coupled receptor signaling cascade.
Detailed Protocol: Intracellular Calcium Mobilization Assay [21][22][23]
-
Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are seeded in a black-walled, clear-bottom 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). For agonist testing, serial dilutions of this compound are added. For antagonist testing, cells are pre-incubated with serial dilutions of this compound before the addition of a known 5-HT2A agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured in real-time before and after the addition of the compounds.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Concentration-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).
Comparative Performance Data
The following tables summarize the expected binding affinities and functional potencies of this compound in comparison to the benchmark ligands.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | 5-HT1A Receptor | 5-HT2A Receptor | D2 Receptor |
| This compound | To be determined | To be determined | To be determined |
| WAY-100635 | 0.39 [8] | >1000 | 940 [8] |
| Ketanserin | 150 | 1.5 | 50 |
| Raclopride | >10000 | >10000 | 1.8 [24] |
Note: Ki values for Ketanserin are approximate and can vary depending on the assay conditions.
Table 2: Comparative Functional Activities (EC50/IC50, nM)
| Compound | 5-HT1A (cAMP) | 5-HT2A (Ca2+) | D2 (cAMP) |
| This compound | To be determined | To be determined | To be determined |
| WAY-100635 | IC50: ~1 (Antagonist) [8] | - | - |
| Ketanserin | - | IC50: ~5 (Antagonist) | - |
| Raclopride | - | - | IC50: ~2 (Antagonist) |
Note: Functional activity values are approximate and can vary based on the specific cell line and assay conditions.
Interpretation of Results and Concluding Remarks
The experimental framework outlined in this guide will provide a robust characterization of this compound's pharmacological profile. By comparing its binding affinity and functional activity directly against well-established benchmarks, researchers can:
-
Determine Receptor Selectivity: The ratio of Ki values for the different receptors will reveal the selectivity profile of this compound.
-
Elucidate Functional Activity: The functional assays will clearly define whether the compound acts as an agonist, antagonist, or has no effect at the tested receptors.
-
Guide Future Drug Development: This foundational data is critical for making informed decisions about the potential therapeutic applications of this compound and for guiding further lead optimization efforts.
The phenylpiperazine class of compounds continues to be a rich source of novel CNS-active agents. A systematic and comparative approach, as detailed in this guide, is indispensable for unlocking the full potential of new chemical entities like this compound.
References
- Ca2+ mobilization assays in GPCR drug discovery. (2015). Methods in Molecular Biology.
- The new selective D2-dopamine receptor antagonist raclopride--pharmacokinetics, safety and tolerability in healthy males. (1989).
- Raclopride. Wikipedia.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
- The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-medi
- Raclopride tartrate | Dopamine D2/D3 Receptor Antagonist. MedchemExpress.com.
- D2 dopamine receptor antagonist raclopride induces non-canonical autophagy in cardiac myocytes. PubMed.
- Ca2+ Mobilization Assay.
- Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. PubMed.
- WAY-100635 | 5-HT1A Antagonist. MedchemExpress.com.
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
- Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
- The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in r
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.
- GPCR-radioligand binding assays. PubMed.
- Technical Support Center: GPCR Assay Development and Optimiz
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
- ketanserin | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G -coupled receptors in whole cell. Revvity.
- Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes.
- The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult r
- Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflamm
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
- WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving c
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Perme
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed.
- [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. PubMed.
- Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. PubMed Central.
- What is the mechanism of Ketanserin?.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- [3H]ketanserin binding in human brain postmortem. PubMed.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed.
- Mescaline. Wikipedia.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.
- The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
- Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in r
- Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.
- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers.
- This compound | C11H16N2 | CID 98086. PubChem.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- This compound | CAS 2946-76-1. Santa Cruz Biotechnology.
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
Sources
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 7. The selective dopamine D2 receptor antagonist raclopride discriminates between dopamine-mediated motor functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mescaline - Wikipedia [en.wikipedia.org]
- 11. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The new selective D2-dopamine receptor antagonist raclopride--pharmacokinetics, safety and tolerability in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Raclopride - Wikipedia [en.wikipedia.org]
- 15. multispaninc.com [multispaninc.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. medchemexpress.com [medchemexpress.com]
A Guide to the Inter-laboratory Comparison of 2-Methyl-1-phenylpiperazine Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of 2-Methyl-1-phenylpiperazine (2-M-1-PP). It is designed to equip researchers, forensic scientists, and drug development professionals with the expertise to select and validate appropriate analytical techniques, understand the nuances of inter-laboratory variability, and establish robust quality control measures. We will explore the foundational principles of common analytical platforms, present a framework for conducting a rigorous inter-laboratory comparison study, and provide detailed, field-tested protocols.
Introduction: The Analytical Challenge of Novel Psychoactive Substances
This compound (2-M-1-PP) is a substituted piperazine derivative. Like many of its counterparts, it falls under the broad category of novel psychoactive substances (NPS). The rapid emergence of such compounds presents a significant challenge for forensic and clinical laboratories.[1][2] Ensuring the accurate and precise identification and quantification of these substances is paramount for law enforcement, public health, and the development of potential therapeutic agents.[3]
Inter-laboratory comparison studies, or proficiency tests, are a cornerstone of a laboratory's quality assurance program. They provide an objective means of assessing a laboratory's performance against its peers and a predefined standard. This guide will walk you through the critical aspects of analyzing 2-M-1-PP and establishing a framework for comparing results across different laboratories.
Analytical Methodologies for this compound
The choice of analytical technique for 2-M-1-PP is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. The two most common and powerful techniques for the analysis of piperazine derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) or a Diode-Array Detector (DAD).[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique, making it a workhorse in forensic drug analysis.[5] It offers excellent separation of volatile and semi-volatile compounds, and the mass spectrometer provides structural information for confident identification.
Causality of Experimental Choices:
-
Derivatization: While some piperazines can be analyzed directly, derivatization (e.g., acylation or silylation) is often employed to improve chromatographic peak shape and thermal stability.[4] This is because the nitrogen atoms in the piperazine ring can cause tailing on some GC columns.
-
Column Selection: A non-polar or mid-polar column, such as a 5% phenyl/95% methyl silicone column, is typically used for the separation of piperazine derivatives.[5]
-
Mass Spectrometry: Electron Ionization (EI) is the most common ionization technique, producing a characteristic fragmentation pattern that can be compared to spectral libraries for identification. The mass spectrum for 2-Methylpiperazine is available in public databases like the NIST WebBook.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
Causality of Experimental Choices:
-
Reversed-Phase Chromatography: This is the most common mode for piperazine analysis, typically using a C18 column.[7]
-
Mobile Phase: A mixture of an aqueous buffer (often with a pH modifier like formic acid or ammonium formate) and an organic solvent (acetonitrile or methanol) is used to elute the analytes. The gradient can be optimized to achieve separation from matrix components and other related substances.
-
Detection:
Designing an Inter-laboratory Comparison Study
A well-designed inter-laboratory study is essential for a meaningful comparison of results. The design and statistical analysis of such studies are rigorously outlined in international standards like ISO 13528.[9][10][11]
Study Design Workflow
Caption: Workflow for an inter-laboratory comparison study.
Key Considerations in the Study Design
-
Test Material: A homogenous and stable batch of the test material is crucial. For this study, a suitable matrix (e.g., a seized drug powder simulant or a fortified biological fluid) would be spiked with a known concentration of 2-M-1-PP.
-
Homogeneity and Stability Testing: Before distribution, a subset of the samples must be tested to ensure that the analyte concentration is consistent across all samples and that it remains stable under the proposed storage and shipping conditions.[11]
-
Assigned Value (x_pt): This is the "true" or consensus value for the concentration of 2-M-1-PP in the test material. It can be determined by a reference laboratory using a highly validated method or calculated as a consensus value from the participants' results (e.g., the robust mean).[12]
-
Standard Deviation for Proficiency Assessment (σ_pt): This value represents the expected variability of the measurement and is used to calculate performance scores. It can be derived from previous proficiency tests, the results of a collaborative trial, or a general model like the Horwitz equation.[12]
Statistical Analysis and Performance Evaluation
The performance of each laboratory is typically evaluated using a z-score, calculated as follows:
z = (x_i - x_pt) / σ_pt
Where:
-
z is the z-score
-
x_i is the result reported by the participating laboratory
-
x_pt is the assigned value
-
σ_pt is the standard deviation for proficiency assessment
Interpretation of z-scores:
-
|z| ≤ 2.0: Satisfactory performance
-
2.0 < |z| < 3.0: Questionable performance (warning signal)
-
|z| ≥ 3.0: Unsatisfactory performance (action signal)
Robust statistical methods, as described in ISO 13528, should be used to calculate the consensus mean and standard deviation to minimize the influence of outliers.[12]
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 2-M-1-PP in a simulated seized powder matrix. These protocols are designed to be self-validating, incorporating quality control checks.
GC-MS Protocol
1. Sample Preparation (Solvent Extraction)
- Accurately weigh approximately 10 mg of the homogenized powder into a 15 mL centrifuge tube.
- Add 10.0 mL of methanol.
- Vortex for 1 minute to dissolve the sample.
- Place in an ultrasonic bath for 10 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer 1.0 mL of the supernatant to a 10 mL volumetric flask and dilute to volume with methanol.
- Transfer 100 µL of this diluted solution to an autosampler vial and add 100 µL of an internal standard solution (e.g., 1-phenylpiperazine-d8 at 10 µg/mL).
2. GC-MS Instrumentation and Conditions
- GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl/95% methyl silicone column.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.
- Injector: Splitless mode, 250°C.
- MS Transfer Line: 280°C.
- Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 amu.
3. Quality Control
- Analyze a solvent blank between samples to check for carryover.
- Inject a calibration standard every 10 samples to verify instrument performance.
- Prepare and analyze a sample duplicate to assess method precision.
HPLC-DAD Protocol
1. Sample Preparation
- Follow steps 1-5 from the GC-MS sample preparation protocol.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-DAD Instrumentation and Conditions
- HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- DAD Wavelength: 210 nm and 254 nm.
3. Quality Control
- Run a blank gradient to ensure a clean baseline.
- Inject a system suitability standard (containing the analyte and a related compound) to verify resolution and peak shape.
- Analyze a check standard at a known concentration to confirm accuracy.
Comparative Data Analysis
The following table summarizes the expected performance characteristics of the two analytical methods based on published data for similar piperazine derivatives.[13][14]
| Parameter | GC-MS | HPLC-DAD |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 1-5 ng/mL | 10-20 ng/mL |
| Limit of Quantification (LOQ) | 5-15 ng/mL | 30-60 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Specificity | High (based on mass spectrum) | Moderate (based on retention time and UV spectrum) |
Visualization of Analytical Techniques
Sources
- 1. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 3. Interpol Review of Drug Analysis 2019-2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Piperazine, 2-methyl- [webbook.nist.gov]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Lecture Notes in Medical Technology: Statistical Method for Proficiency Testing [mt-lectures.blogspot.com]
- 11. qualitat.cc [qualitat.cc]
- 12. researchgate.net [researchgate.net]
- 13. scholars.direct [scholars.direct]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 2-Methyl-1-phenylpiperazine: A Comparative Guide for Researchers
For drug development professionals and researchers in neuropharmacology, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. This guide provides an in-depth, technically-focused comparison to validate the MoA of 2-Methyl-1-phenylpiperazine, a derivative of the well-known psychoactive scaffold, phenylpiperazine. We will explore the experimental rationale and present detailed protocols to differentiate its pharmacological profile from that of its parent compound, 1-phenylpiperazine, and the more extensively characterized research chemical, meta-chlorophenylpiperazine (mCPP).
The central hypothesis is that the addition of a methyl group at the 2-position of the piperazine ring will sterically and electronically modulate the interaction of the molecule with its primary biological targets, the monoamine transporters and serotonin receptors. This guide will equip you with the experimental framework to test this hypothesis rigorously.
The Phenylpiperazine Scaffold: A Privileged Structure in Neuropharmacology
The phenylpiperazine moiety is a common feature in a multitude of centrally acting drugs and research chemicals.[1][2] Its rigid structure allows for precise orientation of the phenyl ring and the basic nitrogen atom, facilitating interactions with the binding pockets of various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3] Phenylpiperazine derivatives have been shown to exhibit a wide range of pharmacological activities, including serotonin and dopamine reuptake inhibition, as well as agonism and antagonism at various serotonin receptor subtypes.[4][5][6]
Our compound of interest, this compound, introduces a methyl group on the piperazine ring. This seemingly minor modification can have profound effects on its pharmacological profile by:
-
Altering Conformational Flexibility: The methyl group can restrict the rotation around the N1-phenyl bond, potentially favoring a specific conformation that enhances or diminishes affinity for certain targets.
-
Introducing Steric Hindrance: The bulk of the methyl group may prevent or weaken binding to targets that have a sterically constrained binding pocket.
-
Modifying Lipophilicity: The addition of a methyl group can slightly increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier and its interaction with hydrophobic pockets of target proteins.
To systematically investigate these effects, we will compare this compound with two key reference compounds:
-
1-Phenylpiperazine: The unsubstituted parent compound, which will serve as our baseline.
-
meta-Chlorophenylpiperazine (mCPP): A well-characterized phenylpiperazine derivative with known potent activity at serotonin receptors, serving as a positive control and a benchmark for selectivity.[7]
Experimental Validation Strategy: A Multi-pronged Approach
To build a comprehensive and trustworthy pharmacological profile, we will employ a tiered experimental approach, moving from initial binding affinity determination to functional characterization.
Caption: Simplified monoaminergic signaling pathway and the site of action for a reuptake inhibitor.
Synthesizing the Data: Building a Comparative Pharmacological Profile
By integrating the data from the binding and functional assays, we can construct a detailed and comparative pharmacological profile for this compound.
Comparative Data Summary:
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (IC50/EC50, nM) | Selectivity Ratios |
| This compound | hSERT | EV | Inhibitor | EV | DAT/SERT: EV |
| hDAT | EV | Inhibitor | EV | ||
| 5-HT1A | EV | Agonist/Antagonist | EV | ||
| 1-Phenylpiperazine | hSERT | EV | Inhibitor | EV | DAT/SERT: EV |
| hDAT | EV | Inhibitor | EV | ||
| 5-HT1A | EV | Agonist/Antagonist | EV | ||
| mCPP | hSERT | EV | Inhibitor | EV | DAT/SERT: EV |
| hDAT | EV | Inhibitor | EV | ||
| 5-HT1A | EV | Agonist/Antagonist | EV |
EV = Experimental Value
This comprehensive dataset will allow for a nuanced understanding of the structure-activity relationships. For instance, if this compound shows a significantly higher affinity and inhibitory potency at hDAT compared to 1-Phenylpiperazine, it would strongly suggest that the methyl group enhances its interaction with the dopamine transporter. Conversely, if its affinity for 5-HT2A receptors is diminished, it would indicate that the methyl group introduces steric hindrance at this particular receptor subtype.
Conclusion and Future Directions
This guide has outlined a rigorous and self-validating experimental strategy to elucidate the mechanism of action of this compound. By employing a combination of radioligand binding and functional assays, and by making direct comparisons to relevant compounds like 1-Phenylpiperazine and mCPP, researchers can generate a high-quality, publishable dataset that clearly defines the pharmacological profile of this novel compound.
The data generated through these experiments will not only validate the MoA of this compound but will also contribute to a deeper understanding of the structure-activity relationships within the broader class of phenylpiperazine derivatives. This knowledge is invaluable for the rational design of future compounds with improved potency, selectivity, and therapeutic potential. For compounds showing promising in vitro profiles, further characterization in in vivo models of anxiety or depression would be a logical next step to establish their potential as therapeutic agents. [8]
References
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.2.1–1.2.18. [Link]
-
Enna, S. J., & Bylund, D. B. (2009). Radioligand Binding Studies. In Springer Protocols. [Link]
-
Pop, M. F., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molecules, 27(6), 1845. [Link]
-
Zhang, A., et al. (2018). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors. In Annual Reports in Medicinal Chemistry. [Link]
-
Kitayama, S., et al. (1997). Dopamine transporter mutants selectively enhance MPP+ transport. Brain research. Molecular brain research, 46(1-2), 305–310. [Link]
-
de Brito, A. F., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532. [Link]
-
Severinsen, K., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS chemical neuroscience, 3(9), 671–679. [Link]
-
Lee, H., & Kim, D. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International journal of molecular sciences, 24(13), 10831. [Link]
-
Ademosun, A. O., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. International journal of molecular sciences, 24(15), 12151. [Link]
-
Goodlet, I., Mireylees, S. E., & Sugrue, M. F. (1977). In vitro studies on the inhibition of monoamine uptake by Org 6582 [proceedings]. British journal of pharmacology, 59(3), 481P–482P. [Link]
-
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS chemical neuroscience, 12(8), 1377–1392. [Link]
-
Roth, B. L., & Driscol, J. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]
-
Hsin, L. W., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & medicinal chemistry letters, 13(3), 553–556. [Link]
-
Ye, Z., et al. (2022). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of chemical information and modeling, 62(19), 4647–4663. [Link]
-
Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 98086, this compound. [Link]
-
Wikipedia. Phenylpiperazine. [Link]
-
Fishback, J. A., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & medicinal chemistry letters, 23(24), 6717–6720. [Link]
-
Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(12), 2230–2236. [Link]
-
Glennon, R. A., et al. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. [Link]
-
Drug Enforcement Administration. 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). [Link]
-
Szczęśniak-Sięga, B., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International journal of molecular sciences, 22(22), 12534. [Link]
-
Szczęśniak-Sięga, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Pharmaceuticals (Basel, Switzerland), 17(9), 1162. [Link]
-
Salerno, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 28(21), 7384. [Link]
-
de Boer, D., et al. (2012). Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. ResearchGate. [Link]
-
Kim, J., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Pest management science, 74(1), 133–143. [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Methyl-1-phenylpiperazine Analogs
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1][2][3] Specifically, the N-phenylpiperazine moiety is a privileged structure found in a multitude of CNS-active agents, demonstrating significant affinity for a range of targets including dopamine and serotonin receptors.[4][5][6] The parent compound of our interest, 2-Methyl-1-phenylpiperazine, and its analogs have shown promise as ligands for critical therapeutic targets such as the Dopamine D3 receptor (implicated in substance abuse and Parkinson's disease) and Acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[4][5][7][8][9][10]
In the early stages of drug discovery, computational techniques are indispensable for rapidly evaluating and prioritizing synthesized analogs. Molecular docking, in particular, serves as a powerful tool to predict the binding conformation and affinity of a small molecule within the active site of a target protein.[11] This allows researchers to build robust structure-activity relationships (SAR) and rationally design next-generation compounds with improved potency and selectivity.
This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study on a series of novel this compound analogs. We will detail the causality behind each experimental choice, from target selection and protocol validation to the final comparative analysis. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating methodology to confidently assess and rank their own compound series, thereby accelerating the hit-to-lead optimization process.
Methodology: A Self-Validating Docking Workflow
The credibility of any in-silico study hinges on the robustness and validation of its methodology. A docking protocol should not be a "black box"; it must first prove its ability to replicate experimentally observed phenomena before being applied to novel compounds.[12] Our workflow is designed around this principle, ensuring that the generated predictions are grounded in a validated computational model.
Part 1: Target Protein Selection and Preparation
The choice of target dictates the entire focus of the study. Based on the extensive pharmacological profile of phenylpiperazine derivatives, we have selected two high-value, structurally distinct targets to demonstrate the versatility of this workflow:
-
Human Dopamine D3 Receptor (DRD3): A G-protein coupled receptor (GPCR) and a key target for neuropsychiatric disorders. The high homology between DRD2 and DRD3 receptor subtypes makes selective ligand design challenging, rendering computational analysis crucial.[5][6][13]
-
PDB ID: 3PBL (Crystal structure of the human D3 receptor in complex with the antagonist eticlopride).
-
-
Human Acetylcholinesterase (AChE): A soluble enzyme involved in synaptic transmission and a primary target for Alzheimer's disease therapeutics.[7][9]
-
PDB ID: 4EY7 (Crystal structure of human AChE in complex with donepezil, a marketed drug).
-
Preparation Protocol:
-
Receptor Acquisition: Download the PDB files (3PBL, 4EY7) from the Protein Data Bank.
-
Initial Cleanup: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), load the protein structure. Remove all non-essential components, including solvent molecules (water, ions) and any co-factors or ligands not part of the primary protein structure. Rationale: This simplifies the system and focuses the calculation on the protein-ligand interaction. However, specific water molecules known to be critical for ligand binding, often identified as "bridging" waters, should be retained.[14][15]
-
Protonation and Optimization: Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. Perform a brief energy minimization of the structure to relieve any steric clashes introduced during the protonation step.
-
Save for Docking: The prepared protein structure is saved in the appropriate format (e.g., PDBQT for AutoDock Tools).
Part 2: Ligand Preparation
For this guide, we will consider a parent compound (Analog 1) and three hypothetical analogs (Analogs 2-4) with systematic modifications to probe the effects of electronic and steric changes.
-
Analog 1 (Parent): this compound
-
Analog 2: 1-(4-chlorophenyl)-2-methylpiperazine
-
Analog 3: 1-(4-methoxyphenyl)-2-methylpiperazine
-
Analog 4: 1-(3,4-dichlorophenyl)-2-methylpiperazine
Preparation Protocol:
-
2D Sketching and 3D Conversion: Sketch each molecule using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94). Rationale: This ensures that the starting conformation of the ligand is energetically favorable and not in a strained state.
-
Charge Calculation and File Conversion: Calculate partial charges (e.g., Gasteiger charges) and define the rotatable bonds. Save the prepared ligands in the PDBQT format.
Part 3: Docking Protocol Validation (The Trustworthiness Pillar)
This is the most critical step for ensuring the scientific integrity of the study. We validate our docking protocol by confirming its ability to reproduce the known binding pose of a co-crystallized ligand.[12][14][16] This process is often referred to as "re-docking."
Validation Protocol:
-
Extract Co-crystallized Ligand: From the original, unprepared PDB files (3PBL and 4EY7), extract the native ligands (eticlopride and donepezil, respectively). Prepare these ligands using the same protocol described in Part 2.
-
Define the Binding Site: For each prepared protein, define a grid box that encompasses the entire active site, centered on the position of the co-crystallized ligand. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Re-docking Execution: Using a validated docking program such as AutoDock Vina, dock the prepared native ligand back into its corresponding protein's active site.[17]
-
Performance Assessment: The success of the docking protocol is measured by calculating the Root Mean Square Deviation (RMSD) between the predicted top-scoring pose and the experimentally determined crystal pose. A protocol is considered validated if the RMSD is less than 2.0 Å. [14][18] This indicates that the chosen parameters can accurately reproduce the real-world binding mode.
Part 4: Comparative Docking Workflow
Once the protocol is validated for both targets, we can proceed with docking our novel analogs.
Execution Protocol:
-
Batch Docking: Systematically dock each of the prepared analogs (1-4) into the validated grid of each target protein (DRD3 and AChE) using the exact same parameters established during the validation phase.
-
Pose and Score Analysis: For each analog, analyze the output. The primary quantitative metric is the binding affinity or docking score (reported in kcal/mol), which estimates the free energy of binding. [17]Lower (more negative) values suggest stronger binding.
-
Interaction Analysis: Beyond the score, visualize the top-ranked binding pose for each analog. Qualitatively analyze the specific molecular interactions, such as:
-
Hydrogen bonds: Identify key donor-acceptor pairs with protein residues.
-
Hydrophobic interactions: Note contacts with non-polar residues.
-
Pi-Pi stacking or Cation-Pi interactions: Look for interactions between aromatic rings.
-
Results and Comparative Analysis
The docking results allow for a direct comparison of the analogs against each target. The quantitative data is best summarized in a table for clarity.
Table 1: Comparative Docking Scores of this compound Analogs
| Analog ID | Substituent on Phenyl Ring | Predicted Binding Affinity (kcal/mol) vs. DRD3 | Predicted Binding Affinity (kcal/mol) vs. AChE |
| Analog 1 | -H (Parent) | -7.8 | -8.5 |
| Analog 2 | 4-Chloro | -8.4 | -9.1 |
| Analog 3 | 4-Methoxy | -8.1 | -8.3 |
| Analog 4 | 3,4-Dichloro | -9.2 | -9.9 |
Discussion of Dopamine D3 Receptor (DRD3) Interactions
The results suggest that all analogs bind favorably to the DRD3 active site. The orthosteric binding site in aminergic receptors is often characterized by a highly conserved aspartate residue in the third transmembrane helix (TM3), which typically forms a key salt bridge with the protonated nitrogen of the ligand. [11]
-
Analog 1 (Parent): Establishes a baseline binding affinity of -7.8 kcal/mol. The primary interactions are likely the ionic bond from the piperazine nitrogen and hydrophobic interactions of the phenyl ring within the pocket.
-
Analog 2 (4-Chloro): The improved score of -8.4 kcal/mol suggests the chloro- substituent is involved in a favorable interaction, possibly a halogen bond or simply occupying a small hydrophobic sub-pocket.
-
Analog 3 (4-Methoxy): Shows a modest improvement (-8.1 kcal/mol). The methoxy group's oxygen might act as a hydrogen bond acceptor with a nearby residue, though this can be offset by a slight steric penalty.
-
Analog 4 (3,4-Dichloro): Exhibits the strongest predicted binding affinity at -9.2 kcal/mol. This significant improvement suggests that both chlorine atoms are making productive contacts within the active site, potentially enhancing binding through a combination of hydrophobic and halogen bonding interactions, leading to a better-defined fit. This aligns with findings where halogenated phenylpiperazines show high D3 receptor affinity. [4]
Discussion of Acetylcholinesterase (AChE) Interactions
The AChE active site is a deep, narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often span both sites.
-
Analog 1 (Parent): The strong baseline score of -8.5 kcal/mol indicates a good fit within the active site gorge. The protonated piperazine likely interacts with anionic residues in the CAS, while the phenyl group engages in pi-pi stacking with tryptophan or tyrosine residues.
-
Analog 2 (4-Chloro): The enhanced score of -9.1 kcal/mol suggests the chlorine atom improves hydrophobic contacts deep within the gorge.
-
Analog 3 (4-Methoxy): The score of -8.3 kcal/mol is slightly weaker than the parent compound. This could indicate that the bulkier methoxy group introduces a minor steric clash or disrupts an optimal hydrophobic interaction.
-
Analog 4 (3,4-Dichloro): Again, this analog shows the best performance (-9.9 kcal/mol). The dichloro-phenyl moiety likely maximizes favorable hydrophobic and aromatic interactions within the enzyme's gorge, a common feature for potent AChE inhibitors. [8][19]
Conclusion and Future Directions
This guide outlines a robust, trustworthy, and scientifically grounded workflow for the comparative in-silico analysis of this compound analogs. By anchoring the study with a mandatory validation step, we can have greater confidence in the predictive power of our comparative results.
The hypothetical data generated for our four analogs provides a clear, albeit preliminary, structure-activity relationship. The consistent trend across two distinct protein targets suggests that di-halogenation of the phenyl ring, as seen in Analog 4 , is a promising strategy for enhancing binding affinity. This analog represents a high-priority candidate for synthesis and subsequent in-vitro experimental validation.
The causality is clear: the addition of specific substituents in defined positions appears to exploit key interaction points—hydrophobic pockets and potential halogen bond donors—within the active sites of both DRD3 and AChE. This computational insight allows for the rational prioritization of synthetic efforts, saving valuable time and resources. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted binding poses and more rigorous free energy calculations like MM/PBSA to further refine the binding affinity predictions.
References
-
How can I validate a docking protocol? - ResearchGate. [Link]
-
Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction - MDPI. [Link]
-
Molecular docking studies of piperazine: Derived PPARγ agonist for optimized antidiabetic activity - International Journal of Pharmaceutical Research and Development. [Link]
-
Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. [Link]
-
Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions - PubMed. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]
-
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC. [Link]
-
Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. - R Discovery. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH. [Link]
-
Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents | Request PDF - ResearchGate. [Link]
-
Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - Florida Gulf Coast University. [Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed. [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC - PubMed Central. [Link]
-
Structure-Based Virtual Screening for Ligands of G Protein–Coupled Receptors: What Can Molecular Docking Do for You? - Diva-portal.org. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed. [Link]
-
Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors - ResearchGate. [Link]
-
Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. [Link]
-
(PDF) Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - ResearchGate. [Link]
-
Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors - PubMed. [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. [Link]
Sources
- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. echemi.com [echemi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Assessing the Selectivity of 2-Methyl-1-phenylpiperazine for its Target: A Comparative Guide
A comprehensive evaluation of a compound's selectivity is paramount in drug discovery and neuroscience research. This guide provides a framework for assessing the selectivity of 2-Methyl-1-phenylpiperazine, a substituted phenylpiperazine, by comparing its hypothetical performance against established reference compounds. Due to the absence of publicly available binding affinity and functional data for this compound, this guide will utilize a theoretical approach grounded in established experimental protocols to illustrate how such an assessment would be conducted.
The versatile structure of the piperazine moiety allows for the development of novel bioactive molecules for a wide range of diseases.[1] Phenylpiperazine derivatives, in particular, are known to interact with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic receptors and transporters.[2][3][4] Therefore, a thorough selectivity profiling of any new phenylpiperazine derivative is crucial to understand its pharmacological action and potential therapeutic applications or off-target effects.
This guide will outline the essential in vitro and in vivo methodologies required to characterize the selectivity profile of this compound. We will present hypothetical data in comparative tables and provide detailed experimental protocols that form the basis of such a scientific investigation.
In Vitro Selectivity Profiling: The Foundation of Target Engagement
The initial and most critical step in assessing selectivity is to determine the binding affinity of this compound across a panel of relevant biological targets. Given the known pharmacology of the phenylpiperazine scaffold, this panel should, at a minimum, include key receptors and transporters of the monoamine systems.
Receptor Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[5] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The resulting data is typically expressed as the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors.
Hypothetical Binding Affinity Profile of this compound and Comparator Compounds
Below is a table of hypothetical Ki values (in nanomolars, nM) for this compound and a selection of well-characterized comparator compounds across a panel of serotonin and dopamine receptors. Lower Ki values indicate higher binding affinity.
| Target | This compound (Hypothetical Kᵢ, nM) | Serotonin (5-HT) Receptor Ligand (e.g., WAY-100635 for 5-HT₁A) (Kᵢ, nM) | Dopamine Receptor Ligand (e.g., Haloperidol for D₂) (Kᵢ, nM) |
| Serotonin Receptors | |||
| 5-HT₁A | 15 | 0.5 | >10,000 |
| 5-HT₂A | 250 | >1,000 | 50 |
| 5-HT₂C | 400 | >1,000 | 150 |
| Dopamine Receptors | |||
| D₁ | >10,000 | >10,000 | 200 |
| D₂ | 80 | >10,000 | 1.2 |
| D₃ | 50 | >10,000 | 0.8 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound displays the highest affinity for the 5-HT₁A receptor, with moderate affinity for the D₂ and D₃ dopamine receptors. Its affinity for 5-HT₂A and 5-HT₂C receptors is significantly lower, and it shows negligible affinity for the D₁ receptor. This profile would suggest that this compound is a moderately potent and selective 5-HT₁A receptor ligand with some cross-reactivity at D₂/D₃ receptors.
Monoamine Transporter Inhibition Assays
To further characterize its selectivity, the inhibitory activity of this compound on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) should be assessed. These assays measure the ability of the compound to block the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[6][7] The results are typically reported as the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Monoamine Transporter Inhibition Profile
| Transporter | This compound (Hypothetical IC₅₀, nM) | Sertraline (SERT Selective) (IC₅₀, nM) | Desipramine (NET Selective) (IC₅₀, nM) | GBR-12909 (DAT Selective) (IC₅₀, nM) |
| SERT | 800 | 1.2 | 250 | 500 |
| NET | 1500 | 350 | 0.8 | 800 |
| DAT | 500 | 450 | 1200 | 15 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound shows its most potent inhibitory activity at the dopamine transporter, albeit weaker than the selective inhibitor GBR-12909. Its activity at SERT and NET is considerably lower, suggesting a preferential, though not highly selective, interaction with DAT over the other monoamine transporters.
Experimental Protocols
To ensure scientific integrity, the methodologies used to generate such data must be robust and well-validated. Below are detailed protocols for the key in vitro assays.
Radioligand Binding Assay Protocol (General)
This protocol provides a general framework for conducting a competitive radioligand binding assay.[5][8]
Caption: A typical workflow for a cell-based functional assay.
In Vivo Selectivity: Bridging the Gap to Physiological Relevance
To understand the functional consequences of the in vitro selectivity profile, in vivo studies in animal models are necessary. These studies can reveal on-target efficacy as well as potential off-target side effects.
Animal Models of Depression
Given the hypothetical affinity of this compound for the 5-HT₁A receptor, a target implicated in depression and anxiety, its antidepressant-like effects could be evaluated in rodent models.
[9][10][11]* Forced Swim Test (FST): This is a widely used screening test where a reduction in immobility time after drug administration is indicative of antidepressant-like activity. *[11] Chronic Unpredictable Mild Stress (CUMS): This model has better face validity for human depression as it involves exposing animals to a series of unpredictable stressors over several weeks, leading to a depressive-like phenotype that can be reversed by chronic antidepressant treatment.
[9][11]By comparing the effective dose of this compound in these models with its receptor occupancy, researchers can establish a link between its primary target engagement and its behavioral effects.
Conclusion
A thorough assessment of the selectivity of a novel compound like this compound requires a multi-faceted approach that combines in vitro binding and functional assays with in vivo behavioral pharmacology. While this guide has presented a hypothetical selectivity profile due to the lack of available data, the outlined experimental framework provides a robust and scientifically rigorous path for the comprehensive characterization of this and other novel phenylpiperazine derivatives. Such a detailed understanding of a compound's selectivity is a critical prerequisite for its advancement as a research tool or a potential therapeutic agent.
References
-
Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc. Available from: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Methods in molecular biology (Vol. 1232, pp. 133–145). Humana Press. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). U.S. National Library of Medicine. Available from: [Link]
-
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. Available from: [Link]
-
Armstrong, S. P., & Strange, P. G. (2012). Novel screening assay for the selective detection of G-protein-coupled receptor heteromer signaling. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(48), 17479–17489. Available from: [Link]
-
Krishnan, V., & Nestler, E. J. (2008). Animal models of depression: molecular perspectives. Current topics in behavioral neurosciences, 2, 121–148. Available from: [Link]
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Available from: [Link]
-
Strekalova, T., & Cryan, J. F. (2014). Rodent models of treatment-resistant depression. In Treatment-resistant depression (pp. 115-140). Springer, Cham. Available from: [Link]
-
Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. Available from: [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. Available from: [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. Available from: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. Available from: [Link]
-
Alsanea, S., & Neumaier, J. F. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Molecules (Basel, Switzerland), 28(14), 5489. Available from: [Link]
-
Rathi, E., & Kumar, V. (2021). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 354(9), e2100147. Available from: [Link]
-
BioIVT. (n.d.). DAT Transporter Assay. Available from: [Link]
-
TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Available from: [Link]
-
Pradhan, A. A., Smith, M. L., & Clarke, W. P. (2014). Approaches to assess functional selectivity in GPCRs: evaluating G protein signaling in an endogenous environment. Methods in molecular biology (Clifton, N.J.), 1175, 147–159. Available from: [Link]
-
de Freitas, R. L., & da Silva, G. R. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 29(1), 1–11. Available from: [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
de Freitas, R. L., & da Silva, G. R. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 29(1), 1–11. Available from: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available from: [Link]
Sources
- 1. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-phenylpiperazine | C11H16N2 | CID 2760009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. etd.auburn.edu [etd.auburn.edu]
A Guide to Ensuring Reproducibility of Biological Effects for 2-Methyl-1-phenylpiperazine and its Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing and ensuring the reproducibility of the biological effects of 2-Methyl-1-phenylpiperazine. We will delve into the critical factors that influence experimental variability, provide detailed protocols for robust characterization, and compare its putative effects with related phenylpiperazine analogs. Our focus is on building self-validating experimental systems to generate trustworthy and reproducible data, a cornerstone of successful preclinical research.
The Preclinical Reproducibility Imperative
The path from a promising preclinical compound to a clinical candidate is fraught with challenges, chief among them being the "reproducibility crisis".[1][2] Landmark studies by researchers at Amgen and Bayer revealed that a staggering percentage of published preclinical findings could not be replicated in-house, with failure rates reported as high as 89% and 67%, respectively.[2][3] This issue leads to a significant waste of resources, with an estimated $28 billion spent annually in the U.S. on preclinical research that is not reproducible.[2]
The causes are multifaceted, ranging from publication bias towards positive results to insufficient reporting of methods, poor experimental design, and a lack of statistical power.[3][4] For a compound like this compound, which belongs to the pharmacologically active phenylpiperazine class, ensuring that its observed biological effects are real and consistent is paramount before committing to further development. This guide is designed to provide the principles and practical steps to achieve that goal.
Pharmacological Context: The Phenylpiperazine Class
Phenylpiperazine derivatives are a well-established class of compounds known to interact with monoaminergic systems, particularly serotonin (5-HT) and dopamine (D) receptors and transporters. The parent compound, 1-phenylpiperazine, is a monoamine releasing agent with activity at norepinephrine, serotonin, and dopamine transporters.[5] Other derivatives, such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP), are widely used as research tools due to their activity as non-selective serotonin receptor agonists.
Given this context, it is highly probable that this compound (2-M-1-PP) also modulates serotonergic pathways. The addition of a methyl group at the 2-position of the piperazine ring can subtly alter its conformation, potentially affecting its affinity, selectivity, and functional activity at various receptors compared to its parent compound. These small structural changes underscore the necessity for a thorough and reproducible pharmacological characterization.
A Framework for Reproducible Characterization
To build a reproducible data package for 2-M-1-PP, we must systematically address three core areas: the compound itself, the biological assays used for testing, and the cellular systems in which the tests are performed.
Workflow for Ensuring Reproducibility
The following diagram illustrates a robust workflow for characterizing a novel compound like 2-M-1-PP.
Caption: A workflow for robust pharmacological characterization.
The Compound: Ensuring Quality
Reproducibility begins with the test article. It is crucial to verify the identity, purity, and stability of each batch of 2-M-1-PP.
-
Identity: Confirm the structure using methods like NMR and Mass Spectrometry.
-
Purity: Use HPLC to ensure chemical purity is high (typically >98%). Impurities can have their own biological effects, confounding results.
-
Solubility and Stability: Determine the compound's solubility in assay buffers. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
The Assays: From Binding to Function
A multi-assay approach is essential. A binding assay tells you if the compound interacts with the target, while a functional assay reveals the biological consequence of that interaction.
A. Radioligand Binding Assay (Primary Screen)
This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
B. Cell-Based Functional Assay (Secondary Screen)
Phenylpiperazines often act at Gq-coupled serotonin receptors like 5-HT2A or 5-HT2C.[6] Activation of these receptors leads to an increase in intracellular calcium. A calcium flux assay is a robust method to measure this functional response.[7]
Putative Signaling Pathway for 2-M-1-PP
The diagram below illustrates the canonical Gq signaling pathway for 5-HT2A receptors, a likely target for phenylpiperazines.
Caption: Gq-coupled 5-HT2A receptor signaling pathway.
Comparative Analysis: 2-M-1-PP vs. Alternatives
To understand the unique profile of 2-M-1-PP, it is critical to test it alongside well-characterized analogs. This contextualizes its potency and selectivity.
| Compound | Structure | Primary Target(s) | Putative Ki (nM) at 5-HT2A | Putative EC50 (nM) at 5-HT2A | Key Differentiator |
| 1-Phenylpiperazine | Phenyl group on N1 | Monoamine Transporters, 5-HT Receptors | 150 | 300 | Parent compound, broad activity profile.[5] |
| m-CPP | Chlorine at meta position | Non-selective 5-HT Agonist | 15 | 45 | Potent but non-selective research tool. |
| This compound | Methyl on piperazine ring | Putative 5-HT Agonist | To be determined | To be determined | Methyl group may alter selectivity or potency. |
This table presents putative data based on known structure-activity relationships for illustrative purposes. The core task is to experimentally determine these values.
The key hypothesis is that the 2-methyl substitution may sterically hinder binding to some receptors while favoring others, potentially leading to a more selective profile compared to 1-phenylpiperazine or m-CPP. Only robust, reproducible testing can confirm this.
Detailed Experimental Protocols
Adherence to detailed, validated protocols is non-negotiable for reproducibility.[1]
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor Affinity
Objective: To determine the binding affinity (Ki) of 2-M-1-PP for the human 5-HT2A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 2-M-1-PP, 1-Phenylpiperazine, m-CPP.
-
96-well plates, filter mats, scintillation counter.
Procedure:
-
Compound Preparation: Perform an 11-point, 1:3 serial dilution of test compounds in DMSO, starting from a 10 mM stock. Further dilute into assay buffer.
-
Assay Plate Setup: To each well, add:
-
25 µL Assay Buffer.
-
25 µL [³H]-Ketanserin (at a final concentration equal to its Kd, ~1-2 nM).
-
25 µL of test compound dilution or control (Mianserin for non-specific, buffer for total binding).
-
25 µL of cell membrane suspension (~10-20 µg protein/well).
-
-
Incubation: Incubate plates for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the plate contents through glass fiber filter mats using a cell harvester. Wash filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mats, place them in scintillation vials with scintillant, and count radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration relative to total and non-specific binding.
-
Use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50.
-
Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor Potency
Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2-M-1-PP at the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Serotonin (5-HT).
-
Test Compounds: 2-M-1-PP, 1-Phenylpiperazine, m-CPP.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader (e.g., FLIPR, FDSS).
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 10,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate growth media and add Fluo-4 AM loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Plate Preparation: Prepare 11-point serial dilutions of test compounds and the reference agonist (Serotonin) in assay buffer in a separate plate.
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for ~10-20 seconds.
-
The instrument adds the compound from the compound plate to the cell plate.
-
Immediately measure the fluorescence signal every second for at least 120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence minus the baseline reading.
-
Normalize the data to the maximal response of the reference agonist, Serotonin (100%), and buffer (0%).
-
Use non-linear regression (log(agonist) vs. response) to determine the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy) for each compound.
-
Conclusion and Best Practices
The reproducibility of biological effects is not a matter of chance, but a result of meticulous planning and execution. For a novel compound like this compound, a single data point is insufficient. Researchers must build a comprehensive, internally consistent data package.
Key Takeaways for Ensuring Reproducibility:
-
Qualify Your Reagents: Always verify the identity and purity of your test compound and authenticate your cell lines.
-
Use Orthogonal Assays: Confirm findings using at least two different assay formats (e.g., binding and function) that measure different aspects of the biological activity.
-
Include Comparators: Always benchmark your test compound against known standards and structurally related analogs. This provides essential context for interpreting potency and selectivity.
-
Transparent Reporting: Document every detail of the experimental protocol, including reagent sources, lot numbers, and all parameters, to allow others to replicate your work.[4]
-
Embrace All Data: Do not fall prey to publication bias by ignoring negative or inconclusive results.[3] These are critical pieces of the scientific puzzle.
By adopting this rigorous, multi-faceted approach, the scientific community can build a reliable bridge across the "valley of death" in drug development, ensuring that promising compounds like this compound are advanced based on robust and reproducible evidence.[8]
References
-
LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? LucidQuest. [Link]
-
Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Trilogy Writing & Consulting. [Link]
-
Verschraegen, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3349-3356. [Link]
-
Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research. COS. [Link]
-
Taconic Biosciences. (2018, May 17). The Replication Crisis in Preclinical Research. Taconic Biosciences. [Link]
-
Verschraegen, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
-
Kimmelman, J., et al. (2019). A Guide to Reproducibility in Preclinical Research. British Journal of Cancer, 121(1), 1-8. [Link]
-
Gora, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2AR. ResearchGate. [Link]
-
Kim, H. J., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. Combinatorial Chemistry & High Throughput Screening, 11(4), 316-324. [Link]
-
Cordo, V. R., et al. (2022). Robust In Vitro Pharmacology of Tmod, a Synthetic Dual-Signal Integrator for Cancer Cell Therapy. ACS Synthetic Biology, 11(4), 1599-1610. [Link]
-
Gumpper, R. H., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 190, 106721. [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]
-
Almeida, L. S., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]
-
Costa, E. A., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]
-
Belisario, D. C., & Acar, M. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Toxicology, 4, 962557. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Popiolek, L., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9998. [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Wikipedia. [Link]
-
Caffarel-Salvador, E., et al. (2020). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]
Sources
- 1. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 2. trilogywriting.com [trilogywriting.com]
- 3. The Replication Crisis in Preclinical Research | Taconic Biosciences [taconic.com]
- 4. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. cos.io [cos.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-1-phenylpiperazine for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Methyl-1-phenylpiperazine. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure personal and environmental protection.
Hazard Profile and Core Safety Directive
This compound (C₁₁H₁₆N₂) is a substituted piperazine derivative.[1][2] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, aggregated data from authoritative sources like the European Chemicals Agency (ECHA) and PubChem, along with SDSs for structurally similar compounds, allow for a robust hazard assessment.[1][3][4][5][6][7][8]
The primary hazards associated with this compound and its analogs include:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[8]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[1][8]
Therefore, all handling and disposal procedures must be conducted under the assumption that this compound is a hazardous substance requiring stringent safety controls. The core directive is to prevent all direct contact and environmental release.
Pre-Disposal Planning and Waste Characterization
Proper disposal begins before the first gram of waste is generated. A systematic approach ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13][14][15]
Step 1: Waste Identification All waste streams containing this compound must be classified as hazardous chemical waste. This includes:
-
Pure, unused, or expired chemical.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, filter paper).
-
Solutions containing the compound.
-
Contaminated reaction byproducts.
-
Spill cleanup materials.
Step 2: Regulatory Consultation Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3] Your institution's Environmental Health and Safety (EHS) department is the primary resource for navigating these requirements.[15]
Data Summary for Disposal Planning
| Parameter | Implication for Disposal | Source |
| GHS Hazard Codes | H302 (Harmful if swallowed), H314/H315 (Causes severe skin burns/irritation), H318/H319 (Causes serious eye damage/irritation) | [1][8][9] |
| Chemical Class | Amine, Piperazine Derivative | [3] |
| Physical Form | Solid (assumed based on analogs) | [6] |
| Incompatibilities | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides. | [4][6][16] |
Personal Protective Equipment (PPE) Mandate
Due to the corrosive and toxic nature of piperazine derivatives, a stringent PPE protocol is non-negotiable.[4][17][18][19]
-
Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[18][19]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A lab coat is mandatory. For larger quantities or when handling powders, a chemical-resistant apron or suit should be worn.[4]
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][4][18] If a fume hood is not available, a NIOSH-approved respirator is required.[16]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing this compound waste for final disposal by a licensed contractor.
I. Waste Segregation and Containerization
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with organic amines (e.g., high-density polyethylene). Avoid metal containers.[13][20]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Corrosive, Harmful).[15] All components of a mixture must be listed.[15][20]
-
Segregation: Store the this compound waste container separately from incompatible materials, especially strong acids and oxidizing agents, to prevent violent reactions.[20] A designated Satellite Accumulation Area (SAA) is ideal for this purpose.[20]
II. Waste Collection
-
Solid Waste: Carefully transfer solid waste (unused chemical, contaminated consumables) into the designated hazardous waste container using spark-proof tools.[5][6] Avoid generating dust.
-
Liquid Waste: Transfer solutions containing this compound into the designated container using a funnel.
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][19][20] Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Storage: Store the sealed container in a cool, dry, well-ventilated area, under the control of laboratory personnel, until pickup by EHS or a licensed waste hauler.[3][4][13]
III. Decontamination
-
Thoroughly decontaminate non-disposable equipment (e.g., glassware, spatulas) that has come into contact with the chemical.
-
A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
Dispose of all contaminated cleaning materials, including the initial solvent rinse, as hazardous waste.[17]
Waste Disposal Decision Workflow
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spills and Exposures
An emergency response plan must be in place before handling this chemical.[21]
I. Spill Management
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[3][18]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[17]
-
Contain: For a small spill, contain the material using an inert absorbent like vermiculite, sand, or earth.[5][17] Do not use combustible materials.
-
Collect: Wearing full PPE, carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[3][5]
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination protocol.
-
Report: Report the incident to your supervisor and EHS department immediately.
II. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[3][4][22] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3][18] Seek immediate medical attention and show the attending physician this guide or the relevant SDS.
References
-
OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine. Angene Chemical. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Material Safety Data Sheet - 1-Phenylpiperazine. HIMEDIA. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]
-
Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]
-
Hazard Summary - Piperazine. New Jersey Department of Health. [Link]
-
Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]
-
2-Methylpiperazine PubChem CID 66057. National Center for Biotechnology Information. [Link]
-
This compound PubChem CID 98086. National Center for Biotechnology Information. [Link]
-
Phenylpiperazine. Wikipedia. [Link]
-
1-Methyl-2-phenylpiperazine PubChem CID 22149714. National Center for Biotechnology Information. [Link]
-
1-Methyl-3-phenylpiperazine PubChem CID 2760009. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methyl-2-phenylpiperazine | C11H16N2 | CID 22149714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. epa.gov [epa.gov]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. fishersci.com [fishersci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. angenechemical.com [angenechemical.com]
- 19. himediadownloads.com [himediadownloads.com]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. cleanmanagement.com [cleanmanagement.com]
- 22. nj.gov [nj.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Methyl-1-phenylpiperazine
For researchers and chemists pioneering advancements in drug development, the synthesis and handling of novel compounds are daily realities. Among these, piperazine derivatives like 2-Methyl-1-phenylpiperazine are common structural motifs. However, their utility is matched by a critical need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound, ensuring that scientific progress and personal safety advance hand-in-hand.
Understanding the Hazard: Why PPE is Non-Negotiable
Before selecting PPE, we must understand the specific risks posed by this compound and its structural relatives. Safety Data Sheets (SDS) for piperazine derivatives consistently highlight several key hazards:
-
Severe Skin Corrosivity and Burns: Piperazine compounds are notorious for causing severe skin burns and damage upon contact.[1][2] The basicity of the amine functional groups contributes to this corrosive nature.
-
Serious Eye Damage: Direct contact with the eyes can lead to severe irritation, burns, and potentially irreversible damage.[3][4][5]
-
Toxicity: Many piperazine derivatives are classified as harmful or toxic if swallowed or in contact with the skin.[2][6]
-
Respiratory Irritation: Inhalation of dust or vapors can cause respiratory irritation.[7]
Therefore, PPE is not merely a recommendation but the final, essential barrier between the researcher and these potential harms, mandated by standards from the Occupational Safety and Health Administration (OSHA).[8][9]
The Foundation: A Risk-Based PPE Selection
The type and level of PPE required are not static; they must be dictated by a thorough risk assessment of the specific procedure being performed.[8][10][11] Handling a few milligrams on a balance inside a fume hood presents a different risk profile than a multi-gram synthesis in glassware.
The following diagram illustrates a logical workflow for assessing risk and selecting the appropriate level of protection.
Caption: Risk assessment workflow for selecting appropriate PPE.
Mandated PPE for Handling this compound
Based on the known hazards, the following PPE components are essential.
Your hands are most likely to come into direct contact with the chemical.
-
Required: Chemical-resistant gloves.
-
Specification: Nitrile gloves are the standard choice for incidental contact due to their broad chemical resistance. Always inspect gloves for tears or punctures before use.[12]
-
Causality: Latex gloves are not recommended as they offer poor protection against many organic chemicals and can cause allergic reactions. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves (e.g., butyl rubber) or double-gloving should be considered. The selection must be based on an evaluation of the specific tasks and potential for exposure.[8]
-
Required: Laboratory coat.
-
Specification: A long-sleeved, flame-retardant lab coat that fits properly is the minimum requirement.[10][11] For large-scale operations or when significant splash potential exists, supplement with a chemical-resistant apron.
-
Causality: A lab coat prevents contamination of personal clothing and protects the skin from accidental spills.[12] It should be kept buttoned to provide maximum coverage.
Given the severe eye damage risk associated with piperazines, this is a critical control point.[4]
-
Minimum Requirement: ANSI Z87-marked safety glasses with side shields.[10] These are suitable for handling small quantities of solids where splash risk is minimal.
-
Enhanced Requirement: Chemical splash goggles. These must be worn whenever handling solutions or when there is any risk of splashing.[3][10] Goggles form a seal around the eyes, offering superior protection compared to safety glasses.
-
Maximum Protection: Face shield worn over chemical splash goggles. A face shield is mandatory when handling larger volumes (>1L) of solutions, during corrosive bath preparations, or any task with a high probability of splashing.[10][13]
-
Causality: Safety glasses alone do not protect from splashes that can come from the side, top, or bottom. Goggles and face shields provide this comprehensive barrier, which is essential given the corrosive nature of the compound.[10]
-
Primary Control: Whenever possible, handle this compound within a certified chemical fume hood.[3][12] This engineering control is the most effective way to prevent inhalation of vapors or fine powders.
-
Secondary Control: If a fume hood is not available or if engineering controls are insufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used.[3][14] A full respiratory protection program that meets OSHA 29 CFR 1910.134 standards is required in such cases.[3]
Procedural Discipline: PPE Protocols
Correctly using PPE is as important as selecting it.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on safety goggles and/or a face shield. Adjust for a secure fit.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves to create a seal.
The goal is to avoid contaminating yourself with any chemical that may be on the outside of your PPE.
-
Gloves: Remove gloves first. Using one gloved hand, grasp the palm of the other and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[2]
-
Goggles/Face Shield: Remove the face shield or goggles from the back of your head. Do not touch the front surface.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and turning the sleeves inside out, ensuring the contaminated exterior is folded inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[13]
PPE Selection and Disposal Summary
This table provides a quick reference for PPE selection based on common laboratory tasks.
| Task / Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Control |
| Weighing Solids (<1g) | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Chemical Fume Hood |
| Preparing Solutions (<100mL) | Single pair of nitrile gloves | Chemical splash goggles | Lab coat | Chemical Fume Hood |
| Liquid Transfer / Synthesis (100mL - 1L) | Double pair of nitrile gloves | Chemical splash goggles & Face shield | Lab coat | Chemical Fume Hood |
| Large Scale Work (>1L) | Heavy-duty chemical gloves (e.g., Butyl) | Chemical splash goggles & Face shield | Chemical-resistant apron over lab coat | Chemical Fume Hood |
| Spill Cleanup | Heavy-duty chemical gloves | Chemical splash goggles & Face shield | Chemical-resistant apron over lab coat | NIOSH-approved respirator (if outside hood) |
Disposal: All disposable PPE, such as gloves and lab coats, that is contaminated with this compound must be treated as hazardous waste.[12] It should be collected in a clearly labeled, sealed hazardous waste container for disposal by a licensed professional waste service, typically via high-temperature incineration.[12][15] Do not dispose of contaminated items in the regular trash.[12]
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. URL: [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. URL: [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). URL: [Link]
-
Material Safety Data Sheet - 2-Methylpiperazine, 98%. Cole-Parmer. URL: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. URL: [Link]
-
Material Safety Data Sheet - 1-PHENYL PIPERAZINE. HiMedia. URL: [Link]
-
This compound. PubChem, National Institutes of Health (NIH). URL: [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. URL: [Link]
-
n-methylpiperazine. S D Fine-Chem Limited. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C11H16N2 | CID 98086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. clarionsafety.com [clarionsafety.com]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
